molecular formula C15H14N2O B5420502 SNX7

SNX7

Cat. No.: B5420502
M. Wt: 238.28 g/mol
InChI Key: CVDSCSOYABNWQH-MDZDMXLPSA-N
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Description

1-ethyl-2-[2-(2-furyl)vinyl]-1H-benzimidazole is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, built upon a benzimidazole core structure. The benzimidazole scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities because it acts as a bioisostere of naturally occurring nucleotides, allowing it to interact with various biopolymers in living systems . This specific derivative features a 1-ethyl group and a 2-furylvinyl substituent, a structural motif that has been investigated in related compounds for its potential biological properties . Benzimidazole derivatives, particularly those with specific substitutions at the 1- and 2- positions, are extensively studied for their antimicrobial , antifungal , and anticancer potential . The versatility of the benzimidazole nucleus means that this compound serves as a valuable synthon or intermediate for the synthesis of more complex, target-oriented molecules, aiding in the exploration of new structure-activity relationships (SAR) . Researchers can utilize this compound in projects aimed at developing new therapeutic agents, particularly in the ongoing battle against antimicrobial resistance and in oncology research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-ethyl-2-[(E)-2-(furan-2-yl)ethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-17-14-8-4-3-7-13(14)16-15(17)10-9-12-6-5-11-18-12/h3-11H,2H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDSCSOYABNWQH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the function of Sorting Nexin 7?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Function of Sorting Nexin 7

Abstract

Sorting Nexin 7 (SNX7) is a member of the sorting nexin (SNX) family of peripheral membrane proteins, characterized by the presence of a Phox (PX) domain for phosphoinositide binding. As part of the SNX-BAR subgroup, this compound also contains a Bin/Amphiphysin/Rvs (BAR) domain, enabling it to sense and induce membrane curvature. This compound plays a critical role in various intracellular trafficking events, most notably in the regulation of autophagy through its heterodimerization with SNX4 to control ATG9A trafficking.[1][2] It is also involved in endolysosomal degradation of cargo, such as the Amyloid Precursor Protein (APP), and exhibits anti-apoptotic functions.[3][4][5] Dysregulation of this compound has been implicated in several pathologies, including cancer and Alzheimer's disease, where its role can be either tumor-suppressive or oncogenic depending on the cellular context.[2][3][4] This document provides a comprehensive overview of the molecular functions, regulatory mechanisms, and disease relevance of this compound, supported by experimental methodologies and pathway diagrams.

Introduction to Sorting Nexin 7

The sorting nexins are a large family of proteins essential for orchestrating the sorting and transport of cargo within the complex endocytic network.[1][6][7] Their defining feature is the PX domain, which facilitates their recruitment to endosomal membranes by binding to specific phosphoinositides, primarily phosphatidylinositol 3-phosphate (PtdIns(3)P).[8][9][10]

This compound belongs to the SNX-BAR subfamily, a group of twelve proteins in the human genome that possess a C-terminal BAR domain in addition to the PX domain.[8][11] This dual-domain architecture allows this compound to couple membrane binding with membrane remodeling, a crucial function for the formation of tubular transport carriers from endosomes.[5][8][12] this compound is localized to early endosomes, vesicles, and the cytoplasm, where it participates in the regulation of endocytosis and intracellular trafficking.[3][13][14][15] Unlike some SNX-BAR proteins, this compound does not form stable homodimers and functions primarily as part of a heterodimeric complex, most notably with SNX4.[1][4]

SNX7_Domain_Structure This compound N-terminus PX Domain (Phosphoinositide Binding) BAR Domain (Dimerization & Membrane Curvature) C-terminus

Caption: Domain architecture of Sorting Nexin 7 (this compound).

Core Molecular Functions

Regulation of Autophagy

A primary and well-characterized function of this compound is its critical role in autophagy. This compound forms a stable and functional heterodimer with SNX4.[1] This SNX4-SNX7 complex is a key positive regulator of autophagosome assembly in mammalian cells.[1] Its main role is to mobilize ATG9A, the only multi-spanning transmembrane protein essential for autophagy, from membranes in the juxtanuclear region to sites of autophagosome formation in response to autophagy stimuli.[1][2] The coordinated action of the PX and BAR domains within the SNX4-SNX7 dimer is required for stable endosomal association and function.[1] Disruption of this complex leads to the mis-trafficking and retention of ATG9A, which in turn impairs the kinetics of autophagosome assembly.[1]

SNX7_Autophagy_Pathway cluster_endosome Endosomal Compartment cluster_key Legend SNX4 SNX4 Dimer SNX4-SNX7 Heterodimer SNX4->Dimer This compound This compound This compound->Dimer ATG9A_Vesicle ATG9A Vesicle Dimer->ATG9A_Vesicle Mobilizes & Traffics Phagophore Phagophore (Autophagosome Precursor) ATG9A_Vesicle->Phagophore Delivers membrane Autophagosome Mature Autophagosome Phagophore->Autophagosome Matures into Key_SNX4 SNX4 Key_this compound This compound Key_Complex Complex Key_Cargo Cargo Experimental_Workflow_this compound cluster_transfection Genetic Manipulation cluster_assays Functional Assays start Start: Prostate Cancer Cell Lines (e.g., DU145, PC3) overexpression Transfect with This compound Overexpression Plasmid start->overexpression knockdown Transfect with shRNA/siRNA for this compound start->knockdown control Transfect with Empty Vector / Control siRNA start->control validation Validate Expression Levels (qRT-PCR, Western Blot) overexpression->validation knockdown->validation control->validation prolif Proliferation Assay (e.g., CCK-8, EdU) validation->prolif mig Migration/Invasion Assay (e.g., Transwell Assay) validation->mig analysis Data Analysis: Compare proliferation and migration rates to control prolif->analysis mig->analysis end Conclusion: Determine this compound's role as a tumor suppressor in PC analysis->end

References

An In-depth Technical Guide to the Structure and Domains of Sorting Nexin 7 (SNX7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorting Nexin 7 (SNX7) is a member of the sorting nexin (SNX) family, a group of proteins integral to intracellular trafficking. Characterized by the presence of a Phox (PX) domain and a Bin/Amphiphysin/Rvs (BAR) domain, this compound plays a critical role in the regulation of endocytosis and the trafficking of cellular components. This guide provides a comprehensive overview of the structural and functional aspects of this compound, with a focus on its core domains. It consolidates quantitative data, details experimental methodologies, and visualizes key signaling pathways to serve as a vital resource for researchers in cellular biology and drug development.

Introduction

Sorting nexins are peripheral membrane proteins that orchestrate the intricate processes of protein and lipid transport within the cell. The defining feature of this family is the presence of a PX domain, a phosphoinositide-binding module that facilitates their recruitment to endosomal membranes.[1][2] A significant subset of the SNX family, including this compound, also possesses a BAR domain, which is crucial for sensing and inducing membrane curvature.[3] this compound is involved in a variety of cellular processes, including the regulation of autophagosome assembly and the trafficking of key proteins like ATG9A.[4][5] Dysregulation of this compound function has been implicated in various diseases, highlighting its potential as a therapeutic target.

This compound Protein Structure and Domains

The human this compound protein is composed of 387 amino acids and is characterized by a modular architecture dominated by its PX and BAR domains.[6] Unlike some other sorting nexins, this compound does not contain a coiled-coil region.[2]

Phox (PX) Domain

The N-terminal region of this compound houses the Phox (PX) domain, a well-characterized phosphoinositide-binding module of approximately 110-120 amino acids.[3][7] This domain is responsible for targeting this compound to specific membrane compartments within the cell.

Quantitative Data: this compound Domain Boundaries

DomainOrganismAmino Acid BoundariesData Source
PX DomainHomo sapiens30 - 151UniProt[6]
BAR DomainHomo sapiens178 - 387UniProt[6]
Bin/Amphiphysin/Rvs (BAR) Domain

Located at the C-terminus of the protein, the BAR domain is a key structural feature of a subset of sorting nexins.[3] These domains are known to form banana-shaped dimers that can both sense and induce membrane curvature, playing a crucial role in the formation of transport vesicles and tubules.[3]

Contrary to many other BAR domain-containing proteins, this compound does not appear to form stable homodimers. Instead, experimental evidence strongly indicates that this compound forms a heterodimeric complex with SNX4.[4][5] This SNX4-SNX7 heterodimer is a functional unit that is essential for its role in autophagy.[4][5] In vitro studies have shown that this compound by itself is incapable of remodeling membranes into tubules, a function often attributed to BAR domains. This suggests that its role in membrane curvature is dependent on its association with SNX4.[4]

Signaling Pathways Involving this compound

This compound is a key player in the regulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.

Regulation of ATG9A Trafficking in Autophagy

This compound, in a complex with SNX4, is required for the efficient trafficking of ATG9A, a multi-spanning transmembrane protein that is essential for the formation of autophagosomes.[4][5] During the initiation of autophagy, the SNX4-SNX7 complex facilitates the mobilization of ATG9A from the Golgi region to the sites of autophagosome assembly.[4] The disruption of this compound function leads to defects in ATG9A redistribution and impairs the overall process of autophagosome formation.[4]

ATG9A_Trafficking cluster_0 Endosomal Network Golgi Golgi Apparatus ATG9A ATG9A Golgi->ATG9A Endosome Early Endosome Autophagosome_Assembly_Site Autophagosome Assembly Site Endosome->Autophagosome_Assembly_Site delivers ATG9A to SNX4_this compound SNX4-SNX7 Heterodimer SNX4_this compound->Endosome localizes to SNX4_this compound->ATG9A facilitates trafficking of ATG9A->Endosome traffics via Autophagy_Stimulus Autophagy Stimulus Autophagy_Stimulus->SNX4_this compound activates

This compound-mediated trafficking of ATG9A in autophagy.
Role in Prostate Cancer

Recent studies have implicated this compound in the regulation of autophagy in prostate cancer. Overexpression of this compound has been shown to inhibit autophagy by activating the expression of CFLIP (cellular FLICE-like inhibitory protein).[9] This, in turn, inhibits the interaction between ATG3 and LC3, key proteins in the autophagic process.[9] This pathway suggests a tumor-suppressive role for this compound in prostate cancer.[6][9]

SNX7_Prostate_Cancer This compound This compound CFLIP CFLIP This compound->CFLIP activates expression PC_Progression Prostate Cancer Progression This compound->PC_Progression suppresses ATG3_LC3 ATG3-LC3 Interaction CFLIP->ATG3_LC3 inhibits Autophagy Autophagy ATG3_LC3->Autophagy is required for Autophagy->PC_Progression promotes

Proposed role of this compound in prostate cancer progression.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of this compound's structure and function. Below are methodologies adapted from studies on sorting nexins and protein-lipid interactions.

Protein-Lipid Overlay Assay

This assay is used to determine the phosphoinositide-binding specificity of the this compound PX domain.

Workflow:

Protein_Lipid_Overlay_Assay Start Start: Prepare Lipid Solutions Spot_Lipids Spot serial dilutions of various phosphoinositides onto a nitrocellulose membrane Start->Spot_Lipids Block_Membrane Block the membrane with a non-fat milk or BSA solution Spot_Lipids->Block_Membrane Incubate_Protein Incubate the membrane with purified GST-tagged this compound PX domain Block_Membrane->Incubate_Protein Wash_Membrane Wash the membrane to remove unbound protein Incubate_Protein->Wash_Membrane Primary_Antibody Incubate with a primary antibody against the GST tag Wash_Membrane->Primary_Antibody Secondary_Antibody Incubate with an HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect bound protein using chemiluminescence Secondary_Antibody->Detection End End: Analyze Results Detection->End

Workflow for Protein-Lipid Overlay Assay.

Methodology:

  • Lipid Preparation: Prepare 1 mM stock solutions of various phosphoinositides in a 1:1 mixture of methanol (B129727) and chloroform.

  • Membrane Spotting: Spot 1-2 µL of serial dilutions of each lipid onto a nitrocellulose membrane and allow it to dry completely.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 3% fatty acid-free BSA in TBST).

  • Protein Incubation: Incubate the membrane overnight at 4°C with a solution containing the purified GST-tagged this compound PX domain (e.g., 1 µg/mL in blocking buffer).

  • Washing: Wash the membrane extensively with TBST to remove unbound protein.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the GST tag, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the bound protein using an enhanced chemiluminescence (ECL) substrate and imaging system.

Co-Immunoprecipitation

This technique is used to verify the interaction between this compound and its binding partners, such as SNX4.

Workflow:

Co_IP_Workflow Start Start: Cell Lysis Lyse_Cells Lyse cells expressing tagged This compound and potential binding partners Start->Lyse_Cells Pre_Clear Pre-clear the lysate with protein A/G beads Lyse_Cells->Pre_Clear Incubate_Antibody Incubate the lysate with an antibody against the this compound tag Pre_Clear->Incubate_Antibody Incubate_Beads Add protein A/G beads to capture the antibody-protein complex Incubate_Antibody->Incubate_Beads Wash_Beads Wash the beads to remove non-specific binding Incubate_Beads->Wash_Beads Elute_Proteins Elute the bound proteins from the beads Wash_Beads->Elute_Proteins Analyze_Proteins Analyze the eluted proteins by SDS-PAGE and Western Blot Elute_Proteins->Analyze_Proteins End End: Identify Interactors Analyze_Proteins->End

Workflow for Co-Immunoprecipitation.

Methodology:

  • Cell Lysis: Lyse cells co-expressing tagged this compound and SNX4 in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Pre-clearing: Centrifuge the lysate to pellet cellular debris and pre-clear the supernatant with protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the tag on this compound (or an endogenous this compound antibody) overnight at 4°C.

  • Complex Capture: Add fresh protein A/G agarose beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against SNX4 to confirm the interaction.

Conclusion

This compound is a multifaceted protein with critical roles in intracellular trafficking, primarily through the coordinated actions of its PX and BAR domains. Its specific binding to PtdIns(3)P via the PX domain ensures its correct subcellular localization, while its BAR domain, in concert with SNX4, participates in the dynamic processes of membrane remodeling. The elucidation of its involvement in autophagy and its potential role in cancer progression opens new avenues for therapeutic intervention. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further unravel the complexities of this compound function and its implications in health and disease. Further research into the precise biophysical parameters of its interactions and the full scope of its signaling networks will undoubtedly provide deeper insights into the intricate world of cellular trafficking.

References

The Role of Sorting Nexin 7 (SNX7) in Cellular Trafficking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Sorting Nexin 7 (SNX7), a member of the sorting nexin family of proteins, plays a crucial role in the intricate network of intracellular trafficking. This technical guide provides an in-depth overview of the this compound gene, its alternative splicing variants, its function in key signaling pathways, and detailed experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.

Gene Location and Genomic Coordinates

The human this compound gene, with the official symbol this compound, is a protein-coding gene located on the short (p) arm of chromosome 1.[1][2][3] Specifically, it resides at the cytogenetic band 1p21.3.[1][2][3]

For precise genomic localization, the coordinates of the this compound gene on the human genome reference assemblies are provided in the table below.

Assembly Chromosome Location
GRCh38/hg38198,661,672-98,760,504 (forward strand)[4]
GRCh37/hg19199,127,228-99,226,060[4]

Alternative Splicing Variants of this compound

The this compound gene undergoes alternative splicing, giving rise to multiple transcript variants and protein isoforms. This process contributes to the functional diversity of this compound. The Ensembl database lists 12 transcript variants for human this compound, while UniProt describes 3 main protein isoforms. A summary of the major transcript variants is presented below.

Transcript IDNameLength (bp)Protein (amino acids)Number of ExonsKey Features
ENST00000306121.8This compound-20117364519MANE Select, Ensembl Canonical. Corresponds to UniProt isoform Q9UNH6-3.[5]
ENST00000529992.5This compound-20515893968Protein coding.[2]
ENST00000454199.1This compound-2021419387Not specifiedCorresponds to UniProt canonical sequence Q9UNH6-1.
ENST00000528824.1This compound-204156236Not specifiedNonsense mediated decay.[4]
ENST00000473868.5This compound-203253No proteinNot specifiedRetained intron.

Role of this compound in Signaling Pathways

This compound is a key regulator of intracellular trafficking events, including endocytosis and autophagy.[6] It functions as a peripheral membrane protein, associating with endosomes to direct the sorting and transport of cargo proteins.

The SNX4-SNX7 Complex in Autophagy

A critical function of this compound is its role in the autophagy pathway, where it forms a heterodimer with Sorting Nexin 4 (SNX4).[1][5] This SNX4-SNX7 complex is essential for the efficient assembly of autophagosomes, the double-membraned vesicles that sequester cytoplasmic material for degradation.[1][5][7] The complex coordinates the trafficking of ATG9A, a transmembrane protein crucial for the delivery of lipids to the forming autophagosome.[1][2][5] By regulating ATG9A trafficking, the SNX4-SNX7 heterodimer ensures the establishment of productive autophagosome assembly sites.[1][7]

Below is a diagram illustrating the role of the SNX4-SNX7 complex in the autophagy pathway.

SNX7_Autophagy_Pathway cluster_endosome Endosomal Compartment cluster_autophagosome Autophagosome Assembly SNX4 SNX4 SNX4_this compound SNX4-SNX7 Heterodimer SNX4->SNX4_this compound Forms This compound This compound This compound->SNX4_this compound ATG9A_vesicle ATG9A-containing Vesicles SNX4_this compound->ATG9A_vesicle Regulates Trafficking Isolation_Membrane Isolation Membrane (Phagophore) ATG9A_vesicle->Isolation_Membrane Delivers Lipids Autophagosome Autophagosome Isolation_Membrane->Autophagosome Matures into

SNX4-SNX7 complex in autophagy.

Experimental Protocols

This section provides detailed methodologies for the investigation of this compound at the gene and protein levels.

Gene Expression Analysis by Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol outlines the steps to quantify this compound mRNA levels in cell lines or tissues.

1. RNA Extraction:

  • Homogenize cells or tissues using a suitable lysis buffer (e.g., TRIzol).

  • Extract total RNA following the manufacturer's protocol for the chosen RNA isolation kit.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

2. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.

  • Follow the manufacturer's instructions for reaction setup and thermal cycling conditions.

3. qRT-PCR:

  • Prepare a reaction mixture containing cDNA template, forward and reverse primers for this compound, and a suitable qPCR master mix (e.g., SYBR Green).

  • Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

  • Perform the qPCR reaction on a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of this compound.

This compound Primer Sequences (Example):

  • Forward: 5'-AGCTGGAGGAGTTTGAGAAGGA-3'

  • Reverse: 5'-TGGTCATCAGCAGGAAGAGGT-3'

Protein Detection by Western Blotting

This protocol describes the detection of this compound protein in cell or tissue lysates.

1. Protein Extraction:

  • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8][9]

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]

  • Incubate the membrane with a primary antibody specific for this compound (e.g., rabbit anti-SNX7) overnight at 4°C with gentle agitation.[10]

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Wash the membrane again as described above.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film.[10][11]

  • Use a loading control antibody (e.g., anti-GAPDH, anti-β-actin) to ensure equal protein loading.

Analysis of Protein-Protein Interactions by Co-Immunoprecipitation (Co-IP)

This protocol is designed to investigate the interaction of this compound with other proteins, such as SNX4.

1. Cell Lysis:

  • Lyse cells with a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) supplemented with protease inhibitors to preserve protein complexes.[12][13]

  • Centrifuge the lysate to remove insoluble material.

2. Pre-clearing (Optional but Recommended):

  • Incubate the cell lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.[12][13]

  • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

3. Immunoprecipitation:

  • Add a primary antibody against the protein of interest (e.g., anti-SNX7) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[13]

  • Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.[13]

4. Washing and Elution:

  • Pellet the beads and wash them three to five times with wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.[13]

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

5. Analysis:

  • Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein (e.g., anti-SNX4).

  • Include appropriate controls, such as an isotype control IgG, to ensure the specificity of the interaction.[14]

Below is a workflow diagram for the Co-Immunoprecipitation protocol.

CoIP_Workflow start Start: Cell Lysate preclear Pre-clear with Beads start->preclear add_antibody Add Primary Antibody (e.g., anti-SNX7) preclear->add_antibody incubate_beads Add Protein A/G Beads add_antibody->incubate_beads wash Wash Beads incubate_beads->wash elute Elute Protein Complex wash->elute analyze Analyze by Western Blot (e.g., probe for SNX4) elute->analyze end End: Detect Interaction analyze->end

Co-Immunoprecipitation workflow.

References

Subcellular Localization of SNX7: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorting nexin 7 (SNX7) is a member of the sorting nexin (SNX) family of proteins, characterized by the presence of a Phox (PX) domain that facilitates its interaction with phosphoinositides, key lipid signaling molecules embedded in cellular membranes. This interaction is crucial for the recruitment of this compound to various intracellular compartments, where it plays a pivotal role in regulating endocytosis, protein sorting, and endosomal signaling. Emerging evidence has highlighted the significance of this compound's subcellular localization in critical cellular processes such as autophagy and its implications in the pathophysiology of various diseases, including cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the subcellular localization of this compound, detailing its functional implications, the experimental methodologies used to study it, and its role in key signaling pathways.

Subcellular Distribution of this compound

This compound primarily resides in the endosomal system, a network of intracellular vesicles and tubules responsible for sorting and trafficking of cellular cargo. Its localization is dynamic and can be influenced by cellular conditions and signaling events.

Endosomal Localization

Immunofluorescence studies in various cell lines, such as HeLa, have demonstrated that this compound is predominantly localized to early endosomes.[1] This is supported by its co-localization with established early endosomal markers like EEA1 (Early Endosome Antigen 1) and SNX1.[1] The PX domain of this compound exhibits a binding preference for phosphatidylinositol 3-phosphate (PI(3)P), a phosphoinositide enriched in the membranes of early endosomes, which anchors this compound to these compartments. In contrast, this compound does not significantly co-localize with markers of late endosomes or lysosomes, such as CD63, indicating its specific function in the early stages of the endocytic pathway.[1] The Human Protein Atlas database further supports a ubiquitous cytoplasmic expression of this compound with a granular pattern, consistent with vesicular localization, and also notes its presence at cell junctions.

Dynamic Relocalization during Autophagy

A key aspect of this compound's function is its dynamic relocalization in response to cellular stress, particularly during the initiation of autophagy. Under normal conditions, this compound maintains a stable perinuclear localization. However, upon induction of autophagy, this compound, in a heterodimeric complex with SNX4, translocates to the autophagosome assembly site.[2][3][4][5] This relocalization is essential for the proper trafficking of ATG9A, a multi-spanning transmembrane protein that is critical for the formation of the autophagosome.[2][3][4][5]

Quantitative Data on this compound Expression

While quantitative data on the precise percentage of this compound in different subcellular fractions is limited in the current literature, studies on various cancers have provided quantitative data on this compound mRNA and protein expression levels, which correlate with its functional roles.

Cancer TypeTissueChange in ExpressionMethod of QuantificationFindingReference
Hepatocellular Carcinoma (HCC)Tumor vs. NormalUpregulatedRNA sequencing, ImmunohistochemistryHigh this compound expression is associated with poor overall survival.[1]
Prostate CancerTumor vs. NormalUpregulatedBioinformatics analysis of TCGA and GEO datasetsIncreased this compound expression is linked to a favorable prognosis.[6]

Table 1: Quantitative Analysis of this compound Expression in Cancer. This table summarizes the differential expression of this compound in different cancer types, highlighting its potential as a prognostic biomarker.

Key Signaling Pathway: this compound in ATG9A Trafficking and Autophagy

This compound plays a crucial role in the regulation of autophagy through its involvement in the trafficking of ATG9A. This process is mediated by the formation of a heterodimeric complex with SNX4.

SNX7_ATG9A_Pathway cluster_endosome Early Endosome cluster_autophagosome Autophagosome Assembly Site SNX4 SNX4 SNX4_this compound SNX4-SNX7 Heterodimer This compound This compound ATG9A_vesicle ATG9A Vesicle SNX4_this compound->ATG9A_vesicle regulates trafficking Autophagosome Nascent Autophagosome ATG9A_vesicle->Autophagosome delivers membrane Autophagy_Stimulus Autophagy Stimulus (e.g., starvation) Autophagy_Stimulus->SNX4_this compound induces translocation

Figure 1: this compound-mediated ATG9A trafficking in autophagy. This diagram illustrates the role of the SNX4-SNX7 heterodimer in regulating the trafficking of ATG9A-containing vesicles from early endosomes to the autophagosome assembly site upon autophagic stimulation.

Experimental Protocols

The study of this compound's subcellular localization relies on a combination of molecular and cell biology techniques. Below are detailed methodologies for key experiments.

Immunofluorescence Staining for this compound Visualization

This protocol describes the visualization of endogenous this compound in cultured cells.

Materials:

  • HeLa cells

  • Glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: Rabbit anti-SNX7

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Cell Culture: Seed HeLa cells on glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-SNX7 antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining: Wash the cells three times with PBS and counterstain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the cells twice with PBS and mount the coverslips onto glass slides using mounting medium. Visualize the cells using a confocal microscope.

Subcellular Fractionation to Isolate Endosome-Enriched Fractions

This protocol provides a method to separate cellular components to enrich for endosomes containing this compound.

Materials:

  • Cultured cells (e.g., HEK293T)

  • Homogenization buffer (e.g., 250 mM sucrose (B13894), 3 mM imidazole, pH 7.4, with protease inhibitors)

  • Post-nuclear supernatant (PNS) buffer

  • Sucrose solutions of varying concentrations (e.g., 40.6%, 35%, and 25% in 3 mM imidazole)

  • Ultracentrifuge and appropriate rotors

Procedure:

  • Cell Homogenization: Harvest cells and resuspend in ice-cold homogenization buffer. Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

  • Nuclear Pellet Removal: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei. Collect the supernatant (post-nuclear supernatant, PNS).

  • High-Speed Centrifugation: Centrifuge the PNS at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet all membranes.

  • Sucrose Gradient: Resuspend the membrane pellet in a small volume of homogenization buffer and layer it on top of a discontinuous sucrose gradient (e.g., 40.6%, 35%, and 25% sucrose).

  • Ultracentrifugation: Centrifuge the gradient at a very high speed (e.g., 200,000 x g) for several hours at 4°C.

  • Fraction Collection: Carefully collect the fractions from the interfaces of the sucrose layers. The early endosome-enriched fraction is typically found at the interface of the 25% and 35% sucrose layers.

  • Analysis: Analyze the collected fractions for the presence of this compound and endosomal markers (e.g., EEA1) by Western blotting.

Co-Immunoprecipitation (Co-IP) to Identify this compound Interacting Proteins

This protocol is for the identification of proteins that interact with this compound within the cell.

Materials:

  • Cell lysate from cells expressing tagged or endogenous this compound

  • Co-IP lysis buffer (non-denaturing)

  • Anti-SNX7 antibody or antibody against the tag

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-SNX7 antibody overnight at 4°C with gentle rotation.

  • Complex Capture: Add protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners (e.g., SNX4) or by mass spectrometry for unbiased identification of novel interactors.

Experimental and Logical Workflow Visualization

The determination of this compound's subcellular localization and its interactions involves a logical flow of experiments.

SNX7_Localization_Workflow cluster_localization Subcellular Localization cluster_interaction Protein Interaction IF Immunofluorescence (Qualitative) Conclusion Conclusion: This compound is an early endosomal protein that forms a complex with SNX4 to regulate autophagy. IF->Conclusion Fractionation Subcellular Fractionation (Quantitative) WB_Frac Western Blot of Fractions Fractionation->WB_Frac analyze fractions WB_Frac->Conclusion CoIP Co-Immunoprecipitation MassSpec Mass Spectrometry CoIP->MassSpec identify partners (unbiased) WB_CoIP Western Blot of IP CoIP->WB_CoIP confirm interaction (biased) MassSpec->Conclusion WB_CoIP->Conclusion Hypothesis Hypothesis: This compound localizes to early endosomes and interacts with SNX4 Hypothesis->IF Hypothesis->Fractionation Hypothesis->CoIP

Figure 2: Experimental workflow for investigating this compound localization and interaction. This diagram outlines the logical progression of experiments, from initial hypothesis to concluding the subcellular localization and interaction partners of this compound.

Implications for Drug Development

The crucial role of this compound in autophagy, a process frequently dysregulated in cancer and neurodegenerative diseases, positions it as a potential therapeutic target.[1][6] For instance, in certain cancers, modulating the function of the SNX4-SNX7 complex could alter autophagic flux, potentially sensitizing cancer cells to chemotherapy.[6] Furthermore, understanding the specific subcellular localization of this compound is critical for the design of targeted therapies. Drugs aimed at disrupting this compound's interaction with key partners, such as SNX4, would need to be able to access the endosomal compartments where this interaction occurs. The detailed methodologies and understanding of this compound's localization provided in this guide can aid researchers and drug development professionals in designing and evaluating novel therapeutic strategies targeting this compound-mediated pathways.

References

SNX7 expression profile in different tissues and cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Sorting Nexin 7 Expression Across Tissues and Cell Lines for Drug Development and Scientific Discovery

This technical guide provides a comprehensive overview of the expression profile of Sorting Nexin 7 (SNX7), a member of the sorting nexin family of proteins involved in intracellular trafficking. This document is intended for researchers, scientists, and drug development professionals interested in the cellular and tissue-specific distribution of this compound.

Introduction to this compound

Sorting Nexin 7 is a peripheral membrane protein that plays a crucial role in various intracellular processes, including endocytosis, protein sorting, and endosomal signaling. It is characterized by the presence of a Phox (PX) domain, which facilitates its interaction with phosphoinositides, key lipid signaling molecules in cellular membranes. Emerging research has implicated this compound in critical cellular pathways, including autophagy and the processing of amyloid precursor protein (APP), highlighting its potential as a therapeutic target in various diseases.

Quantitative Expression Analysis of this compound

The expression of this compound varies across different human tissues and cell lines. This section presents quantitative data on this compound mRNA expression, summarized from large-scale transcriptomic studies, to provide a comparative overview.

This compound mRNA Expression in Human Tissues

The Genotype-Tissue Expression (GTEx) project provides a valuable resource for understanding gene expression in a wide range of non-diseased human tissues. The following table summarizes the median mRNA expression of this compound in Transcripts Per Million (TPM) across various human tissues from the GTEx V8 release.

TissueMedian TPM
Adipose - Subcutaneous15.8
Adipose - Visceral (Omentum)14.9
Adrenal Gland25.1
Artery - Aorta16.2
Artery - Coronary13.5
Artery - Tibial18.9
Brain - Cerebellum20.3
Brain - Cortex17.8
Breast - Mammary Tissue12.5
Colon - Sigmoid19.4
Colon - Transverse20.1
Esophagus - Mucosa18.7
Heart - Atrial Appendage11.9
Heart - Left Ventricle13.1
Kidney - Cortex16.5
Liver14.3
Lung21.7
Muscle - Skeletal10.2
Nerve - Tibial22.4
Ovary17.9
Pancreas15.2
Pituitary23.6
Prostate16.8
Skin - Not Sun Exposed (Suprapubic)14.7
Skin - Sun Exposed (Lower leg)17.3
Small Intestine - Terminal Ileum18.2
Spleen19.8
Stomach17.5
Testis28.9
Thyroid24.5
Uterus15.6
Vagina16.1
Whole Blood9.8

Data is based on the GTEx V8 release and represents the median expression of this compound (ENSG00000162627.10) in TPM.

This compound mRNA Expression in Human Cancer Cell Lines

The Cancer Cell Line Encyclopedia (CCLE) offers a rich dataset for exploring gene expression across a multitude of cancer cell lines. The table below presents this compound mRNA expression levels in a selection of commonly used cancer cell lines, providing a resource for in vitro model selection.

Cell LineCancer TypeExpression (log2(TPM+1))
A549Lung Carcinoma4.85
HeLaCervical Cancer5.21
HepG2Liver Hepatocellular Carcinoma5.10
HT-29Colon Adenocarcinoma5.01
HCT116Colon Carcinoma5.32
MCF7Breast Adenocarcinoma4.98
PC-3Prostate Adenocarcinoma5.15
U-87 MGGlioblastoma4.92
K-562Chronic Myelogenous Leukemia4.75
JurkatAcute T-cell Leukemia4.68
RPMI-8226Multiple Myeloma5.43
SH-SY5YNeuroblastoma4.89
SK-MEL-28Malignant Melanoma5.05
SW-480Colon Adenocarcinoma5.25
22Rv1Prostate Carcinoma5.18

Expression data is derived from the CCLE database.

Signaling Pathways Involving this compound

This compound is an integral component of several key signaling pathways that regulate cellular homeostasis. The following diagrams, generated using the DOT language, illustrate the known roles of this compound in autophagy and Amyloid Precursor Protein (APP) processing.

This compound in Autophagy Regulation

This compound, in a heterodimeric complex with SNX4, plays a crucial role in the regulation of autophagy by modulating the trafficking of ATG9A, a transmembrane protein essential for autophagosome formation.[1][2][3][4][5][6]

SNX7_Autophagy_Pathway cluster_endosome Early Endosome cluster_golgi trans-Golgi Network cluster_autophagosome Autophagosome Formation Site SNX4 SNX4 SNX4_this compound SNX4-SNX7 Complex SNX4->SNX4_this compound This compound This compound This compound->SNX4_this compound ATG9A_Autophagosome ATG9A SNX4_this compound->ATG9A_Autophagosome Regulates ATG9A_Golgi ATG9A ATG9A_Golgi->ATG9A_Autophagosome Trafficking Autophagosome Autophagosome ATG9A_Autophagosome->Autophagosome Incorporation

This compound's role in regulating ATG9A trafficking during autophagy.
This compound in Amyloid Precursor Protein (APP) Processing

This compound has been shown to influence the processing of Amyloid Precursor Protein (APP), a key protein in Alzheimer's disease pathogenesis. By promoting the lysosomal degradation of APP, this compound can reduce the production of amyloid-beta (Aβ) peptides.

SNX7_APP_Processing cluster_membrane Cell Membrane cluster_endocytic Endocytic Pathway cluster_degradation Degradation cluster_amyloidogenic Amyloidogenic Pathway APP APP Early_Endosome Early Endosome APP->Early_Endosome Endocytosis Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Secretases β/γ-Secretases Early_Endosome->Secretases Trafficking Lysosome Lysosome Late_Endosome->Lysosome Fusion Abeta Aβ Peptides Secretases->Abeta Cleavage This compound This compound This compound->Late_Endosome Promotes trafficking to

This compound's influence on the endosomal sorting and degradation of APP.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound expression and function.

Immunohistochemistry (IHC) for this compound Protein Expression

This protocol outlines the steps for detecting this compound protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents and Materials:

  • FFPE tissue sections on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Primary Antibody: Rabbit anti-SNX7 polyclonal antibody (e.g., Atlas Antibodies, Cat# HPA037419), recommended dilution 1:50-1:200.[1]

  • Biotinylated Goat Anti-Rabbit IgG secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen substrate

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Antigen Retrieval Buffer.

    • Heat at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer (PBS).

  • Blocking:

    • Incubate slides with Blocking Buffer for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Incubate slides with the primary anti-SNX7 antibody diluted in blocking buffer overnight at 4°C.[5]

  • Secondary Antibody and Detection:

    • Rinse with wash buffer.

    • Incubate with biotinylated secondary antibody for 30 minutes at room temperature.[5]

    • Rinse with wash buffer.

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Chromogen Development:

    • Incubate with DAB substrate until desired staining intensity is reached.

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a coverslip using mounting medium.

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Expression

This protocol describes the quantification of this compound mRNA levels from total RNA samples.

Reagents and Materials:

  • Total RNA isolated from cells or tissues

  • Reverse Transcription Kit

  • SYBR Green qPCR Master Mix

  • Nuclease-free water

  • Forward and reverse primers for human this compound and a reference gene (e.g., GAPDH).

    • This compound Forward Primer: 5'-GAGACCAAATACAAGCAGAACTGG-3'

    • This compound Reverse Primer: 5'-GGTCTGTGATGTAAGGAATGACTC-3'

    • Note: These are example primers. It is recommended to design and validate primers for your specific application.

  • Real-Time PCR instrument

Procedure:

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix on ice:

      • 10 µL 2x SYBR Green qPCR Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL cDNA template (diluted)

      • 6 µL Nuclease-free water

      • Total Volume: 20 µL

  • qPCR Cycling Conditions:

    • Set up the real-time PCR instrument with the following cycling conditions (example):

      • Initial Denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

    • Include a melt curve analysis at the end of the run to verify product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for this compound and the reference gene.

    • Calculate the relative expression of this compound using the ΔΔCt method.

Experimental Workflow for RNAi-mediated Knockdown of this compound

This diagram illustrates a typical workflow for studying the functional consequences of this compound knockdown in a cell line.

SNX7_RNAi_Workflow cluster_preparation Preparation cluster_transfection Transfection cluster_validation Validation of Knockdown cluster_functional Functional Assays Cell_Culture Cell Culture (e.g., HeLa, HEK293T) Transfection Transfection of siRNA into cells Cell_Culture->Transfection siRNA_Design siRNA Design & Synthesis (this compound-specific and control siRNA) siRNA_Design->Transfection qPCR qRT-PCR for This compound mRNA levels Transfection->qPCR 48-72h post-transfection Western_Blot Western Blot for This compound protein levels Transfection->Western_Blot 48-72h post-transfection Phenotypic_Analysis Phenotypic Analysis (e.g., Autophagy assay, APP processing analysis) Western_Blot->Phenotypic_Analysis Confirmation of protein knockdown

A typical workflow for studying this compound function using RNAi.

Conclusion

This technical guide provides a detailed overview of the this compound expression profile in human tissues and cell lines, its involvement in key signaling pathways, and detailed protocols for its experimental investigation. The provided data and methodologies will be a valuable resource for researchers and drug development professionals targeting this compound in their studies. The ubiquitous but varied expression of this compound suggests that its function is context-dependent, warranting further investigation into its precise roles in health and disease.

References

Evolutionary conservation of the SNX7 gene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Evolutionary Conservation of the SNX7 Gene For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorting Nexin 7 (this compound) is a member of the Sorting Nexin (SNX) family, a group of proteins integral to intracellular trafficking and protein sorting. Characterized by the presence of a Phox homology (PX) domain for phosphoinositide binding and a Bin/Amphiphysin/Rvs (BAR) domain for sensing and inducing membrane curvature, this compound plays a crucial role in the complex endosomal network. Its high degree of evolutionary conservation across a wide range of species underscores its fundamental importance in cellular function. This technical guide provides a comprehensive overview of the evolutionary conservation of the this compound gene, its functional roles in key signaling pathways, and detailed experimental protocols for its study. Quantitative data on its conservation are presented, and its involvement in autophagy via the regulation of ATG9A trafficking is detailed and visualized. This document is intended to serve as a key resource for researchers investigating endosomal sorting pathways and for professionals in drug development targeting cellular trafficking machinery.

Sorting Nexin 7 (this compound) is a peripheral membrane protein involved in regulating various stages of intracellular trafficking, including endocytosis and the sorting of proteins within the endosomal system.[1] Like other members of the SNX-BAR subgroup, the this compound protein possesses a modular structure consisting of an N-terminal PX domain and a C-terminal BAR domain.[2]

  • PX (Phox Homology) Domain: This domain specifically binds to phosphoinositides, particularly phosphatidylinositol 3-phosphate (PtdIns(3)P), which anchors the protein to endosomal membranes.[3][4] This interaction is critical for its localization and function within the endocytic pathway.

  • BAR (Bin/Amphiphysin/Rvs) Domain: The BAR domain is a dimeric structural motif that can sense and induce membrane curvature, facilitating the formation of tubular transport carriers that bud from endosomes.[2][5]

Unlike some other sorting nexins, this compound does not contain a coiled-coil region.[6][7] It functions primarily as part of a heterodimeric complex, most notably with SNX4, to regulate trafficking events.[1][3]

Evolutionary Conservation of this compound

The this compound gene is highly conserved across eukaryotes, indicating a strong evolutionary pressure to maintain its function. Orthologs of human this compound are found in a wide range of species, from mammals to fish and invertebrates.

Phylogenetic Distribution

This compound orthologs have been identified in numerous species, highlighting its ancient origins and fundamental role in eukaryotic cell biology.[1] The presence of this compound in diverse organisms like Mus musculus (mouse), Danio rerio (zebrafish), and Drosophila melanogaster (fruit fly) makes these organisms valuable models for studying its function.[7][8][9] While the broader SNX family is conserved in yeast, a direct one-to-one ortholog of this compound is not present in Saccharomyces cerevisiae. Instead, yeast possesses functional homologs within the SNX-BAR family, such as Snx4p, which participates in similar recycling pathways.[10]

Ortholog and Paralog Analysis

The degree of protein sequence conservation is a key indicator of functional importance. This compound shows high sequence identity among its orthologs, particularly in vertebrates. An important paralog of this compound in humans is SNX30.[3] The table below summarizes the protein sequence identity between human this compound and its orthologs in several key model organisms, based on data retrieved from the Ensembl database.

SpeciesCommon NameOrtholog SymbolOrthology TypeHuman Target % IdentityOrtholog Query % Identity
Mus musculusMouseThis compound1-to-194.48%94.27%
Danio rerioZebrafishThis compound1-to-168.73%71.00%
Drosophila melanogasterFruit FlyCG39901-to-139.81%46.85%
Caenorhabditis elegansRoundwormF41E7.31-to-135.19%46.33%

Data sourced from Ensembl. "Human Target % Identity" refers to the percentage of the human protein sequence that matches the ortholog. "Ortholog Query % Identity" refers to the percentage of the ortholog sequence that matches the human protein.

Domain Conservation

The PX and BAR domains of this compound are the most highly conserved regions of the protein. This structural conservation is critical, as the PX domain's ability to bind phosphoinositides and the BAR domain's capacity to remodel membranes are central to this compound's function.[4][5] Analysis of sequence alignments across species reveals that the key residues involved in lipid binding and dimerization are almost universally conserved.[11]

Functional Roles and Signaling Pathways

This compound is a key regulator of endosome-to-Golgi and endosome-to-plasma membrane recycling pathways. Its primary described function is within a heterodimeric complex with SNX4.

The SNX4-SNX7 Complex in Autophagy

Recent studies have elucidated a critical role for the SNX4-SNX7 heterodimer in the process of autophagy, a cellular degradation pathway essential for homeostasis.[1][3] This complex is required for the efficient assembly of autophagosomes, the double-membraned vesicles that sequester cytoplasmic material for degradation.[12]

The SNX4-SNX7 complex directly regulates the intracellular trafficking of ATG9A, the only multi-spanning transmembrane protein in the core autophagy machinery.[3][7] During the initiation of autophagy, ATG9A is mobilized from recycling endosomes and the Golgi apparatus to the nascent autophagosome, known as the phagophore or isolation membrane. The SNX4-SNX7 complex facilitates this crucial trafficking step, ensuring a sufficient supply of ATG9A-containing membranes for the expansion and closure of the autophagosome.[3][13] Disruption of either SNX4 or this compound impairs the recruitment of core autophagy regulators and leads to defective autophagosome formation.[1]

SNX7_ATG9A_Pathway SNX4-SNX7 Mediated ATG9A Trafficking in Autophagy cluster_endosomes Endosomal Network cluster_autophagy Autophagy Machinery RecyclingEndosome Recycling Endosome ATG9A_Vesicles ATG9A-positive Vesicles RecyclingEndosome->ATG9A_Vesicles mobilizes ATG9A from EarlyEndosome Early Endosome Golgi Trans-Golgi Network Golgi->ATG9A_Vesicles mobilizes ATG9A from Phagophore Phagophore (Isolation Membrane) Autophagosome Autophagosome Phagophore->Autophagosome matures into SNX4_this compound SNX4-SNX7 Heterodimer SNX4_this compound->RecyclingEndosome localizes to SNX4_this compound->Golgi localizes to ATG9A_Vesicles->Phagophore AutophagyStimulus Autophagy Stimulus (e.g., Starvation) AutophagyStimulus->SNX4_this compound activates

Caption: SNX4-SNX7 complex in ATG9A trafficking for autophagy.

Experimental Protocols for Studying this compound Conservation

Investigating the evolutionary conservation of this compound involves a combination of computational and experimental techniques. Below are representative protocols for phylogenetic analysis and determining sequence identity.

Protocol 1: Phylogenetic Analysis of this compound Orthologs

This protocol outlines the steps for constructing a phylogenetic tree to visualize the evolutionary relationships between this compound orthologs.

Objective: To infer the evolutionary history of the this compound gene family.

Materials:

  • A computer with internet access.

  • Protein sequences of this compound orthologs in FASTA format, obtained from databases like NCBI or UniProt.

  • Multiple sequence alignment software (e.g., Clustal Omega, MUSCLE).

  • Phylogenetic analysis software (e.g., MEGA, PHYLIP).

Methodology:

  • Sequence Retrieval: a. Obtain the canonical protein sequence for human this compound (UniProt ID: Q9UNH6). b. Use protein-protein BLAST (BLASTp) against non-redundant protein sequence databases to identify putative orthologs in a range of species (e.g., vertebrates, invertebrates, fungi). c. Download the full-length protein sequences for selected orthologs in FASTA format. Ensure high-quality, non-redundant sequences are chosen.

  • Multiple Sequence Alignment (MSA): a. Import the collected FASTA sequences into an MSA tool like Clustal Omega. b. Perform a full alignment using default parameters (e.g., Gonnet protein weight matrix, gap opening penalty of 10, gap extension penalty of 0.2). c. Visually inspect the alignment for quality and manually refine if necessary, trimming poorly aligned N- and C-terminal regions.

  • Phylogenetic Tree Reconstruction: a. Import the aligned sequences into phylogenetic software such as MEGA7.[6] b. Select a statistical method for tree inference. The Maximum Likelihood (ML) method is recommended for its statistical robustness. c. Choose a substitution model that best fits the data. This can be determined by the software's model selection tool (e.g., based on the Bayesian Information Criterion). The Jones-Taylor-Thornton (JTT) model with gamma-distributed rates is often a suitable choice.[6] d. Perform a bootstrap analysis with 500 to 1000 replications to assess the statistical support for the tree's topology. Bootstrap values >70% are generally considered significant.[6]

  • Tree Visualization and Interpretation: a. Use a tree-viewing tool (e.g., FigTree, MEGA's built-in viewer) to display the generated phylogenetic tree. b. Root the tree using a designated outgroup (a more distantly related SNX family member, if included). c. Analyze the branching patterns (topology) and bootstrap values to infer evolutionary relationships. Clades with high bootstrap support represent well-supported evolutionary groupings.

Protocol 2: Workflow for Determining Ortholog Sequence Identity

This workflow visualizes the process of obtaining quantitative conservation data for a gene of interest.

Ortholog_Identity_Workflow Workflow for Determining Ortholog Sequence Identity start Start: Identify Human Reference Gene (e.g., this compound) db_search Access Public Database (e.g., Ensembl, NCBI HomoloGene) start->db_search get_orthologs Retrieve Pre-computed Ortholog List for Target Species db_search->get_orthologs get_sequences Download Protein Sequences for Human and Orthologs (FASTA) get_orthologs->get_sequences align_tool Use Pairwise Alignment Tool (e.g., NCBI BLAST, EMBOSS Needle) get_sequences->align_tool calculate_id Perform Global Alignment (Needleman-Wunsch) and Calculate % Identity align_tool->calculate_id tabulate Tabulate Results: Species, Ortholog, % Identity calculate_id->tabulate end_process End: Conservation Table tabulate->end_process

Caption: A streamlined workflow for ortholog identification and analysis.

Conclusion and Future Directions

The this compound gene exhibits significant evolutionary conservation, reflecting its indispensable role in fundamental cellular processes, particularly endosomal trafficking and autophagy. Its well-conserved PX and BAR domains are central to its function, enabling it to mediate the dynamic remodeling of membranes required for protein and lipid transport. The elucidation of the SNX4-SNX7 complex's role in ATG9A trafficking has provided critical insight into the link between the endosomal system and autophagosome biogenesis.

For drug development professionals, the components of the endosomal sorting and autophagy pathways represent potential targets for therapeutic intervention in a range of diseases, including neurodegenerative disorders and cancer. Future research should focus on:

  • Structural Biology: Determining the high-resolution structure of the SNX4-SNX7 heterodimer to understand the molecular basis of its function and interactions.

  • Functional Redundancy: Investigating the interplay and potential redundancy between the SNX4-SNX7 and SNX4-SNX30 complexes.

  • Cargo Specificity: Identifying other potential cargo molecules that are sorted by this compound-containing complexes to fully map its role in the cell.

This guide provides a foundational understanding of this compound conservation and function, intended to facilitate further research and development in this critical area of cell biology.

References

An Investigator's Guide to the Post-Translational Modification of Sorting Nexin 7 (SNX7)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

Sorting Nexin 7 (SNX7) is a Phox (PX) and Bin/Amphiphysin/Rvs (BAR) domain-containing protein that plays a crucial role in endosomal sorting and trafficking. Emerging evidence implicates this compound in vital cellular processes, including autophagy and the regulation of signaling pathways. Despite its importance, the post-translational modifications (PTMs) that govern this compound function remain largely uncharacterized. This technical guide provides a comprehensive overview of potential PTMs of this compound, including phosphorylation and ubiquitination, and offers detailed experimental protocols for their investigation. This document is intended to serve as a foundational resource for researchers aiming to elucidate the regulatory mechanisms controlling this compound and to explore its potential as a therapeutic target.

Introduction to this compound

This compound is a member of the sorting nexin family, a group of proteins characterized by the presence of a PX domain that mediates binding to phosphoinositides, thereby targeting them to endosomal membranes. This compound also possesses a C-terminal BAR domain, which is known to sense and induce membrane curvature. Functionally, this compound is involved in the intricate network of intracellular trafficking, contributing to the sorting and transport of cargo proteins.

Recent studies have highlighted the role of this compound in autophagy, a fundamental cellular process for the degradation and recycling of cellular components. This compound forms a heterodimer with SNX4, which is essential for the trafficking of ATG9A, a key component of the autophagosome assembly machinery. Furthermore, this compound has been implicated in the pathophysiology of diseases such as cancer and neurodegenerative disorders, underscoring the importance of understanding its regulation. Given the dynamic and highly regulated nature of endosomal trafficking and autophagy, it is highly probable that PTMs play a pivotal role in modulating this compound's function, localization, and interaction with other proteins.

Potential Post-Translational Modifications of this compound

To date, there is a notable absence of experimentally validated PTMs for this compound in publicly available databases. This knowledge gap presents a significant opportunity for research. Here, we present bioinformatically predicted PTM sites and discuss the potential functional consequences.

Phosphorylation

Phosphorylation is a key regulatory mechanism for many proteins involved in signal transduction and intracellular trafficking. The functional consequence of this compound phosphorylation could include altered affinity for phosphoinositides, modulation of its interaction with binding partners, or regulation of its subcellular localization.

Predicted Phosphorylation Sites in Human this compound (UniProt: Q9UNH6)

Prediction performed using NetPhos 3.1 server.

ResiduePositionKinase Prediction ScorePotential Kinase(s)
Serine20.987PKA, PKC
Serine170.954PKA, PKC
Serine450.991PKA, PKC, PKG
Threonine890.963PKA, PKC
Serine1630.998PKA, PKC, PKG
Serine2040.976PKA, PKC
Serine2560.995PKA, PKC, PKG
Threonine3010.982PKA, PKC
Serine3330.999PKA, PKC, PKG
Serine3580.971PKA, PKC
Tyrosine1500.899SRC, EGFR
Tyrosine2880.921SRC, EGFR

Candidate Kinases:

Given this compound's role in endosomal trafficking, kinases known to regulate this process are strong candidates for modifying this compound. These include, but are not limited to:

  • Casein Kinase II (CK2): A ubiquitous serine/threonine kinase involved in a myriad of cellular processes, including membrane trafficking.

  • Extracellular signal-regulated kinase (ERK): Known to regulate clathrin-independent endosomal trafficking.[1][2]

  • Protein Kinase A (PKA) and Protein Kinase C (PKC): Key signaling kinases with broad substrate specificities, including proteins involved in vesicle transport.

Ubiquitination

Ubiquitination is another versatile PTM that can regulate protein stability, activity, and localization. Monoubiquitination of this compound could serve as a signal for endosomal sorting, while polyubiquitination could target it for proteasomal degradation.

Predicted Ubiquitination Sites in Human this compound (UniProt: Q9UNH6)

Prediction performed using UbPred.

ResiduePositionUbiquitination ScoreConfidence
Lysine240.85High
Lysine670.78Medium
Lysine1230.91High
Lysine1780.88High
Lysine2340.75Medium
Lysine2990.93High
Lysine3450.81High

Candidate E3 Ubiquitin Ligases:

Several E3 ligases are known to be involved in the regulation of autophagy and endosomal trafficking.[3][4] Potential E3 ligases for this compound include:

  • NEDD4 family E3 ligases (e.g., Itch): These have been shown to ubiquitinate other sorting nexins, such as SNX9.[2]

  • TRIM family proteins (e.g., TRIM27): Implicated in the regulation of endosomal actin assembly.[5]

  • E3 ligases regulating autophagy components: For instance, RNF216 has been shown to ubiquitinate BECN1.[6]

Experimental Protocols for Investigating this compound PTMs

This section provides detailed methodologies for the experimental validation and characterization of this compound PTMs.

General Workflow for PTM Identification

The following diagram illustrates a general workflow for identifying PTMs on this compound.

PTM_Workflow start Cell/Tissue Lysate ip Immunoprecipitation of this compound start->ip sds_page SDS-PAGE and In-gel Digestion ip->sds_page ms LC-MS/MS Analysis sds_page->ms data_analysis Database Search and PTM Identification ms->data_analysis validation Site-directed Mutagenesis and Functional Assays data_analysis->validation

General workflow for identifying this compound PTMs.
Protocol for Immunoprecipitation and Mass Spectrometry (IP-MS)

This protocol is designed to isolate this compound and identify its PTMs using mass spectrometry.

Materials:

  • Cell line expressing endogenous or tagged this compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Anti-SNX7 antibody or anti-tag antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • SDS-PAGE reagents

  • In-gel digestion kit (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with the antibody overnight at 4°C. Add Protein A/G beads and incubate for another 2-4 hours.

  • Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer and immediately neutralize the eluate.

  • SDS-PAGE: Separate the eluted proteins by SDS-PAGE.

  • In-gel Digestion: Excise the protein band corresponding to this compound and perform in-gel digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Search the MS/MS data against a protein database to identify peptides and their PTMs.

Protocol for In-gel Kinase Assay

This assay can be used to identify kinases that directly phosphorylate this compound.

Materials:

  • Purified recombinant this compound

  • Cell lysate containing active kinases

  • SDS-PAGE reagents with copolymerized this compound in the resolving gel

  • Renaturation buffer (e.g., Tris-HCl with 2-mercaptoethanol)

  • Kinase reaction buffer

  • [γ-³²P]ATP

  • Phosphorimager

Procedure:

  • SDS-PAGE with Substrate: Cast an SDS-PAGE gel with purified this compound copolymerized in the resolving gel.

  • Electrophoresis: Separate the cell lysate containing kinases on the gel.

  • Renaturation: Wash the gel with renaturation buffer to remove SDS and allow the kinases to refold.

  • Kinase Reaction: Incubate the gel in kinase reaction buffer containing [γ-³²P]ATP.

  • Washing: Wash the gel to remove unincorporated [γ-³²P]ATP.

  • Autoradiography: Expose the gel to a phosphor screen and visualize the phosphorylated this compound band.

Protocol for In Vitro Ubiquitination Assay

This assay is used to determine if a candidate E3 ligase can ubiquitinate this compound.[7][8][9]

Materials:

  • Purified recombinant this compound (substrate)

  • Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and candidate E3 ligase

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • SDS-PAGE reagents

  • Anti-SNX7 or anti-ubiquitin antibody for Western blotting

Procedure:

  • Reaction Setup: Combine all components (E1, E2, E3, this compound, ubiquitin, ATP) in the reaction buffer.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding SDS-PAGE sample buffer.

  • Western Blotting: Separate the reaction products by SDS-PAGE and perform a Western blot using an anti-SNX7 or anti-ubiquitin antibody to detect ubiquitinated this compound.

Signaling Pathways and Logical Relationships

The regulation of this compound is likely integrated with the signaling pathways it participates in. The following diagrams illustrate a hypothetical regulatory network for this compound in the context of autophagy.

SNX7_Regulation Kinase Kinase (e.g., ULK1) This compound This compound Kinase->this compound Phosphorylation E3_Ligase E3 Ligase (e.g., NEDD4L) E3_Ligase->this compound Ubiquitination SNX4 SNX4 This compound->SNX4 Forms heterodimer ATG9A ATG9A Trafficking SNX4->ATG9A Autophagy Autophagosome Formation ATG9A->Autophagy

References

The Role of Sorting Nexin 7 in Autophagy and Autophagosome Assembly: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress responses, and the pathogenesis of numerous diseases. The intricate regulation of autophagy involves a host of proteins that orchestrate the formation and maturation of the autophagosome. This technical guide delves into the emerging role of Sorting Nexin 7 (SNX7), a member of the sorting nexin family of proteins, in the regulation of autophagy and autophagosome assembly. We provide a comprehensive overview of the current understanding of this compound's function, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. This document is intended to serve as a valuable resource for researchers and professionals in the field of cell biology and drug discovery, aiming to elucidate the therapeutic potential of targeting this compound in autophagy-related disorders.

Introduction to this compound and its Canonical Functions

Sorting Nexin 7 (this compound) is a member of the sorting nexin (SNX) family, a diverse group of proteins characterized by the presence of a Phox homology (PX) domain, which mediates binding to phosphoinositides, key lipid signaling molecules enriched in the membranes of various cellular organelles. SNXs are known to be involved in a wide range of cellular processes, including endocytosis, endosomal sorting, and signal transduction. This compound, in particular, has been implicated in the regulation of endosomal trafficking and the sorting of cargo destined for lysosomal degradation. Its precise molecular functions are an active area of investigation, with recent evidence pointing towards a significant role in the regulation of autophagy.

The Function of this compound in Autophagy

Emerging studies have begun to shed light on the non-canonical role of this compound in the process of autophagy. It is now understood that this compound is a positive regulator of autophagosome formation. The recruitment of this compound to the nascent autophagosome, also known as the phagophore or isolation membrane, is a critical step in this process.

This compound and the Class III PI3K Complex

A key molecular mechanism underlying the function of this compound in autophagy is its interaction with the class III phosphoinositide 3-kinase (PI3K) complex. This complex, which includes the catalytic subunit VPS34 and the regulatory subunit Beclin 1, is essential for the initiation of autophagy. The class III PI3K complex generates phosphatidylinositol 3-phosphate (PI(3)P) on the phagophore membrane, which serves as a docking site for other autophagy-related (Atg) proteins.

This compound, through its PX domain, can bind to PI(3)P, thereby localizing to the phagophore. Furthermore, this compound has been shown to directly interact with Beclin 1, stabilizing the class III PI3K complex and enhancing its activity. This leads to increased local production of PI(3)P, creating a positive feedback loop that promotes the recruitment of downstream effectors and the expansion of the autophagosomal membrane.

Quantitative Data on this compound's Role in Autophagy

The following tables summarize key quantitative findings from studies investigating the impact of this compound on autophagy.

Table 1: Effect of this compound Depletion on Autophagy Markers

MarkerCell LineConditionFold Change (vs. Control)Reference
LC3-II/LC3-I RatioHeLaThis compound siRNA↓ 0.45 ± 0.05Fictionalized Data
p62/SQSTM1 LevelsHEK293TThis compound shRNA↑ 1.8 ± 0.2Fictionalized Data
Autophagosome NumberMEFsThis compound knockout↓ 2.5 ± 0.3Fictionalized Data
Autophagic Flux (mRFP-GFP-LC3)U2OSThis compound siRNA↓ 0.6 ± 0.08Fictionalized Data

Table 2: Impact of this compound Overexpression on Autophagy

MarkerCell LineConditionFold Change (vs. Control)Reference
LC3-II/LC3-I RatioHeLaThis compound-GFP↑ 2.1 ± 0.15Fictionalized Data
p62/SQSTM1 LevelsHEK293TThis compound-Flag↓ 0.5 ± 0.07Fictionalized Data
Autophagosome NumberMEFsThis compound overexpression↑ 3.2 ± 0.4Fictionalized Data
Autophagic Flux (mRFP-GFP-LC3)U2OSThis compound-GFP↑ 1.7 ± 0.1Fictionalized Data

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the function of this compound in autophagy.

siRNA-mediated Knockdown of this compound
  • Cell Culture: Plate HeLa cells in 6-well plates at a density of 2 x 10^5 cells per well and grow overnight in DMEM supplemented with 10% FBS.

  • Transfection Reagent Preparation: For each well, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM. In a separate tube, dilute 20 pmol of this compound-targeting siRNA or a non-targeting control siRNA in 100 µL of Opti-MEM.

  • Transfection: Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature. Add the 200 µL complex to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.

  • Verification of Knockdown: Harvest the cells and assess this compound protein levels by Western blotting using an anti-SNX7 antibody.

Co-immunoprecipitation of this compound and Beclin 1
  • Cell Lysis: Wash HEK293T cells transiently co-transfected with Flag-tagged this compound and HA-tagged Beclin 1 with ice-cold PBS and lyse in IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitors).

  • Immunoprecipitation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. Incubate the supernatant with anti-Flag M2 affinity gel for 2 hours at 4°C with gentle rotation.

  • Washing: Wash the beads three times with IP lysis buffer.

  • Elution: Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer for 5 minutes.

  • Western Blotting: Analyze the eluates by Western blotting using anti-HA and anti-Flag antibodies to detect co-precipitated Beclin 1 and immunoprecipitated this compound, respectively.

Autophagic Flux Assay using mRFP-GFP-LC3
  • Transfection: Transfect U2OS cells with the mRFP-GFP-LC3 plasmid using a suitable transfection reagent.

  • Induction of Autophagy: After 24 hours, treat the cells with an autophagy inducer (e.g., rapamycin) or vehicle control.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filters for GFP (autophagosomes) and RFP (autophagosomes and autolysosomes).

  • Quantification: Count the number of yellow (GFP+RFP+) puncta (autophagosomes) and red (RFP+) puncta (autolysosomes) per cell. A decrease in the ratio of yellow to red puncta indicates increased autophagic flux.

Signaling Pathways and Visualizations

The following diagrams illustrate the key molecular interactions and pathways involving this compound in autophagy.

SNX7_Autophagy_Pathway cluster_endosome Endosomal Compartment cluster_phagophore Phagophore Membrane cluster_autophagosome Autophagosome This compound This compound ClassIII_PI3K Class III PI3K (VPS34, Beclin 1) This compound->ClassIII_PI3K Autophagosome Autophagosome Formation This compound->Autophagosome Promotes PI3P PI(3)P PI3P->this compound Recruits ClassIII_PI3K->PI3P Generates ClassIII_PI3K->Autophagosome Promotes Experimental_Workflow_CoIP start Start: Co-transfect cells with Flag-SNX7 and HA-Beclin 1 lysis Cell Lysis start->lysis ip Immunoprecipitation with anti-Flag beads lysis->ip wash Wash beads ip->wash elute Elute bound proteins wash->elute wb Western Blot (anti-HA & anti-Flag) elute->wb end End: Detect interaction wb->end

The Role of Sorting Nexin 7 in Alzheimer's Disease Pathology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The production of Aβ is a result of the sequential cleavage of the amyloid precursor protein (APP) by β- and γ-secretases. Intracellular trafficking of APP and its processing enzymes is a critical determinant of Aβ generation. This technical guide provides an in-depth overview of the emerging role of Sorting Nexin 7 (SNX7), a member of the sorting nexin family of proteins, in the pathology of Alzheimer's disease. Evidence suggests that this compound plays a crucial role in directing APP to a lysosomal degradation pathway, thereby reducing the pool of APP available for amyloidogenic processing and subsequent Aβ production. This guide summarizes the key quantitative data, details relevant experimental protocols, and provides visual representations of the involved signaling pathways to support further research and drug development efforts targeting this pathway.

This compound-Mediated Regulation of APP Trafficking and Aβ Production

Sorting nexins are a diverse family of proteins characterized by the presence of a Phox (PX) domain, which mediates their interaction with phosphoinositides and facilitates their localization to endosomal compartments. These proteins are key regulators of endosomal sorting and trafficking of transmembrane proteins. Several members of the SNX family have been implicated in the processing of APP and the generation of Aβ[1][2].

Recent studies have identified this compound as a key player in the non-amyloidogenic processing of APP. The overexpression of this compound in cell models has been shown to significantly reduce the levels of secreted Aβ and the soluble β-cleaved N-terminal fragment of APP (sAPPβ)[1]. This effect is attributed to the ability of this compound to divert APP away from the amyloidogenic pathway and towards lysosomal degradation[1][2].

Quantitative Impact of this compound Overexpression on APP and its Metabolites

The following tables summarize the reported quantitative effects of this compound overexpression on the levels of APP, sAPPβ, and Aβ in human embryonic kidney 293T (HEK293T) cells. These cells are a common model for studying APP processing.

Table 1: Effect of this compound Overexpression on APP Protein Levels

ConditionRelative Full-Length APP Level (Normalized to Control)Relative Cell Surface APP Level (Normalized to Control)
Control (Vector)1.001.00
This compound OverexpressionDecreasedDecreased

Note: The data indicates a significant reduction in both the total and cell surface levels of APP upon this compound overexpression[1].

Table 2: Effect of this compound Overexpression on Secreted APP Fragments and Aβ

ConditionRelative sAPPβ Level (Normalized to Control)Relative Aβ Level (Normalized to Control)
Control (Vector)1.001.00
This compound OverexpressionDecreasedDecreased

Note: Overexpression of this compound leads to a marked decrease in the secretion of amyloidogenic products sAPPβ and Aβ[1].

The Role of Lysosomal Degradation

The reduction in APP levels mediated by this compound is dependent on a functional lysosomal degradation pathway. Inhibition of lysosomal acidification and function using agents such as ammonium (B1175870) chloride (NH₄Cl) or Bafilomycin A1 has been shown to prevent the this compound-induced reduction of APP[1]. This indicates that this compound actively sorts APP to lysosomes for degradation.

Table 3: Effect of Lysosomal Inhibition on this compound-Mediated APP Reduction

ConditionRelative Full-Length APP Level (Normalized to Control)
This compound OverexpressionDecreased
This compound Overexpression + NH₄ClNo significant change
This compound Overexpression + Bafilomycin A1No significant change

Note: The preventive effect of lysosomal inhibitors on APP reduction in this compound-overexpressing cells confirms the involvement of the lysosomal pathway[1].

Importantly, studies have shown that this compound overexpression does not alter the steady-state levels or cell surface distribution of the β-secretase BACE1, suggesting that the primary mechanism of action of this compound is on the trafficking of its cargo protein, APP, rather than the processing enzyme[1].

Signaling and Trafficking Pathways

The current understanding of this compound's role in APP trafficking suggests a model where this compound promotes the sorting of APP from endosomal compartments to the lysosome. This diverts APP from being recycled to the cell surface or the trans-Golgi network, where it would be available for cleavage by β- and γ-secretases.

SNX7_APP_Trafficking cluster_membrane Plasma Membrane cluster_endosome Early Endosome cluster_lysosome Lysosome cluster_secretases Amyloidogenic Pathway APP_surface APP APP_endosome APP APP_surface->APP_endosome Endocytosis APP_endosome->APP_surface Recycling BACE1 BACE1 APP_endosome->BACE1 This compound This compound APP_endosome->this compound APP_degradation APP Degradation gamma_secretase γ-Secretase BACE1->gamma_secretase Abeta Aβ Production gamma_secretase->Abeta This compound->APP_degradation Sorting to Lysosome

This compound-mediated sorting of APP to the lysosome.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in APP trafficking and degradation.

Cell Culture and Transfection

HEK293T cells are a suitable model for these studies due to their high transfection efficiency and established use in APP processing research.

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection: Cells are typically seeded to be 70-80% confluent at the time of transfection. Plasmids encoding human APP and this compound (or an empty vector control) are transfected using a lipid-based transfection reagent according to the manufacturer's instructions.

Transfection_Workflow start Seed HEK293T cells culture Culture to 70-80% confluency start->culture prepare_dna Prepare plasmid DNA (APP, this compound, Vector) and transfection reagent culture->prepare_dna transfect Transfect cells prepare_dna->transfect incubate Incubate for 24-48 hours transfect->incubate analysis Proceed to downstream analysis (Western Blot, ELISA, etc.) incubate->analysis

General workflow for cell culture and transfection.
Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions

Co-IP is used to determine if this compound physically interacts with APP.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.

  • Antibodies:

    • Immunoprecipitating antibody: Anti-FLAG antibody (if this compound is FLAG-tagged) or anti-SNX7 antibody.

    • Detection antibody: Anti-APP antibody.

  • Procedure:

    • Lyse transfected cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

    • Add protein A/G agarose beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluate by Western blotting using the detection antibody.

Cell Surface Protein Biotinylation

This technique is used to quantify the amount of APP present on the cell surface.

  • Reagents:

    • Sulfo-NHS-SS-Biotin (cell-impermeable biotinylation reagent).

    • Quenching solution (e.g., Tris-buffered saline).

    • Streptavidin-agarose beads.

  • Procedure:

    • Wash transfected cells with ice-cold PBS.

    • Incubate cells with Sulfo-NHS-SS-Biotin at 4°C to label cell surface proteins.

    • Quench the reaction with quenching solution.

    • Lyse the cells and collect the supernatant.

    • Incubate the lysate with streptavidin-agarose beads to pull down biotinylated (cell surface) proteins.

    • Wash the beads and elute the proteins.

    • Analyze the eluate by Western blotting for APP.

Western Blotting for Protein Quantification

Western blotting is used to measure the relative levels of full-length APP, sAPPβ, and other proteins of interest.

  • Procedure:

    • Separate protein lysates by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against APP, sAPPβ, this compound, and a loading control (e.g., GAPDH or β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence and quantify band intensities using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Quantification

ELISA is a highly sensitive method for quantifying the levels of secreted Aβ in the cell culture medium.

  • Procedure:

    • Collect conditioned media from transfected cells.

    • Use a commercially available Aβ ELISA kit (specific for Aβ40 or Aβ42).

    • Follow the manufacturer's protocol, which typically involves:

      • Coating a microplate with a capture antibody specific for Aβ.

      • Adding standards and samples to the wells.

      • Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate to produce a colorimetric signal.

      • Measuring the absorbance and calculating Aβ concentration based on the standard curve.

Lysosomal Degradation Inhibition Assay

This assay determines if the reduction of a protein is dependent on lysosomal activity.

  • Reagents:

    • Ammonium chloride (NH₄Cl, typically 20 mM).

    • Bafilomycin A1 (typically 100 nM).

  • Procedure:

    • Transfect cells with this compound and APP as described above.

    • 24 hours post-transfection, treat the cells with either NH₄Cl, Bafilomycin A1, or a vehicle control for a specified period (e.g., 12-24 hours).

    • Lyse the cells and analyze the levels of full-length APP by Western blotting.

Implications for Drug Development

The findings presented in this guide highlight the this compound-mediated lysosomal degradation of APP as a potential therapeutic target for Alzheimer's disease. Strategies aimed at enhancing the function or expression of this compound, or promoting the this compound-APP interaction, could represent a novel approach to reducing Aβ production.

Potential therapeutic avenues include:

  • Small molecule modulators: Screening for compounds that upregulate this compound expression or enhance its sorting activity.

  • Gene therapy: Delivery of this compound to affected brain regions to increase its local concentration.

  • Peptide-based therapies: Designing peptides that mimic the interaction between this compound and APP to facilitate APP's entry into the lysosomal pathway.

Further research is warranted to validate these strategies in more complex models, including primary neurons and animal models of Alzheimer's disease, and to fully elucidate the molecular mechanisms governing the this compound-APP interaction.

Conclusion

This compound is emerging as a significant regulator of APP metabolism, offering a non-amyloidogenic pathway for APP processing through lysosomal degradation. The data strongly suggest that enhancing this compound function can effectively reduce the production of neurotoxic Aβ peptides. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate this promising therapeutic target for Alzheimer's disease.

References

The Emerging Role of SNX7 as a Tumor Suppressor in Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Prostate cancer remains a significant global health challenge. Emerging research has identified Sorting Nexin 7 (SNX7) as a potential tumor suppressor, offering new avenues for diagnostics, prognostics, and therapeutic interventions. This technical guide provides an in-depth analysis of the current understanding of this compound's function in prostate cancer, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Sorting Nexin 7 (this compound), a member of the sorting nexin family of proteins involved in endosomal sorting and trafficking, has been identified as a key regulator in prostate cancer progression. Studies have demonstrated that this compound expression is frequently downregulated in prostate cancer tissues compared to normal prostate tissues.[1][2] This reduced expression is correlated with a poorer prognosis for patients.[1][2][3] Functionally, this compound has been shown to inhibit critical cancer cell behaviors, including proliferation, migration, and invasion.[1][3] The primary mechanism of its tumor-suppressive function appears to be through the positive regulation of Cellular FLICE-like inhibitory protein (cFLIP) expression, which in turn inhibits autophagy by disrupting the interaction between ATG3 and LC3A.[1][3] This guide will delve into the molecular mechanisms, quantitative data, and experimental methodologies that underpin the role of this compound as a tumor suppressor in prostate cancer.

Quantitative Data on this compound in Prostate Cancer

The following tables summarize the key quantitative findings from recent studies on this compound in prostate cancer.

Table 1: this compound Expression in Prostate Cancer

Data TypeFindingCell Lines/Tissues StudiedReference
mRNA Expression Lower expression in prostate cancer cell lines (PC3, 22Rv1, DU145) compared to normal prostate stromal cells (WPMY-1).[1]PC3, 22Rv1, DU145, WPMY-1[1]
Protein Expression Lower staining intensity in prostate tumor tissues compared to normal tissues.[1]Prostate adenocarcinoma (PRAD) tissues[1]
Prognostic Significance High this compound expression is associated with a better prognosis and a higher probability of Disease-Specific Survival (DSS) in prostate cancer patients.[1][2][3]TCGA-PRAD, GSE46602 datasets[1][2][3]

Table 2: Functional Impact of this compound Overexpression in Prostate Cancer Cells

Functional AssayEffect of this compound OverexpressionCell Lines StudiedReference
Cell Proliferation (CCK-8 Assay) Significantly reduced cell proliferation.[1]PC3, DU145[1]
Cell Migration (Transwell Assay) Hindered cell migration.[1]Not specified[1]
Cell Invasion (Transwell Assay) Hindered cell invasion.[1]Not specified[1]

Table 3: Correlation of this compound with Key Signaling Molecules

Correlated MoleculeCorrelation TypeSignificanceReference
cFLIP Positive (Spearman's correlation r = 0.45, p = 0)This compound overexpression significantly increases cFLIP expression.[1][1]
Immune Cells Positive correlation with Neutrophils, Macrophages, Myeloid dendritic cells, CD4+ T cells, B cells, and CD8+ T cells.Suggests a potential immunomodulatory role for this compound.[1][1]

Signaling Pathways and Molecular Mechanisms

This compound exerts its tumor-suppressive effects primarily through the regulation of autophagy via the cFLIP signaling pathway.

The this compound-cFLIP-Autophagy Axis

In prostate cancer cells, this compound positively regulates the expression of cFLIP.[1] Elevated levels of cFLIP, in turn, inhibit the process of autophagy. This inhibition is achieved by weakening the binding interaction between two key autophagy-related proteins: Autophagy Related 3 (ATG3) and Microtubule-associated protein 1A/1B-light chain 3 (LC3A).[1][3] The disruption of the ATG3-LC3A interaction impairs autophagosome formation, a critical step in the autophagic process. By inhibiting autophagy, which can promote cancer cell survival under stress, this compound contributes to the suppression of tumor growth and progression.

Diagram of the this compound-cFLIP-Autophagy Signaling Pathway

SNX7_cFLIP_Autophagy cluster_0 This compound-Mediated Tumor Suppression This compound This compound cFLIP cFLIP This compound->cFLIP Upregulates Expression ATG3_LC3A ATG3-LC3A Interaction cFLIP->ATG3_LC3A Inhibits Binding Autophagy Autophagy ATG3_LC3A->Autophagy Promotes TumorSuppression Tumor Suppression (↓ Proliferation, Migration, Invasion) Autophagy->TumorSuppression Inhibits

Caption: this compound upregulates cFLIP, inhibiting autophagy and suppressing tumors.

Other Potential Mechanisms

Research also suggests that this compound may be involved in other cellular processes that could contribute to its tumor-suppressive function. For instance, this compound has been implicated in the lysosomal degradation of the Amyloid Precursor Protein (APP), which can reduce the production of amyloid-β.[1] Furthermore, this compound can form a complex with SNX4 to regulate the transport of ATG9A, another crucial component of the autophagy machinery.[1] These findings hint at a broader, multifaceted role for this compound in maintaining cellular homeostasis and preventing tumorigenesis.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the role of this compound in prostate cancer.

Cell Culture and Transfection
  • Cell Lines: Human prostate cancer cell lines (PC3, 22Rv1, DU145) and a normal prostate stromal cell line (WPMY-1) are commonly used.[1]

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Transfection: For overexpression studies, an this compound overexpression plasmid or a vector control is transfected into cells using a lipofectamine-based reagent according to the manufacturer's instructions. For knockdown experiments, small interfering RNAs (siRNAs) targeting CFLIP or a negative control siRNA are used.

Diagram of the Experimental Workflow for this compound Functional Analysis

Experimental_Workflow cluster_workflow Functional Analysis of this compound in Prostate Cancer Cells cluster_assays Functional Assays start Prostate Cancer Cell Lines (e.g., PC3, DU145) transfection Transfection with: - this compound Overexpression Plasmid - Vector Control start->transfection verification Verification of Overexpression (qRT-PCR, Western Blot) transfection->verification proliferation Proliferation Assay (CCK-8) verification->proliferation migration Migration Assay (Transwell) verification->migration invasion Invasion Assay (Transwell) verification->invasion analysis Data Analysis and Comparison proliferation->analysis migration->analysis invasion->analysis conclusion Conclusion on this compound Function analysis->conclusion

Caption: Workflow for studying this compound function in prostate cancer cells.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from cultured cells using a TRIzol-based reagent.

  • Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • PCR Amplification: qRT-PCR is performed using a SYBR Green master mix on a real-time PCR system. The relative expression of this compound and CFLIP is calculated using the 2^-ΔΔCt method, with GAPDH often used as an internal control.

Western Blot (WB)
  • Protein Extraction: Total protein is extracted from cells using RIPA lysis buffer containing protease inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with non-fat milk and then incubated with primary antibodies against this compound, cFLIP, and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (CCK-8)
  • Cell Seeding: Transfected cells are seeded in 96-well plates at a specific density.

  • Incubation: Cell proliferation is measured at different time points (e.g., 0, 24, 48, 72 hours).

  • CCK-8 Addition: CCK-8 solution is added to each well and incubated for a specified time.

  • Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader to determine cell viability.

Transwell Migration and Invasion Assays
  • Cell Seeding: Transfected cells are seeded in the upper chamber of a Transwell insert (with or without Matrigel coating for invasion and migration assays, respectively) in serum-free medium.

  • Chemoattractant: The lower chamber is filled with medium containing FBS as a chemoattractant.

  • Incubation: Cells are allowed to migrate or invade through the membrane for a specified time.

  • Staining and Counting: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained with crystal violet, and counted under a microscope.

Future Directions and Therapeutic Implications

The identification of this compound as a tumor suppressor in prostate cancer opens up several promising avenues for future research and clinical applications.

  • Biomarker Development: this compound expression levels could serve as a valuable prognostic biomarker to stratify prostate cancer patients and predict disease progression.[1]

  • Therapeutic Targeting: Strategies aimed at restoring or increasing this compound expression or function in tumor cells could represent a novel therapeutic approach. This could involve gene therapy or the development of small molecules that enhance this compound activity or stabilize the protein.

  • Immunotherapy: The correlation between this compound expression and immune cell infiltration suggests that this compound may play a role in the tumor immune microenvironment.[1] Further investigation into this link could lead to the development of combination therapies that pair this compound-targeted agents with immunotherapies to enhance their efficacy.

References

SNX7: A Promising Biomarker in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sorting Nexin 7 (SNX7), a member of the sorting nexin family of proteins involved in intracellular trafficking, is emerging as a significant biomarker in hepatocellular carcinoma (HCC).[1][2] Elevated expression of this compound at both the messenger RNA (mRNA) and protein levels has been consistently observed in HCC tissues and cell lines compared to normal liver tissue.[2][3] This upregulation is not only a potential diagnostic marker but also correlates with poorer patient outcomes, including unfavorable overall survival, disease-specific survival, and progression-free survival, as well as more advanced pathological stages of the disease.[1][4] Furthermore, this compound expression levels may predict the response of HCC patients to both chemotherapy and immunotherapy.[1][4] This technical guide provides a comprehensive overview of the current data on this compound in HCC, detailed experimental protocols for its study, and visualizations of its implicated signaling pathways to support further research and therapeutic development.

This compound Expression and Diagnostic Value in HCC

This compound is significantly upregulated in HCC.[2][3] Studies analyzing data from multiple large cohorts, including The Cancer Genome Atlas (TCGA), Gene Expression Omnibus (GEO), and International Cancer Genome Consortium (ICGC), have consistently demonstrated higher this compound mRNA levels in HCC tissues compared to non-tumorous liver tissues.[2][4] This increased expression has also been confirmed at the protein level through immunohistochemistry (IHC) and analysis of proteomics datasets.[2][3]

The diagnostic potential of this compound has been evaluated using Receiver Operating Characteristic (ROC) curve analysis. These analyses have shown that this compound has a superior diagnostic efficacy for HCC compared to the conventional biomarker, alpha-fetoprotein (AFP).[1][4] Combining this compound with AFP further improves the diagnostic accuracy for HCC.[1][4]

Table 1: Diagnostic Performance of this compound in HCC
Dataset/AnalysisAUC of this compoundAUC of AFPAUC of this compound + AFPCitation
GSE1442690.737--[4]
GSE452670.645--[4]
GSE1127900.750--[4]
GSE145200.735--[4]
GSE1212480.757--[4]
GSE101430.6790.6440.713[4]
GSE363760.6260.5280.666[4]
GSE764270.6260.5720.649[4]
GSE397910.765--[4]
TCGA (Tumor vs. Normal)0.704--[4]

Prognostic Significance of this compound in HCC

High expression of this compound is strongly associated with a poor prognosis for HCC patients.[1][3] Kaplan-Meier survival analyses from both TCGA and ICGC cohorts have revealed that patients with high this compound expression have significantly shorter overall survival, disease-specific survival, and progression-free survival.[1][4] Moreover, elevated this compound levels are correlated with advanced pathological stages of HCC, indicating a role for this compound in tumor progression.[2][4] Multivariate Cox regression analyses have identified high this compound expression as an independent risk factor for HCC.[1][4]

Table 2: Correlation of this compound Expression with Clinicopathological Features in HCC
Clinicopathological FeatureAssociation with High this compound ExpressionCitation
Pathological StagePositive Correlation (Higher stage, higher this compound)[2][4]
Overall SurvivalNegative Correlation (Worse survival)[1][4]
Disease-Specific SurvivalNegative Correlation (Worse survival)[1][4]
Progression-Free SurvivalNegative Correlation (Worse survival)[1][4]

This compound and Therapeutic Response in HCC

Emerging evidence suggests that this compound expression could be a predictive biomarker for treatment response in HCC. Interestingly, high levels of this compound are positively correlated with increased sensitivity to various chemotherapy drugs, including sorafenib.[1][3] Conversely, elevated this compound expression is associated with resistance to immunotherapy.[1][3] This dual role highlights the complexity of this compound's function in the tumor microenvironment and its potential utility in personalizing treatment strategies for HCC patients.

This compound in HCC-Associated Signaling Pathways

Functional enrichment analyses have implicated this compound in several critical biological processes and signaling pathways that are often dysregulated in cancer.[1][2] These include cell cycle regulation, cellular senescence, cell adhesion, DNA replication, and the mismatch repair pathway.[1][2]

Cell Cycle Regulation

While the precise mechanisms are still under investigation, the association of this compound with cell cycle regulation suggests it may influence the proliferation of HCC cells. Studies on other sorting nexins have shown their involvement in regulating the trafficking of key cell cycle proteins. For instance, SNX17, another member of the sorting nexin family, has been shown to promote HCC cell proliferation by affecting the expression of cell cycle regulators like CDK4, CDK6, and cyclin D1. The knockdown of SNX17 leads to a downregulation of these proteins. It is plausible that this compound may have similar regulatory functions in HCC.

DNA Mismatch Repair

The link between this compound and the DNA mismatch repair (MMR) pathway is another area of active research. The MMR system, which includes key proteins like MSH2, MSH6, MLH1, and PMS2, is crucial for maintaining genomic stability by correcting errors in DNA replication.[5] Defects in this pathway can lead to an accumulation of mutations and contribute to tumorigenesis.[5] The correlation between this compound expression and the MMR pathway suggests that this compound might play a role in modulating the DNA repair capacity of HCC cells, thereby influencing their survival and response to DNA-damaging chemotherapeutic agents.

SNX7_Signaling_Pathways cluster_upregulation This compound in HCC cluster_outcomes Clinical Outcomes cluster_pathways Cellular Processes cluster_therapy Therapeutic Response This compound High this compound Expression Prognosis Poor Prognosis (↓ Survival) This compound->Prognosis Progression Advanced Stage This compound->Progression CellCycle Cell Cycle Regulation This compound->CellCycle DNARepair DNA Mismatch Repair This compound->DNARepair Senescence Cellular Senescence This compound->Senescence Adhesion Cell Adhesion This compound->Adhesion Chemo ↑ Chemotherapy Sensitivity This compound->Chemo Immuno ↓ Immunotherapy Response This compound->Immuno

Figure 1. Overview of this compound's role in HCC.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound in the context of HCC.

Immunohistochemistry (IHC) for this compound Protein Expression

This protocol outlines the steps for detecting this compound protein in formalin-fixed, paraffin-embedded (FFPE) HCC tissue sections.

Materials:

  • FFPE HCC tissue sections (3 µm thick)

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Citrate (B86180) buffer (pH 6.0) for antigen retrieval

  • 3% Hydrogen peroxide

  • Phosphate-buffered saline (PBS)

  • Primary antibody: Rabbit polyclonal anti-SNX7 antibody (e.g., Proteintech 12269-1-AP at a 1:200 dilution)[3]

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 10 minutes each.

    • Rehydrate through a graded ethanol series: 100% (twice for 5 minutes), 95% (5 minutes), and 70% (5 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in citrate buffer (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 15-20 minutes.

    • Allow slides to cool to room temperature.

  • Blocking of Endogenous Peroxidase:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-SNX7 antibody diluted in PBS overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS three times for 5 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

  • Signal Detection:

    • Rinse slides with PBS three times for 5 minutes each.

    • Apply DAB substrate solution and incubate until the desired brown color develops (typically 1-10 minutes).

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with deionized water.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

IHC_Workflow Start FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Peroxidase Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-SNX7) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection DAB Substrate SecondaryAb->Detection Counterstain Counterstaining & Mounting Detection->Counterstain End Microscopic Analysis Counterstain->End Proliferation_Assay_Workflow Start HCC Cells (si-Control vs. si-SNX7) Seeding Seed in 96-well Plate Start->Seeding Incubation Incubate (24, 48, 72h) Seeding->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan (DMSO) MTT_Addition->Formazan_Solubilization Absorbance Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance End Analyze Cell Growth Absorbance->End

References

SNX7 regulation of ATG9A trafficking

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Regulation of ATG9A Trafficking by Sorting Nexin 7

Audience: Researchers, scientists, and drug development professionals.

Abstract

Autophagy is a fundamental cellular catabolic process, essential for homeostasis, which involves the sequestration of cytoplasmic material into double-membraned vesicles termed autophagosomes. The formation of the autophagosome is a complex process requiring the coordinated action of numerous autophagy-related (ATG) proteins. ATG9A, the only multi-spanning transmembrane protein in the core ATG machinery, is a critical component, believed to be involved in delivering lipids to the nascent autophagosome, known as the phagophore or isolation membrane. The precise regulation of ATG9A trafficking to and from the site of autophagosome formation is paramount for efficient autophagy. Recent evidence has identified a key role for the Sorting Nexin (SNX) family of proteins, specifically a heterodimeric complex of SNX4 and SNX7, in this process. This technical guide provides a detailed examination of the molecular mechanisms by which the SNX4-SNX7 complex governs ATG9A trafficking, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to ATG9A and Sorting Nexins in Autophagy

ATG9A is a pivotal protein in the initiation and expansion of the autophagosome.[1] Under basal conditions, ATG9A resides predominantly in the trans-Golgi Network (TGN) and various endosomal compartments.[2][3] Upon induction of autophagy (e.g., by nutrient starvation), a pool of ATG9A is mobilized and traffics to the phagophore assembly site (PAS) to facilitate membrane expansion.[4] Following its role at the PAS, ATG9A is retrieved, indicating a dynamic cycle of trafficking that is essential for the autophagy process.[5]

The Sorting Nexins (SNXs) are a large family of peripheral membrane proteins characterized by the presence of a Phox-homology (PX) domain, which mediates binding to phosphoinositides.[6] A subset of SNXs, the SNX-BAR subfamily, also contains a Bin-Amphiphysin-Rvs (BAR) domain that senses and induces membrane curvature, playing crucial roles in endosomal sorting and membrane trafficking.[6][7] Emerging evidence has implicated several SNX-BAR proteins in autophagy, with a particular focus on the heterodimer formed by SNX4 and this compound.[6][8]

The Core Regulatory Hub: The SNX4-SNX7 Heterodimer

SNX4 is a SNX-BAR protein that forms functional heterodimers with either this compound or SNX30, associating with tubulovesicular endocytic membranes.[8][9] While both complexes exist, detailed functional analyses have revealed that the SNX4–this compound heterodimer is an autophagy-specific complex required for efficient autophagosome assembly.[6][8] Depletion of SNX4 or this compound, but not SNX30, leads to significant defects in autophagy, highlighting the specific role of the SNX4-SNX7 partnership.[6][10]

The primary function of this complex is to coordinate the trafficking of ATG9A. In the absence of SNX4 or this compound, ATG9A is mis-trafficked and retained in the Golgi region, failing to efficiently redistribute to the PAS upon autophagy stimulation.[6][8] This disruption blocks the autophagy pathway at an early stage, preventing the efficient recruitment of downstream core autophagy regulators to the nascent isolation membrane and impairing LC3 lipidation, a hallmark of autophagosome completion.[8][9]

SNX4_Heterodimers cluster_0 SNX4-BAR Core Component cluster_2 Cellular Functions SNX4 SNX4 This compound This compound SNX4->this compound forms heterodimer SNX30 SNX30 SNX4->SNX30 forms heterodimer Autophagy Autophagy Regulation This compound->Autophagy Specific Role Recycling General Endosomal Recycling SNX30->Recycling General Role

Figure 1. SNX4 forms distinct heterodimers with specific cellular roles.

This compound-Mediated Regulation of ATG9A Trafficking Pathway

The SNX4-SNX7 complex acts as a crucial regulator for mobilizing ATG9A from its steady-state perinuclear reservoir to the sites of autophagosome formation. Disruption of this complex stalls the process, leading to a cascade of downstream failures in the autophagy machinery.

ATG9A_Trafficking_Pathway cluster_Autophagy_Machinery Autophagosome Assembly ATG9A_Golgi ATG9A on Juxtanuclear Membranes (TGN/Endosomes) PAS Phagophore Assembly Site (PAS) ATG9A_Golgi->PAS ATG9A Trafficking ATG_Complex ATG12-ATG5-ATG16L1 Complex Recruitment PAS->ATG_Complex enables LC3_Lipidation LC3 Lipidation (LC3-I -> LC3-II) ATG_Complex->LC3_Lipidation catalyzes Autophagosome Autophagosome Formation LC3_Lipidation->Autophagosome drives SNX4_this compound SNX4-SNX7 Heterodimer SNX4_this compound->ATG9A_Golgi mobilizes Starvation Autophagy Induction (e.g., Starvation) Starvation->SNX4_this compound activates

Figure 2. SNX4- in autophagy.

Data Presentation: Quantitative Effects of this compound Depletion

The functional consequence of depleting this compound has been quantified through several key autophagy assays. The data consistently show an impairment or stalling of the autophagic process at an early stage of autophagosome assembly.[6][10]

Table 1: Autophagic Flux Analysis in hTERT-RPE1 Cells (Data summarized from Antón et al., J Cell Sci, 2020)[6][10]

siRNA TargetConditionTreatmentMean Endogenous LC3B Puncta per Cell (±S.D.)
ControlStarved-~5
ControlStarvedBafilomycin A1~18
siSNX4 Starved-~2
siSNX4 StarvedBafilomycin A1~4
sithis compound Starved-~4
sithis compound StarvedBafilomycin A1~10
siSNX30 Starved-~5
siSNX30 StarvedBafilomycin A1~17

Note: Bafilomycin A1 (BafA1) is a lysosomal inhibitor. The difference in LC3B puncta with and without BafA1 indicates autophagic flux. Depletion of SNX4 and this compound significantly reduces this flux.

Table 2: p62/SQSTM1 Turnover Assay in hTERT-RPE1 Cells (Data summarized from Antón et al., J Cell Sci, 2020)[6][10]

siRNA TargetConditionNormalized p62 Level (vs. siControl + BafA1)Interpretation
ControlBasalLowerBasal flux occurs
ControlBasal + BafA1100%Flux blocked, p62 accumulates
siSNX4 BasalSignificantly HigherBlock in basal autophagic flux
siSNX4 Basal + BafA1No further increaseConfirms flux block
sithis compound StarvedHigher than ControlReduced starvation-induced flux
siSNX30 StarvedSimilar to ControlNo significant impact on flux

Note: p62 is a cargo receptor degraded by autophagy. Its accumulation indicates a blockage in autophagic degradation.

Table 3: Quantification of Early Autophagy Marker Puncta in Starved hTERT-RPE1 Cells (Data summarized from Antón et al., J Cell Sci, 2020)[6][10][11]

MarkersiRNA TargetMean Puncta per Cell (Approx. Fold Change vs. Control)P-value
GFP-ATG13sithis compound~1.8x<0.05
WIPI2siSNX4~1.7x<0.01
WIPI2sithis compound~2.0x<0.01
ATG16L1sithis compound~2.5x<0.01
GFP-ATG5sithis compound~2.2x<0.01

Note: The significant accumulation of upstream markers (ATG13, WIPI2, ATG16L1, ATG5) upon this compound knockdown suggests a stall in the progression of autophagosome assembly after the recruitment of these factors.

Table 4: Kinetic Analysis of GFP-ATG5 Puncta in Starved hTERT-RPE1 Cells (Data summarized from Antón et al., J Cell Sci, 2020)[6][12]

siRNA TargetAverage GFP-ATG5 Puncta Lifespan (minutes, ±S.D.)Peak GFP-ATG5 Fluorescence Intensity (Arbitrary Units)
Control~2.5Consistently higher
siSNX4 ~1.75Consistently lower
sithis compound ~2.5Not significantly different
siSNX30 ~2.5Not significantly different

Note: Depletion of SNX4, but not this compound, leads to shorter-lived and dimmer GFP-ATG5 puncta, suggesting a defect in the recruitment and/or retention of the ATG12-ATG5-ATG16L1 complex at the isolation membrane.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are protocols for key experiments used to elucidate the this compound-ATG9A relationship.

siRNA-Mediated Gene Knockdown

This protocol describes the transient silencing of target genes like this compound in mammalian cells.

siRNAPipeline cluster_prep Day 1: Cell Seeding cluster_transfection Day 2: Transfection cluster_analysis Day 4-5: Analysis seed Seed cells (e.g., hTERT-RPE1) in 6-well plates to reach 60-80% confluency the next day prepA Solution A: Dilute siRNA duplex (e.g., 40-80 pmols) in serum-free medium prepB Solution B: Dilute transfection reagent (e.g., Lipofectamine) in serum-free medium combine Combine A + B, mix gently, incubate 15-30 min at RT prepA->combine prepB->combine add Add complex dropwise to cells in antibiotic-free medium combine->add incubate Incubate cells for 48-72 hours add->incubate harvest Harvest cells for analysis incubate->harvest wb Western Blot (verify knockdown) harvest->wb assay Perform downstream assays (Flux, IF, etc.) harvest->assay

Figure 3. Experimental workflow for siRNA-mediated knockdown.

Protocol Steps:

  • Cell Seeding (Day 1): Plate cells (e.g., hTERT-RPE1, HeLa) in a 6-well plate at a density of 2 x 10^5 cells/well in 2 ml of complete growth medium without antibiotics. Incubate for 18-24 hours at 37°C to achieve 60-80% confluency.[13]

  • Transfection Complex Preparation (Day 2):

    • Solution A: In a sterile microfuge tube, dilute 20-80 pmol of the specific siRNA duplex (e.g., sithis compound) into 100 µL of serum-free medium (e.g., Opti-MEM).

    • Solution B: In a separate tube, dilute 2-6 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µL of serum-free medium.[3][13]

    • Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-30 minutes to allow complexes to form.[13]

  • Cell Transfection:

    • Gently aspirate the growth medium from the cells.

    • Add 800 µL of fresh antibiotic-free normal growth medium to each well.

    • Add the 200 µL siRNA-lipid complex mixture dropwise to the cells. Swirl the plate gently to ensure even distribution.

  • Incubation (Days 2-5): Incubate the cells for 48 to 72 hours at 37°C. The optimal time for knockdown depends on the target protein's stability and should be determined empirically.

  • Analysis: After incubation, cells are ready for downstream applications. Always include a control well to harvest for protein lysate to confirm knockdown efficiency via Western blotting.

Autophagic Flux Assay (LC3B Puncta Analysis)

This assay measures the rate of autophagosome degradation, providing a dynamic measure of autophagy.[2][14]

Protocol Steps:

  • Cell Preparation: Perform siRNA knockdown of the target gene (e.g., this compound) as described in Protocol 5.1 in plates suitable for microscopy (e.g., glass-bottom dishes or coverslips).

  • Autophagy Induction:

    • For the final 2-4 hours of the experiment, induce autophagy by replacing the normal growth medium with starvation medium (e.g., Earle's Balanced Salt Solution, EBSS).[15]

    • Prepare four conditions for each siRNA treatment:

      • Fed (normal medium) - BafA1

      • Fed (normal medium) + BafA1

      • Starved (EBSS) - BafA1

      • Starved (EBSS) + BafA1

  • Lysosomal Inhibition: For the "+ BafA1" conditions, add Bafilomycin A1 to a final concentration of 100 nM for the last 2-4 hours of the starvation period.[15]

  • Immunofluorescence Staining:

    • Wash cells twice with ice-cold PBS.

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against LC3B (e.g., rabbit anti-LC3B) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature, protected from light.

    • Mount coverslips onto slides with a mounting medium containing DAPI for nuclear staining.

  • Image Acquisition and Analysis:

    • Acquire images using a confocal or high-resolution fluorescence microscope.[16]

    • Capture multiple random fields of view for each condition, ensuring at least 100 cells are imaged per condition.

    • Use automated image analysis software (e.g., ImageJ/Fiji, MetaMorph) to count the number of LC3B-positive puncta per cell.[17][18]

    • Calculate Autophagic Flux: The flux is represented by the difference in the number of LC3B puncta between BafA1-treated and untreated cells under starved conditions.[15]

Co-Immunoprecipitation (Co-IP) for Membrane-Associated Proteins

This protocol is optimized to detect interactions between SNX proteins and the transmembrane protein ATG9A.

Protocol Steps:

  • Cell Lysis:

    • Grow cells expressing tagged proteins of interest (e.g., GFP-SNX4 and mCherry-ATG9A) to ~90% confluency.

    • Wash cells twice with ice-cold PBS and scrape into a microfuge tube. Pellet cells by centrifugation.

    • Resuspend the cell pellet in a gentle lysis buffer suitable for membrane protein interactions (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.3-0.5% Triton X-100 or NP-40, 5 mM EDTA) supplemented with a complete protease and phosphatase inhibitor cocktail.[19][20]

    • Incubate on a rotator for 30 minutes at 4°C.

    • Centrifuge at >14,000 x g for 15 minutes at 4°C to pellet insoluble debris. Collect the supernatant (clarified lysate).

  • Immunoprecipitation:

    • Set aside a small aliquot of the lysate (~50 µL) as the "Input" control.

    • To the remaining lysate, add anti-tag antibody-conjugated beads (e.g., anti-GFP agarose (B213101) or magnetic beads). As a negative control, use beads conjugated with a non-specific IgG.[21]

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Washing:

    • Pellet the beads by brief centrifugation.

    • Wash the beads 3-5 times with ice-cold lysis buffer (the same buffer used for lysis, potentially with a lower detergent concentration for the final washes).

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Elute the bound proteins by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Analyze the Input and immunoprecipitated samples by SDS-PAGE and Western blotting using antibodies against the bait (e.g., anti-GFP) and prey (e.g., anti-mCherry) proteins.

Conclusion and Implications for Drug Development

The SNX4-SNX7 heterodimer is an essential and specific regulator of autophagy, functioning to control the mobilization of ATG9A from perinuclear stores to the site of autophagosome formation. Disrupting this complex leads to ATG9A retention and a subsequent stall in the early stages of autophagosome assembly. This detailed understanding of the this compound-ATG9A axis provides a novel node for therapeutic intervention.

For drug development professionals, targeting the SNX4-SNX7 interaction or its function presents an opportunity to modulate autophagy. Developing small molecules that either inhibit or enhance the function of this complex could have applications in diseases where autophagy is dysregulated, such as neurodegenerative disorders (where enhanced autophagy may be beneficial) or certain cancers (where inhibiting autophagy could increase sensitivity to chemotherapy). The quantitative assays and protocols detailed herein provide the foundational tools necessary to screen for and validate such compounds, paving the way for a new class of autophagy-modulating therapeutics.

References

Methodological & Application

Measuring SNX7 Expression Levels in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorting Nexin 7 (SNX7) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox (PX) domain that facilitates binding to phosphoinositides.[1] This interaction is crucial for the protein's role in various intracellular trafficking pathways.[1] this compound is involved in regulating endocytosis and protein sorting within the endosomal system.[1] Notably, this compound forms a heterodimer with SNX4, and this complex plays a significant role in autophagy by coordinating the trafficking of ATG9A, a key component for autophagosome formation.[2][3][4][5][6] Given its involvement in fundamental cellular processes, accurately measuring the expression levels of this compound in cells is critical for understanding its function in both normal physiology and disease states.

These application notes provide detailed protocols for quantifying this compound expression at both the protein and mRNA levels using standard molecular and cell biology techniques.

Methods for Quantifying this compound Expression

The expression levels of this compound can be reliably measured using several well-established techniques. The choice of method will depend on the specific research question, the available resources, and the desired level of quantification.

  • Western Blotting: For the semi-quantitative or quantitative analysis of this compound protein levels.

  • Quantitative Real-Time PCR (qPCR): For the accurate quantification of this compound mRNA transcripts.

  • Immunofluorescence (IF): For visualizing the subcellular localization and relative expression of the this compound protein.

Data Presentation

Table 1: Relative this compound mRNA Expression in Human Cell Lines
Cell LineDescriptionRelative this compound mRNA Expression (Normalized to Housekeeping Gene)Reference
HEK293Human Embryonic KidneyBaseline[7]
HeLaHuman Cervical CancerVariable[8]
MCF-7Human Breast CancerVariable[8]
A549Human Lung CancerVariable[8]
HCT116Human Colon CancerDecreased APC mRNA expression[9]
Huh-7Human Hepatocellular CarcinomaHigh[10][11]
HepG2Human Hepatocellular CarcinomaHigh[10]

Note: Relative expression levels can vary based on culture conditions and the housekeeping genes used for normalization.

Table 2: this compound Protein Expression in Human Cell Lines
Cell LineDescriptionThis compound Protein Expression LevelReference
HeLaHuman Cervical CancerDetected[12]
A-431Human Epidermoid CarcinomaDetected[12]
U-2 OSHuman OsteosarcomaDetected[12]
U-251 MGHuman GlioblastomaDetected[12]
Huh-7Human Hepatocellular CarcinomaUpregulated in HCC tissues[10]

Note: Protein expression levels are often determined semi-quantitatively by Western blot and can be influenced by antibody affinity and specificity.

Experimental Protocols

Protocol 1: Western Blotting for this compound Protein Expression

This protocol outlines the steps for detecting this compound protein in cell lysates.

Materials:

  • Cells of interest

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-SNX7 polyclonal antibody

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer with protease inhibitors to the cell plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Mix 20-30 µg of protein with Laemmli sample buffer to a final 1x concentration.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SNX7 antibody (typically 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

Protocol 2: Quantitative Real-Time PCR (qPCR) for this compound mRNA Expression

This protocol describes the quantification of this compound mRNA levels from total RNA.

Materials:

  • Cells of interest

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • qPCR primers for human this compound and a validated housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Validated Human this compound qPCR Primers:

PrimerSequence (5' to 3')Reference
ForwardGAGACCAAATACAAGCAGAACTGG[12]
ReverseGGTCTGTGATGTAAGGAATGACTC[12]

Procedure:

  • RNA Extraction:

    • Extract total RNA from cells using a commercial RNA extraction kit following the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix containing SYBR Green/TaqMan master mix, forward and reverse primers (final concentration 100-200 nM each), and diluted cDNA.

    • Set up reactions in triplicate for each sample and gene (this compound and housekeeping gene).

  • qPCR Cycling Conditions:

    • A typical qPCR program includes an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (95°C for 15 seconds) and annealing/extension (60°C for 1 minute).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for this compound and the housekeeping gene.

    • Calculate the relative expression of this compound using the ΔΔCt method.

Protocol 3: Immunofluorescence for this compound Subcellular Localization

This protocol allows for the visualization of this compound protein within cells.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody: Rabbit anti-SNX7 polyclonal antibody

  • Secondary antibody: Fluorophore-conjugated goat anti-rabbit IgG

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

    • Incubate the cells with the primary anti-SNX7 antibody (typically 1:200 dilution in blocking solution) overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorophore-conjugated secondary antibody (typically 1:1000 dilution in blocking solution) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Staining and Mounting:

    • Incubate the cells with DAPI for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using a mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence or confocal microscope. This compound is expected to show a punctate cytoplasmic localization, often co-localizing with endosomal markers.[13][14]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_protein_analysis Protein Level Analysis cluster_mrna_analysis mRNA Level Analysis cell_culture Cell Culture lysis Cell Lysis cell_culture->lysis if_stain Immunofluorescence cell_culture->if_stain rna_ext RNA Extraction cell_culture->rna_ext quant Protein Quantification lysis->quant wb Western Blotting quant->wb protein_result This compound Protein Expression & Localization wb->protein_result if_stain->protein_result cdna_syn cDNA Synthesis rna_ext->cdna_syn qpcr qPCR cdna_syn->qpcr mrna_result This compound mRNA Expression qpcr->mrna_result

Caption: Experimental workflow for measuring this compound expression.

snx7_pathway cluster_endosome Endosomal System cluster_autophagy Autophagy Pathway early_endosome Early Endosome late_endosome Late Endosome early_endosome->late_endosome Maturation lysosome Lysosome late_endosome->lysosome Fusion & Degradation snx4 SNX4 snx4_this compound SNX4-SNX7 Complex snx4->snx4_this compound This compound This compound This compound->snx4_this compound atg9a ATG9A Vesicles snx4_this compound->atg9a Regulates Trafficking autophagosome Autophagosome Formation atg9a->autophagosome Promotes

References

SNX7 Antibody: Application Notes and Protocols for Western Blot and Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of antibodies targeting Sorting Nexin 7 (SNX7) in Western Blot (WB) and Immunofluorescence (IF) experiments. This compound is a member of the sorting nexin family, proteins involved in intracellular trafficking and membrane dynamics.[1] It plays a role in various cellular processes, including autophagy and the regulation of signaling pathways.[1][2]

Introduction to this compound

Sorting Nexin 7 is a peripheral membrane protein characterized by the presence of a Phox (PX) domain, which facilitates its interaction with phosphoinositides, key lipids in cellular membranes.[3] this compound is implicated in the regulation of autophagosome formation through its interaction with other proteins like SNX4 to control the trafficking of ATG9A.[1][2] Recent studies have highlighted its role in cancer, where it can act as a tumor suppressor by activating the cFLIP/caspase-8 signaling pathway, thereby inhibiting autophagy in prostate cancer cells.[1] Its function as an anti-apoptotic protein has also been noted in liver tissue.[4][5] Given its involvement in critical cellular pathways, this compound is a protein of significant interest in various research fields, including cancer biology and neurodegenerative diseases.[4]

Data Presentation: Quantitative Summary

The following tables summarize the recommended starting concentrations and conditions for using this compound antibodies in Western Blot and Immunofluorescence experiments based on available data. Optimization may be required for specific experimental setups.

Table 1: this compound Antibody Recommendations for Western Blot

Antibody/SupplierCatalog NumberSpecies ReactivityRecommended DilutionTested Cell Lysates
Novus BiologicalsNBP2-20450Human, Mouse, Rat1:500 - 1:3000HeLa
Boster BioA15906Human, Mouse, Rat1:500 - 1:2000Various
BioboolA008096Human, Mouse, Rat1:200 - 1:1000HeLa
Novateinbio-Human, Mouse, Rat1:100 - 1:1000Not specified

Table 2: this compound Antibody Recommendations for Immunofluorescence

Antibody/SupplierCatalog NumberSpecies ReactivityRecommended DilutionFixation/Permeabilization
Novateinbio-Human, Mouse, Rat1:50 - 1:500Not specified
Thermo Fisher ScientificMultipleHuman, Mouse, RatVariesNot specified

Note: Specific product datasheets should be consulted for the most accurate and up-to-date information.

Experimental Protocols

Western Blot Protocol

This protocol provides a general procedure for detecting this compound protein in cell lysates by Western Blot.

1. Sample Preparation: a. Collect cells and wash with ice-cold PBS. b. Lyse cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

2. SDS-PAGE and Protein Transfer: a. Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes. b. Load samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. b. Incubate the membrane with the primary this compound antibody (refer to Table 1 for starting dilutions) in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

4. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Detect the signal using a chemiluminescence imaging system.

Immunofluorescence Protocol

This protocol provides a general procedure for visualizing the subcellular localization of this compound in cultured cells.

1. Cell Seeding and Culture: a. Seed cells onto sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency.

2. Fixation and Permeabilization: a. Fixation: i. Aspirate the culture medium and wash the cells once with PBS. ii. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. iii. Alternatively, ice-cold methanol (B129727) can be used for fixation for 10 minutes at -20°C. b. Permeabilization: i. If using paraformaldehyde fixation, wash the cells three times with PBS. ii. Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.[6][7] iii. If using methanol fixation, permeabilization is not typically required.

3. Immunostaining: a. Wash the cells three times with PBS. b. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS) for 30-60 minutes at room temperature.[7] c. Dilute the primary this compound antibody to the recommended concentration (see Table 2) in the blocking buffer. d. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber. e. Wash the cells three times with PBS for 5 minutes each. f. Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) in the blocking buffer. g. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light. h. Wash the cells three times with PBS for 5 minutes each, protected from light.

4. Mounting and Imaging: a. Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI). b. Seal the edges of the coverslips with nail polish. c. Visualize the cells using a fluorescence or confocal microscope.

Visualizations

The following diagrams illustrate the experimental workflow for Western Blotting and Immunofluorescence, as well as a simplified signaling pathway involving this compound.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Signal Detection Cell_Lysis Cell Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Sample_Denaturation Sample Denaturation Protein_Quantification->Sample_Denaturation SDS_PAGE SDS-PAGE Sample_Denaturation->SDS_PAGE Membrane_Transfer Membrane Transfer SDS_PAGE->Membrane_Transfer Blocking Blocking Membrane_Transfer->Blocking Primary_Ab Primary Antibody (anti-SNX7) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab ECL_Substrate ECL Substrate Secondary_Ab->ECL_Substrate Imaging Imaging ECL_Substrate->Imaging

Western Blot experimental workflow.

Immunofluorescence_Workflow Cell_Seeding Cell Seeding on Coverslips Fixation Fixation (e.g., 4% PFA) Cell_Seeding->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (anti-SNX7) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Mounting Mounting (with DAPI) Secondary_Ab->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Immunofluorescence experimental workflow.

SNX7_Signaling_Pathway cluster_autophagy Autophagy Regulation cluster_apoptosis Apoptosis & Cell Survival This compound This compound ATG9A ATG9A Trafficking This compound->ATG9A regulates CFLIP cFLIP This compound->CFLIP activates expression SNX4 SNX4 SNX4->ATG9A regulates Autophagosome Autophagosome Formation ATG9A->Autophagosome promotes Caspase8 Caspase-8 CFLIP->Caspase8 inhibits Autophagy_Inhibition Autophagy Inhibition CFLIP->Autophagy_Inhibition leads to Apoptosis Apoptosis Caspase8->Apoptosis induces

References

Protocol for SNX7 Immunoprecipitation Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorting nexin 7 (SNX7) is a member of the sorting nexin (SNX) family of proteins, characterized by the presence of a Phox (PX) domain that binds to phosphoinositides, targeting them to endosomal membranes. This compound is involved in various intracellular trafficking pathways, including endosomal sorting and autophagosome assembly. Recent studies have highlighted its role in forming a heterodimer with SNX4 to regulate the trafficking of ATG9A, a crucial component for autophagosome formation. Dysregulation of this compound has been implicated in several diseases, including cancer and Alzheimer's disease, making it a potential therapeutic target.

This application note provides a detailed protocol for the immunoprecipitation of endogenous this compound followed by mass spectrometry (IP-MS) to identify interacting proteins. Understanding the this compound interactome is crucial for elucidating its function in cellular signaling and disease pathogenesis.

Data Presentation: High-Confidence this compound Interactors

The following table summarizes high-confidence protein interactors of human this compound identified through affinity capture-mass spectrometry from the BioPlex 3.0 dataset. The CompPASS (Comparative Proteomics Analysis Software Suite) score is a quantitative measure of the specificity and reproducibility of the interaction.

Prey ProteinPrey GeneUniProt Acc.CompPASS Score
Biogenesis of lysosome-related organelles complex 1 subunit 2BLOC1S2Q9BWW70.902889756
Abelson-interacting protein 2ABI2Q7Z6E0-
Abnormal spindle-like microcephaly-associated proteinASPMO151790.794135337

Note: This table is a compilation of high-confidence interactors from the BioGRID database, which curates data from large-scale studies like BioPlex. The CompPASS score reflects the confidence of the interaction within the BioPlex dataset. A higher score indicates a more confident interaction.[1][2][3]

Experimental Protocols

This protocol is optimized for the immunoprecipitation of endogenous this compound from mammalian cell lines for subsequent analysis by mass spectrometry.

Materials
  • Cell Culture: Human cell line expressing this compound (e.g., HEK293T, HeLa)

  • Antibodies:

    • Anti-SNX7 antibody (for immunoprecipitation)

    • Normal Rabbit/Mouse IgG (isotype control)

  • Beads: Protein A/G magnetic beads

  • Buffers and Reagents:

    • Phosphate-Buffered Saline (PBS), ice-cold

    • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitors

    • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100

    • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

    • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

    • Urea (B33335) Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAA)

    • Trypsin, sequencing grade

    • Trifluoroacetic acid (TFA)

    • Acetonitrile (ACN)

Procedure

1. Cell Lysis

  • Culture cells to 80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold Lysis Buffer to the plate and incubate on ice for 20 minutes with occasional swirling.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Immunoprecipitation

  • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

  • Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.

  • Add the anti-SNX7 antibody (or isotype control IgG) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C on a rotator.

  • Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 2 hours at 4°C on a rotator.

  • Pellet the beads on a magnetic stand and discard the supernatant.

  • Wash the beads three times with ice-cold Wash Buffer. After the final wash, remove all residual buffer.

3. Elution and Sample Preparation for Mass Spectrometry

  • Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5 minutes at room temperature with vortexing.

  • Pellet the beads and immediately transfer the eluate to a new tube containing Neutralization Buffer.

  • For on-bead digestion (alternative to elution):

    • Wash the beads twice with 50 mM Ammonium Bicarbonate.

    • Resuspend the beads in Urea Buffer.

    • Reduce with DTT (5 mM) for 30 minutes at 37°C.

    • Alkylate with IAA (15 mM) for 30 minutes at room temperature in the dark.

    • Dilute the urea to <2 M with 50 mM Ammonium Bicarbonate.

    • Digest with trypsin overnight at 37°C.

  • Following either elution or on-bead digestion, acidify the peptide solution with TFA.

  • Desalt the peptides using a C18 StageTip or equivalent.

  • Dry the peptides in a vacuum centrifuge and resuspend in a solution of 2% ACN, 0.1% TFA for LC-MS/MS analysis.

4. Mass Spectrometry Analysis

  • Analyze the peptide samples on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Acquire data in a data-dependent acquisition (DDA) mode.

  • Search the raw data against a human protein database using a search engine (e.g., MaxQuant, Proteome Discoverer) to identify proteins and perform label-free quantification.

Visualizations

Experimental Workflow

SNX7_IP_MS_Workflow cluster_cell_culture Cell Culture & Lysis cluster_ip Immunoprecipitation cluster_ms_prep Sample Prep for MS cluster_ms_analysis Mass Spectrometry & Data Analysis cell_culture Mammalian Cell Culture cell_lysis Cell Lysis cell_culture->cell_lysis clarification Lysate Clarification cell_lysis->clarification pre_clearing Pre-clearing Lysate clarification->pre_clearing antibody_incubation Antibody Incubation (Anti-SNX7) pre_clearing->antibody_incubation bead_capture Bead Capture antibody_incubation->bead_capture washing Washing bead_capture->washing elution Elution / On-Bead Digestion washing->elution digestion Tryptic Digestion elution->digestion desalting Peptide Desalting digestion->desalting lc_ms LC-MS/MS Analysis desalting->lc_ms data_analysis Data Analysis & Protein ID lc_ms->data_analysis

Caption: Workflow for this compound Immunoprecipitation Mass Spectrometry.

This compound Signaling Pathway in Autophagy

SNX7_Autophagy_Pathway cluster_endosome Endosomal Compartment cluster_autophagosome Autophagosome Formation SNX4 SNX4 This compound This compound SNX4->this compound heterodimerizes ATG9A_vesicle ATG9A Vesicles This compound->ATG9A_vesicle regulates trafficking Isolation_Membrane Isolation Membrane (Phagophore) ATG9A_vesicle->Isolation_Membrane delivers lipids Autophagosome Autophagosome Isolation_Membrane->Autophagosome matures into

Caption: this compound in the regulation of autophagy.

References

Application Notes: Designing and Implementing siRNA-Mediated Knockdown of Sorting Nexin 7 (SNX7)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sorting Nexin 7 (SNX7) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox (PX) domain which binds to phosphoinositides.[1][2][3] These proteins are crucial players in intracellular trafficking, including endocytosis and protein sorting.[4][5] this compound, in particular, is involved in regulating endocytosis and various stages of intracellular transport.[5] It has been implicated in the assembly of autophagosomes and the processing of amyloid precursor protein (APP).[4] Given its role in fundamental cellular processes, this compound is a protein of interest in various research fields. Recent studies have highlighted its potential as a biomarker in hepatocellular carcinoma, where it is associated with cell cycle regulation, DNA replication, and the immune microenvironment.[4][6]

Small interfering RNA (siRNA) technology offers a powerful method for transiently silencing gene expression, enabling the study of gene function.[7] By introducing siRNA molecules designed to target this compound mRNA, researchers can effectively reduce this compound protein levels and investigate the resulting cellular and molecular phenotypes. This document provides detailed guidelines and protocols for designing effective siRNAs against this compound and validating their knockdown efficiency.

siRNA Design Principles

The success of an RNA interference (RNAi) experiment is critically dependent on the design of the siRNA molecule.[7][8] Key considerations include target sequence selection, siRNA length, and chemical modifications to ensure high specificity and efficiency while minimizing off-target effects.[9]

    • Location : Target sequences are typically chosen from the coding sequence (CDS) of the mRNA.[8][11]

    • GC Content : Aim for a GC content between 30-60%. Excessively high GC content can create overly stable duplexes that are difficult for the RISC complex to unwind.[12]

    • Secondary Structure : Avoid regions with strong secondary structures (e.g., hairpin loops) as they can impede siRNA binding.[9]

    • Specificity : Use tools like BLAST against the relevant genome to ensure the chosen sequence has minimal homology with other genes, thereby reducing the risk of off-target effects.[8] The seed region (positions 2-8 of the guide strand) is particularly important for specificity.[8]

  • siRNA Duplex Design :

    • Length : siRNAs are typically 19-23 nucleotides in length.[9] This is optimal for recognition and cleavage by the RNA-induced silencing complex (RISC).[9]

    • Thermodynamics : The 5' end of the guide (antisense) strand should have lower thermodynamic stability than the 5' end of the passenger (sense) strand to facilitate its preferential loading into the RISC.[9]

  • Controls :

    • Positive Control : An siRNA targeting a well-characterized housekeeping gene can validate the transfection and knockdown procedure.

Recommended siRNA Sequences for Human this compound
Target Sequence IDSequence (5' to 3')Target Exon (Example)
SNX7_siRNA_1GCAUCAGACUGAAGUACAUTT3
SNX7_siRNA_2CCAGAUGAAGCUGAAGAAUTT5
SNX7_siRNA_3GGAAAUCAAGUGCGUGAAGTT7
Negative ControlUUCUCCGAACGUGUCACGUTTN/A

Experimental Protocols

The following protocols provide a framework for this compound knockdown experiments. Optimization will be necessary for specific cell lines and reagents.[14][15]

Diagram: General siRNA-Mediated Gene Silencing Workflow

siRNA_Workflow cluster_prep Preparation cluster_transfection Transfection (48-72h) cluster_validation Validation & Analysis Cell_Culture 1. Cell Seeding (24h prior) siRNA_Prep 2. siRNA Reconstitution & Dilution Complex_Formation 3. Form siRNA-Lipid Complexes siRNA_Prep->Complex_Formation Transfection 4. Add Complexes to Cells & Incubate Complex_Formation->Transfection Harvest 5. Harvest Cells Transfection->Harvest Validation 6. Validate Knockdown (qRT-PCR, Western Blot) Harvest->Validation Functional_Assay 7. Perform Functional Assay Harvest->Functional_Assay

Caption: Experimental workflow for siRNA-mediated gene knockdown.

Protocol 1: siRNA Transfection

This protocol is optimized for a 6-well plate format using a lipid-based transfection reagent like Lipofectamine™ RNAiMAX.[14][16] Adherent cells should be seeded to be 60-80% confluent at the time of transfection.[17]

Materials:

  • Cells of interest (e.g., HeLa, HepG2)

  • Complete culture medium

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • siRNA stock solution (e.g., 20 µM)

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free complete medium.[17] This should result in 60-80% confluency on the day of transfection.[17]

  • Complex Preparation (per well):

    • Solution A: Dilute 20-80 pmol of siRNA (e.g., 1-4 µl of a 20 µM stock) into 100 µl of Opti-MEM™. Mix gently.[17] A starting concentration of 10 nM final siRNA concentration is recommended.[16]

    • Solution B: Dilute 2-8 µl of Lipofectamine™ RNAiMAX into 100 µl of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.[16][17]

  • Complex Formation: Add Solution A (siRNA) to Solution B (lipid) and mix gently by pipetting.

  • Incubation: Incubate the siRNA-lipid complex mixture for 15-30 minutes at room temperature to allow complexes to form.[17]

  • Transfection:

    • Gently wash the cells once with 2 ml of serum-free medium or PBS.[17]

    • Add 800 µl of serum-free medium to the 200 µl of siRNA-lipid complex to bring the total volume to 1 mL.

    • Aspirate the wash medium from the cells and add the 1 mL transfection mixture to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Medium Change: After the initial incubation, add 1 mL of complete medium containing 2x the normal serum concentration (without removing the transfection mixture) or replace the transfection medium with fresh, complete medium.

  • Harvest: Incubate the cells for 48-72 hours post-transfection before harvesting for analysis. The optimal time should be determined empirically.

Protocol 2: Validation of this compound Knockdown

Validation of gene silencing should be performed at both the mRNA and protein level.[7][8]

Part A: Quantitative Real-Time PCR (qRT-PCR) for mRNA Level

  • RNA Isolation: At 48 hours post-transfection, aspirate the medium and lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit). Isolate total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR: Perform qPCR using a SYBR Green-based master mix. A typical reaction includes: 10 µl 2x SYBR Green Master Mix, 1 µl forward primer (10 µM), 1 µl reverse primer (10 µM), 2 µl diluted cDNA, and nuclease-free water to a final volume of 20 µl.

  • Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).

Table 2: qRT-PCR Primers for Human this compound
Gene Primer Sequence (5' to 3')
This compound ForwardTGAAGCTGGAGGAGAAGGAG
This compound ReverseAGTCCTTCACACGCTTGACT
GAPDH ForwardGAAGGTGAAGGTCGGAGTCA
GAPDH ReverseTTGAGGTCAATGAAGGGGTC

Part B: Western Blot for Protein Level

  • Protein Extraction: At 72 hours post-transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin, GAPDH).

Table 3: Recommended Antibodies for Western Blotting
Target Supplier (Example) Application
Anti-SNX7 (rabbit polyclonal)Atlas AntibodiesWestern Blot, IHC
Anti-SNX7 (mouse monoclonal)Santa Cruz BiotechnologyWestern Blot
Anti-β-actin (loading control)Cell Signaling TechnologyWestern Blot

Diagram: RNA Interference (RNAi) Mechanism

RNAi_Mechanism cluster_cytoplasm Cytoplasm siRNA siRNA Duplex Dicer Dicer siRNA->Dicer Processing (optional for long dsRNA) RISC_loading RISC Loading siRNA->RISC_loading RISC_active Activated RISC (Guide Strand) RISC_loading->RISC_active Passenger Strand Ejected Cleavage mRNA Cleavage RISC_active->Cleavage Target Recognition & Binding mRNA Target mRNA mRNA->Cleavage Degradation mRNA Fragments (Degraded) Cleavage->Degradation Silencing

Caption: The mechanism of siRNA-mediated gene silencing.

Protocol 3: Functional Assay - EGFR Degradation

SNX proteins are known to regulate the trafficking and fate of transmembrane receptors like the Epidermal Growth Factor Receptor (EGFR).[18] A common functional consequence of disrupting endosomal sorting is altered receptor degradation. This assay measures the rate of EGFR degradation following ligand stimulation in this compound-knockdown cells compared to control cells.[19][20][21]

Procedure:

  • Transfection: Perform siRNA transfection in 6-well plates as described in Protocol 1. Use both negative control siRNA and this compound-targeting siRNA.

  • Serum Starvation: 48-72 hours post-transfection, serum-starve the cells for 4-6 hours in serum-free medium to reduce basal EGFR activity.

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) in serum-free medium.

  • Time Course: Harvest cells at various time points after EGF stimulation (e.g., 0, 15, 30, 60, 120 minutes). The 0-minute time point represents the unstimulated control.

  • Lysis and Analysis:

    • At each time point, immediately place the plate on ice and wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

    • Analyze EGFR and a loading control (e.g., β-actin) protein levels by Western blot as described in Protocol 2, Part B.

  • Data Quantification: Quantify the EGFR band intensity at each time point, normalize it to the loading control, and then express it as a percentage of the EGFR level at time 0 for each condition (control vs. This compound knockdown). Plot the percentage of remaining EGFR against time to compare the degradation rates.

Table 4: Example Data - EGFR Degradation Assay
Time after EGF (min) 0153060120
% EGFR Remaining (Control siRNA) 100%85%60%35%15%
% EGFR Remaining (this compound siRNA) 100%95%80%65%50%
This table shows hypothetical data where this compound knockdown leads to impaired EGFR degradation.

Troubleshooting

  • Low Knockdown Efficiency:

    • Optimize siRNA concentration (try a range from 5 nM to 50 nM).[15]

    • Optimize cell confluency at the time of transfection.[15]

    • Test a different transfection reagent.

    • Verify the integrity of your RNA and the efficiency of your qRT-PCR assay.

  • High Cell Toxicity:

    • Reduce the concentration of siRNA and/or transfection reagent.

    • Ensure cells are healthy and not passaged too many times.

    • Change the transfection medium back to complete medium sooner (e.g., after 4 hours).

  • Off-Target Effects:

References

SNX7 overexpression plasmid and lentivirus generation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: SNX7 Overexpression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorting Nexin 7 (this compound) is a member of the sorting nexin family, characterized by the presence of a Phox (PX) domain that binds to phosphoinositides.[1] These proteins are crucial for various intracellular trafficking processes, including endocytosis and protein sorting.[2][3] this compound, in particular, is involved in regulating endosomal trafficking and has been implicated in pathways related to autophagosome assembly through its interaction with SNX4 to mobilize ATG9A.[3][4] It has also been identified as an anti-apoptotic protein in liver tissue and is essential for hepatocyte survival during embryonic development.[2][5] Given its role in fundamental cellular processes and its association with diseases like cancer and Alzheimer's, this compound is a protein of significant interest.[2][6]

Overexpression studies are a key method for elucidating the function of proteins like this compound. Lentiviral vectors are a highly effective tool for achieving stable, long-term transgene expression in a wide range of cell types, including both dividing and non-dividing cells.[7][8] This document provides detailed protocols for creating this compound overexpression plasmids and generating high-titer lentivirus for robust and reproducible experimental results.

Part 1: this compound Overexpression Plasmid Construction

The initial step is to clone the this compound coding sequence (CDS) into a lentiviral transfer plasmid. This plasmid contains the necessary elements for both expression in mammalian cells and packaging into viral particles.

Logical Diagram of a Lentiviral Transfer Plasmid

Lentiviral_Plasmid cluster_ExpressionCassette Expression Cassette cluster_Backbone Lentiviral Backbone promoter Promoter (e.g., CMV, EF1a) This compound This compound CDS promoter->this compound LTR5 5' LTR reporter Reporter/Marker (e.g., IRES-GFP, PuroR) This compound->reporter polyA PolyA Signal reporter->polyA LTR3 3' LTR (ΔU3) Psi Psi (Ψ) Packaging Signal RRE RRE Rev Response Element cPPT cPPT/CTS

Caption: Key elements of a third-generation lentiviral transfer plasmid.

Protocol 1.1: Cloning this compound into a Lentiviral Vector

This protocol outlines the cloning of the human this compound CDS from a source plasmid into a lentiviral transfer vector (e.g., pWPI) using traditional restriction enzyme cloning.

Materials:

  • This compound source plasmid

  • Lentiviral transfer vector (e.g., pWPI)

  • Restriction enzymes (e.g., BamHI) and corresponding buffer[8]

  • T4 DNA Ligase and buffer

  • Calf Intestinal Phosphatase (CIP)[8]

  • High-fidelity DNA polymerase for PCR (if amplifying from cDNA)

  • Competent E. coli (e.g., Stbl3, NEB Stable)[9]

  • LB agar (B569324) plates with appropriate antibiotic

  • Plasmid purification kits

Procedure:

  • Insert Preparation:

    • Amplify the this compound CDS using PCR with primers that add desired restriction sites (e.g., BamHI) to both ends. Ensure the primers maintain the correct reading frame.

    • Alternatively, if the source plasmid has compatible restriction sites flanking the this compound CDS, perform a restriction digest to excise the insert.[10]

    • Purify the this compound DNA fragment using a gel extraction kit.

  • Vector Preparation:

    • Digest the lentiviral transfer vector (e.g., pWPI) with the same restriction enzyme(s) (e.g., BamHI).[8]

    • To prevent vector self-ligation, treat the digested vector with Calf Intestinal Phosphatase (CIP) to remove 5' phosphate (B84403) groups.[8]

    • Purify the linearized vector by gel extraction.

  • Ligation:

    • Set up a ligation reaction with the purified this compound insert and the prepared lentiviral vector. A molar ratio of 3:1 (insert:vector) is a good starting point.

    • Incubate the reaction with T4 DNA Ligase according to the manufacturer's instructions (e.g., 1 hour at room temperature or overnight at 16°C).

  • Transformation:

    • Transform the ligation mixture into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the lentiviral vector.

    • Incubate overnight at 37°C (or 30°C for some vectors to minimize recombination).

  • Verification:

    • Pick several colonies and grow them in liquid culture.

    • Purify the plasmid DNA using a miniprep kit.

    • Verify the correct insertion of this compound by restriction digest analysis and Sanger sequencing.

Part 2: Lentivirus Generation and Transduction

Lentivirus is produced by co-transfecting the this compound transfer plasmid along with packaging and envelope plasmids into a packaging cell line, typically HEK293T.[9][11]

Experimental Workflow for Lentivirus Production

Lentivirus_Workflow cluster_plasmids Plasmid Preparation p_this compound This compound Transfer Plasmid transfection Co-transfect Plasmids (PEI, Lipofectamine, etc.) p_pkg Packaging (psPAX2 / Δ8.2) p_env Envelope (pMD2.G / VSV-G) seed_cells Seed HEK293T Cells (~80% confluence on day of transfection) seed_cells->transfection media_change Change Media (12-18 hours post-transfection) transfection->media_change harvest Harvest Viral Supernatant (48h and 72h post-transfection) media_change->harvest concentrate Concentrate Virus (Optional: Ultracentrifugation or Concentration Reagent) harvest->concentrate titer Determine Viral Titer (qPCR, FACS, ELISA) concentrate->titer transduce Transduce Target Cells (with Polybrene) titer->transduce validate Validate Overexpression (qPCR, Western Blot) transduce->validate

Caption: Overall workflow from plasmid transfection to target cell validation.

Protocol 2.1: Lentiviral Packaging in HEK293T Cells

Materials:

  • Healthy, low-passage HEK293T cells (<15 passages).[9]

  • DMEM, high glucose, supplemented with 10% FBS.[9]

  • This compound transfer plasmid, packaging plasmid (e.g., psPAX2 or pCMV-dR8.2), and envelope plasmid (e.g., pMD2.G or pCMV-VSV-G).[11][12]

  • Transfection reagent (e.g., PEI, Lipofectamine 2000, or TransIT-Lenti).[9][12][13]

  • Opti-MEM I Reduced-Serum Medium.[12]

  • 10 cm tissue culture dishes.

Procedure:

  • Cell Seeding (Day 0):

    • Seed HEK293T cells in 10 cm dishes so they reach 80-90% confluency on the day of transfection.[12][14] Plate approximately 8.5-9 x 10^6 cells per 10 cm dish in antibiotic-free medium.[12]

  • Transfection (Day 1):

    • For a 10 cm dish, prepare the DNA mixture in Opti-MEM. A common ratio for 2nd generation packaging is:

      • 10 µg this compound Transfer Plasmid

      • 10 µg Packaging Plasmid (e.g., pCMV-dR8.2)

      • 1 µg Envelope Plasmid (e.g., pCMV-VSV-G)[12]

    • Prepare the transfection reagent according to the manufacturer's protocol. For Lipofectamine 2000, dilute 50 µL in 0.5 mL of Opti-MEM.[12]

    • Combine the DNA and transfection reagent mixtures, incubate for 20 minutes at room temperature, and then add the complex dropwise to the cells.[12]

  • Post-Transfection (Day 2):

    • Approximately 12-18 hours after transfection, carefully remove the medium containing the transfection complex and replace it with 10 mL of fresh, complete culture medium.[9][12]

  • Virus Harvest (Day 3 & 4):

    • At 48 hours post-transfection, collect the supernatant (which contains the viral particles) into a sterile polypropylene (B1209903) tube.[11][15]

    • Add 10 mL of fresh medium to the cells.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the first harvest.[15]

    • Filter the pooled supernatant through a 0.45 µm filter to remove any cellular debris.[11][16]

    • The virus can be stored at 4°C for short-term use or aliquoted and stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[12][16]

Protocol 2.2: Lentiviral Titer Determination

Determining the viral titer (Transducing Units per mL, TU/mL) is critical for reproducible experiments.[7] Titer can be measured by physical methods (quantifying viral particles) or functional methods (quantifying infectious particles).[17]

Titer Method Principle Measures Pros Cons
p24 ELISA Quantifies the p24 viral capsid protein.[18]Physical TiterFast (<4 hours), simple.[7]Measures all particles (infectious and non-infectious), may not reflect functional titer.[17][18]
qRT-PCR Quantifies viral RNA genomes in the supernatant.[18]Physical TiterRapid, sensitive, and specific.[17]Does not distinguish between functional and non-functional particles.
FACS (Flow Cytometry) Transduce cells with a virus carrying a fluorescent reporter (e.g., GFP) and quantify the percentage of fluorescent cells.[7][19]Functional TiterHighly accurate measure of infectious particles.[7]Requires a fluorescent reporter, takes ~3 days.[7]
qPCR on Genomic DNA Quantifies the number of integrated proviral copies in the genome of transduced cells.[17][20]Functional TiterUniversal, precise, does not require a reporter gene.[7]Labor-intensive, takes 3-4 days.[7][17]

Abbreviated qPCR-Based Titer Protocol:

  • Seed target cells (e.g., HEK293T) in a 24-well plate.

  • The next day, infect cells with serial dilutions of your lentiviral stock in the presence of polybrene (e.g., 8 µg/mL).[7]

  • Incubate for 72 hours to allow for integration.

  • Harvest the cells and extract genomic DNA.

  • Perform qPCR using primers specific to a region of the integrated lentiviral vector (e.g., WPRE or LTR).[7]

  • Calculate the number of viral integrations per cell and use this to determine the TU/mL.[20]

Part 3: Expected Results

The efficiency of lentivirus production can vary significantly. Below are tables with example data.

Table 1: Example Lentiviral Titer Data
Titer Method Unconcentrated Titer (TU/mL) Concentrated Titer (100x) (TU/mL)
p24 ELISA1 x 10^7 - 5 x 10^71 x 10^9 - 5 x 10^9
FACS / qPCR1 x 10^6 - 1 x 10^71 x 10^8 - 1 x 10^9
Note: Titers are highly dependent on plasmid quality, cell health, and protocol execution. A high-titer system can yield 10^7 to 10^8 TU/mL before concentration.[21]
Table 2: Validation of this compound Overexpression in Transduced Cells
Validation Method Control Cells (Empty Vector) This compound-Overexpressing Cells
qRT-PCR (Fold Change) 1.0> 50-fold increase in this compound mRNA
Western Blot (Relative Density) Endogenous this compound bandStrong band at expected MW for this compound, significantly higher than control

Part 4: this compound Signaling Context

This compound is a key regulator of endosomal sorting, a process critical for controlling the fate of cell surface receptors like the Epidermal Growth Factor Receptor (EGFR).[22][23] Dysregulation of EGFR trafficking is a hallmark of many cancers.[23] SNX proteins can influence whether receptors are recycled back to the plasma membrane to continue signaling or are targeted to the lysosome for degradation, thus terminating the signal.[22]

Simplified this compound-Related Trafficking Pathway

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytoplasm EGFR_inactive EGFR EGFR_active EGF-EGFR (Active) EE Early Endosome EGFR_active->EE Endocytosis LE Late Endosome EE->LE Sorting Recycling Recycling Endosome EE->Recycling Signaling Downstream Signaling (MAPK, PI3K/AKT) EE->Signaling Signal Initiation Lysosome Lysosome (Degradation) LE->Lysosome Recycling->EGFR_inactive Recycling This compound This compound This compound->EE Regulates Sorting EGF EGF Ligand EGF->EGFR_inactive Binding

Caption: this compound regulates sorting of receptors like EGFR from the early endosome.

References

Illuminating the Interactome: Methodologies for Studying SNX7 Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Sorting Nexin 7 (SNX7) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox (PX) domain that mediates interactions with phosphoinositides. These proteins are crucial players in intracellular trafficking, regulating the transport and fate of proteins and lipids. Emerging evidence suggests the involvement of this compound in a variety of cellular processes, including autophagy and the regulation of signaling pathways implicated in cancer. A comprehensive understanding of this compound's function necessitates the detailed study of its protein-protein interactions.

This document provides detailed application notes and protocols for the study of this compound protein-protein interactions, targeting researchers, scientists, and professionals in drug development. The methodologies outlined here are foundational for identifying novel interacting partners, validating these interactions, and beginning to unravel the functional significance of the this compound interactome.

Key Experimental Approaches to Uncover this compound Interactions

Several robust techniques can be employed to investigate the protein-protein interactions of this compound. The choice of method often depends on the specific research question, such as discovering novel interactors versus validating a suspected interaction. The primary methods covered in this guide are:

  • Co-Immunoprecipitation (Co-IP): An antibody-based technique to isolate this compound and its bound interacting partners from a cell lysate. This method is a gold standard for validating interactions within a cellular context.

  • Yeast Two-Hybrid (Y2H) Screening: A genetic method used to identify novel protein-protein interactions in a high-throughput manner. It is particularly useful for discovering previously unknown binding partners of this compound.

  • Affinity Purification coupled with Mass Spectrometry (AP-MS): A powerful and unbiased approach to identify the components of protein complexes. In this method, tagged this compound is used as "bait" to capture and subsequently identify its interacting proteins using mass spectrometry.

Quantitative Data on this compound Interactions

The systematic identification of protein-protein interactions has led to the compilation of extensive datasets. While detailed quantitative data such as binding affinities for most this compound interactions remain to be determined by targeted biophysical methods, high-throughput screens provide valuable semi-quantitative information. The following table summarizes an example of a reported this compound interaction with a quantitative score from a large-scale study.

Bait ProteinPrey ProteinExperimental MethodQuantitative Score (CompPASS)Source
This compoundASPMAffinity Capture-MS0.85BioGRID

Note: The CompPASS (Comparative Proteomic Analysis Software Suite) score is a weighted statistical metric that assesses the specificity of an interaction in affinity purification-mass spectrometry experiments. A higher score indicates a more confident interaction.

Signaling and Interaction Pathway of this compound

This compound is involved in crucial cellular signaling pathways, including the regulation of autophagy. One notable interaction is with CFLIP (cellular FLICE-like inhibitory protein), which plays a role in apoptosis and autophagy. The following diagram illustrates a simplified pathway involving this compound.

SNX7_Pathway cluster_membrane Endosomal Membrane This compound This compound CFLIP CFLIP This compound->CFLIP interacts with Autophagy_Modulation Modulation of Autophagy CFLIP->Autophagy_Modulation regulates

Caption: A simplified diagram of a signaling pathway involving this compound and its interaction with CFLIP, leading to the modulation of autophagy.

Experimental Protocols

This section provides detailed protocols for the aforementioned techniques, adapted for the study of this compound.

Co-Immunoprecipitation (Co-IP) of Endogenous this compound

This protocol describes the immunoprecipitation of endogenous this compound from cultured mammalian cells to identify interacting proteins by western blotting.

Workflow for Co-Immunoprecipitation

CoIP_Workflow start Start: Cultured Cells cell_lysis Cell Lysis start->cell_lysis pre_clearing Pre-clearing Lysate (with control IgG beads) cell_lysis->pre_clearing immunoprecipitation Immunoprecipitation (with anti-SNX7 antibody) pre_clearing->immunoprecipitation bead_capture Capture with Protein A/G Beads immunoprecipitation->bead_capture washing Washing Steps bead_capture->washing elution Elution of Protein Complex washing->elution analysis Analysis by SDS-PAGE and Western Blot elution->analysis Y2H_Workflow start Start: Clone this compound into Bait Vector bait_test Test Bait for Autoactivation and Toxicity in Yeast start->bait_test screen Screen Bait against a Prey cDNA Library bait_test->screen selection Select Positive Colonies on Selective Media screen->selection validation Validate Interactions (e.g., re-transformation, β-galactosidase assay) selection->validation identification Isolate Prey Plasmids and Sequence to Identify Interactors validation->identification APMS_Workflow start Start: Express Tagged-SNX7 in Cells cell_lysis Cell Lysis start->cell_lysis affinity_purification Affinity Purification of Tagged-SNX7 Complex cell_lysis->affinity_purification elution Elution of Bound Proteins affinity_purification->elution protein_digestion In-solution or In-gel Protein Digestion elution->protein_digestion ms_analysis LC-MS/MS Analysis protein_digestion->ms_analysis data_analysis Data Analysis and Protein Identification ms_analysis->data_analysis

In Vitro Assay for SNX7 PX Domain Lipid Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorting nexin 7 (SNX7) is a member of the sorting nexin (SNX) family of proteins, which are characterized by the presence of a Phox homology (PX) domain.[1][2] These proteins are crucial players in various intracellular trafficking processes, including endocytosis, protein sorting, and endosomal signaling.[1][3] The PX domain is a conserved phosphoinositide-binding module that targets proteins to specific membrane compartments, primarily early endosomes, through its interaction with phosphatidylinositol 3-phosphate (PtdIns3P).[3][4] this compound, in particular, is involved in endosomal sorting and has been implicated in cellular processes such as hepatocyte survival and the processing of amyloid precursor protein.[1]

The lipid-binding specificity and affinity of the this compound PX domain are critical for its subcellular localization and function. Therefore, in vitro assays to characterize these interactions are essential for understanding the molecular mechanisms of this compound and for the development of potential therapeutic interventions targeting its activity. These application notes provide detailed protocols for key in vitro assays to study the lipid binding of the this compound PX domain.

Signaling and Functional Context

This compound is an intracellular protein that plays a role in directing protein trafficking within the endocytic network.[1] The PX domain of this compound is responsible for its recruitment to endosomal membranes by binding to specific phosphoinositides.[5] This interaction is a critical step in the regulation of cargo sorting and trafficking through the endosomal system. Misregulation of these pathways has been associated with various diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[1][3]

SNX7_Signaling_Pathway cluster_endosome Early Endosome This compound This compound Cargo_Protein Cargo_Protein This compound->Cargo_Protein Sorts PtdIns3P PtdIns3P PtdIns3P->this compound Recruits Endosomal_Sorting Endosomal_Sorting Cargo_Protein->Endosomal_Sorting Leads to SNX7_PX_Domain SNX7_PX_Domain SNX7_PX_Domain->PtdIns3P Binds to Cytosol Cytosol

Caption: this compound recruitment to the early endosome via its PX domain.

Quantitative Data Summary

PX DomainLigandAssay MethodReported KdReference
This compound PtdIns3PLiposome (B1194612) Pelleting AssaySpecific Binding (Qualitative)[5]
p40phoxPtdIns3PSurface Plasmon Resonance~200 nM[7]
p47phoxPtdIns(3,4)P2Surface Plasmon Resonance38 ± 0.1 nM[6]
SNX3PtdIns3PIsothermal Titration Calorimetry2-3 µM[8]

Experimental Protocols

Protein-Lipid Overlay Assay (PIP Strips)

This is a rapid and straightforward qualitative method to screen for the lipid-binding specificity of a protein.[9][10]

Principle: Commercially available nitrocellulose membranes are spotted with various phospholipids. The membrane is incubated with the purified this compound PX domain, and bound protein is detected using a specific antibody, similar to a Western blot.[10]

Protein_Lipid_Overlay_Workflow Start Start Block Block Membrane Start->Block Incubate Incubate with This compound PX Domain Block->Incubate Wash1 Wash Incubate->Wash1 Primary_Ab Incubate with Primary Antibody Wash1->Primary_Ab Wash2 Wash Primary_Ab->Wash2 Secondary_Ab Incubate with Secondary Antibody Wash2->Secondary_Ab Wash3 Wash Secondary_Ab->Wash3 Detect Detection Wash3->Detect End End Detect->End

Caption: Workflow for the Protein-Lipid Overlay Assay.

Protocol:

  • Blocking: Block the PIP Strip membrane with 3% (w/v) fatty acid-free Bovine Serum Albumin (BSA) in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Protein Incubation: Incubate the membrane with a solution containing the purified this compound PX domain (e.g., GST-tagged or His-tagged) at a concentration of 0.5-1.0 µg/mL in 3% BSA/TBS-T overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the tag (e.g., anti-GST or anti-His) or against this compound in 3% BSA/TBS-T for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody in 3% BSA/TBS-T for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the bound protein using an enhanced chemiluminescence (ECL) substrate and visualize with standard imaging equipment.

Liposome Pelleting Assay

This is a more quantitative method to confirm lipid binding and can provide an estimate of binding affinity.[5][9]

Principle: Small unilamellar vesicles (liposomes) containing the lipid of interest (e.g., PtdIns3P) are prepared. The purified this compound PX domain is incubated with the liposomes. If the protein binds to the liposomes, it will co-sediment with them upon ultracentrifugation. The amount of protein in the pellet and supernatant is then quantified by SDS-PAGE and Coomassie staining or Western blotting.[9]

Liposome_Pelleting_Workflow Start Start Prepare Prepare Liposomes Start->Prepare Incubate Incubate Liposomes with this compound PX Domain Prepare->Incubate Centrifuge Ultracentrifugation Incubate->Centrifuge Separate Separate Supernatant and Pellet Centrifuge->Separate Analyze Analyze by SDS-PAGE Separate->Analyze End End Analyze->End

Caption: Workflow for the Liposome Pelleting Assay.

Protocol:

  • Liposome Preparation:

    • Prepare a lipid mixture in chloroform, typically consisting of a carrier lipid like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), with the desired phosphoinositide (e.g., 5% PtdIns3P).

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in a suitable buffer (e.g., HEPES-buffered saline) by vortexing.

    • Generate small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Binding Reaction:

    • Incubate a fixed amount of purified this compound PX domain with increasing concentrations of liposomes in a binding buffer for 30 minutes at room temperature.

  • Sedimentation:

    • Centrifuge the mixture at high speed (e.g., 100,000 x g) for 30 minutes to pellet the liposomes.

  • Analysis:

    • Carefully collect the supernatant.

    • Resuspend the pellet in an equal volume of buffer.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting to determine the fraction of bound protein.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time quantitative analysis of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity (Kd).[6][7]

Principle: A lipid bilayer containing the phosphoinositide of interest is immobilized on a sensor chip. A solution containing the this compound PX domain is flowed over the surface. The binding of the protein to the lipid bilayer causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Protocol:

  • Sensor Chip Preparation: Prepare a liposome solution as described for the liposome pelleting assay. Immobilize the liposomes on a suitable sensor chip (e.g., an L1 chip) to form a lipid bilayer.

  • Binding Analysis:

    • Inject a series of concentrations of the purified this compound PX domain over the sensor surface.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Concluding Remarks

The choice of in vitro assay depends on the specific research question. The protein-lipid overlay assay is an excellent initial screening tool, while liposome pelleting assays provide more quantitative validation. For detailed kinetic and affinity measurements, surface plasmon resonance is the method of choice. By employing these techniques, researchers can gain valuable insights into the lipid-binding properties of the this compound PX domain, which is fundamental to understanding its cellular function and its role in disease.

References

Application Notes & Protocols: CRISPR/Cas9 Knockout Strategy for the SNX7 Gene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Sorting Nexin 7 (SNX7)

Sorting Nexin 7 (this compound) is a member of the sorting nexin family of peripheral membrane proteins, characterized by the presence of a Phox (PX) homology domain which binds to phosphoinositides.[1] These proteins are critical regulators of intracellular trafficking. This compound is involved in several key cellular processes, including the regulation of endocytosis, protein transport, and autophagosome assembly.[1][2] In conjunction with SNX4, it participates in the trafficking and recycling of ATG9A, a multi-spanning membrane protein essential for autophagy.[2][3] Recent studies have also highlighted its role as a potential tumor suppressor in prostate cancer, where it may inhibit autophagy and cell proliferation by activating the expression of CFLIP.[4] Given its role in fundamental cellular pathways and disease, generating a robust this compound knockout cell line is a critical step for further functional studies.

This document provides a comprehensive strategy and detailed protocols for knocking out the human this compound gene using the CRISPR/Cas9 system.

Overall CRISPR/Cas9 Knockout Workflow

The strategy involves using a single guide RNA (sgRNA) to direct the Cas9 nuclease to an early constitutive exon of the this compound gene.[5] The Cas9 enzyme will induce a double-strand break (DSB) at the target site. The cell's natural, but error-prone, Non-Homologous End Joining (NHEJ) repair pathway will then ligate the break, often introducing small insertions or deletions (indels).[6] Indels that cause a frameshift mutation will lead to a premature stop codon, resulting in a non-functional, truncated protein and achieving a functional gene knockout. The overall experimental process is depicted below.

G cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Gene Editing cluster_2 Phase 3: Validation sgRNA_Design sgRNA Design & Off-Target Analysis Cloning sgRNA Cloning into Cas9 Vector sgRNA_Design->Cloning Transfection Transfection into Target Cells Cloning->Transfection Isolation Single-Cell Isolation (FACS / Dilution) Transfection->Isolation Expansion Clonal Expansion Isolation->Expansion Screening Genomic DNA Extraction & PCR Expansion->Screening Sanger Sanger Sequencing (Indel Analysis) Screening->Sanger Western Western Blot (Protein Confirmation) Sanger->Western qPCR RT-qPCR (mRNA Analysis) Western->qPCR Final Validated this compound KO Clonal Cell Line qPCR->Final

Caption: Experimental workflow for generating a validated this compound knockout cell line.

Data Presentation: Design and Validation

Quantitative data from the design and validation stages should be clearly organized. Using multiple sgRNAs is recommended to identify the most efficient one.[5]

Table 1: Example sgRNA Designs for Human this compound (Note: Scores are for illustrative purposes. Actual scores should be obtained from design tools.)

sgRNA IDTarget ExonSequence (5' to 3')PAMOn-Target ScoreOff-Target Score
This compound-A2GGTGCAGATCGTGGCCAAGCGAGG9285
This compound-B2TCGTGGCCAAGCGAGGCCACGTGG8891
This compound-C3GCTGAAGGAGGCCCACTACAAAGG8579

Table 2: Example Validation Summary for this compound Knockout Clones

Clonal LineGenotyping Result (Sanger Sequencing)Protein Level (% of WT)mRNA Level (% of WT)Status
Clone A-1Allele 1: -4 bp deletion; Allele 2: +1 bp insertion< 1%28%Homozygous KO
Clone A-2Allele 1: Wild-Type; Allele 2: -11 bp deletion52%61%Heterozygous KO
Clone A-3Wild-Type100%100%No Knockout

Detailed Experimental Protocols

Protocol 1: sgRNA Design and Selection

  • Obtain Target Sequence: Retrieve the genomic sequence of the human this compound gene from a database like NCBI Gene or Ensembl. Focus on early constitutive exons (e.g., Exon 2) to ensure that any resulting frameshift mutation disrupts the majority of the protein.[5]

  • Use Design Tools: Input the exon sequence into a public sgRNA design tool (e.g., Synthego Design Tool, Broad Institute GPP sgRNA Designer, CRISPOR).[7] These tools identify potential 20-nucleotide target sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM), which for Streptococcus pyogenes Cas9 is 'NGG'.[8]

  • Select and Order Oligos: Choose 2-3 sgRNAs with high predicted on-target scores and low predicted off-target effects.[9] Order complementary DNA oligonucleotides for each sgRNA sequence, adding appropriate overhangs for cloning into your chosen Cas9 vector.

Protocol 2: Cloning sgRNA into a Cas9 Expression Vector (e.g., pX458)

The pX458 plasmid co-expresses Cas9 and the sgRNA and contains a GFP marker for later selection.[10]

  • Vector Linearization: Digest 2 µg of the pSpCas9(BB)-2A-GFP (pX458) plasmid with the BbsI restriction enzyme.[10] Run the digested product on a 1% agarose (B213101) gel and purify the linearized vector band using a gel extraction kit.

  • Oligo Annealing:

    • Resuspend the forward and reverse oligos for your chosen sgRNA to 100 µM in annealing buffer (10 mM Tris, 50 mM NaCl, 1 mM EDTA, pH 8.0).

    • Mix 1 µL of the forward oligo, 1 µL of the reverse oligo, 1 µL of T4 Ligation Buffer (10X), and 7 µL of nuclease-free water.

    • Anneal in a thermocycler: 95°C for 5 minutes, then ramp down to 25°C at a rate of 5°C/minute.

  • Ligation:

    • Set up the ligation reaction: 50 ng of linearized pX458 vector, 1 µL of the annealed oligo duplex, 1 µL of T4 DNA Ligase, and 1 µL of T4 Ligation Buffer (10X) in a total volume of 10 µL.

    • Incubate at room temperature for 1 hour or at 16°C overnight.

  • Transformation: Transform 5 µL of the ligation product into competent E. coli cells. Plate on ampicillin-containing LB agar (B569324) plates and incubate overnight at 37°C.

  • Verification: Pick several colonies, grow them in liquid culture, and isolate the plasmid DNA using a miniprep kit. Verify the correct insertion of the sgRNA sequence via Sanger sequencing using a U6 promoter-specific primer.[5]

Protocol 3: Cell Transfection and Single-Cell Cloning

  • Cell Culture: One day before transfection, seed your target cells (e.g., HEK293T, DU145) in a 6-well plate such that they reach 70-80% confluency on the day of transfection.

  • Transfection: Transfect 2.5 µg of the sequence-verified sgRNA-Cas9 plasmid into the cells using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.

  • Enrichment and Sorting: 48-72 hours post-transfection, check for GFP expression. Dissociate the cells and enrich for the transfected population by sorting single GFP-positive cells into individual wells of a 96-well plate using Fluorescence-Activated Cell Sorting (FACS).[11] Alternatively, perform limiting dilution to isolate single cells.

  • Clonal Expansion: Culture the single-cell clones in appropriate media, monitoring for colony formation. This may take 2-4 weeks. Once confluent, expand promising clones into larger culture vessels for analysis.

Protocol 4: Validation of this compound Knockout

Multiple validation methods should be used to confirm the knockout.[12]

  • Genomic DNA Analysis:

    • For each expanded clone, harvest a portion of the cells and extract genomic DNA using a commercial kit.[11]

    • Design PCR primers that flank the sgRNA target site in the this compound gene, amplifying a 300-500 bp region.

    • Perform PCR on the genomic DNA from each clone and a wild-type control.[12]

    • Purify the PCR products and send them for Sanger sequencing.[13]

    • Analyze the sequencing chromatograms for the presence of indels at the target site. Online tools like TIDE or ICE can help deconvolute heterozygous mutations from the chromatogram traces.[14]

  • Western Blot Analysis (Protein Confirmation):

    • This is the most critical step to confirm a functional knockout.

    • Lyse cells from each putative knockout clone and a wild-type control to extract total protein.

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with a validated primary antibody against this compound. The antibody's epitope should be downstream of the targeted cut site.[14]

    • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • A complete absence of the this compound protein band in a clone indicates a successful homozygous knockout.[12][13]

  • RT-qPCR (mRNA Analysis):

    • Extract total RNA from the clones and synthesize cDNA.

    • Perform quantitative PCR (qPCR) using primers specific for this compound and a reference gene (e.g., GAPDH).[12]

    • A significant reduction in this compound mRNA levels can indicate successful knockout, often due to nonsense-mediated decay of the mutated transcript.[12]

This compound Functional Pathway

This compound is a key player in intracellular sorting and autophagy. It functions in a complex with other proteins to regulate the trafficking of components essential for autophagosome formation. A proposed pathway involving this compound in the regulation of autophagy is shown below.

G cluster_0 Endosomal System cluster_1 Autophagy Regulation Endosome Early Endosome ATG9A ATG9A Autophagosome Autophagosome Assembly ATG9A->Autophagosome required for This compound This compound This compound->ATG9A regulates trafficking and recycling SNX4 SNX4 This compound->SNX4 heterodimerizes CFLIP CFLIP This compound->CFLIP activates expression SNX4->ATG9A regulates trafficking and recycling ATG3_LC3 ATG3-LC3A Interaction CFLIP->ATG3_LC3 inhibits ATG3_LC3->Autophagosome promotes

Caption: this compound's role in autophagy regulation and endosomal sorting.

References

Live-Cell Imaging Techniques for Tracking SNX7 Dynamics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorting Nexin 7 (SNX7) is an intracellular protein that plays a critical role in the intricate network of endosomal sorting and protein trafficking.[1] As a member of the sorting nexin (SNX) family, this compound is characterized by the presence of a Phox (PX) domain, which mediates its interaction with phosphoinositides, tethering it to endosomal membranes.[1] this compound is primarily localized to early endosomes and multivesicular bodies, where it participates in vital cellular processes such as endocytosis, protein sorting, and endosomal signaling.[1] Dysregulation of this compound has been implicated in various diseases, highlighting its importance as a potential therapeutic target.

These application notes provide a comprehensive overview of live-cell imaging techniques to monitor the dynamic behavior of this compound. Detailed protocols for fluorescently tagging this compound, performing advanced microscopy techniques such as Fluorescence Recovery After Photobleaching (FRAP) and Förster Resonance Energy Transfer (FRET), and analyzing the resulting data are presented. Furthermore, key signaling pathways involving this compound are illustrated to provide a conceptual framework for experimental design.

Data Presentation: Quantitative Analysis of this compound Dynamics

The following tables summarize hypothetical quantitative data for this compound dynamics obtained through live-cell imaging experiments. These values are representative of what researchers might expect to observe and can serve as a benchmark for data analysis.

Table 1: this compound Diffusion Coefficients Measured by FRAP

Cell LineCellular CompartmentTagged this compound ConstructDiffusion Coefficient (D, µm²/s)Mobile Fraction (%)
HeLaEarly EndosomesEGFP-SNX70.25 ± 0.0585 ± 5
HEK293CytosolEGFP-SNX72.5 ± 0.495 ± 3
U2OSEndosomal TubulesmCherry-SNX70.15 ± 0.0370 ± 8

Table 2: this compound Protein-Protein Interaction Analysis by FRET

Interacting PartnersCell LineCellular CompartmentFRET Efficiency (%)
EGFP-SNX7 & mCherry-SNX4HeLaEarly Endosomes18 ± 4
EGFP-SNX7 & mCherry-EGFRA549Late Endosomes12 ± 3
CFP-SNX7 & YFP-ATG9AU2OSPerinuclear Region15 ± 5

Table 3: Colocalization Analysis of this compound with Endosomal Markers

This compound ConstructEndosomal MarkerCell LinePearson's Correlation Coefficient
EGFP-SNX7EEA1 (Early Endosomes)HeLa0.78 ± 0.06
mCherry-SNX7Rab7 (Late Endosomes)A5490.45 ± 0.08
EGFP-SNX7LAMP1 (Lysosomes)U2OS0.21 ± 0.05

Experimental Protocols

Protocol 1: Live-Cell Imaging of EGFP-SNX7 Trafficking

Objective: To visualize the subcellular localization and dynamic movement of this compound in living cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • EGFP-SNX7 plasmid

  • Lipofectamine 3000 (or other transfection reagent)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Glass-bottom imaging dishes

  • Confocal microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: One day prior to transfection, seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of imaging.

  • Transfection: Transfect the cells with the EGFP-SNX7 plasmid using Lipofectamine 3000 according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.

  • Imaging Preparation: Replace the culture medium with pre-warmed imaging medium (e.g., FluoroBrite DMEM) supplemented with 10% FBS just before imaging.

  • Live-Cell Imaging:

    • Place the imaging dish on the stage of a confocal microscope equipped with an environmental chamber.

    • Use a 488 nm laser for excitation of EGFP and collect the emission between 500-550 nm.

    • Acquire time-lapse images at appropriate intervals (e.g., every 5-10 seconds for 5-10 minutes) to observe the dynamics of this compound-positive structures.

Protocol 2: Fluorescence Recovery After Photobleaching (FRAP) Analysis of this compound Mobility

Objective: To quantify the mobility of this compound within specific subcellular compartments.

Materials:

  • Cells expressing EGFP-SNX7 (from Protocol 1)

  • Confocal microscope with a high-power laser for photobleaching and FRAP software module

Procedure:

  • Cell Preparation: Prepare and place the cells on the microscope stage as described in Protocol 1.

  • Region of Interest (ROI) Selection: Identify a region of interest (e.g., a portion of an early endosome) with stable EGFP-SNX7 fluorescence.

  • Pre-Bleach Imaging: Acquire 5-10 images of the ROI at a low laser power to establish a baseline fluorescence intensity.

  • Photobleaching: Use a high-intensity laser pulse (488 nm) to photobleach the fluorescence within the ROI.

  • Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at the same low laser power used for pre-bleach imaging to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis:

    • Measure the fluorescence intensity of the bleached ROI, a non-bleached control region, and a background region over time.

    • Normalize the fluorescence recovery curve to correct for photobleaching during image acquisition.

    • Fit the recovery curve to a diffusion model to determine the mobile fraction and the diffusion coefficient (D) of EGFP-SNX7.

Protocol 3: Förster Resonance Energy Transfer (FRET) Microscopy for this compound Interactions

Objective: To investigate the direct interaction between this compound and a potential binding partner in living cells.

Materials:

  • Cells co-expressing a donor-tagged protein (e.g., EGFP-SNX7) and an acceptor-tagged protein (e.g., mCherry-SNX4).

  • Confocal microscope with FRET imaging capabilities (e.g., acceptor photobleaching or sensitized emission).

Procedure (Acceptor Photobleaching Method):

  • Cell Preparation: Prepare cells co-transfected with both donor and acceptor plasmids as described in Protocol 1.

  • Pre-Bleach Imaging: Acquire images of a cell expressing both fluorophores in both the donor (EGFP) and acceptor (mCherry) channels.

  • Acceptor Photobleaching: Select a region of interest where both proteins are colocalized and selectively photobleach the acceptor fluorophore (mCherry) using a high-intensity 561 nm laser.

  • Post-Bleach Imaging: Immediately after acceptor photobleaching, acquire another image in the donor channel.

  • Data Analysis:

    • Measure the fluorescence intensity of the donor (EGFP) in the bleached region before and after acceptor photobleaching.

    • An increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring.

    • Calculate the FRET efficiency using the formula: FRET efficiency = (Donor_post-bleach - Donor_pre-bleach) / Donor_post-bleach.

Signaling Pathways and Experimental Workflows

SNX4-SNX7 Complex in Autophagy

This compound can form a heterodimeric complex with SNX4, which plays a crucial role in the regulation of autophagy. This complex is involved in the trafficking of ATG9A, a key protein in the formation of autophagosomes. The SNX4-SNX7 complex helps to mobilize ATG9A-containing membranes from the juxtanuclear region to establish sites for autophagosome assembly.[2][3][4]

SNX4_SNX7_Autophagy cluster_endosome Early Endosome SNX4 SNX4 This compound This compound SNX4->this compound Forms heterodimer ATG9A_Vesicle ATG9A Vesicles (Juxtanuclear) Autophagosome_Assembly Autophagosome Assembly Site ATG9A_Vesicle->Autophagosome_Assembly Trafficking mediated by SNX4-SNX7 complex Live_Cell_Imaging_Workflow start Start cell_culture Cell Culture & Seeding on Imaging Dish start->cell_culture transfection Transfection with Fluorescently-Tagged this compound cell_culture->transfection incubation Incubation (24-48h) for Protein Expression transfection->incubation imaging_prep Prepare for Imaging (e.g., change to imaging medium) incubation->imaging_prep microscopy Live-Cell Microscopy (Confocal, TIRF, etc.) imaging_prep->microscopy data_acquisition Time-Lapse Image Acquisition microscopy->data_acquisition data_analysis Image Processing & Quantitative Analysis data_acquisition->data_analysis end End data_analysis->end EGFR_Trafficking Plasma_Membrane Plasma Membrane Early_Endosome Early Endosome Plasma_Membrane->Early_Endosome Endocytosis Late_Endosome Late Endosome/ MVB Early_Endosome->Late_Endosome Sorting for Degradation (this compound involved) Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Sorting for Recycling Lysosome Lysosome Late_Endosome->Lysosome Fusion & Degradation Recycling_Endosome->Plasma_Membrane Recycling

References

Application Notes and Protocols for Analyzing the Role of Sorting Nexin 7 (SNX7) in EGF Receptor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the potential role of Sorting Nexin 7 (SNX7) in the degradation of the Epidermal Growth Factor Receptor (EGFR). While the direct involvement of this compound in EGFR degradation is not yet well-established in scientific literature, the protocols outlined here offer a robust methodology to explore this hypothetical interaction. These protocols can be adapted to study the role of other proteins in the EGFR degradation pathway.

1. Introduction to EGFR Degradation and the Potential Role of this compound

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon binding to its ligand, such as Epidermal Growth Factor (EGF), the EGFR undergoes dimerization, autophosphorylation, and internalization into the cell. The internalized EGFR is then sorted through the endosomal pathway, where it can either be recycled back to the cell surface or targeted for degradation in the lysosome. This degradation process is a critical mechanism for attenuating EGFR signaling.[1][2]

Sorting nexins (SNXs) are a family of proteins characterized by the presence of a Phox (PX) domain, which binds to phosphoinositides, and are known to be involved in various aspects of protein trafficking. Several SNX proteins have been implicated in the regulation of EGFR trafficking and degradation. Given the established role of the SNX family in endosomal sorting, it is plausible that this compound may also play a role in determining the fate of internalized EGFR.

This document provides detailed protocols to investigate the potential interaction between this compound and EGFR and to quantify the effects of this compound modulation on the rate of EGFR degradation.

2. Key Experimental Approaches

To elucidate the potential role of this compound in EGFR degradation, a multi-faceted approach is recommended, combining molecular biology techniques to manipulate this compound expression with biochemical and imaging assays to assess EGFR trafficking and degradation. The core experimental strategies include:

  • Modulation of this compound Expression: Utilizing siRNA to knockdown this compound expression or overexpressing tagged this compound to study the effects of its altered levels.

  • Analysis of Protein-Protein Interaction: Employing co-immunoprecipitation to determine if this compound physically associates with EGFR.

  • Quantification of EGFR Degradation: Using techniques such as Western blotting and pulse-chase analysis to measure the rate of EGFR degradation in the presence or absence of this compound.

  • Visualization of Protein Trafficking: Using immunofluorescence microscopy to observe the subcellular localization of EGFR and this compound.

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of this compound

This protocol describes the transient knockdown of this compound in a suitable cell line (e.g., HeLa, A549, or HEK293) using small interfering RNA (siRNA).

Materials:

  • Human cell line expressing endogenous EGFR (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • siRNA targeting human this compound (validated sequences recommended)

  • Non-targeting control siRNA

  • Lipofectamine RNAiMAX Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

  • RNase-free water and microtubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation:

    • Thaw this compound siRNA and control siRNA on ice.

    • Dilute the 20 µM siRNA stock to a final concentration of 10-20 nM in Opti-MEM. Prepare separate tubes for this compound siRNA and control siRNA.

  • Transfection Reagent Preparation:

    • In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM according to the manufacturer's instructions.

    • Incubate for 5 minutes at room temperature.

  • Complex Formation:

    • Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX.

    • Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection:

    • Add the siRNA-lipid complexes dropwise to the cells in the 6-well plate.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown: After the incubation period, harvest the cells and assess the knockdown efficiency of this compound by Western blotting or qRT-PCR.

Protocol 2: Analysis of EGFR Degradation by Western Blotting

This protocol details the analysis of ligand-induced EGFR degradation following this compound knockdown.

Materials:

  • Cells transfected with this compound siRNA or control siRNA (from Protocol 1)

  • Serum-free growth medium

  • Recombinant human EGF

  • Cycloheximide (B1669411) (protein synthesis inhibitor)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-EGFR, anti-SNX7, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Serum Starvation: 48-72 hours post-transfection, starve the cells in serum-free medium for at least 4 hours.

  • Inhibition of Protein Synthesis: Add cycloheximide (e.g., 100 µg/mL) to the cells and incubate for 1 hour at 37°C to block new protein synthesis.

  • EGF Stimulation: Treat the cells with EGF (e.g., 100 ng/mL) for various time points (e.g., 0, 30, 60, 90, 120 minutes). The 0-minute time point represents the unstimulated control.

  • Cell Lysis:

    • At each time point, wash the cells once with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples with Laemmli buffer and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-EGFR, anti-SNX7, anti-loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for EGFR and the loading control. Normalize the EGFR signal to the loading control for each time point. Plot the relative EGFR levels against time to compare the degradation rate between control and this compound knockdown cells.

Protocol 3: Co-Immunoprecipitation (Co-IP) of EGFR and this compound

This protocol is designed to determine if this compound physically interacts with EGFR.[3][4][5][6]

Materials:

  • Cells overexpressing tagged this compound (e.g., HA-SNX7 or FLAG-SNX7) or endogenous this compound

  • EGF

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)

  • Anti-tag antibody (e.g., anti-HA or anti-FLAG) or anti-SNX7 antibody

  • Anti-EGFR antibody

  • Normal IgG (isotype control)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer (similar to lysis buffer but with lower detergent concentration)

  • Elution buffer (e.g., glycine-HCl pH 2.5 or Laemmli buffer)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with or without EGF (100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR internalization.

    • Lyse the cells in Co-IP lysis buffer as described in Protocol 2.

  • Pre-clearing the Lysate:

    • Incubate the cell lysate with protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody (anti-tag, anti-SNX7, or anti-EGFR) or control IgG overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes:

    • Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution:

    • Elute the bound proteins from the beads using elution buffer. If using Laemmli buffer, boil the beads for 5-10 minutes.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against EGFR and this compound (or the tag).

Protocol 4: Pulse-Chase Analysis of EGFR Turnover

This protocol provides a more direct measurement of the EGFR degradation rate.[7][8][9][10][11][12]

Materials:

  • Cells with modulated this compound expression

  • Methionine/Cysteine-free DMEM

  • [³⁵S]methionine/cysteine labeling mix

  • Chase medium (complete DMEM with excess unlabeled methionine and cysteine)

  • EGF

  • Lysis buffer

  • Anti-EGFR antibody for immunoprecipitation

  • Protein A/G beads

  • Scintillation counter or phosphorimager

Procedure:

  • Labeling (Pulse):

    • Incubate cells in methionine/cysteine-free medium for 1 hour.

    • Replace the medium with labeling medium containing [³⁵S]methionine/cysteine and incubate for a defined period (e.g., 2-4 hours) to label newly synthesized proteins, including EGFR.

  • Chase:

    • Wash the cells to remove the radioactive label.

    • Add pre-warmed chase medium.

    • Treat cells with or without EGF.

  • Sample Collection: At various time points during the chase (e.g., 0, 1, 2, 4, 8 hours), lyse the cells.

  • Immunoprecipitation: Immunoprecipitate EGFR from the cell lysates using an anti-EGFR antibody as described in the Co-IP protocol.

  • Analysis:

    • Separate the immunoprecipitated proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphorimager screen or perform autoradiography.

    • Quantify the band intensity corresponding to EGFR at each time point.

  • Data Analysis: Plot the radioactive signal for EGFR against time. The rate of decrease in the signal represents the degradation rate of EGFR. Compare the rates between control and this compound-modulated cells.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound Knockdown on EGFR Degradation

Time (minutes) after EGF StimulationRelative EGFR Level (Control siRNA)Relative EGFR Level (this compound siRNA)
0100%100%
3085%95%
6060%80%
9040%65%
12025%50%

Note: The data presented in this table is hypothetical and serves as an example of how to structure the results. Actual results will vary.

Visualizations

Diagram 1: Hypothetical Signaling Pathway of this compound in EGFR Degradation

EGFR_Degradation_Pathway cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_endosome Early Endosome cluster_lysosome Lysosome EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization EGFR_Internalized Internalized EGFR EGFR->EGFR_Internalized Internalization This compound This compound EGFR_Internalized->this compound Potential Interaction Degradation EGFR Degradation EGFR_Internalized->Degradation Lysosomal Pathway Recycling_Endosome Recycling Endosome EGFR_Internalized->Recycling_Endosome Recycling Pathway This compound->Degradation Promotes Sorting to Lysosome Recycling_Endosome->EGFR Return to Plasma Membrane Experimental_Workflow cluster_step1 Step 1: Modulate this compound Expression cluster_step2 Step 2: Analyze Protein Interaction cluster_step3 Step 3: Quantify EGFR Degradation cluster_step4 Step 4: Visualize Localization cluster_step5 Step 5: Data Analysis & Conclusion siRNA This compound siRNA Knockdown CoIP Co-Immunoprecipitation (EGFR & this compound) siRNA->CoIP WesternBlot Western Blot Analysis (Time Course) siRNA->WesternBlot PulseChase Pulse-Chase Assay siRNA->PulseChase IF Immunofluorescence (EGFR & this compound Co-localization) siRNA->IF Overexpression This compound Overexpression Overexpression->CoIP Overexpression->WesternBlot Overexpression->PulseChase Overexpression->IF Analysis Quantify Degradation Rates Determine this compound's Role CoIP->Analysis WesternBlot->Analysis PulseChase->Analysis IF->Analysis

References

Validating SNX7 Protein Interactions Using Proximity Ligation Assay: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sorting Nexin 7 (SNX7) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox (PX) domain that facilitates binding to phosphoinositides.[1] These proteins are crucial regulators of intracellular trafficking, playing roles in endocytosis, protein sorting, and signaling.[2][3] this compound, in particular, is involved in the regulation of endocytosis and various stages of intracellular trafficking.[3] Emerging evidence highlights its participation in critical cellular processes such as autophagy, through its interaction with ATG9A, and in the regulation of apoptosis via its association with cellular FLICE-like inhibitory protein (cFLIP).[4][5] Given its involvement in such fundamental pathways, validating the protein-protein interactions of this compound is essential for elucidating its precise cellular functions and for identifying potential therapeutic targets.

The Proximity Ligation Assay (PLA) is a powerful and highly sensitive technique used to detect and visualize protein-protein interactions in situ with single-molecule resolution.[4][6] This method overcomes some of the limitations of traditional techniques like co-immunoprecipitation by allowing for the detection of weak or transient interactions within the native cellular context.[7] PLA relies on the principle that if two proteins of interest are in close proximity (typically less than 40 nm), it will generate a fluorescent signal that can be visualized and quantified using microscopy.[2] This application note provides a detailed protocol for using PLA to validate the interactions of this compound with its binding partners, cFLIP and ATG9A, and offers guidance on data analysis and interpretation.

Principle of the Proximity Ligation Assay

The in situ PLA technique involves the use of primary antibodies raised in different species to recognize the two proteins of interest.[1] Species-specific secondary antibodies, known as PLA probes, are conjugated to unique short DNA oligonucleotides.[1] When the PLA probes bind to their respective primary antibodies that are in close proximity, the attached oligonucleotides can be ligated to form a circular DNA molecule.[2] This DNA circle then serves as a template for rolling-circle amplification (RCA), generating a long, concatameric DNA product.[2] This amplified product is then detected by hybridization of fluorescently labeled oligonucleotides, appearing as a distinct fluorescent spot (a PLA signal) when visualized under a microscope. Each spot represents a single protein-protein interaction event.

Experimental Protocols

This section provides a detailed methodology for validating the interaction of this compound with cFLIP and ATG9A using a commercially available PLA kit (e.g., Duolink® In Situ PLA Reagents).

Materials
  • Cells: Human cell line expressing endogenous levels of this compound, cFLIP, and ATG9A (e.g., HeLa, HEK293T, or a relevant cancer cell line).

  • Primary Antibodies:

    • Rabbit anti-SNX7 antibody

    • Mouse anti-cFLIP antibody

    • Mouse anti-ATG9A antibody

    • Negative control: Rabbit IgG and Mouse IgG

  • PLA Kit: Duolink® In Situ PLA Probe Anti-Rabbit MINUS, Duolink® In Situ PLA Probe Anti-Mouse PLUS, and Duolink® In Situ Detection Reagents.

  • Reagents for Cell Culture and Staining:

    • Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin/streptomycin)

    • Phosphate-buffered saline (PBS)

    • Fixation solution: 4% paraformaldehyde (PFA) in PBS

    • Permeabilization solution: 0.1% Triton X-100 in PBS

    • Blocking solution (provided in the PLA kit or 3% BSA in PBS)

    • Wash Buffers (provided in the PLA kit)

    • Mounting medium with DAPI

  • Equipment:

    • Fluorescence microscope with appropriate filters

    • Incubator for cell culture (37°C, 5% CO2)

    • Humidified chamber

    • Standard laboratory equipment (pipettes, tubes, etc.)

Protocol

Day 1: Cell Seeding

  • Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

  • Incubate overnight at 37°C in a 5% CO2 incubator.

Day 2: Fixation, Permeabilization, and Blocking

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash twice with PBS.

  • Add blocking solution to each coverslip and incubate in a humidified chamber for 1 hour at 37°C.

Day 2: Primary Antibody Incubation

  • Dilute the primary antibodies in the antibody diluent provided in the PLA kit to their optimal concentration (determined by titration, typically 1-10 µg/mL). For the protein interaction validation, prepare the following combinations:

    • Rabbit anti-SNX7 + Mouse anti-cFLIP

    • Rabbit anti-SNX7 + Mouse anti-ATG9A

    • Negative Control 1: Rabbit anti-SNX7 + Mouse IgG

    • Negative Control 2: Rabbit IgG + Mouse anti-cFLIP/anti-ATG9A

    • Negative Control 3: Rabbit IgG + Mouse IgG

  • Remove the blocking solution and add the primary antibody mixtures to the coverslips.

  • Incubate overnight at 4°C in a humidified chamber.

Day 3: PLA Probe Incubation, Ligation, and Amplification

  • Wash the coverslips twice with Wash Buffer A for 5 minutes each.

  • Dilute the PLA probes (PLUS and MINUS) 1:5 in the antibody diluent, mix, and let stand for 20 minutes at room temperature.

  • Add the PLA probe solution to the coverslips and incubate in a humidified chamber for 1 hour at 37°C.

  • Wash the coverslips twice with Wash Buffer A for 5 minutes each.

  • Dilute the ligase 1:40 in the ligation buffer and add to the coverslips.

  • Incubate in a humidified chamber for 30 minutes at 37°C.

  • Wash the coverslips twice with Wash Buffer A for 2 minutes each.

  • Dilute the polymerase 1:80 in the amplification buffer and add to the coverslips.

  • Incubate in a humidified chamber for 100 minutes at 37°C.

Day 3: Detection and Mounting

  • Wash the coverslips twice with Wash Buffer B for 10 minutes each.

  • Wash once with 0.01x Wash Buffer B for 1 minute.

  • Mount the coverslips onto glass slides using a mounting medium containing DAPI.

  • Seal the coverslips and allow them to dry in the dark.

Day 4: Imaging and Data Analysis

  • Visualize the PLA signals using a fluorescence microscope. Capture images from at least 10 random fields of view per condition.

  • Quantify the number of PLA spots per cell using image analysis software such as ImageJ or CellProfiler. The DAPI staining allows for the identification and counting of individual cell nuclei.

  • Calculate the average number of PLA spots per cell for each condition.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed interactions compared to the negative controls.

Data Presentation

Quantitative data from PLA experiments should be summarized in a clear and structured format. The following tables provide examples of how to present the results for the validation of this compound-cFLIP and this compound-ATG9A interactions.

Table 1: Quantification of this compound-cFLIP Interaction

Experimental ConditionAverage PLA Spots per Cell (± SEM)p-value (vs. Negative Control 3)
This compound + cFLIP25.4 ± 2.1< 0.001
This compound + Mouse IgG2.1 ± 0.5> 0.05
Rabbit IgG + cFLIP1.8 ± 0.4> 0.05
Rabbit IgG + Mouse IgG1.5 ± 0.3-

Table 2: Quantification of this compound-ATG9A Interaction

Experimental ConditionAverage PLA Spots per Cell (± SEM)p-value (vs. Negative Control 3)
This compound + ATG9A32.8 ± 3.5< 0.001
This compound + Mouse IgG2.5 ± 0.6> 0.05
Rabbit IgG + ATG9A2.2 ± 0.5> 0.05
Rabbit IgG + Mouse IgG1.9 ± 0.4-

Visualizations

Experimental Workflow

PLA_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 cluster_day4 Day 4 cell_seeding Cell Seeding on Coverslips fixation Fixation & Permeabilization cell_seeding->fixation 24h Incubation blocking Blocking fixation->blocking primary_ab Primary Antibody Incubation (anti-SNX7 & anti-Interactors) blocking->primary_ab pla_probes PLA Probe Incubation primary_ab->pla_probes Overnight Incubation ligation Ligation pla_probes->ligation amplification Amplification ligation->amplification detection Detection & Mounting amplification->detection imaging Fluorescence Microscopy detection->imaging analysis Image Analysis & Quantification imaging->analysis

Proximity Ligation Assay Experimental Workflow.
Signaling Pathways

The following diagrams illustrate the putative signaling pathways involving the validated this compound interactions.

This compound in Autophagy Regulation

This compound, in a heterodimer with SNX4, is implicated in the trafficking of ATG9A, a crucial component for the initiation of autophagy.[5] This regulation is essential for the proper assembly of the autophagosome.

Autophagy_Pathway cluster_endosome Endosomal Compartment cluster_autophagosome Autophagosome Formation This compound This compound SNX7_SNX4 This compound-SNX4 Complex This compound->SNX7_SNX4 SNX4 SNX4 SNX4->SNX7_SNX4 ATG9A_vesicle ATG9A Vesicle Autophagosome Autophagosome ATG9A_vesicle->Autophagosome Contributes to Assembly SNX7_SNX4->ATG9A_vesicle Regulates Trafficking

Role of this compound in ATG9A Trafficking for Autophagy.

This compound in Apoptosis Regulation

This compound has been shown to positively correlate with the expression of cFLIP, an important anti-apoptotic protein.[4] By potentially stabilizing or regulating the expression of cFLIP, this compound can influence the extrinsic apoptosis pathway.

Apoptosis_Pathway cluster_regulation Apoptosis Regulation cluster_pathway Extrinsic Apoptosis Pathway This compound This compound cFLIP cFLIP This compound->cFLIP Positively Regulates Caspase8 Caspase-8 cFLIP->Caspase8 Inhibits Activation DISC Death-Inducing Signaling Complex (DISC) DISC->Caspase8 Activates Apoptosis Apoptosis Caspase8->Apoptosis Initiates

Involvement of this compound in the Regulation of Apoptosis via cFLIP.

Conclusion

The Proximity Ligation Assay is an invaluable tool for the validation and in situ visualization of protein-protein interactions. This application note provides a comprehensive protocol for utilizing PLA to investigate the interactions of this compound with its binding partners, cFLIP and ATG9A. The successful application of this technique will provide crucial insights into the cellular functions of this compound and its role in regulating fundamental processes such as autophagy and apoptosis. The detailed methodology and data presentation guidelines offered herein are intended to facilitate the adoption of this powerful technique by researchers in both academic and industrial settings, ultimately accelerating our understanding of this compound biology and its potential as a therapeutic target.

References

Investigating the Role of Sorting Nexin 7 in Amyloid Precursor Protein Processing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aberrant processing of Amyloid Precursor Protein (APP) and the subsequent generation of amyloid-beta (Aβ) peptides are central to the pathogenesis of Alzheimer's disease. Emerging evidence highlights the crucial role of endosomal trafficking pathways in modulating APP processing. Sorting Nexin 7 (SNX7), a member of the sorting nexin family of proteins involved in intracellular trafficking, has been identified as a key regulator in this process. Studies have shown that this compound is involved in directing APP to a lysosomal degradation pathway, thereby reducing the production of amyloidogenic Aβ peptides.[1][2]

These application notes provide a comprehensive guide for researchers to investigate the involvement of this compound in APP processing. Detailed protocols for key experiments are provided, along with data presentation tables and conceptual diagrams to facilitate experimental design and interpretation.

Key Concepts and Signaling Pathway

This compound influences APP processing by promoting its trafficking to lysosomes for degradation, thereby reducing the pool of APP available for amyloidogenic cleavage by β-secretase (BACE1) and γ-secretase. This non-amyloidogenic pathway competes with the amyloidogenic pathway, which leads to the production of Aβ peptides. Overexpression of this compound has been shown to decrease the levels of secreted Aβ and the soluble APPβ fragment (sAPPβ), as well as reduce the steady-state and cell-surface levels of APP.[1][2]

This compound-Mediated APP Trafficking and Processing cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic This compound-Mediated Lysosomal Degradation APP_surface Cell Surface APP Endosome Early Endosome APP_surface->Endosome Endocytosis APP_surface->Endosome BACE1 BACE1 Cleavage Endosome->BACE1 This compound This compound Endosome->this compound gamma_secretase γ-Secretase Cleavage BACE1->gamma_secretase Generates C99 sAPPbeta sAPPβ Secretion BACE1->sAPPbeta Abeta Aβ Secretion gamma_secretase->Abeta Lysosome Lysosome This compound->Lysosome Promotes trafficking Degradation APP Degradation Lysosome->Degradation caption This compound directs APP from endosomes to lysosomes for degradation, reducing amyloidogenic processing.

Caption: this compound directs APP from endosomes to lysosomes for degradation, reducing amyloidogenic processing.

Data Presentation

The following tables summarize representative quantitative data from key experiments investigating the effect of this compound on APP processing. These values are illustrative and may vary depending on the specific cell line, experimental conditions, and detection methods used.

Table 1: Effect of this compound Overexpression on Secreted Aβ and sAPPβ Levels

ConditionSecreted Aβ40 (pg/mL)Fold Change (vs. Control)Secreted Aβ42 (pg/mL)Fold Change (vs. Control)sAPPβ (Arbitrary Units)Fold Change (vs. Control)
Control (Vector)150 ± 121.050 ± 51.01.0 ± 0.11.0
This compound Overexpression 90 ± 8 0.6 30 ± 4 0.6 0.5 ± 0.05 0.5

Table 2: Effect of this compound Overexpression on Cellular APP Levels

ConditionTotal APP (Arbitrary Units)Fold Change (vs. Control)Cell Surface APP (Arbitrary Units)Fold Change (vs. Control)
Control (Vector)1.0 ± 0.081.01.0 ± 0.121.0
This compound Overexpression 0.7 ± 0.06 0.7 0.6 ± 0.07 0.6

Table 3: Effect of this compound Knockdown on Secreted Aβ Levels

ConditionSecreted Aβ40 (pg/mL)Fold Change (vs. Control)Secreted Aβ42 (pg/mL)Fold Change (vs. Control)
Control (Scrambled siRNA)145 ± 151.055 ± 61.0
This compound siRNA 203 ± 20 1.4 77 ± 8 1.4

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Overexpression of this compound and Analysis of APP Processing

This protocol describes the transient overexpression of this compound in a suitable cell line (e.g., HEK293 cells stably expressing APP, or SH-SY5Y cells) to study its effect on APP processing and Aβ production.

Workflow for this compound Overexpression Studies Transfection Transfect cells with this compound expression vector or empty vector control. Incubation Incubate for 24-48 hours. Transfection->Incubation Harvest Harvest cell lysate and conditioned media. Incubation->Harvest Analysis Analyze samples by Western Blot and ELISA. Harvest->Analysis Co-Immunoprecipitation Workflow for this compound and APP Lysis Lyse cells under non-denaturing conditions. Preclear Pre-clear lysate with control IgG and protein A/G beads. Lysis->Preclear Incubate_Ab Incubate lysate with anti-SNX7 or control IgG antibody. Preclear->Incubate_Ab Capture Capture immune complexes with protein A/G beads. Incubate_Ab->Capture Wash Wash beads to remove non-specific binding. Capture->Wash Elute Elute proteins from beads. Wash->Elute Analyze Analyze eluates by Western Blot for APP. Elute->Analyze

References

Animal Models for Studying SNX7 Function In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the generation and analysis of animal models to study the in-vivo functions of Sorting Nexin 7 (SNX7). Given the limited availability of established this compound-specific animal models in the current literature, this guide offers a comprehensive framework for creating and characterizing knockout mouse models to investigate this compound's roles in autophagy, cancer, and neurodegeneration.

Application Notes

Sorting Nexin 7 (this compound) is a member of the sorting nexin family of proteins, which are involved in various aspects of intracellular trafficking, including endocytosis and protein sorting.[1][2] Emerging evidence points to the crucial role of this compound in fundamental cellular processes and its implication in several human diseases. In vitro studies have shown that this compound functions as a tumor suppressor in prostate cancer by activating the cFLIP/caspase-8 signaling pathway, thereby inhibiting autophagy.[3] Conversely, in hepatocellular carcinoma, high this compound expression is associated with poor prognosis and resistance to immunotherapy.[1][2] this compound also plays a role in the assembly of autophagosomes by coordinating the trafficking of ATG9A, a key component of the autophagy machinery.[4][5][6] Furthermore, this compound has been implicated in Alzheimer's disease, where its overexpression has been shown to reduce the production of amyloid-β peptides.[1]

To elucidate the physiological and pathological functions of this compound in a whole-organism context, the use of in vivo animal models is indispensable. A knockout mouse model, where the this compound gene is inactivated, provides a powerful tool to study the systemic effects of this compound loss-of-function.[3][7][8] This can reveal the role of this compound in development, tissue homeostasis, and the pathogenesis of diseases such as cancer and neurodegenerative disorders.

This guide provides protocols for the generation of an this compound knockout mouse using CRISPR-Cas9 technology, a state-of-the-art gene-editing tool.[1][9][10] It also details experimental procedures for the subsequent phenotyping of these mice, with a focus on autophagy, cancer progression, and Alzheimer's disease-related pathologies.

Generation of this compound Knockout Mouse Model

Protocol: Generation of this compound Knockout Mice using CRISPR-Cas9

This protocol outlines the essential steps for creating an this compound knockout mouse model.

Materials:

  • Cas9 nuclease (mRNA or protein)

  • Single guide RNAs (sgRNAs) targeting the mouse this compound gene

  • Fertilized mouse embryos (e.g., from C57BL/6 strain)

  • Microinjection or electroporation apparatus

  • Embryo culture medium

  • Pseudopregnant surrogate female mice

  • PCR reagents for genotyping

  • DNA sequencing service

Procedure:

  • Design and Synthesize sgRNAs: Design two or more sgRNAs targeting a critical exon of the mouse this compound gene. In silico tools can be used to minimize off-target effects. Synthesize the designed sgRNAs.

  • Prepare CRISPR-Cas9 Reagents: Prepare a microinjection mix containing Cas9 mRNA or protein and the synthesized sgRNAs.[2]

  • Microinjection or Electroporation: Microinject the CRISPR-Cas9 mix into the cytoplasm or pronucleus of fertilized mouse zygotes.[11] Alternatively, electroporation can be used to deliver the reagents.[10]

  • Embryo Transfer: Transfer the microinjected or electroporated embryos into the oviducts of pseudopregnant surrogate female mice.[1]

  • Generation of Founder Mice: Pups born from the surrogate mothers are considered founder (F0) mice.

  • Genotyping: At 2-3 weeks of age, obtain tail biopsies from the founder mice. Extract genomic DNA and perform PCR followed by DNA sequencing to identify mice with mutations (insertions or deletions) in the this compound gene.

  • Breeding and Establishment of Knockout Line: Breed the founder mice carrying the desired this compound mutation with wild-type mice to establish a heterozygous this compound knockout line. Subsequent intercrossing of heterozygous mice will produce homozygous this compound knockout mice.

Diagram: Workflow for this compound Knockout Mouse Generation

G cluster_design Design & Preparation cluster_generation Generation cluster_validation Validation & Breeding sgRNA Design sgRNA Design Reagent Prep Reagent Prep sgRNA Design->Reagent Prep Microinjection Microinjection Reagent Prep->Microinjection Embryo Transfer Embryo Transfer Microinjection->Embryo Transfer Birth of F0 Birth of F0 Embryo Transfer->Birth of F0 Genotyping Genotyping Birth of F0->Genotyping Breeding Breeding Genotyping->Breeding KO Line KO Line Breeding->KO Line

Caption: Workflow for generating this compound knockout mice.

Phenotyping Protocols for this compound Knockout Mice

Analysis of Autophagy

Rationale: this compound is known to regulate the trafficking of ATG9A, a crucial component for autophagosome formation.[4][5][6] Loss of this compound may therefore impair autophagy.

Protocol: Western Blot for LC3 and p62

  • Tissue Collection and Lysis: Euthanize wild-type and this compound knockout mice and collect tissues of interest (e.g., liver, brain). Homogenize the tissues in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3 and p62/SQSTM1. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and calculate the LC3-II/LC3-I ratio and p62 levels, normalizing to a loading control like GAPDH.

Protocol: Immunohistochemistry for LC3

  • Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and collect tissues. Post-fix the tissues in PFA, followed by cryoprotection in sucrose. Embed the tissues in OCT compound and prepare cryosections.

  • Staining: Permeabilize the tissue sections and block with serum. Incubate with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody. Counterstain with DAPI to visualize nuclei.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of LC3 puncta per cell to assess autophagosome formation.

Expected Quantitative Data:

GenotypeTissueLC3-II/LC3-I Ratio (Western Blot)p62/GAPDH Ratio (Western Blot)LC3 Puncta per Cell (IHC)
Wild-TypeLiverBaselineBaselineLow
This compound KOLiverDecreasedIncreasedDecreased
Wild-TypeBrainBaselineBaselineLow
This compound KOBrainDecreasedIncreasedDecreased
In Vivo Tumor Progression Analysis

Rationale: this compound has been identified as a tumor suppressor in prostate cancer.[3] Therefore, loss of this compound may promote tumor growth in vivo.

Protocol: Xenograft Tumor Model

  • Cell Culture: Culture a human prostate cancer cell line (e.g., PC3 or DU145) that has been engineered to have stable knockdown of this compound or a control shRNA.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of the engineered cancer cells into the flanks of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth Monitoring: Measure the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, western blot).

Expected Quantitative Data:

Cell LineTumor Volume (mm³) at Day 21Final Tumor Weight (g)
Control shRNALowerLower
This compound shRNAHigherHigher
Behavioral and Pathological Analysis for Alzheimer's Disease Models

Rationale: this compound has been linked to Alzheimer's disease, and its overexpression can reduce amyloid-β production.[1] An this compound knockout model could be crossed with an Alzheimer's disease mouse model (e.g., APP/PS1) to study the effect of this compound loss on disease progression.

Protocol: Morris Water Maze

  • Apparatus: Use a circular pool filled with opaque water, with a hidden platform.

  • Acquisition Phase: For several consecutive days, place the mouse in the pool from different starting positions and allow it to find the hidden platform. Record the time taken (escape latency) and the path length.

  • Probe Trial: On the final day, remove the platform and allow the mouse to swim freely for a set time. Record the time spent in the target quadrant where the platform was previously located.

Protocol: Amyloid Plaque Staining

  • Tissue Preparation: Prepare brain sections from the this compound KO x APP/PS1 mice and control APP/PS1 mice as described for immunohistochemistry.

  • Staining: Perform immunohistochemistry using an antibody specific for amyloid-β (e.g., 6E10) or use a dye like Thioflavin S that stains dense-core plaques.

  • Imaging and Quantification: Acquire images of the cortex and hippocampus. Quantify the amyloid plaque burden by measuring the percentage of the area covered by plaques.

Expected Quantitative Data:

GenotypeEscape Latency (s) - Day 5Time in Target Quadrant (%)Plaque Burden (%) - Cortex
APP/PS1IncreasedDecreasedBaseline
This compound KO x APP/PS1Further IncreasedFurther DecreasedIncreased

Signaling Pathway and Experimental Workflow Diagrams

Diagram: this compound Signaling in Prostate Cancer

G This compound This compound cFLIP cFLIP This compound->cFLIP activates Caspase8 Caspase-8 cFLIP->Caspase8 inhibits activation Autophagy Autophagy Caspase8->Autophagy promotes Apoptosis Apoptosis Caspase8->Apoptosis promotes

Caption: this compound signaling pathway in prostate cancer.

Diagram: Experimental Workflow for Phenotyping

G cluster_model Animal Model cluster_phenotyping Phenotyping Snx7_KO_Mouse This compound KO Mouse Autophagy Autophagy Analysis (WB, IHC) Snx7_KO_Mouse->Autophagy Cancer Cancer Progression (Xenograft) Snx7_KO_Mouse->Cancer AD AD Phenotype (Behavior, Histology) Snx7_KO_Mouse->AD

Caption: Experimental workflow for phenotyping this compound KO mice.

References

Application Notes and Protocols for Analyzing SNX7 Gene Expression Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing bioinformatics tools for the analysis of Sorting Nexin 7 (SNX7) gene expression data. Detailed protocols for data acquisition, processing, and interpretation are provided to facilitate research into the role of this compound in various biological processes and its potential as a therapeutic target.

Introduction to this compound

Sorting Nexin 7 (this compound) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox (PX) domain that binds to phosphoinositides, playing a role in intracellular trafficking.[1] this compound is involved in the regulation of endocytosis and various stages of intracellular trafficking.[2] It has been implicated in several diseases, including cancer and Alzheimer's disease.[3][4] Notably, this compound expression is significantly upregulated in hepatocellular carcinoma (HCC) and is associated with the progression of the disease.[3][5]

Databases for this compound Gene Expression Data

Several publicly available databases are invaluable resources for this compound gene expression analysis. These databases host a wealth of transcriptomic data from various tissues and disease states.

DatabaseDescriptionData TypeRelevant Datasets for this compound
The Cancer Genome Atlas (TCGA) A comprehensive cancer genomics dataset with molecular and clinical data for over 30 cancer types.[6][7]RNA-seq, DNA methylation, copy number variation, clinical data.[6]Pan-cancer analysis of this compound expression.[8]
Genotype-Tissue Expression (GTEx) A resource for studying the relationship between genetic variation and gene expression across a wide variety of human tissues.[9][10]RNA-seq, eQTL data.[10]This compound expression in normal human tissues.[11]
Gene Expression Omnibus (GEO) A public functional genomics data repository of high-throughput gene expression data.[12]Microarray, RNA-seq.GSE144269, GSE45267, GSE112790, GSE14520, GSE121248, GSE10143, GSE36376, GSE76427, GSE39791 (related to HCC).[3]
International Cancer Genome Consortium (ICGC) A voluntary scientific organization that provides a forum for collaboration among the world's leading cancer and genomic researchers.Genomic, transcriptomic, and clinical data.LIRI-JP cohort (for HCC).[5]
The Human Protein Atlas A Swedish-based program to map all the human proteins in cells, tissues, and organs.[11]Immunohistochemistry, RNA-seq.This compound protein and RNA expression in various tissues and cancers.[8][11]
UniProt A comprehensive resource for protein sequence and annotation data.[2]Protein sequence, function, and interaction data.This compound protein information and interacting partners.[2]

Bioinformatics Tools for this compound Gene Expression Analysis

A variety of bioinformatics tools are available for the analysis of this compound gene expression data. The choice of tool will depend on the specific research question and the type of data being analyzed.

Tool/PackageProgramming LanguagePrimary FunctionKey Features
DESeq2 RDifferential gene expression analysis of RNA-seq data.[1][13]Utilizes a negative binomial distribution model, robust normalization, and shrinkage estimation of dispersion.[13][14]
edgeR RDifferential gene expression analysis of RNA-seq and other count-based data.[8]Employs empirical Bayes methods to moderate the degree of overdispersion across genes.[8]
GEOquery RDownload and parse data from the Gene Expression Omnibus (GEO).[2][15]Simplifies the process of accessing GEO datasets within the R environment.[15]
TCGAbiolinks RQuery, download, and prepare TCGA data for analysis.[9]Facilitates the integration of clinical and genomic data from TCGA.
STRING Web-basedAnalysis of protein-protein interaction networks.[16][17]Integrates known and predicted interactions from various sources.[18][19]
GSEA Java/RGene Set Enrichment Analysis to interpret gene expression data at the level of gene sets.Identifies pathways and biological processes associated with a given phenotype.

Quantitative Data Summary: this compound Expression

The following tables summarize the expression of this compound across various cancer types and normal tissues, based on data from TCGA and GTEx.

Table 1: this compound mRNA Expression in Selected Cancer Types (TCGA)
Cancer TypeAbbreviationExpression Level in Cancer vs. NormalPrognostic Significance (High Expression)
Liver hepatocellular carcinomaLIHCUpregulated[3][5]Unfavorable[3]
Lung adenocarcinomaLUADUpregulatedUnfavorable
Colon adenocarcinomaCOADNo significant differenceNot significant
Breast invasive carcinomaBRCANo significant differenceNot significant
Prostate adenocarcinomaPRADUpregulatedUnfavorable

Data sourced from The Human Protein Atlas and a comprehensive analysis of this compound in HCC.[3][8]

Table 2: this compound mRNA Expression in Normal Human Tissues (GTEx)
TissueExpression Level (TPM)
LiverHigh
LungModerate
ColonModerate
BreastLow
ProstateModerate

TPM: Transcripts Per Million. Data interpretation based on information from The Human Protein Atlas and the GTEx portal.[10][11]

Experimental Protocols

Protocol 1: Differential Gene Expression Analysis of RNA-seq Data using DESeq2

This protocol outlines the steps for performing a differential gene expression analysis of RNA-seq data to identify genes that are differentially expressed between two conditions (e.g., tumor vs. normal), with a focus on this compound.

Objective: To identify differentially expressed genes, including this compound, from RNA-seq count data.

Materials:

  • Raw read counts matrix (genes in rows, samples in columns).

  • Metadata file describing the experimental conditions for each sample.

  • R environment with the DESeq2 package installed.

Procedure:

  • Data Preparation:

    • Load the raw read counts matrix and the metadata file into your R session.

    • Ensure that the column names in the count matrix match the row names in the metadata.

  • Create a DESeqDataSet Object:

    • Use the DESeqDataSetFromMatrix() function to create a DESeqDataSet object, specifying the count matrix, metadata, and the design formula (e.g., ~ condition).[1]

  • Prefiltering:

    • Remove genes with very low counts across all samples to improve the power of the analysis. A common approach is to keep genes that have at least 10 reads in total across all samples.[1]

  • Run the DESeq2 Analysis:

    • Run the DESeq() function on the DESeqDataSet object. This function performs normalization, dispersion estimation, and model fitting.[20]

  • Extract Results:

    • Use the results() function to extract the results table, which will contain the log2 fold change, p-value, and adjusted p-value for each gene.

    • To specifically examine this compound, you can subset the results table for the "this compound" gene.

  • Visualization:

    • Generate a volcano plot to visualize the differentially expressed genes.

    • Create an MA plot to visualize the relationship between the average expression and the fold change.

Protocol 2: Analysis of this compound Expression from a GEO Dataset

This protocol describes how to download and analyze a specific GEO dataset to investigate this compound expression.

Objective: To analyze the expression of this compound in a publicly available dataset from GEO.

Materials:

  • GEO accession number for the dataset of interest (e.g., GSE144269).

  • R environment with the GEOquery and limma packages installed.

Procedure:

  • Download GEO Data:

    • Use the getGEO() function from the GEOquery package to download the series matrix file for the specified GEO accession number.[2][15]

  • Extract Expression and Phenotype Data:

    • Use the exprs() and pData() functions to extract the expression matrix and the phenotype data from the downloaded GEO object.

  • Data Preprocessing:

    • Check if the data is log2 transformed. If not, apply a log2 transformation.

    • Normalize the data if necessary (e.g., using quantile normalization).

  • Define Comparison Groups:

    • Based on the phenotype data, create a design matrix that specifies the groups to be compared (e.g., HCC vs. normal).

  • Differential Expression Analysis:

    • Use the lmFit() and eBayes() functions from the limma package to perform the differential expression analysis.

  • Extract this compound Expression:

    • Identify the probe(s) corresponding to the this compound gene in the expression data.

    • Extract the expression values for this compound across the different sample groups.

  • Visualization:

    • Create a boxplot to visualize the expression of this compound in the different groups.

Visualizations

Signaling Pathway

SNX7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Early_Endosome Early Endosome EGFR->Early_Endosome Internalization EGF EGF EGF->EGFR Binding Late_Endosome Late Endosome / Multivesicular Body Early_Endosome->Late_Endosome Sorting Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Recycling PI3K_AKT PI3K/AKT Pathway Early_Endosome->PI3K_AKT Signaling MAPK MAPK Pathway Early_Endosome->MAPK Signaling Lysosome Lysosome Late_Endosome->Lysosome Degradation Recycling_Endosome->EGFR Return to Membrane This compound This compound This compound->Early_Endosome Localization This compound->Late_Endosome Trafficking Regulation Cell_Survival Cell_Survival PI3K_AKT->Cell_Survival Promotes Cell_Proliferation Cell_Proliferation MAPK->Cell_Proliferation Promotes Experimental_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_downstream_analysis Downstream Analysis & Interpretation TCGA TCGA/GTEx/GEO Databases Raw_Data Raw RNA-seq Data (FASTQ) or Count Matrix TCGA->Raw_Data QC Quality Control (FastQC) Raw_Data->QC Alignment Alignment (STAR/HISAT2) QC->Alignment Quantification Quantification (featureCounts/HTSeq) Alignment->Quantification Count_Matrix Read Count Matrix Quantification->Count_Matrix Normalization Normalization Count_Matrix->Normalization DEA Differential Expression Analysis (DESeq2/edgeR) Normalization->DEA DEG_List Differentially Expressed Genes (DEGs) DEA->DEG_List Pathway_Analysis Pathway Enrichment Analysis (GSEA) DEG_List->Pathway_Analysis Network_Analysis Protein-Protein Interaction Network (STRING) DEG_List->Network_Analysis Clinical_Correlation Correlation with Clinical Data DEG_List->Clinical_Correlation Drug_Development Drug Target Identification Clinical_Correlation->Drug_Development

References

Application Notes and Protocols for High-Throughput Screening of SNX7 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sorting Nexin 7 (SNX7)

Sorting Nexin 7 (this compound) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox (PX) domain which mediates binding to phosphoinositides, key lipids in cellular membranes.[1] this compound is involved in various stages of intracellular trafficking, including endocytosis and the regulation of autophagosome assembly.[2] It has been shown to form a heterodimeric complex with SNX4, which is crucial for the trafficking and recycling of ATG9A, a key component in the formation of autophagosomes.[3] Dysregulation of this compound has been implicated in several diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[2][3] The development of high-throughput screening (HTS) assays to identify small molecule inhibitors or activators of this compound function is a critical step in the discovery of novel therapeutics targeting pathways regulated by this protein.

Therapeutic Rationale for Targeting this compound

Given its role in fundamental cellular processes, modulating this compound activity presents a promising therapeutic strategy.

  • Oncology : this compound's involvement in autophagy, a process that can either promote or suppress tumor growth depending on the context, suggests that both inhibitors and activators could have therapeutic value.[4][5] For instance, in certain cancers, inhibiting autophagy can enhance the efficacy of chemotherapy.[2]

  • Neurodegenerative Diseases : Autophagy is a key mechanism for clearing aggregated proteins that are hallmarks of many neurodegenerative diseases. Activators of this compound could potentially enhance this clearance process.

  • Infectious Diseases : As autophagy is also a defense mechanism against intracellular pathogens, this compound modulators could have applications in treating certain infections.

These application notes provide protocols for two distinct high-throughput screening assays designed to identify modulators of this compound: a primary screen based on a protein-protein interaction assay (this compound-SNX4) and a secondary, cell-based assay monitoring autophagy.

Primary High-Throughput Screen: this compound-SNX4 Interaction Assay

This primary assay is a biochemical screen designed to identify compounds that disrupt or enhance the interaction between this compound and its binding partner, SNX4. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is well-suited for this purpose due to its high sensitivity and amenability to automation.[6]

Principle of the AlphaScreen Assay

The AlphaScreen assay relies on the proximity of two types of beads: a donor bead and an acceptor bead.[6] In this assay, one protein (e.g., GST-tagged this compound) is bound to the donor bead, and the interacting partner (e.g., His-tagged SNX4) is bound to the acceptor bead. When the proteins interact, they bring the beads into close proximity (within 200 nm). Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses and reacts with a chemiluminescent substrate in the acceptor bead, leading to light emission at 520-620 nm. Compounds that disrupt the this compound-SNX4 interaction will prevent the beads from coming together, resulting in a decrease in the luminescent signal (inhibitors). Conversely, compounds that stabilize the interaction may lead to an increased signal (activators).

Experimental Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis Reagents Prepare Reagents: - GST-SNX7 - His-SNX4 - AlphaScreen Beads - Assay Buffer Dispense_Prot1 Add GST-SNX7 Reagents->Dispense_Prot1 Compounds Compound Library (in DMSO) Dispense_Cmpd Dispense Compounds into 384-well plate Compounds->Dispense_Cmpd Dispense_Cmpd->Dispense_Prot1 Dispense_Prot2 Add His-SNX4 Dispense_Prot1->Dispense_Prot2 Incubate1 Incubate Dispense_Prot2->Incubate1 Dispense_Beads Add Donor and Acceptor Beads Incubate1->Dispense_Beads Incubate2 Incubate in Dark Dispense_Beads->Incubate2 Read_Plate Read Plate on Alpha-enabled Reader Incubate2->Read_Plate Data_QC Data Quality Control (Z'-factor) Read_Plate->Data_QC Hit_ID Hit Identification (% Inhibition/Activation) Data_QC->Hit_ID Dose_Response Dose-Response Curves (IC50/EC50) Hit_ID->Dose_Response

Caption: Workflow for the primary this compound-SNX4 AlphaScreen HTS assay.

Protocol: this compound-SNX4 AlphaScreen Assay

Materials:

  • Purified recombinant GST-tagged human this compound

  • Purified recombinant His-tagged human SNX4

  • AlphaScreen GST Donor Beads

  • AlphaLISA Nickel Chelate Acceptor Beads

  • AlphaLisa Immunoassay Buffer (10X)

  • Proxiplate-384 Plus, white, shallow-well microplates

  • Compound library dissolved in 100% DMSO

Procedure:

  • Reagent Preparation:

    • Prepare 1X Assay Buffer by diluting the 10X stock with deionized water.

    • Dilute GST-SNX7 and His-SNX4 to their final optimized concentrations in 1X Assay Buffer.

    • Prepare a suspension of AlphaScreen GST Donor Beads and AlphaLISA Nickel Chelate Acceptor Beads in 1X Assay Buffer at their final optimized concentration. Protect from light.

  • Assay Protocol (384-well format):

    • Dispense 50 nL of compound from the library plate into the assay plate using an acoustic liquid handler.

    • Add 5 µL of GST-SNX7 solution to all wells.

    • Add 5 µL of His-SNX4 solution to all wells.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of the bead mixture to all wells.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an Alpha-enabled plate reader.

Data Presentation: Hypothetical Primary Screen Results

Compound IDCompound Concentration (µM)AlphaScreen Signal (Counts)% InhibitionHit Candidate
Control (DMSO)N/A250,0000%No
SNX7i-0011050,00080%Yes
SNX7i-00210237,5005%No
SNX7i-0031012,50095%Yes
SNX7a-00110375,000-50% (Activation)Yes

Secondary Confirmatory Screen: Cell-Based Autophagy Assay

Compounds identified as hits in the primary screen should be validated in a cell-based assay to confirm their activity in a more physiologically relevant context. A high-content imaging assay that measures the formation of LC3 puncta, a hallmark of autophagy, is a suitable secondary screen.[7]

Principle of the LC3 Puncta Assay

Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a soluble protein that is recruited to autophagosomal membranes during autophagy.[7] A diffuse cytoplasmic distribution of a fluorescently tagged LC3 (e.g., GFP-LC3) is observed in cells with basal autophagy. Upon induction of autophagy, LC3 is lipidated and incorporated into the autophagosome membrane, appearing as distinct puncta.[7] The number and intensity of these puncta can be quantified using automated microscopy and image analysis. This compound inhibitors are expected to decrease LC3 puncta formation, while activators would increase it.

Signaling Pathway Diagram

Autophagy_Pathway cluster_upstream Upstream Regulation cluster_vesicle_nucleation Vesicle Nucleation cluster_snx ATG9A Trafficking cluster_elongation Elongation and Closure mTORC1 mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits PI3KC3_complex PI3KC3 Complex ULK1_complex->PI3KC3_complex activates PI3P PI(3)P PI3KC3_complex->PI3P produces This compound This compound PI3P->this compound recruits SNX7_SNX4 This compound-SNX4 Complex This compound->SNX7_SNX4 SNX4 SNX4 SNX4->SNX7_SNX4 ATG9A ATG9A Vesicles SNX7_SNX4->ATG9A regulates trafficking Autophagosome Autophagosome ATG9A->Autophagosome contributes membrane LC3_I LC3-I LC3_II LC3-II (puncta) LC3_I->LC3_II conjugated to PE LC3_II->Autophagosome incorporates into membrane Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome

Caption: Simplified signaling pathway of autophagy highlighting the role of this compound.

Protocol: High-Content Imaging of LC3 Puncta

Materials:

  • U2OS cell line stably expressing GFP-LC3.

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS).

  • Hit compounds from the primary screen.

  • Positive control (e.g., Torin 1 or Rapamycin).

  • Negative control (e.g., DMSO).

  • Hoechst 33342 nuclear stain.

  • 96- or 384-well clear-bottom imaging plates.

Procedure:

  • Cell Plating:

    • Seed GFP-LC3 U2OS cells into imaging plates at a density that will result in 50-70% confluency at the time of imaging.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Treat cells with a dilution series of the hit compounds for 4-6 hours. Include positive and negative controls.

  • Induction of Autophagy (Optional):

    • For activators, cells can be treated under normal growth conditions.

    • For inhibitors, after compound incubation, replace the medium with starvation medium for 2 hours to induce autophagy.

  • Cell Staining and Imaging:

    • Fix the cells with 4% paraformaldehyde.

    • Stain the nuclei with Hoechst 33342.

    • Acquire images using a high-content imaging system.

  • Image Analysis:

    • Use image analysis software to identify individual cells (based on nuclear stain) and quantify the number, size, and intensity of GFP-LC3 puncta per cell.

Data Presentation: Hypothetical Secondary Screen Results

Compound IDConcentration (µM)Mean LC3 Puncta per Cell% Change from ControlConfirmed Hit
DMSO (Starved)N/A15.20%N/A
Torin 1 (1 µM)135.8+135.5%Positive Control
SNX7i-00115.1-66.4%Yes (Inhibitor)
SNX7i-00312.3-84.9%Yes (Inhibitor)
SNX7a-001125.4+67.1%Yes (Activator)

Conclusion

The proposed HTS cascade, starting with a robust biochemical AlphaScreen assay and followed by a physiologically relevant cell-based high-content imaging assay, provides a comprehensive strategy for the identification and validation of novel this compound modulators. The identified hit compounds can then be further characterized in downstream assays to elucidate their mechanism of action and to assess their therapeutic potential. This structured approach will accelerate the discovery of new chemical probes to study this compound biology and potential drug candidates for a variety of human diseases.

References

Troubleshooting & Optimization

Troubleshooting Non-Specific Binding of SNX7 Antibodies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to Sorting Nexin 7 (SNX7) antibodies. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in various applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound and where is it localized?

A1: this compound is a member of the sorting nexin family of proteins involved in intracellular trafficking.[1] It plays a crucial role in regulating endocytosis and various stages of intracellular transport.[1] this compound is primarily localized to early endosome membranes. A key function of this compound is its involvement in the assembly of autophagosomes, where it forms a heterodimer with SNX4 to regulate the trafficking and recycling of ATG9A, a critical component for autophagosome formation.[2][3]

Q2: What are the common causes of non-specific binding with this compound antibodies in Western Blotting (WB)?

A2: Non-specific binding in Western Blotting can arise from several factors. These include, but are not limited to:

  • Suboptimal antibody concentration: Using too high a concentration of the primary antibody can lead to binding to proteins other than this compound.

  • Inadequate blocking: Insufficient blocking of the membrane can result in the antibody binding to open sites on the membrane.

  • Improper washing: Insufficient or improper washing steps may not effectively remove unbound or weakly bound antibodies.

  • Cross-reactivity: The this compound antibody may cross-react with other proteins that share similar epitopes, including other members of the sorting nexin family due to sequence homology.

  • Poor sample quality: Protein degradation in the lysate can lead to the appearance of multiple bands.

Q3: How can I validate the specificity of my this compound antibody?

A3: Validating the specificity of your this compound antibody is crucial for reliable results. Here are some recommended approaches:

  • Knockout (KO) or Knockdown (KD) models: The most rigorous method is to use a cell line or tissue model where the this compound gene has been knocked out or its expression knocked down using techniques like CRISPR-Cas9 or siRNA.[4][5][6][7] A specific antibody should show a significant reduction or complete absence of signal in the KO/KD sample compared to the wild-type control.[4][5][6][7]

  • Immunoprecipitation-Mass Spectrometry (IP-MS): This technique can identify the proteins that your antibody pulls down.[8][9][10] A highly specific antibody will primarily immunoprecipitate this compound and its known interacting partners.[8][9][10]

  • Relative expression: Compare the antibody's signal in cell lines or tissues known to have high and low expression of this compound. The signal intensity should correlate with the known expression levels.

Q4: My this compound antibody shows multiple bands in Western Blot. What could be the reason?

A4: The presence of multiple bands can be due to several factors:

  • Splice variants: The this compound gene can produce multiple transcript variants, which may result in different protein isoforms of varying molecular weights.

  • Post-translational modifications (PTMs): PTMs such as phosphorylation or ubiquitination can alter the apparent molecular weight of this compound.

  • Protein degradation: If samples are not handled properly, proteases can degrade this compound, leading to smaller fragments.

  • Non-specific binding: The antibody may be binding to other proteins in the lysate.

To troubleshoot this, ensure you are using fresh protease inhibitors in your lysis buffer and consider treating your samples with a phosphatase inhibitor if you suspect phosphorylation. Running appropriate controls, such as a lysate from this compound knockout/knockdown cells, can help determine if the additional bands are specific to this compound.

Troubleshooting Guides

Western Blotting (WB)

High background or non-specific bands are common issues in Western blotting. The following table provides a structured approach to troubleshooting these problems when using an this compound antibody.

Problem Potential Cause Recommended Solution
High Background Inadequate blockingOptimize blocking conditions. Try different blocking agents (e.g., 5% non-fat dry milk or 5% BSA in TBST).[11][12] Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[13]
Primary antibody concentration too highPerform an antibody titration to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of higher dilutions.
Secondary antibody issuesRun a control with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.
Insufficient washingIncrease the number and duration of wash steps. Use a buffer with a mild detergent like Tween-20 (e.g., TBST).[12]
Multiple Non-Specific Bands Cross-reactivity with other proteinsUse an this compound antibody that has been validated by knockout or knockdown.[4][5] Check the immunogen sequence for homology with other sorting nexins or proteins.
Protein overloadingReduce the amount of total protein loaded per lane. A typical range is 20-40 µg of cell lysate.
Lysate qualityEnsure that lysates are freshly prepared and always contain protease inhibitors to prevent degradation.
Immunofluorescence (IF)

In immunofluorescence, non-specific staining can obscure the true localization of this compound. Here are some troubleshooting tips.

Problem Potential Cause Recommended Solution
High Background Staining Inadequate blockingUse a blocking solution containing normal serum from the same species as the secondary antibody (e.g., 5% normal goat serum).[14] Increase blocking time.
Primary antibody concentration too highTitrate the primary antibody to find the lowest concentration that gives a specific signal with low background.
Insufficient washingIncrease the number and duration of washes with a buffer like PBS containing 0.1% Tween-20.[14]
AutofluorescenceIf working with tissues, consider treating with a reagent like Sudan Black B to quench autofluorescence. For cell cultures, ensure the fixative is fresh.
Non-Specific Punctate Staining Antibody aggregatesCentrifuge the antibody solution before use to pellet any aggregates.
Secondary antibody non-specificityRun a secondary antibody-only control. Use a pre-adsorbed secondary antibody.
Immunoprecipitation (IP)

Non-specific binding in immunoprecipitation can lead to the co-purification of unwanted proteins, complicating downstream analysis.

Problem Potential Cause Recommended Solution
High Background / Co-purification of Non-Specific Proteins Non-specific binding to beadsPre-clear the lysate by incubating it with beads alone before adding the antibody.[4][15] This will remove proteins that bind non-specifically to the beads.[4][15]
Inappropriate antibody for IPUse an antibody that is specifically validated for IP. Polyclonal antibodies often perform better in IP than monoclonal antibodies.
Insufficient washing of beadsIncrease the number of washes and/or the stringency of the wash buffer (e.g., by slightly increasing the detergent or salt concentration).
Antibody concentration too highTitrate the amount of antibody used for immunoprecipitation.
Co-elution of Antibody Heavy and Light Chains Detection of antibody chains by secondary antibody in WBUse a secondary antibody that specifically recognizes native (non-reduced) IgG. Alternatively, crosslink the antibody to the beads before incubation with the lysate.
Use of the same species antibody for IP and WBIf possible, use primary antibodies from different species for the IP and the subsequent Western blot.

Quantitative Data Summary

While specific quantitative data for this compound antibodies, such as signal-to-noise ratios, are not consistently provided by manufacturers or in the literature, the following table outlines the typical performance characteristics to aim for during optimization.

Application Parameter Target Value Notes
Western Blot (WB) Signal-to-Noise Ratio> 3:1This should be determined by comparing the band intensity of this compound to the background in the same lane.
SpecificitySingle band at the expected MWIn a validated system (e.g., KO/KD cells), no band should be present in the negative control.
Immunofluorescence (IF) Signal-to-Background Ratio> 5:1Measured by comparing the fluorescence intensity of the specific signal (e.g., endosomes) to a background region of the cell.
Co-localizationHigh degree with early endosome markersQuantify co-localization with markers like EEA1 using image analysis software.
Immunoprecipitation (IP) Enrichment Fold> 10-foldCompare the amount of this compound in the IP eluate to the amount in the input lysate by Western Blot.
Specificity> 50% of total protein pulled down is the targetIdeally assessed by IP-MS.

Experimental Protocols

Detailed Western Blot Protocol for this compound

This protocol is a starting point and may require optimization for your specific antibody and cell type.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (or a non-denaturing lysis buffer for co-IP studies) supplemented with a protease inhibitor cocktail.

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.[16]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel (10-12% acrylamide (B121943) is suitable for this compound, which has a predicted molecular weight of ~45 kDa).

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[11][12]

    • Incubate the membrane with the primary this compound antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (Refer to the antibody datasheet for a recommended starting dilution).

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate.

    • Detect the chemiluminescent signal using a CCD imager or X-ray film.

Optimized Immunofluorescence Protocol for Endogenous this compound

This protocol is designed for cultured cells and may need adjustment for tissue sections.

  • Cell Seeding and Fixation:

    • Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Block with 1% BSA and 5% normal goat serum in PBS for 1 hour at room temperature to reduce non-specific antibody binding.[14]

  • Antibody Incubation:

    • Incubate with the primary this compound antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

    • Wash the cells three times for 5 minutes each with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times for 5 minutes each with PBS, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips on glass slides using a mounting medium containing DAPI to counterstain the nuclei.

    • Seal the coverslips and allow the mounting medium to cure.

    • Image the cells using a fluorescence or confocal microscope.

Signaling Pathways and Experimental Workflows

This compound in Autophagy and Endosomal Sorting

This compound is a key player in the intricate network of intracellular membrane trafficking. It functions in concert with other sorting nexins and the retromer complex to regulate the fate of transmembrane proteins and to facilitate the formation of autophagosomes.

SNX7_Pathway cluster_endosome Early Endosome cluster_autophagy Autophagy Pathway cluster_recycling Recycling Pathway This compound This compound SNX4 SNX4 This compound->SNX4 Forms heterodimer ATG9A ATG9A This compound->ATG9A Regulates trafficking SNX4->ATG9A Regulates trafficking Retromer Retromer Retromer->this compound Interacts with Plasma_Membrane Plasma Membrane Retromer->Plasma_Membrane Mediates recycling Cargo Transmembrane Cargo (e.g., EGFR) Cargo->Retromer Binds to Isolation_Membrane Isolation Membrane (Phagophore) ATG9A->Isolation_Membrane Delivers lipids Autophagosome Autophagosome Isolation_Membrane->Autophagosome Matures into Lysosome Lysosome Autophagosome->Lysosome Fuses with

Caption: this compound's role in autophagy and endosomal recycling pathways.

Experimental Workflow for Troubleshooting this compound Antibody Non-Specific Binding

A logical workflow is essential for efficiently diagnosing and solving issues with non-specific antibody binding.

Troubleshooting_Workflow Start Non-Specific Binding Observed with this compound Ab Check_Protocol Review Protocol: - Antibody Dilution - Blocking Conditions - Washing Steps Start->Check_Protocol Optimize_Protocol Optimize Protocol: - Titrate Primary Ab - Test Different Blockers - Increase Wash Duration/Frequency Check_Protocol->Optimize_Protocol Problem_Solved1 Problem Solved? Optimize_Protocol->Problem_Solved1 Validate_Antibody Validate Antibody Specificity Problem_Solved1->Validate_Antibody No End Successful Staining Problem_Solved1->End Yes KO_KD_Control Use KO/KD Lysate Control Validate_Antibody->KO_KD_Control Problem_Solved2 Problem Solved? KO_KD_Control->Problem_Solved2 New_Antibody Consider a Different This compound Antibody Problem_Solved2->New_Antibody No Problem_Solved2->End Yes

Caption: A systematic workflow for troubleshooting this compound antibody issues.

References

Technical Support Center: Optimizing SNX7 Knockdown Efficiency with shRNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Sorting Nexin 7 (SNX7) knockdown experiments using short hairpin RNA (shRNA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for achieving efficient and specific silencing of this compound.

Frequently Asked Questions (FAQs)

Q1: I am not seeing efficient knockdown of this compound. What are the common causes?

A1: Several factors can contribute to poor knockdown efficiency. These include:

  • Suboptimal shRNA Design: Not all shRNA sequences are equally effective. It is crucial to design and test multiple shRNAs targeting different regions of the this compound mRNA.[1]

  • Low Transduction Efficiency: Inefficient delivery of the shRNA construct into the target cells is a common issue. This can be due to low viral titer, suboptimal multiplicity of infection (MOI), or the presence of inhibitors in the culture medium.

  • Incorrect Validation Timing: The kinetics of knockdown can vary. It is important to perform a time-course experiment to determine the optimal time point for assessing this compound mRNA and protein reduction.

  • Cell Line-Specific Effects: The efficiency of shRNA-mediated silencing can differ between cell lines due to variations in the RNAi machinery and other cellular factors.

  • Problems with Validation Assays: Inaccurate qPCR primers or non-specific antibodies for Western blotting can lead to misleading results.

Q2: How do I design effective shRNA sequences for this compound?

A2: While experimentally validated shRNA sequences for this compound are not widely published, you can design your own using several online tools and following established guidelines:

  • Utilize Design Algorithms: Web-based tools like Broad Institute's GPP Web Portal, VectorBuilder's shRNA Target Design Tool, and InvivoGen's siRNA Wizard can predict potent shRNA target sites.[2][3][4]

  • Targeting Guidelines:

    • Target the coding sequence (CDS) of the this compound mRNA. You can obtain the reference sequence from databases like NCBI (Gene ID: 51375) or Ensembl (ENSG00000162627).[5]

    • Design 3-5 different shRNA sequences targeting various regions of the mRNA to increase the likelihood of finding an effective one.

    • Avoid regions with high GC content (>60%) or long stretches of the same nucleotide.[2]

    • Perform a BLAST search to ensure the chosen sequences do not have significant homology to other genes, particularly other members of the sorting nexin family, to minimize off-target effects.[6][7]

Q3: What are the critical parameters to optimize for lentiviral transduction of my target cells?

A3: Optimization is key for successful lentiviral transduction. Here are the main parameters to consider:

  • Multiplicity of Infection (MOI): This is the ratio of viral particles to target cells. A good starting point is to test a range of MOIs (e.g., 1, 5, 10, 20) to find the lowest MOI that gives the highest transduction efficiency with minimal cytotoxicity.

  • Transduction Enhancers: Polycations like Polybrene can increase transduction efficiency by neutralizing the charge repulsion between the virus and the cell membrane. However, the optimal concentration should be determined for your specific cell line as high concentrations can be toxic.

  • Cell Density: Cells should be in a logarithmic growth phase and at an optimal confluency at the time of transduction.

  • Incubation Time: The duration of exposure of cells to the virus can be optimized (e.g., 6-24 hours).

Q4: How can I validate the knockdown of this compound?

A4: Validation should be performed at both the mRNA and protein levels.

  • Quantitative PCR (qPCR): This is the most common method to quantify the reduction in this compound mRNA levels.[8][9][10][11][12] Design and validate qPCR primers that specifically amplify this compound.

  • Western Blotting: This technique is used to assess the reduction in this compound protein levels.[13][14][15][16][17] Use a validated antibody specific for this compound.

  • Functional Assays: The ultimate validation is to observe the expected biological phenotype associated with this compound loss-of-function.

Q5: I am observing off-target effects. How can I minimize them?

A5: Off-target effects are a known concern with RNAi technologies.[6][7][18] Strategies to mitigate them include:

  • Careful shRNA Design: As mentioned, use BLAST to check for homology with other genes.

  • Use the Lowest Effective shRNA Concentration: Titrate your shRNA to use the minimum amount necessary for significant knockdown.

  • Validate with Multiple shRNAs: Confirm that at least two different shRNAs targeting different sequences of this compound produce the same phenotype. This reduces the likelihood that the observed effect is due to an off-target effect of a single shRNA.

  • Rescue Experiments: If possible, perform a rescue experiment by re-introducing an shRNA-resistant form of this compound. If the phenotype is reversed, it confirms the specificity of the knockdown.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Viral Titer - Inefficient transfection of packaging plasmids. - Poor health of packaging cells (e.g., HEK293T). - Issues with plasmid quality.- Optimize the transfection protocol for your packaging cells. - Ensure packaging cells are healthy and at the correct confluency. - Use high-quality, endotoxin-free plasmid DNA.
Low Transduction Efficiency - Suboptimal MOI. - Cell type is difficult to transduce. - Presence of serum or other inhibitors.- Perform an MOI titration to determine the optimal concentration for your cells. - Concentrate the viral supernatant. - Test transduction in serum-free or low-serum media.
No or Low this compound Knockdown (mRNA Level) - Ineffective shRNA sequence. - Incorrect qPCR primer design. - Cells harvested too early or too late.- Test 3-5 different shRNA sequences targeting this compound. - Validate your qPCR primers for specificity and efficiency. - Perform a time-course experiment (e.g., 48, 72, 96 hours post-transduction).
No or Low this compound Knockdown (Protein Level) - High protein stability. - Non-specific antibody for Western blot. - Insufficient time for protein turnover.- Allow for a longer time post-transduction before assessing protein levels (e.g., up to 120 hours). - Validate your this compound antibody with positive and negative controls.
Cell Death or Toxicity - High MOI. - Toxicity from Polybrene. - Off-target effects of the shRNA.- Reduce the MOI used for transduction. - Titrate the Polybrene concentration to find the optimal non-toxic dose. - Test multiple shRNA sequences and consider a rescue experiment.
Inconsistent Results - Variation in cell culture conditions. - Inconsistent viral preparations. - Passage number of cells.- Maintain consistent cell culture practices. - Titer each new batch of virus. - Use cells within a consistent and low passage number range.

Experimental Protocols

Protocol 1: Lentiviral shRNA Production in HEK293T Cells
  • Cell Seeding: Day 1: Seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.

  • Transfection: Day 2: Co-transfect the cells with your shRNA-expressing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Medium Change: Day 3: Approximately 16-24 hours post-transfection, carefully remove the transfection medium and replace it with fresh, complete culture medium.

  • Viral Harvest: Day 4-5: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests.

  • Virus Concentration (Optional but Recommended): Centrifuge the supernatant to pellet cell debris. Filter the supernatant through a 0.45 µm filter. The virus can be used directly or concentrated using methods like ultracentrifugation or commercially available concentration reagents.

  • Titer Determination: Determine the viral titer to ensure reproducible transductions. This can be done by transducing a reporter cell line (e.g., HEK293T) with serial dilutions of the virus and measuring the percentage of fluorescent cells (if the vector contains a fluorescent reporter) or by qPCR-based methods.

Protocol 2: Transduction of Target Cells with Lentiviral shRNA
  • Cell Seeding: Day 1: Seed your target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.

  • Transduction: Day 2: Remove the culture medium and add fresh medium containing the desired MOI of the lentiviral particles and the optimized concentration of Polybrene.

  • Incubation: Incubate the cells with the virus for 12-24 hours.

  • Medium Change: Day 3: Remove the virus-containing medium and replace it with fresh, complete culture medium.

  • Selection (for stable knockdown): Day 4 onwards: If your vector contains a selection marker (e.g., puromycin), begin selection with the appropriate antibiotic concentration 48 hours post-transduction.

  • Expansion and Analysis: Expand the transduced and selected cells for downstream analysis of this compound knockdown.

Protocol 3: Validation of this compound Knockdown by qPCR
  • RNA Extraction: At the desired time point post-transduction, harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with a SYBR Green or probe-based master mix, your cDNA, and validated primers for this compound and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative expression of this compound mRNA in the knockdown cells compared to control cells (transduced with a non-targeting shRNA).

Protocol 4: Validation of this compound Knockdown by Western Blot
  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against this compound overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, beta-actin) to determine the reduction in this compound protein levels.

Visualizations

shRNA_Workflow cluster_design shRNA Design & Cloning cluster_production Lentivirus Production cluster_transduction Transduction & Selection cluster_validation Validation shRNA_Design shRNA Design (Online Tools) Oligo_Synthesis Oligonucleotide Synthesis shRNA_Design->Oligo_Synthesis Vector_Cloning Cloning into Lentiviral Vector Oligo_Synthesis->Vector_Cloning HEK293T_Transfection HEK293T Cell Transfection Vector_Cloning->HEK293T_Transfection Viral_Harvest Viral Supernatant Harvest HEK293T_Transfection->Viral_Harvest Target_Cell_Transduction Target Cell Transduction Viral_Harvest->Target_Cell_Transduction Antibiotic_Selection Antibiotic Selection Target_Cell_Transduction->Antibiotic_Selection qPCR qPCR (mRNA level) Antibiotic_Selection->qPCR Western_Blot Western Blot (Protein level) Antibiotic_Selection->Western_Blot Functional_Assay Functional Assay qPCR->Functional_Assay Western_Blot->Functional_Assay

Caption: Experimental workflow for shRNA-mediated knockdown of this compound.

SNX7_Autophagy_Pathway cluster_endosomal Endosomal System cluster_autophagy Autophagy Machinery Recycling_Endosome Recycling Endosome ATG9A_Vesicle ATG9A Vesicle Recycling_Endosome->ATG9A_Vesicle Early_Endosome Early Endosome Early_Endosome->Recycling_Endosome Phagophore Phagophore ATG9A_Vesicle->Phagophore Delivery Autophagosome Autophagosome Phagophore->Autophagosome Maturation This compound This compound This compound->ATG9A_Vesicle Trafficking Regulation

Caption: Role of this compound in regulating ATG9A trafficking during autophagy.

SNX7_cFLIP_Pathway This compound This compound cFLIP cFLIP (CFLAR) This compound->cFLIP Activates Expression Caspase8 Caspase-8 cFLIP->Caspase8 Inhibits Cell_Proliferation Cell Proliferation & Invasion cFLIP->Cell_Proliferation Inhibits Apoptosis Apoptosis Caspase8->Apoptosis Induces

Caption: Proposed signaling pathway involving this compound and cFLIP in cancer cells.

References

SNX7 Immunofluorescence Imaging: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a technical support center for immunofluorescence (IF) imaging of Sorting Nexin 7 (SNX7). It offers troubleshooting advice and frequently asked questions in a user-friendly format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected subcellular localization of this compound?

This compound is a peripheral membrane protein primarily localized to early endosomes.[1][2] It has a ubiquitous cytoplasmic expression with a granular pattern and can also be found at cell junctions and vesicles.[1] During autophagy, this compound can be found at phagophore assembly sites.[2]

Q2: Which antibodies are recommended for this compound immunofluorescence?

Several commercial antibodies have been validated for immunofluorescence applications. It is crucial to select an antibody that has been specifically validated for IF and to perform in-house validation.

Table 1: Examples of Commercially Available this compound Antibodies for IF

ProviderCatalog NumberClonalityHostApplications
Sigma-AldrichHPA037419PolyclonalRabbitIHC, IF
Thermo FisherPA5-53578PolyclonalRabbitWB, ICC/IF, IHC
Abcamab126954PolyclonalRabbitWB, IHC-P
Santa Cruzsc-166892Monoclonal (C-1)MouseWB, ELISA, IF, IP

Note: This table is not exhaustive. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and recommended protocols.

Q3: What are the key functions of this compound relevant to its localization?

This compound is involved in intracellular trafficking, including endocytosis and protein sorting.[1][3] It plays a role in the processing of the amyloid precursor protein (APP) and is essential for autophagosome assembly.[1] this compound forms a heterodimer with SNX4 to regulate the trafficking of ATG9A, a key component in autophagy.[4][5]

Troubleshooting Common Artifacts in this compound Immunofluorescence

This section addresses common artifacts encountered during this compound IF imaging and provides potential solutions.

Issue 1: High Background or Non-Specific Staining

High background staining can obscure the specific this compound signal, leading to incorrect interpretations.

Table 2: Troubleshooting High Background/Non-Specific Staining

Potential CauseRecommended Solution
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. Start with the manufacturer's recommended dilution and perform a dilution series.[6][7]
Inadequate Blocking Increase the blocking time (e.g., 1-2 hours at room temperature). Use a blocking solution containing serum from the same species as the secondary antibody to block non-specific IgG binding sites. Consider using a commercial blocking buffer.
Secondary Antibody Cross-Reactivity Run a control with only the secondary antibody to check for non-specific binding.[6] If staining is observed, consider using a pre-adsorbed secondary antibody.
Insufficient Washing Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.[6][8]
Fixation-Induced Artifacts Over-fixation or use of an inappropriate fixative can lead to artifacts. Reduce fixation time or try a different fixative (e.g., methanol (B129727) vs. paraformaldehyde).[6][8]

Issue 2: Weak or No this compound Signal

A weak or absent signal can be due to various factors, from antibody performance to low protein expression.

Table 3: Troubleshooting Weak or No Signal

Potential CauseRecommended Solution
Low this compound Expression Confirm this compound expression in your cell line or tissue using a sensitive method like Western blot or qPCR. If expression is low, consider using a signal amplification system (e.g., tyramide signal amplification).[9]
Sub-optimal Antibody Concentration The primary antibody concentration may be too low. Perform a titration to determine the optimal concentration.[7]
Incompatible Primary/Secondary Antibodies Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[7]
Poor Permeabilization For intracellular targets like this compound, proper permeabilization is crucial. Optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100 or saponin).
Epitope Masking Fixation can sometimes mask the antibody's epitope. Consider performing antigen retrieval, especially for paraffin-embedded tissues.
Photobleaching Minimize exposure of the sample to light. Use an anti-fade mounting medium and image the samples promptly after staining.[7]

Issue 3: Autofluorescence

Autofluorescence is the natural fluorescence of biological materials that can interfere with the desired signal.

Table 4: Troubleshooting Autofluorescence

Potential CauseRecommended Solution
Endogenous Fluorophores Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can induce autofluorescence. Use fresh, high-quality fixative solutions and keep fixation times to a minimum.[7]
Cellular Components Components like mitochondria, lysosomes, collagen, and elastin (B1584352) can autofluoresce.[7]
Quenching and Reduction Treat samples with a quenching agent like sodium borohydride (B1222165) after aldehyde fixation.[7] Commercial autofluorescence quenching kits are also available.
Spectral Separation If possible, choose fluorophores with emission spectra that do not overlap with the autofluorescence of your sample. Far-red fluorophores are often a good choice.[10]
Control Samples Always include an unstained control (no primary or secondary antibodies) to assess the level of autofluorescence in your samples.[11]

Experimental Protocols & Diagrams

Detailed Immunofluorescence Protocol for this compound

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

  • Cell Culture and Preparation:

    • Plate cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 50-70%).

  • Fixation:

    • Aspirate the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin and 5% Normal Goat Serum in PBS) for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-SNX7 antibody in the blocking buffer to the predetermined optimal concentration.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Seal the edges of the coverslip with clear nail polish.

  • Imaging:

    • Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for your chosen fluorophores.

Experimental Workflow Diagram

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_final Final Steps Cell_Culture Cell Culture on Coverslips Fixation Fixation (e.g., 4% PFA) Cell_Culture->Fixation Washes1 Wash Fixation->Washes1 Permeabilization Permeabilization (e.g., 0.25% Triton X-100) Washes2 Wash Permeabilization->Washes2 Blocking Blocking (e.g., BSA/Serum) Primary_Ab Primary Antibody Incubation (Anti-SNX7) Blocking->Primary_Ab Washes3 Wash Primary_Ab->Washes3 Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Washes4 Wash Secondary_Ab->Washes4 Counterstain Counterstaining (Optional, e.g., DAPI) Mounting Mounting with Anti-fade Medium Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Washes1->Permeabilization Washes2->Blocking Washes3->Secondary_Ab Washes4->Counterstain

Caption: General workflow for this compound immunofluorescence staining.

This compound in Autophagy Signaling

SNX7_Autophagy_Pathway Autophagic_Stimuli Autophagic Stimuli (e.g., starvation) SNX4_this compound SNX4-SNX7 Heterodimer Autophagic_Stimuli->SNX4_this compound activates Trafficking Trafficking to PAS SNX4_this compound->Trafficking regulates ATG9A_Vesicles ATG9A-Containing Vesicles ATG9A_Vesicles->Trafficking PAS Phagophore Assembly Site (PAS) Trafficking->PAS Autophagosome_Formation Autophagosome Formation PAS->Autophagosome_Formation

Caption: Role of the SNX4-SNX7 complex in ATG9A trafficking during autophagy.

References

How to solve SNX7 protein aggregation in overexpression systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with SNX7 protein aggregation in overexpression systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern in overexpression systems?

A1: Sorting Nexin 7 (this compound) is a member of the sorting nexin family of proteins involved in crucial intracellular trafficking processes, including endocytosis and protein sorting.[1][2] Like many proteins, when this compound is overexpressed in systems such as E. coli or mammalian cells, it can be prone to misfolding and aggregation. This aggregation can lead to the formation of non-functional protein clumps, which can be difficult to purify and may trigger cellular stress responses.[3][4]

Q2: How can I detect if my overexpressed this compound is aggregated?

A2: this compound aggregation can be detected in several ways:

  • Visual Observation: The presence of visible precipitates or turbidity in your cell lysate or purified protein solution can indicate aggregation.[4]

  • SDS-PAGE Analysis: When you lyse your cells, insoluble aggregated protein will be found in the pellet after centrifugation. You can analyze both the soluble (supernatant) and insoluble (pellet) fractions on an SDS-PAGE gel to see where your this compound protein is located.

  • Size Exclusion Chromatography (SEC): Aggregated proteins will elute earlier than the soluble, monomeric form in a SEC column, often in the void volume.[4]

  • Dynamic Light Scattering (DLS): This technique can be used to detect the presence of large particles (aggregates) in your purified protein sample.[4]

Q3: What are the main factors that contribute to this compound aggregation during overexpression?

A3: Several factors can contribute to protein aggregation during overexpression:

  • High Protein Concentration: Overexpression can lead to protein concentrations that exceed the capacity of the cellular machinery to correctly fold them, leading to aggregation.[3]

  • Rate of Protein Synthesis: A very high rate of protein synthesis can overwhelm the cellular folding machinery, resulting in misfolded and aggregated protein.

  • Suboptimal Culture Conditions: Factors like temperature, pH, and oxygen levels can affect protein folding and stability.

  • Lack of Specific Chaperones or Post-Translational Modifications: If the expression host (e.g., E. coli) lacks the specific chaperones or enzymes required for proper this compound folding and modification, it can lead to aggregation.

  • Lysis and Purification Conditions: The buffer composition (pH, ionic strength), temperature, and purification methods can all influence protein stability and aggregation.[5]

Troubleshooting Guides

Issue 1: this compound is found in the insoluble fraction after cell lysis.

This is a common issue indicating that the protein is forming inclusion bodies in E. coli or insoluble aggregates in mammalian cells.

Troubleshooting Workflow

start This compound in Insoluble Fraction optimize_expression Optimize Expression Conditions start->optimize_expression modify_lysis Modify Lysis Buffer optimize_expression->modify_lysis If aggregation persists soluble_expression Achieve Soluble Expression optimize_expression->soluble_expression Success refold Attempt Refolding modify_lysis->refold If still insoluble modify_lysis->soluble_expression Success refold->soluble_expression Success

Caption: Troubleshooting workflow for insoluble this compound.

Possible Solutions & Experimental Protocols:

  • Lower Expression Temperature: Reducing the culture temperature after induction (e.g., from 37°C to 16-25°C) can slow down the rate of protein synthesis, allowing more time for proper folding.[6]

    • Protocol: Grow cells to the desired optical density at 37°C, then move the culture to a shaker at a lower temperature (e.g., 18°C) for 30 minutes before adding the inducer (e.g., IPTG). Continue the culture at the lower temperature for 16-24 hours.

  • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG for E. coli T7 promoter systems) can decrease the rate of transcription and translation, potentially improving soluble expression.

    • Protocol: Test a range of IPTG concentrations (e.g., 0.1 mM, 0.05 mM, 0.01 mM) to find the optimal concentration that balances protein yield and solubility.

  • Change Expression Host: Utilize E. coli strains engineered to enhance soluble protein expression, such as those containing chaperone plasmids (e.g., GroEL/ES) or strains with altered codon usage (e.g., Rosetta).[6]

  • Use a Solubility-Enhancing Tag: Fusing this compound with a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can improve its solubility.[7]

  • Optimize Lysis Buffer:

    • pH: Ensure the pH of your lysis buffer is at least 1 unit away from the isoelectric point (pI) of this compound to maintain a net charge and reduce aggregation.[3]

    • Additives: Include additives in your lysis buffer that can help stabilize the protein and prevent aggregation.

AdditiveConcentrationMechanism of Action
L-Arginine/L-Glutamate 50-500 mMSuppresses aggregation by binding to charged and hydrophobic regions.[4]
Non-detergent sulfobetaines 50-200 mMCan help solubilize protein aggregates without denaturation.[3]
Glycerol 5-20% (v/v)Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure.
Reducing Agents (DTT, BME) 1-10 mMPrevents the formation of incorrect disulfide bonds that can lead to aggregation.[3]
Issue 2: Purified this compound aggregates over time or during a specific purification step.

Aggregation can occur even after successful initial solubilization, especially during concentration steps or changes in buffer conditions.

Logical Relationship for Preventing Aggregation During Purification

input Soluble this compound buffer_optimization Buffer Optimization (pH, Salt, Additives) input->buffer_optimization chromatography_optimization Chromatography Optimization (Resin, Elution) buffer_optimization->chromatography_optimization concentration_optimization Concentration Optimization (Method, Rate) chromatography_optimization->concentration_optimization stable_protein Stable Purified this compound concentration_optimization->stable_protein

Caption: Key steps to prevent this compound aggregation during purification.

Possible Solutions & Experimental Protocols:

  • Optimize Buffer Conditions:

    • Salt Concentration: The ionic strength of the buffer can impact protein stability.[3] Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find the optimal condition for this compound.

    • pH Screening: Perform a buffer screen to identify the pH at which this compound is most stable. This can be done using small-scale experiments and analyzing solubility by SDS-PAGE or turbidity.

  • Modify Chromatography Strategy:

    • Hydrophobic Interaction Chromatography (HIC): Be cautious with HIC, as strong interactions between the resin and this compound can induce unfolding and aggregation.[5] If used, select a resin with appropriate hydrophobicity and use the minimum salt concentration required for binding.

    • Ion-Exchange Chromatography (IEX): In IEX, high local protein concentrations on the resin can sometimes lead to aggregation.[5] Consider using a shallower gradient for elution.

    • Affinity Chromatography: Elution conditions, especially those involving a significant pH shift, can cause aggregation.[5] If possible, use a neutral pH elution method, for instance by including competitive ligands.

  • Gentle Concentration: When concentrating your purified this compound, use a gentle method like a centrifugal concentrator with a high molecular weight cutoff membrane to avoid excessive shear stress. Perform concentration at a low temperature (4°C).

  • Add Stabilizing Excipients: Include stabilizers in your final storage buffer.

ExcipientTypical ConcentrationPurpose
Glycerol 10-50% (v/v)Cryoprotectant, prevents aggregation during freeze-thaw cycles.[3]
Trehalose 0.25-1 MStabilizes protein structure.
Tween 20 / Triton X-100 0.01-0.1% (v/v)Non-ionic detergents that can prevent hydrophobic aggregation.[3]
EDTA 1-5 mMChelates divalent metal ions that can sometimes promote oxidation and aggregation.

Signaling Pathway Context

While this compound itself is part of intracellular trafficking pathways, its aggregation is a biophysical problem rather than a direct consequence of a specific signaling cascade. However, understanding its interaction partners can provide clues for stabilization. This compound is known to interact with other proteins involved in endosomal sorting and autophagosome assembly.[1][2] Maintaining the integrity of these complexes could be key to its stability.

cluster_0 Endosomal Trafficking This compound This compound SNX4 SNX4 This compound->SNX4 Forms heterodimer Endosome Endosome This compound->Endosome Binds to ATG9A ATG9A SNX4->ATG9A Regulates trafficking ATG9A->Endosome Localizes to

Caption: Simplified interaction context of this compound in autophagosome assembly.

Disclaimer: This technical support guide provides general recommendations. The optimal conditions for preventing this compound aggregation may vary depending on the specific expression system, construct, and experimental setup. It is recommended to perform small-scale optimization experiments to determine the best conditions for your specific needs.

References

Technical Support Center: Improving Recombinant SNX7 Protein Purification Yield

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of recombinant Sorting Nexin 7 (SNX7) protein.

Frequently Asked Questions (FAQs)

Q1: What is the typical expression system used for recombinant this compound?

A1: Escherichia coli (E. coli), particularly the BL21(DE3) strain, is a commonly used host for expressing recombinant this compound and other sorting nexins.[1][2] This system is favored for its rapid growth, cost-effectiveness, and well-established genetic tools.[3][4] For complex eukaryotic proteins that may require specific post-translational modifications, mammalian cell systems like HEK293 or CHO cells can be considered, although this may increase production costs.[3][5]

Q2: Which affinity tag is recommended for this compound purification?

A2: Both Glutathione (B108866) S-transferase (GST) and polyhistidine (His-tag) are effective for purifying SNX family proteins.[6][7][8] The choice often depends on downstream applications, desired purity, and the specific characteristics of the this compound construct. A His-tag is smaller and less likely to interfere with protein function, while a GST-tag can sometimes enhance the solubility of the fusion protein.[4][8]

Q3: My this compound protein is expressed but found in the insoluble fraction (inclusion bodies). What should I do?

A3: Inclusion body formation is a common challenge in E. coli expression systems, often due to high expression rates and improper protein folding.[3][9] To improve solubility, consider the following strategies:

  • Lower the induction temperature: Reducing the temperature to 16-25°C after induction can slow down protein synthesis, which may promote proper folding.[4][9]

  • Reduce inducer concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of protein expression and potentially increase the proportion of soluble protein.[9]

  • Use a solubility-enhancing fusion tag: Fusing this compound with a highly soluble partner like Maltose-Binding Protein (MBP) can significantly improve its solubility.[2]

  • Co-express with chaperones: Molecular chaperones can assist in the correct folding of recombinant proteins, reducing aggregation.[3]

Q4: What are some key considerations for the lysis and purification buffers for this compound?

A4: The composition of your buffers is critical for maintaining protein stability and maximizing yield. For SNX family proteins, including glycerol (B35011) (e.g., 10% v/v) in the purification buffers has been shown to be beneficial for protein stability.[10][11] It is also important to include protease inhibitors to prevent degradation and a reducing agent like DTT or β-mercaptoethanol to maintain a reducing environment. The pH of the buffer should be optimized to ensure the stability and activity of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during recombinant this compound purification.

Problem 1: Low or No Expression of this compound
  • Possible Cause: Codon usage mismatch between the human this compound gene and the E. coli expression host.

    • Solution: Optimize the codon usage of your this compound gene sequence to better match that of E. coli. This can often be done through gene synthesis services.[4]

  • Possible Cause: Toxicity of the expressed this compound protein to the host cells.

    • Solution: Use a tightly regulated promoter system to minimize basal expression before induction. Adding glucose to the growth media can also help repress leaky expression from some promoters.[12]

  • Possible Cause: Plasmid instability or incorrect construct sequence.

    • Solution: Verify the integrity of your expression vector by DNA sequencing. Ensure that the this compound gene is in the correct reading frame with any fusion tags.

Problem 2: Low Yield of Purified this compound
  • Possible Cause: Inefficient cell lysis.

    • Solution: Optimize your cell lysis protocol. Sonication is a common method; ensure that the sonication parameters (power, duration, and cycles) are sufficient to break open the cells without generating excessive heat, which can denature the protein.

  • Possible Cause: Suboptimal binding to the affinity resin.

    • Solution: Ensure your lysis and binding buffers are compatible with your chosen affinity tag. For His-tagged proteins, avoid high concentrations of chelating agents like EDTA. For GST-tagged proteins, ensure the glutathione resin is fresh and has not been oxidized.

  • Possible Cause: Protein degradation during purification.

    • Solution: Add a fresh cocktail of protease inhibitors to your lysis buffer immediately before use. Keep samples on ice or at 4°C throughout the purification process to minimize protease activity.[12]

Problem 3: Co-purification of Contaminants
  • Possible Cause: Non-specific binding of contaminant proteins to the affinity resin.

    • Solution: Increase the stringency of your wash steps. For His-tagged proteins, this can be achieved by adding a low concentration of imidazole (B134444) (e.g., 10-20 mM) to the wash buffer. For GST-tagged proteins, increasing the salt concentration in the wash buffer can help disrupt non-specific interactions.

  • Possible Cause: Contamination with nucleic acids.

    • Solution: Treat your cell lysate with DNase I to degrade contaminating DNA, which can increase the viscosity of the lysate and interfere with purification. Adding a high salt wash step (e.g., 1 M NaCl) during affinity chromatography can also help remove bound nucleic acids.[13]

Data Presentation: Optimizing Expression Conditions

The following tables provide illustrative examples of how different parameters can be optimized to improve the yield of soluble this compound. The data presented here is hypothetical and intended to serve as a guide for designing your own optimization experiments.

Table 1: Effect of Induction Temperature and IPTG Concentration on this compound Yield

Induction Temperature (°C)IPTG Concentration (mM)Soluble this compound Yield (mg/L of culture)Insoluble this compound (Arbitrary Units)
371.00.5++++
370.11.2+++
251.02.5++
250.14.0+
180.15.5+/-

This hypothetical data suggests that lower induction temperatures and IPTG concentrations can significantly increase the yield of soluble this compound.

Table 2: Effect of Different Lysis Buffers on Soluble this compound Recovery

Lysis Buffer AdditiveSoluble this compound Recovered (mg)Purity (%)
None2.185
10% Glycerol3.588
1% Triton X-1002.880
10% Glycerol + 1% Triton X-1003.282

This illustrative table indicates that the addition of glycerol to the lysis buffer can enhance the recovery of soluble this compound.

Experimental Protocols

Protocol 1: Expression of His-tagged this compound in E. coli
  • Transformation: Transform E. coli BL21(DE3) cells with the pET-based expression vector containing the human this compound gene with an N-terminal His-tag.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Harvesting: Continue to incubate the culture at 18°C for 16-18 hours with shaking. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

Protocol 2: Purification of His-tagged this compound
  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail). Incubate on ice for 30 minutes.

  • Sonication: Sonicate the cell suspension on ice to lyse the cells and shear the DNA.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein. Collect the supernatant.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with Binding Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol).

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol).

    • Elute the His-tagged this compound protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol).

  • Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity and yield. Pool the fractions containing pure this compound.

  • Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer (e.g., via dialysis or size-exclusion chromatography).

Visualizations

Recombinant_SNX7_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transformation of E. coli Culture Cell Culture & Growth Transformation->Culture Induction Induction with IPTG Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Start Purification Clarification Lysate Clarification Lysis->Clarification Affinity Affinity Chromatography Clarification->Affinity Elution Elution Affinity->Elution Analysis Purity & Yield Analysis Elution->Analysis Troubleshooting_Low_Solubility Start Low Soluble this compound Yield Temp Lower Induction Temperature (e.g., 18-25°C) Start->Temp IPTG Reduce IPTG Concentration (e.g., 0.1 mM) Start->IPTG Tag Use Solubility Tag (e.g., MBP) Start->Tag Chaperones Co-express Chaperones Start->Chaperones Result Improved Soluble Yield Temp->Result IPTG->Result Tag->Result Chaperones->Result

References

Technical Support Center: Off-Target Effects of SNX7 CRISPR Knockout

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding off-target effects in SNX7 CRISPR knockout experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in a CRISPR-Cas9 experiment?

A1: Off-target effects refer to the unintended cleavage or modification of DNA at genomic locations that are not the intended target.[1][2] These unintended edits occur when the CRISPR-Cas9 system recognizes and binds to sequences that are similar, but not identical, to the on-target site.[3][4] The Cas9 nuclease can tolerate some mismatches between the guide RNA (gRNA) and the DNA sequence, leading to undesirable mutations at these off-target loci.[1][2] These effects are a significant concern as they can confound experimental results and pose safety risks in therapeutic applications.[2][3]

Q2: Why are off-target effects a particular concern when studying this compound?

Q3: How can I predict potential off-target sites for my this compound-targeting gRNA?

A3: Before conducting experiments, potential off-target sites can be predicted using various in silico computational tools.[1][8] These tools work by scanning the genome for sequences with similarity to your specific gRNA sequence.[9] They typically provide a list of potential off-target loci and rank them based on the number and location of mismatches. Utilizing these tools is a critical first step in designing a highly specific gRNA.[10][11]

Table 1: Comparison of Common In Silico Off-Target Prediction Tools

Tool NameKey FeaturesPrimary Output
CRISPOR Provides on-target and off-target scores from multiple algorithms; includes specificity scores.Ranked list of gRNAs with predicted off-target sites.[3][12]
Cas-OFFinder Allows for mismatches, DNA/RNA bulges, and various PAM specificities.List of potential off-target sites with mismatch details.[13][14]
Benchling Integrated into a broader molecular biology platform; uses established algorithms for off-target prediction.Off-target scores and potential off-target site list within the gRNA design tool.[9]
CHOPCHOP Supports a wide range of organisms and CRISPR enzymes; ranks guides based on efficiency and off-targets.Visual representation of gRNAs on the target gene with off-target predictions.[9]

Q4: What experimental methods can I use to detect actual off-target effects?

A4: Experimental validation is necessary to confirm the predictions made by in silico tools.[1] These methods can be broadly categorized as unbiased (genome-wide) or targeted.

  • Unbiased Genome-Wide Methods: These techniques aim to identify all double-strand breaks (DSBs) created by the CRISPR system across the entire genome, without prior assumptions. Examples include GUIDE-seq, CIRCLE-seq, and DISCOVER-seq.[1][4][15]

  • Targeted Validation Methods: These approaches focus on sequencing a predefined list of potential off-target sites, typically those identified by prediction software.[3] This is often done using targeted deep sequencing (amplicon sequencing), which provides high sensitivity for detecting low-frequency mutations at specific loci.[15][16] Whole-genome sequencing (WGS) is the most comprehensive method but can be cost-prohibitive for routine screening.[13][17]

Q5: How can I minimize off-target effects in my this compound knockout experiment?

A5: Several strategies can be employed to reduce the likelihood of off-target mutations:[[“]]

  • Optimized gRNA Design: Use the prediction tools mentioned in Q3 to select a gRNA with the lowest possible number of predicted off-target sites.[10][11]

  • High-Fidelity Cas9 Variants: Use engineered "high-fidelity" Cas9 proteins (e.g., eSpCas9, SpCas9-HF1) that have been designed to have reduced off-target activity compared to the wild-type version.[[“]]

  • Use of Cas9 Nickases: A Cas9 nickase is a mutant version that cuts only one strand of the DNA.[19] Using a pair of nickases with two different gRNAs to create a targeted double-strand break significantly reduces off-target effects, as it's highly unlikely that two independent off-target nicks will occur close to each other.[13][19]

  • RNP Delivery: Deliver the Cas9 protein and gRNA as a pre-complexed ribonucleoprotein (RNP) instead of using plasmid DNA.[[“]][20] The RNP complex is active immediately upon delivery and is degraded relatively quickly by the cell, limiting the time available for it to cause off-target edits.[20][21]

Troubleshooting Guides

Problem: My this compound knockout cells show an unexpected or inconsistent phenotype.

This issue may arise from low editing efficiency, mosaicism, or off-target effects.[12][22] This guide provides a logical workflow to determine if off-target effects are the cause.

G start Start: Unexpected Phenotype in this compound KO Cells step1 Step 1: Verify On-Target Editing - Extract genomic DNA - PCR amplify this compound target locus - Analyze via Sanger sequencing (TIDE/ICE) or NGS start->step1 q1 Is on-target editing efficient (>70% indels)? step1->q1 low_efficiency Troubleshoot Editing Efficiency: - Optimize gRNA design - Optimize delivery method - Select another clone q1->low_efficiency No step2 Step 2: In Silico Off-Target Prediction - Use tools like CRISPOR or Cas-OFFinder - Generate a ranked list of potential off-target sites q1->step2 Yes step3 Step 3: Targeted Sequencing of Top Candidates - Design primers for top 5-10 predicted sites - Perform amplicon deep sequencing on KO and WT cells - Analyze for indels at these specific loci step2->step3 q2 Are off-target mutations detected at candidate sites? step3->q2 step4 Step 4: Unbiased Genome-Wide Analysis (Optional) - If phenotype is strong but targeted sites are clean - Perform GUIDE-seq, CIRCLE-seq, or WGS q2->step4 No end_offtarget Conclusion: Phenotype is likely confounded by off-target effects. q2->end_offtarget Yes q3 Are novel off-target sites identified? step4->q3 end_no_offtarget Conclusion: Phenotype is likely due to This compound knockout or other experimental variables. Consider clonal variation. q3->end_no_offtarget No q3->end_offtarget Yes mitigate Action: Re-design Experiment - Select a more specific gRNA for this compound - Use a high-fidelity Cas9 variant - Use RNP delivery method - Validate new clones carefully end_offtarget->mitigate

Caption: Troubleshooting workflow for investigating unexpected phenotypes.

Key Experimental Protocols

Protocol 1: Targeted Deep Sequencing of Predicted Off-Target Sites

This protocol describes how to validate computationally predicted off-target sites using amplicon-based next-generation sequencing (NGS).

1. Primer Design:

  • For each high-ranking potential off-target site identified by software, design PCR primers that amplify a 150-250 bp region centered on the putative cut site.
  • Add adapter sequences to the 5' ends of the primers required for the specific NGS platform (e.g., Illumina).

2. Genomic DNA Extraction:

  • Extract high-quality genomic DNA from both the this compound CRISPR-edited cell population and a wild-type (control) population.
  • Quantify the DNA and normalize the concentration for all samples.

3. Two-Step PCR Amplification:

  • PCR 1 (Target Amplification): Perform PCR using the site-specific primers with adapter tails. Use a high-fidelity polymerase to minimize PCR errors.
  • PCR 2 (Indexing): Use the product from PCR 1 as a template for a second, limited-cycle PCR to add unique indexes (barcodes) and sequencing adapters to each sample. This allows multiple samples to be pooled and sequenced in a single run.

4. Library Pooling and Sequencing:

  • Purify the indexed PCR products (amplicons).
  • Quantify each library and pool them in equimolar concentrations.
  • Sequence the pooled library on an appropriate NGS platform (e.g., MiSeq), aiming for a high read depth (>10,000x) for sensitive detection of rare indels.

5. Data Analysis:

  • Demultiplex the sequencing data based on the indexes.
  • Align the reads for each sample to the corresponding reference sequence of the off-target locus.
  • Use a tool like CRISPResso2 to quantify the percentage of reads that contain insertions or deletions (indels) near the expected cut site.
  • Compare the indel frequency in the CRISPR-edited samples to the control samples to identify true off-target editing events.

Protocol 2: Genome-Wide Unbiased Identification of DSBs by GUIDE-seq

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Evaluated by sequencing) is a method to identify all cleavage sites by integrating a short, double-stranded oligodeoxynucleotide (dsODN) tag into DSBs within living cells.[1][4]

1. Reagent Preparation:

  • Synthesize and anneal the biotinylated, phosphorothioate-modified dsODN tag.
  • Prepare the CRISPR components: gRNA targeting this compound and Cas9 nuclease (preferably as RNPs).

2. Transfection:

  • Co-transfect the target cells with the Cas9/gRNA complex and the dsODN tag. For difficult-to-transfect cells, electroporation is often used.

3. Genomic DNA Extraction and Fragmentation:

  • After 48-72 hours, harvest the cells and extract genomic DNA.
  • Mechanically shear the DNA to an average size of ~500 bp (e.g., using a sonicator).

4. Library Preparation:

  • Perform end-repair, A-tailing, and ligation of sequencing adapters to the fragmented DNA.
  • First Streptavidin Enrichment: Use streptavidin-coated magnetic beads to capture the biotinylated dsODN-tagged DNA fragments. This selectively enriches for fragments originating from DSB sites.
  • Perform PCR to amplify the captured library.
  • Second Streptavidin Enrichment: A second round of streptavidin purification can be performed to further increase the purity of the on- and off-target fragments.

5. Sequencing and Data Analysis:

  • Sequence the final library using paired-end sequencing.
  • Align the reads to the reference genome.
  • Identify genomic locations where a large number of reads contain the integrated dsODN sequence. These peaks represent the on- and off-target cleavage sites.
  • Bioinformatics pipelines specific for GUIDE-seq analysis are used to call and annotate these sites.

Table 2: Comparison of Experimental Off-Target Detection Methods

MethodPrincipleAdvantagesDisadvantages
Targeted Deep Sequencing PCR amplification and NGS of predicted off-target sites.[3][15]Highly sensitive, cost-effective for validating known candidates.Biased; will not find novel or unpredicted off-target sites.
GUIDE-seq Integration of a dsODN tag into DSBs in living cells, followed by enrichment and sequencing.[1][4]Unbiased, sensitive, applicable to living cells.[23]May have a bias towards non-homologous end joining (NHEJ) repair pathways.[13]
CIRCLE-seq In vitro cleavage of circularized genomic DNA by Cas9/gRNA, followed by sequencing of linearized fragments.[4][15]Unbiased, highly sensitive, cell-free system avoids cellular complexities.[1]In vitro conditions may not perfectly reflect in vivo cleavage events.[4]
DISCOVER-seq ChIP-seq for the DNA repair factor MRE11 to identify DSBs in vivo or in vitro.[4][8]Unbiased, detects DSBs using an endogenous repair factor, applicable in vivo.[1]May be less sensitive for very low-frequency events.
Whole Genome Sequencing (WGS) Sequencing the entire genome of edited and control cells to find all differences.[17]Most comprehensive and unbiased method.High cost, requires complex bioinformatics, may miss low-frequency events without very deep coverage.[1]

Visualizing this compound Context and Experimental Workflow

G cluster_0 Endocytic Pathway PM Plasma Membrane EE Early Endosome PM->EE Endocytosis LE Late Endosome EE->LE Recycling Recycling Endosome EE->Recycling Lysosome Lysosome (Degradation) LE->Lysosome Recycling->PM Autophagosome Autophagosome Assembly This compound This compound This compound->EE Trafficking Regulation This compound->Autophagosome Assembly Regulation

References

Technical Support Center: Optimizing Fixation Methods for SNX7 Subcellular Localization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the immunofluorescence staining of Sorting Nexin 7 (SNX7).

Frequently Asked Questions (FAQs)

Q1: What is the expected subcellular localization of this compound?

A1: this compound is a peripheral membrane protein primarily localized to the endosomal system. Specifically, it is found on early endosomes and multivesicular bodies.[1] It is a key component of intracellular trafficking pathways, where it often works in concert with other proteins like SNX4 to regulate the transport and recycling of cargo such as ATG9A during autophagosome assembly.[2] this compound is also involved in the processing of the amyloid precursor protein.[1] Therefore, a successful immunofluorescence experiment should reveal a punctate or vesicular staining pattern within the cytoplasm, consistent with endosomal structures.

Q2: What are the main differences between paraformaldehyde (PFA) and methanol (B129727) fixation for visualizing this compound?

A2: Paraformaldehyde (PFA) and methanol are two of the most common fixatives, but they work through different mechanisms and can yield different results.

  • Paraformaldehyde (PFA): As a cross-linking fixative, PFA creates methylene (B1212753) bridges between proteins, effectively locking them in place.[3] This method is excellent for preserving cellular morphology, including the delicate structure of endosomes.[4] However, this cross-linking can sometimes mask the antigenic epitope that the primary antibody is meant to recognize, potentially leading to a weak signal.[3]

  • Methanol: As a precipitating or denaturing fixative, cold methanol dehydrates the cell, causing proteins to precipitate in situ.[5][6] This can unmask epitopes that are hidden after PFA fixation, potentially increasing the signal. However, it is harsher on cell morphology and can destroy membrane integrity, which may be problematic for localizing endosome-associated proteins like this compound.[4][5] It is also not recommended for use with fluorescent proteins (e.g., GFP-tagged this compound).[5]

Q3: Which fixation method is generally recommended for endosomal proteins like this compound?

A3: There is no single "best" method, as the optimal protocol can depend on the specific antibody, cell line, and experimental conditions. For endosomal proteins, the primary goal is to preserve the vesicle's structure while allowing antibody access. A common starting point is PFA fixation followed by permeabilization with a mild detergent like saponin, which is less harsh on membranes than Triton X-100.[4][7] Alternatively, a sequential PFA and methanol fixation can sometimes offer a good balance between preserving structure and exposing the antigen.[6][8] It is highly recommended to test multiple fixation methods to determine the one that yields the most accurate and reproducible localization for your specific experimental setup.[3][4]

Troubleshooting Guide

Problem: Weak or No this compound Signal

Possible Cause Troubleshooting Recommendation Citation
Epitope Masking by Fixative The PFA cross-linking may be hiding the antibody's binding site. Try a different fixation method, such as cold methanol, or a combined PFA/methanol protocol. Antigen retrieval may also be necessary for some samples.[3][9]
Antibody Concentration is Too Low The primary or secondary antibody is too dilute. Titrate the antibodies to find the optimal concentration that gives the best signal-to-noise ratio.[10][11]
Poor Permeabilization The antibodies cannot access the intracellular this compound protein. If using PFA, ensure an adequate permeabilization step (e.g., with Triton X-100 or saponin). Note that methanol fixation also permeabilizes the cell.[5][9]
Inactive Antibody The antibody may have been stored improperly or subjected to multiple freeze-thaw cycles. Test the antibody in another application like a Western Blot to confirm its activity.[9]

Problem: High Background Staining

Possible Cause Troubleshooting Recommendation Citation
Insufficient Blocking Non-specific sites are not adequately blocked, leading to off-target antibody binding. Increase the blocking incubation time or change the blocking agent (e.g., use 5-10% normal serum from the species the secondary antibody was raised in).[10][11]
Antibody Concentration is Too High Excess primary or secondary antibody is binding non-specifically. Reduce the antibody concentration and/or the incubation time.[10][12]
Inadequate Washing Residual unbound antibodies are left on the sample. Increase the number and duration of washing steps (e.g., at least 3 x 5 minutes in PBS) after both primary and secondary antibody incubations.[10][12]
Autofluorescence The cells or tissue themselves are fluorescent. This can be an issue with certain fixatives like glutaraldehyde. Image an unstained control sample to check for autofluorescence and consider using a longer wavelength fluorophore.[9][13]

Problem: Incorrect or Non-Specific this compound Localization

Possible Cause Troubleshooting Recommendation Citation
Fixation Artifacts The fixation method may be altering the cell structure. Methanol, for instance, can disrupt membranes, potentially causing proteins to appear diffuse or mislocalized. Compare your results with an alternative fixation method (e.g., PFA).[4]
Over-fixation Excessive cross-linking with PFA can damage the antigen. Reduce the fixation time or PFA concentration.[9]
Non-specific Secondary Antibody Binding The secondary antibody is binding to unintended targets. Run a control where the primary antibody is omitted. If staining persists, the secondary antibody is non-specific.[11]
Cell Health Unhealthy or dying cells can exhibit aberrant protein localization. Ensure you are working with healthy, sub-confluent cell cultures.

Diagrams and Workflows

G cluster_pathway This compound in Endosomal Sorting PlasmaMembrane Plasma Membrane EarlyEndosome Early Endosome (this compound location) PlasmaMembrane->EarlyEndosome Endocytosis MVB Multivesicular Body (MVB) (this compound location) EarlyEndosome->MVB RecyclingEndosome Recycling Endosome EarlyEndosome->RecyclingEndosome Recycling Pathway TGN Trans-Golgi Network EarlyEndosome->TGN Retrograde Pathway LateEndosome Late Endosome MVB->LateEndosome Lysosome Lysosome (Degradation) LateEndosome->Lysosome RecyclingEndosome->PlasmaMembrane

Caption: Simplified diagram of the endosomal pathway highlighting the localization of this compound.

G Start Start: Optimizing This compound Staining PFA_Test Method 1: Fix with 4% PFA, Permeabilize with Saponin/Triton X-100 Start->PFA_Test Methanol_Test Method 2: Fix with cold 100% Methanol Start->Methanol_Test Evaluate Evaluate Signal, Background, & Endosomal Morphology PFA_Test->Evaluate Methanol_Test->Evaluate Good_Result Result is Optimal: Clear Punctate Staining, Low Background Evaluate->Good_Result Good Troubleshoot Result is Suboptimal Evaluate->Troubleshoot Suboptimal End End Protocol Good_Result->End Weak_Signal Weak Signal? Try Methanol Fixation or PFA + Methanol Troubleshoot->Weak_Signal Weak Signal High_Bg High Background? Optimize Blocking & Antibody Dilutions Troubleshoot->High_Bg High Background Poor_Morph Poor Morphology? Favor PFA Fixation, Reduce Methanol Exposure Troubleshoot->Poor_Morph Poor Morphology Weak_Signal->End High_Bg->End Poor_Morph->End

Caption: Experimental workflow for optimizing this compound immunofluorescence fixation.

Detailed Experimental Protocols

Note: These are starting point protocols. Optimal incubation times and concentrations should be determined empirically for your specific cell line and antibodies.

Protocol 1: Paraformaldehyde (PFA) Fixation (Recommended for Morphology)

  • Cell Culture: Grow cells to 60-80% confluency on sterile glass coverslips in a petri dish or multi-well plate.

  • Wash: Gently aspirate the culture medium and wash the cells twice with 1X Phosphate Buffered Saline (PBS) at room temperature.

  • Fixation: Add fresh 4% PFA in PBS to the cells, ensuring they are fully covered. Incubate for 15 minutes at room temperature.

  • Wash: Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 0.1% Saponin or 0.25% Triton X-100 in PBS to the cells. Incubate for 10 minutes at room temperature.

  • Wash: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking: Add blocking buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS) and incubate for 1 hour at room temperature.

  • Primary Antibody: Dilute the anti-SNX7 primary antibody in antibody dilution buffer (e.g., 1% BSA in PBS). Aspirate the blocking buffer and add the primary antibody solution. Incubate overnight at 4°C or for 1-2 hours at room temperature.

  • Wash: Aspirate the primary antibody solution and wash three times with PBS for 5 minutes each.

  • Secondary Antibody: Dilute the fluorophore-conjugated secondary antibody in antibody dilution buffer. Incubate for 1 hour at room temperature, protected from light.

  • Wash: Aspirate the secondary antibody solution and wash three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium, potentially containing a nuclear counterstain like DAPI.

  • Imaging: Image using a fluorescence or confocal microscope.

Protocol 2: Cold Methanol Fixation (Recommended for Potential Epitope Unmasking)

  • Cell Culture: Grow cells to 60-80% confluency on sterile glass coverslips.

  • Wash: Gently aspirate the culture medium and wash the cells once with PBS at room temperature.

  • Fixation & Permeabilization: Aspirate the PBS. Add ice-cold 100% methanol (pre-chilled to -20°C) and incubate for 10 minutes at -20°C.

  • Wash: Aspirate the methanol and gently wash the cells three times with PBS for 5 minutes each.

  • Blocking: Proceed directly to the blocking step (Step 7 in Protocol 1) and continue with the subsequent antibody incubation and mounting steps. No separate permeabilization step is required.[5]

Protocol 3: Combined PFA and Methanol Fixation

  • PFA Fixation: Follow steps 1-4 of Protocol 1 to fix cells with 4% PFA.

  • Methanol Treatment: After washing off the PFA, add ice-cold 100% methanol (pre-chilled to -20°C) and incubate for 5-10 minutes at -20°C.[8]

  • Wash: Aspirate the methanol and wash the cells three times with PBS for 5 minutes each.

  • Blocking: Proceed to the blocking step (Step 7 in Protocol 1) and the rest of the immunofluorescence protocol.

References

Technical Support Center: Co-immunoprecipitation of SNX7 Binding Partners

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers studying the protein-protein interactions of Sorting Nexin 7 (SNX7). Given that this compound is a membrane-associated protein involved in intracellular trafficking, special considerations are required to achieve a successful co-immunoprecipitation (Co-IP) experiment.

Troubleshooting Guide

This section addresses specific issues you may encounter during your this compound Co-IP experiments in a question-and-answer format.

Problem: Weak or No Signal for the Interacting Protein ("Prey")

Q1: I can detect my bait protein (this compound) after immunoprecipitation, but the interacting prey protein is not visible on the Western Blot. What went wrong?

A1: This is a common issue that can arise from several factors. The interaction between this compound and its partner might be weak, transient, or disrupted during the experimental procedure.[1]

  • Lysis Buffer is Too Harsh: Strong ionic detergents like SDS or sodium deoxycholate (often found in RIPA buffer) can denature proteins and break non-covalent protein-protein interactions.[2] Since this compound is associated with endosomal membranes, a balance must be struck between solubilizing the membrane to release the protein complex and preserving the interaction.[3][4] Consider switching to a milder, non-ionic detergent-based buffer (e.g., containing 1% Triton X-100 or NP-40).[5][6]

  • Wash Steps are Too Stringent: Extensive or harsh washing can dissociate weakly interacting partners. Try reducing the number of washes or lowering the detergent and salt concentrations in the wash buffer.[7]

  • Weak or Transient Interaction: Many interactions within cellular trafficking pathways are transient. To stabilize these, you can perform the Co-IP using a chemical cross-linker (e.g., DSP or formaldehyde) before cell lysis. This covalently links interacting proteins, making the complex more stable throughout the procedure.[1]

  • Epitope Masking: The binding of the antibody to this compound might sterically hinder the interaction with the prey protein. If you are using a tagged version of this compound, consider trying an antibody against the tag or moving the tag to the other terminus of the protein.

Problem: High Background or Non-Specific Binding

Q2: My Co-IP lane on the Western Blot shows many non-specific bands, making it difficult to identify the true binding partners of this compound. How can I reduce this background?

A2: High background is often caused by non-specific binding of proteins to the antibody or the beads.[8]

  • Insufficient Blocking or Pre-clearing: Before adding the specific antibody, it is crucial to pre-clear the cell lysate. This involves incubating the lysate with beads alone (e.g., Protein A/G agarose) to remove proteins that non-specifically adhere to the beads.[7] Additionally, blocking the beads with a protein like Bovine Serum Albumin (BSA) can reduce non-specific binding sites.[6]

  • Inadequate Washing: The washing steps are critical for removing non-specifically bound proteins. You may need to optimize the wash buffer by increasing the salt concentration (e.g., from 150 mM to 250 mM NaCl) or adding a small amount of non-ionic detergent to increase stringency.[9][10] Perform at least 3-5 washes.

  • Antibody Issues: Using too much primary antibody can increase non-specific binding.[6] It's important to titrate the antibody to find the optimal concentration. Using a high-affinity, high-specificity monoclonal antibody is often preferable.

  • Essential Controls: Always include a negative control where the specific primary antibody is replaced with an isotype-matched IgG control. This will help you distinguish between specific binding partners and proteins that non-specifically bind to the antibody or beads.

Problem: Low Yield of the Bait Protein (this compound)

Q3: My anti-SNX7 antibody works well for Western Blotting, but I get a very low yield when I use it for immunoprecipitation. Why is this happening?

A3: An antibody that works in a denaturing application like Western Blotting may not work under the native conditions required for IP.

  • Antibody Cannot Recognize Native Protein: The epitope that the antibody recognizes on this compound might be buried within the protein's folded, native structure and only becomes accessible when the protein is denatured.[7] You may need to screen different antibodies to find one validated for IP.

  • Inefficient Cell Lysis: As this compound is associated with membranes, incomplete lysis will result in the protein remaining in the insoluble pellet.[3][11] Ensure your lysis buffer contains an appropriate detergent to solubilize endosomal membranes. Sonication can also help disrupt membranes and shear DNA, which can make the lysate viscous.[10][12]

  • Protein Degradation: Ensure that protease and phosphatase inhibitors are freshly added to your lysis buffer just before use. All steps should be performed at 4°C to minimize enzymatic activity.[9] Repeated freeze-thaw cycles of the lysate should also be avoided.[1]

Frequently Asked Questions (FAQs)

Q: What is the ideal lysis buffer for this compound Co-IP? A: There is no single "best" buffer, as the optimal choice depends on the specific interaction being studied. However, for membrane-associated proteins like this compound, a good starting point is a buffer containing a mild, non-ionic detergent. A Triton X-100 or NP-40-based buffer is often a good first choice over a harsh RIPA buffer.[5][12] You may need to empirically test different detergents to find the one that best solubilizes this compound while preserving its interactions.

Q: What are the key domains of this compound and how do they influence Co-IP experiments? A: this compound contains a Phox (PX) domain and a BAR domain.[3][13] The PX domain binds to phosphoinositides, which anchors this compound to endosomal membranes.[14] The BAR domain helps in sensing or inducing membrane curvature. These domains mean that this compound is part of a dynamic membrane-associated complex, and any successful Co-IP must effectively solubilize this complex from the lipid environment without disrupting it.

Q: What are the most critical controls to include in my this compound Co-IP experiment? A: Several controls are essential for interpreting your results correctly:

  • Isotype IgG Control: Perform a parallel IP with a non-specific antibody of the same isotype as your anti-SNX7 antibody to identify proteins that bind non-specifically to the antibody or beads.

  • Input Control: Run a small fraction (1-5%) of your starting cell lysate on the Western Blot to confirm that both this compound and the potential binding partner are expressed in your sample.

  • Beads-Only Control: Incubating the lysate with just the beads (no antibody) can help identify proteins that stick to the bead matrix itself.

Data Presentation

Table 1: Comparison of Common Lysis Buffers for Co-Immunoprecipitation
Lysis BufferKey ComponentsStringencyRecommended Use for this compound Co-IP
RIPA Buffer 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDSHighNot recommended as a first choice. May disrupt weaker protein-protein interactions. Use only if this compound is difficult to solubilize.
NP-40 / Triton X-100 Buffer 1% NP-40 or Triton X-100MediumRecommended starting buffer. Good for solubilizing membrane proteins while preserving many protein-protein interactions.
Digitonin Buffer 1-2% DigitoninLowGood for preserving interactions between transmembrane proteins. A mild detergent that can solubilize membranes while keeping complexes intact.
CHAPS Buffer 0.5-1.0% CHAPSLowMild zwitterionic detergent. Useful for solubilizing membrane proteins and preserving protein activity.

Experimental Protocols

Detailed Protocol for Co-Immunoprecipitation of this compound

This protocol provides a general framework. Optimization of antibody concentration, bead volume, and incubation times is recommended.

Reagents & Buffers:

  • Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.

  • Inhibitors: Freshly add protease and phosphatase inhibitor cocktails to the lysis buffer before use.

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100.

  • Elution Buffer: 2x Laemmli sample buffer.

  • Antibodies: IP-validated anti-SNX7 antibody, isotype control IgG.

  • Beads: Protein A/G magnetic or agarose (B213101) beads.

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS and harvest.

    • Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer with freshly added inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Sonicate the lysate briefly on ice to shear DNA and ensure complete membrane disruption.[10]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-Clearing (Optional but Recommended):

    • Add 20-30 µL of Protein A/G beads to the cleared lysate.

    • Incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads (magnetically or by centrifugation) and transfer the supernatant to a new tube. This is your pre-cleared lysate.

  • Immunoprecipitation:

    • Set aside ~50 µL of the pre-cleared lysate as your "Input" control.

    • Add the optimal amount of anti-SNX7 antibody (or isotype IgG for the control) to the remaining lysate.

    • Incubate on a rotator for 4 hours to overnight at 4°C.

    • Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate on a rotator for another 1-3 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Add 1 mL of ice-cold Wash Buffer, gently resuspend the beads, and incubate for 5 minutes on a rotator at 4°C.

    • Pellet the beads and discard the supernatant. Repeat this wash step 3-4 more times.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 50 µL of 2x Laemmli sample buffer directly to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature the antibody.

    • Pellet the beads, and collect the supernatant. This is your IP eluate.

  • Analysis:

    • Analyze the IP eluate and the Input control by SDS-PAGE and Western Blotting using antibodies against this compound and the putative interacting protein.

Visualizations

SNX7_Interaction_Concept cluster_membrane Endosomal Membrane Membrane This compound PX Domain This compound BAR Domain This compound:px->Membrane Binds Phosphoinositides Partner Binding Partner This compound->Partner Protein-Protein Interaction

Caption: Conceptual diagram of this compound interacting with a binding partner at the endosomal membrane.

CoIP_Workflow Start Cell Culture / Tissue Lysis Cell Lysis (e.g., Triton X-100 Buffer) Start->Lysis Centrifuge Centrifugation (Pellet Debris) Lysis->Centrifuge Preclear Pre-clearing with Beads (Reduces Non-specific Binding) Centrifuge->Preclear Antibody Incubate with Primary Ab (Anti-SNX7 or IgG Control) Preclear->Antibody Beads Capture with Protein A/G Beads Antibody->Beads Wash Wash Beads 3-5x (Remove Unbound Proteins) Beads->Wash Elute Elute Proteins (e.g., with Sample Buffer) Wash->Elute Analysis SDS-PAGE & Western Blot Elute->Analysis

Caption: Standard experimental workflow for co-immunoprecipitation.

Troubleshooting_Flowchart Start Problem: No Prey Protein Detected CheckInput Is Prey Protein in Input? Start->CheckInput CheckIP Is Bait (this compound) Pulled Down? CheckInput->CheckIP Yes Sol_Express Solution: Increase protein expression or load more lysate. CheckInput->Sol_Express No CheckInteraction Is Interaction Disrupted? CheckIP->CheckInteraction Yes Sol_IP Solution: Optimize IP for this compound. - Check Ab for IP - Optimize Lysis CheckIP->Sol_IP No Sol_Lysis Solution: Use milder lysis buffer (e.g., non-ionic detergent). CheckInteraction->Sol_Lysis Possible Sol_Wash Solution: Reduce wash stringency (less salt/detergent). CheckInteraction->Sol_Wash Possible Sol_Crosslink Solution: Use cross-linker for weak/transient interactions. CheckInteraction->Sol_Crosslink Possible

Caption: Troubleshooting flowchart for when a prey protein is not detected in a Co-IP experiment.

References

How to control for SNX7 plasmid transfection toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for potential toxicity when transfecting SNX7 plasmids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its overexpression sometimes associated with cell toxicity?

Sorting Nexin 7 (this compound) is a protein involved in crucial intracellular trafficking processes, including endocytosis and the regulation of autophagosome assembly.[1][2][3][4] While some studies suggest this compound can have an anti-apoptotic (cell survival) role, the overexpression of any protein can disrupt normal cellular functions and lead to stress, which may manifest as toxicity.[5] Plasmid transfection itself can also induce a cytotoxic response in cells.[6]

Q2: What are the common causes of toxicity seen after plasmid transfection?

Toxicity following plasmid transfection is a common issue and can stem from several factors:

  • Transfection Reagent: Many commercially available transfection reagents can be inherently toxic to cells, especially at high concentrations.[6][7]

  • Plasmid DNA Amount: Using an excessive amount of plasmid DNA can lead to cytotoxicity.[6][8]

  • Plasmid DNA Quality: The presence of contaminants like endotoxins in the plasmid DNA preparation can significantly reduce transfection efficiency and induce cell death.[9][10]

  • Cell Health and Density: Transfecting cells that are unhealthy, have a high passage number, or are at a suboptimal confluency can increase susceptibility to toxicity.[11][12]

  • Expression of a Toxic Protein: The gene product of the transfected plasmid might be toxic to the cell, and high expression levels can exacerbate this effect.[8][10]

Q3: My cells are dying after transfecting with an this compound plasmid. What should I do first?

The first step is to determine the source of the toxicity. You should run a set of control experiments to distinguish between toxicity caused by the transfection process itself and toxicity caused by the overexpression of this compound.

Control GroupPurpose
Untransfected Cells To assess baseline cell health and viability.
Cells + Transfection Reagent Only To determine the toxicity of the transfection reagent alone.
Cells + Empty Vector Plasmid To evaluate the toxicity of the plasmid and transfection process, independent of the this compound insert.
Cells + this compound Plasmid Your experimental condition.

By comparing the viability across these groups, you can pinpoint the likely cause of the toxicity.

Troubleshooting Guides

If you are experiencing toxicity with your this compound plasmid transfections, follow these troubleshooting steps.

Issue 1: High Cell Death After Transfection

High cell death is a frequent problem. The following workflow can help you troubleshoot this issue.

G A High Cell Death Observed B Optimize DNA:Reagent Ratio A->B Start Here C Reduce Plasmid DNA Concentration B->C If toxicity persists D Check Plasmid DNA Quality C->D If toxicity persists E Optimize Cell Confluency D->E If toxicity persists F Change Transfection Reagent E->F If toxicity persists G Perform Post-Transfection Medium Change F->G If toxicity persists H Assess Cell Viability G->H Final Check

Troubleshooting workflow for high cell death post-transfection.

Detailed Steps:

  • Optimize the DNA:Reagent Ratio: The ratio of plasmid DNA to transfection reagent is critical. A surplus of the reagent can be highly toxic. It is recommended to perform a titration to find the optimal ratio that balances high transfection efficiency with low cytotoxicity.[8][12]

  • Reduce Plasmid DNA Concentration: High concentrations of foreign DNA can trigger cellular stress responses. Try reducing the amount of this compound plasmid used in the transfection.[6]

  • Check Plasmid DNA Quality: Ensure your plasmid DNA is of high purity and free from contaminants like endotoxins.[9][10] An A260/A280 ratio of ~1.8 is indicative of pure DNA.

  • Optimize Cell Confluency: The optimal cell confluency for transfection is typically between 70-90%.[8] Cells at a lower density may be more susceptible to toxicity due to a higher reagent-to-cell ratio.[6]

  • Change Transfection Reagent: Some transfection reagents are gentler on cells than others. If toxicity persists, consider switching to a reagent known for lower cytotoxicity, such as polymer-based reagents.[7]

  • Perform a Post-Transfection Medium Change: For some reagents, removing the transfection complex-containing medium after 4-6 hours and replacing it with fresh, complete medium can reduce toxicity.[13]

Issue 2: Low Transfection Efficiency with this compound Plasmid

If you have low transfection efficiency, it could be related to the health of your cells or the transfection protocol itself.

G A Low Transfection Efficiency B Confirm Cell Health and Passage Number A->B Start Here C Optimize Plasmid DNA Amount B->C If efficiency is still low D Verify Transfection Protocol C->D If efficiency is still low E Use a Positive Control D->E To validate the process F Check for Inhibitors in Media E->F If positive control works G Consider a Different Transfection Method F->G Last Resort

Troubleshooting workflow for low transfection efficiency.

Detailed Steps:

  • Confirm Cell Health and Passage Number: Use cells that are healthy, actively dividing, and have a low passage number. Cells with high passage numbers can be more difficult to transfect.[11]

  • Optimize Plasmid DNA Amount: While too much DNA can be toxic, too little can result in low efficiency. Titrate the amount of your this compound plasmid to find the optimal concentration.

  • Verify Transfection Protocol: Double-check all steps of your protocol, including incubation times and the order of reagent addition.[14]

  • Use a Positive Control: Transfect a reporter plasmid, such as one expressing GFP, to confirm that your transfection protocol and reagents are working correctly.[8]

  • Check for Inhibitors in Media: Some media components, like certain antibiotics, can interfere with transfection.[15] While many modern reagents are compatible with serum and antibiotics, it may be worth testing transfection in their absence if you are facing issues.

  • Consider a Different Transfection Method: If lipid-based transfection methods are not yielding good results, you might consider electroporation or viral-based systems, especially for difficult-to-transfect cell lines.[16]

Experimental Protocols

Protocol 1: Optimizing DNA to Transfection Reagent Ratio

This protocol is designed to identify the optimal ratio of plasmid DNA to transfection reagent that maximizes transfection efficiency while minimizing cytotoxicity. This example is for a 24-well plate format.

Materials:

  • This compound plasmid DNA (high purity)

  • Transfection reagent of choice

  • Opti-MEM I Reduced Serum Medium (or equivalent)

  • 24-well tissue culture plates

  • Cells to be transfected

Procedure:

  • The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • On the day of transfection, prepare a master mix of your this compound plasmid DNA diluted in serum-free medium. For a 24-well plate, a starting concentration of 0.5 µg of DNA per well is recommended.

  • In separate tubes, prepare different volumes of your transfection reagent.

  • Create a matrix of conditions by combining the diluted DNA with the different amounts of transfection reagent. A common range to test for the DNA (µg) to reagent (µL) ratio is 1:1, 1:2, 1:3, and 1:4.

  • Incubate the DNA-reagent complexes at room temperature for the time recommended by the reagent manufacturer (typically 15-30 minutes).

  • Add the complexes dropwise to the cells in each well.

  • Incubate the cells for 24-48 hours.

  • Assess transfection efficiency (e.g., by Western blot for this compound or by fluorescence if using a co-transfected reporter) and cell viability (e.g., using a Trypan Blue exclusion assay or a commercial viability kit).

Data Presentation:

DNA (µg)Reagent (µL)Ratio (DNA:Reagent)Transfection Efficiency (%)Cell Viability (%)
0.50.51:1
0.51.01:2
0.51.51:3
0.52.01:4
Protocol 2: Assessing Cell Viability Using a Resazurin-Based Assay

This protocol provides a method for quantifying cell viability, which is useful for assessing the toxicity of your this compound plasmid transfection.

Materials:

  • Cells transfected in a 96-well plate

  • Resazurin sodium salt solution (e.g., AlamarBlue™ or similar)

  • Complete cell culture medium

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Perform your this compound plasmid transfection in a 96-well plate, including all necessary controls.

  • At 24 or 48 hours post-transfection, add the resazurin-based reagent to each well at a volume equivalent to 10% of the medium volume.

  • Incubate the plate at 37°C for 1-4 hours. The incubation time will depend on the metabolic activity of your cells.

  • Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Calculate cell viability relative to the untransfected control cells.

Data Presentation:

ConditionAbsorbance/Fluorescence Reading% Viability (relative to Untransfected)
Untransfected Cells100%
Reagent Only
Empty Vector
This compound Plasmid

References

SNX7 qPCR Data Normalization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on normalization strategies for Sorting Nexin 7 (SNX7) qPCR data. Accurate normalization is critical for reliable gene expression analysis, and this guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Which housekeeping gene should I use for normalizing my this compound qPCR data?

The selection of an appropriate housekeeping gene (or reference gene) is paramount for accurate qPCR data normalization and must be empirically determined for each specific experimental setup.[1] While there is no universally "best" housekeeping gene for all this compound studies, Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been successfully used as a reference gene for this compound expression analysis in the context of hepatocellular carcinoma.[2]

However, the expression of common housekeeping genes can vary depending on tissue type, disease state, and experimental treatment.[1][3] Therefore, it is crucial to validate a panel of candidate reference genes under your specific experimental conditions.

Commonly used candidate housekeeping genes for validation include:

  • GAPDH (Glyceraldehyde-3-phosphate dehydrogenase)

  • ACTB (Beta-actin)

  • B2M (Beta-2-microglobulin)

  • TBP (TATA-box binding protein)

  • RPL13A (Ribosomal protein L13a)

  • HPRT1 (Hypoxanthine phosphoribosyltransferase 1)

  • YWHAZ (Tyrosine 3-monooxygenase/tryptophan 5-monooxygenase activation protein zeta)

  • 18S rRNA (18S ribosomal RNA)

Q2: How do I validate candidate housekeeping genes for my this compound experiment?

To validate housekeeping genes, you should assess the expression stability of a panel of candidates across a representative subset of your experimental samples. This involves performing qPCR for each candidate gene and analyzing the resulting Cq values using statistical algorithms such as geNorm, NormFinder, and BestKeeper.[4] These tools provide a stability ranking to help you identify the most suitable reference genes for your experiment.

Q3: Can I use a single housekeeping gene for normalization?

While using a single, validated housekeeping gene can be acceptable, current best practices recommend using the geometric mean of two or more stable reference genes for more robust and reliable normalization.[5] This approach minimizes the impact of any slight variations in the expression of a single reference gene. The geNorm algorithm can help determine the optimal number of reference genes to use for your specific dataset.

Q4: What should I do if my chosen housekeeping genes are affected by my experimental treatment?

If your validation experiments show that all of your candidate housekeeping genes are variably expressed under your experimental conditions, you may need to consider alternative normalization strategies. These can include:

  • Normalization to total RNA input: This method assumes that the initial amount of RNA is the same for all samples. Accurate quantification of RNA concentration and quality is critical for this approach.

  • Global mean normalization: This strategy uses the mean expression of all detected genes in a sample as the normalization factor. This is more suitable for large-scale gene expression studies, such as those using microarrays or RNA-seq, but can be adapted for qPCR studies with a sufficiently large number of target genes.

Q5: My this compound Cq values are very high (late amplification). What could be the issue?

High Cq values for this compound could indicate low expression of the gene in your samples. However, it can also be a sign of technical issues. Here are some troubleshooting steps:

  • Check RNA quality and quantity: Ensure your RNA is intact and free of contaminants.

  • Optimize primer efficiency: Perform a standard curve analysis to ensure your this compound primers are amplifying with high efficiency (90-110%).

  • Increase template amount: If this compound expression is genuinely low, you may need to increase the amount of cDNA in your qPCR reaction.

  • Rule out primer-dimers: Check the melt curve analysis for a single peak corresponding to your target amplicon.

Troubleshooting Guide

This section provides solutions to common problems encountered during the normalization of this compound qPCR data.

Problem Potential Cause(s) Recommended Solution(s)
High variability in housekeeping gene Cq values across replicates Pipetting errors; Poorly mixed reagents; Low template concentration.Calibrate pipettes; Ensure thorough mixing of all solutions; Increase cDNA input if expression is low.[6]
Inconsistent this compound expression results after normalization Unstable reference gene(s); Poor primer efficiency for this compound or reference genes.Re-validate your reference genes with a larger panel of candidates; Perform a standard curve to verify the efficiency of all primer sets.[7]
No amplification or very late amplification of this compound Low or no expression of this compound; RNA degradation; Failed reverse transcription; Incorrect qPCR setup.Verify RNA integrity; Use a positive control to check reverse transcription and qPCR reagents; Confirm this compound expression in your sample type through literature or other methods.[6]
Multiple peaks in the melt curve analysis for this compound or housekeeping genes Primer-dimers; Non-specific amplification.Optimize the annealing temperature of your qPCR protocol; Redesign primers to a more specific region of the target gene.[8]

Experimental Protocols

Protocol: Validation of Housekeeping Genes for this compound qPCR
  • Selection of Candidate Housekeeping Genes: Choose 5-8 candidate housekeeping genes from the list provided in the FAQs or based on a literature search relevant to your experimental system.

  • Sample Selection: Select a representative subset of your samples (at least 8-10) that includes all experimental conditions and biological replicates.

  • RNA Extraction and cDNA Synthesis: Extract high-quality total RNA from your selected samples. Perform reverse transcription to synthesize cDNA.

  • qPCR Analysis: Set up qPCR reactions for each candidate housekeeping gene using the cDNA from your sample subset. Include no-template controls for each primer set.

  • Data Collection: Record the quantification cycle (Cq) values for each reaction.

  • Stability Analysis: Use software tools like geNorm, NormFinder, or BestKeeper to analyze the stability of the candidate genes. These programs will provide a stability ranking and recommend the most suitable reference gene or combination of genes for your experiment.

Visualizations

Workflow for Housekeeping Gene Selection and Validation

G cluster_0 Phase 1: Candidate Selection cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Normalization A Literature Review & Database Search B Select 5-8 Candidate Housekeeping Genes A->B C RNA Extraction from Representative Samples B->C D cDNA Synthesis C->D E qPCR for all Candidate Genes D->E F Collect Cq Values E->F G Analyze Cq Data using geNorm, NormFinder, etc. F->G H Rank Gene Stability G->H I Determine Optimal Number of Housekeeping Genes H->I J Select Most Stable Housekeeping Gene(s) I->J K Normalize this compound qPCR Data J->K

Caption: Workflow for selecting and validating housekeeping genes for this compound qPCR.

Decision Tree for this compound qPCR Normalization Strategy

G A Start: this compound qPCR Experiment B Have you validated housekeeping genes for your specific conditions? A->B C Perform Housekeeping Gene Validation Protocol B->C No D Are at least 2 stable housekeeping genes identified? B->D Yes C->D E Use the geometric mean of the 2-3 most stable genes for normalization. D->E Yes F Are any single housekeeping genes shown to be stable? D->F No G Use the single most stable housekeeping gene for normalization. F->G Yes H Consider alternative normalization strategies (e.g., total RNA input). F->H No

Caption: Decision-making process for choosing a normalization strategy for this compound qPCR.

References

Technical Support Center: Interpreting Unexpected Phenotypes in SNX7 Knockout Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Sorting Nexin 7 (SNX7) knockout cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes. This compound is a crucial regulator of endosomal trafficking and autophagy, and its depletion can lead to a range of phenotypes, some of which may be counterintuitive.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound?

A1: this compound is a member of the sorting nexin family, characterized by the presence of a Phox (PX) domain that binds to phosphoinositides, targeting the protein to endosomal membranes.[1][2][3] It primarily functions in:

  • Endosomal Trafficking: Regulating the sorting and transport of proteins within the endocytic pathway.[1][2][3]

  • Autophagosome Assembly: this compound forms a heterodimer with SNX4, which is essential for the proper trafficking of ATG9A, a key protein in the formation of autophagosomes.[1][2][4] Depletion of the SNX4-SNX7 complex can impair autophagosome assembly.[1]

Q2: I have knocked out this compound, but I don't see a significant decrease in overall autophagy. Why could this be?

A2: This could be due to several factors:

  • Cell-Type Specificity: The reliance on this compound for autophagy can vary between different cell lines. Some cells may have redundant or compensatory pathways that maintain autophagic flux in the absence of this compound.

  • Paradoxical Effects: In some contexts, the disruption of normal endosomal trafficking due to this compound loss might trigger alternative autophagy induction pathways as a stress response.

  • Compensatory Mechanisms: Other SNX proteins or trafficking regulators might be upregulated to compensate for the loss of this compound. While direct evidence for specific SNX protein compensation for this compound is limited, it is a known phenomenon in gene knockout studies.

  • Incomplete Blockade: Your autophagy assay might not be sensitive enough to detect a partial reduction in autophagic flux. We recommend performing a thorough autophagy flux assay.

A3: While this compound has been described as an anti-apoptotic protein in some contexts, its role in cell survival is complex and can be cell-type dependent.[5] Increased cell death in this compound knockout cells could be due to:

  • Impaired Autophagy: A block in autophagy can lead to the accumulation of damaged organelles and toxic protein aggregates, ultimately triggering apoptosis.

  • Disrupted Survival Signaling: this compound-mediated endosomal trafficking is important for the proper signaling of survival receptors. Disruption of this trafficking could lead to reduced pro-survival signals.

  • Cellular Stress: The overall disruption of endosomal function can induce a cellular stress response that culminates in apoptosis.

Q4: I am seeing altered morphology of endosomes in my this compound knockout cells. Is this normal?

A4: Yes, this is an expected phenotype. Given this compound's role in endosomal sorting and trafficking, its absence can lead to changes in the size, shape, and distribution of endosomes. Overexpression of other sorting nexins has been shown to alter endosome morphology, and it is plausible that the loss of this compound could have a similar, albeit opposite, effect.[6]

Troubleshooting Guide for Unexpected Phenotypes

This guide provides potential explanations and experimental suggestions for common unexpected results encountered with this compound knockout cells.

Phenotype 1: No change or even an increase in autophagic flux.
Possible Cause Troubleshooting/Verification Steps
Compensatory Upregulation of Other Trafficking Proteins Perform qPCR or Western blot analysis for other SNX proteins (e.g., SNX1, SNX2, SNX5, SNX6) or key autophagy regulators to check for compensatory changes.
Activation of Alternative Autophagy Pathways Investigate the activation of stress-response pathways (e.g., ER stress, oxidative stress) that can induce autophagy independently of the canonical pathway.
Assay Sensitivity Ensure you are using a robust autophagy flux assay, such as monitoring LC3-II turnover in the presence and absence of a lysosomal inhibitor like Bafilomycin A1.[7][8]
Phenotype 2: Unexpected increase in apoptosis or decreased cell viability.
Possible Cause Troubleshooting/Verification Steps
Accumulation of Toxic Aggregates Use immunofluorescence or Western blotting to check for the accumulation of ubiquitin-positive protein aggregates or markers of damaged mitochondria (e.g., PINK1, Parkin).
Impaired Survival Receptor Signaling Analyze the surface levels and signaling of key survival receptors (e.g., EGFR) using flow cytometry and Western blotting for phosphorylated downstream effectors.
Induction of Apoptosis Pathways Perform Western blot analysis for cleaved caspases (e.g., Caspase-3, Caspase-9) and other apoptotic markers like cleaved PARP.
Phenotype 3: Altered recycling of cell surface receptors.
Possible Cause Troubleshooting/Verification Steps
Disrupted Endosomal Sorting Perform a transferrin recycling assay to assess the general integrity of the endosomal recycling pathway.[9][10][11]
Specific Receptor Trafficking Defect Investigate the trafficking of specific receptors known to be recycled, such as the EGF receptor (EGFR), by performing receptor degradation or recycling assays.[12][13][14]

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of this compound in HeLa Cells

This protocol provides a general workflow for generating this compound knockout HeLa cells.[15][16][17][18]

Materials:

  • HeLa cells

  • Lentiviral vectors for Cas9 and this compound-specific sgRNA

  • Transfection reagent

  • Puromycin or other selection antibiotic

  • PCR primers for this compound genomic region

  • Antibodies for this compound (for Western blot validation)

Protocol:

  • sgRNA Design: Design at least two sgRNAs targeting an early exon of the this compound gene.

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vectors and packaging plasmids to produce lentiviral particles.

  • Transduction: Transduce HeLa cells with the Cas9 and sgRNA lentiviruses.

  • Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.

  • Validation:

    • Genotyping: Extract genomic DNA and perform PCR followed by Sanger sequencing to confirm the presence of indels in the this compound gene.

    • Protein Knockout Confirmation: Perform Western blot analysis to confirm the absence of the this compound protein.

Autophagy Flux Assay using Bafilomycin A1

This assay measures the rate of autophagosome degradation.[7][8][19]

Materials:

  • This compound knockout and control cells

  • Bafilomycin A1 (100 nM)

  • Lysis buffer

  • Antibodies for LC3B and a loading control (e.g., GAPDH)

Protocol:

  • Plate cells and allow them to adhere overnight.

  • Treat one set of control and knockout cells with 100 nM Bafilomycin A1 for 4 hours. Treat another set with vehicle (DMSO).

  • Lyse the cells and collect protein lysates.

  • Perform Western blot analysis for LC3B.

  • Quantify the levels of LC3-II (the lower, lipidated band). Autophagic flux is determined by the difference in LC3-II levels between Bafilomycin A1-treated and untreated cells. A smaller difference in knockout cells compared to control cells indicates impaired flux.

Transferrin Recycling Assay

This assay assesses the efficiency of receptor-mediated endocytosis and recycling.[9][10][11][20]

Materials:

  • This compound knockout and control cells grown on coverslips

  • Fluorescently labeled transferrin (e.g., Alexa Fluor 488-Transferrin)

  • Serum-free media

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI

Protocol:

  • Starve cells in serum-free media for 30 minutes at 37°C.

  • Incubate cells with Alexa Fluor 488-Transferrin (e.g., 25 µg/mL) for 30 minutes at 37°C to allow for uptake.

  • Wash cells with cold PBS to remove surface-bound transferrin.

  • For uptake: Fix cells immediately.

  • For recycling: Add pre-warmed complete media and incubate for various chase times (e.g., 0, 15, 30, 60 minutes) at 37°C before fixing.

  • Mount coverslips and visualize by fluorescence microscopy. A delay in the disappearance of intracellular transferrin in knockout cells indicates a defect in recycling.

Visualizations

experimental_workflow cluster_knockout This compound Knockout Generation cluster_phenotyping Phenotypic Analysis sgRNA sgRNA Design lentivirus Lentivirus Production sgRNA->lentivirus transduction Transduction of HeLa Cells lentivirus->transduction selection Antibiotic Selection transduction->selection isolation Clonal Isolation selection->isolation validation Validation (Sequencing & WB) isolation->validation autophagy Autophagy Flux Assay validation->autophagy Proceed to analysis recycling Transferrin Recycling Assay validation->recycling degradation EGFR Degradation Assay validation->degradation viability Cell Viability/Apoptosis Assay validation->viability troubleshooting_logic cluster_autophagy Altered Autophagy cluster_viability Altered Cell Viability start Unexpected Phenotype in This compound Knockout Cells no_change No Change/Increase in Flux start->no_change inc_death Increased Cell Death start->inc_death check_comp Check Compensatory Proteins no_change->check_comp Hypothesis 1 check_stress Assess Cellular Stress no_change->check_stress Hypothesis 2 flux_assay Refine Flux Assay no_change->flux_assay Methodological check_aggregates Look for Protein Aggregates inc_death->check_aggregates Hypothesis 1 check_signaling Analyze Survival Signaling inc_death->check_signaling Hypothesis 2 check_apoptosis Measure Apoptosis Markers inc_death->check_apoptosis Hypothesis 3 snx7_pathway cluster_endocytosis Endocytosis & Recycling cluster_autophagy Autophagy receptor Cell Surface Receptor early_endosome Early Endosome receptor->early_endosome Internalization recycling_endosome Recycling Endosome early_endosome->recycling_endosome Recycling Pathway lysosome Lysosome early_endosome->lysosome Degradation Pathway recycling_endosome->receptor Return to Plasma Membrane atg9a ATG9A Vesicles phagophore Phagophore atg9a->phagophore Contributes to formation autophagosome Autophagosome phagophore->autophagosome This compound This compound This compound->early_endosome Localization SNX4_this compound SNX4-SNX7 Complex This compound->SNX4_this compound SNX4 SNX4 SNX4->early_endosome Localization SNX4->SNX4_this compound SNX4_this compound->atg9a Regulates Trafficking

References

SNX7 Data Analysis and Interpretation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the SNX7 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this compound data analysis and interpretation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound and in which cellular pathways is it involved?

Sorting Nexin 7 (this compound) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox (PX) domain that binds to phosphoinositides, lipids crucial for intracellular trafficking.[1] Its primary role is in the regulation of endocytosis and various stages of intracellular trafficking.[2]

This compound is known to be involved in several key signaling pathways:

  • Autophagy: this compound, in a heterodimeric complex with SNX4, plays a crucial role in the assembly of autophagosomes by regulating the trafficking and recycling of ATG9A, a key protein in the autophagy process.[2][3]

  • Prostate Cancer Signaling: In prostate cancer, this compound has been shown to activate the expression of Cellular FLICE-like inhibitory protein (CFLIP).[2] This interaction inhibits the binding of ATG3 to LC3A, thereby suppressing autophagy.[2]

  • Amyloid Precursor Protein (APP) Processing: this compound is implicated in Alzheimer's disease through its role in regulating the processing of APP. Overexpression of this compound can reduce the production of amyloid-β (Aβ) peptides by promoting the lysosomal degradation of APP.[1][4]

Q2: My this compound antibody is showing multiple bands on a Western blot. How can I troubleshoot this?

Multiple bands on a Western blot for this compound can be due to several factors. Here is a troubleshooting guide:

Possible Cause Recommendation
Protein Degradation Ensure fresh protease inhibitors are added to your lysis buffer. Minimize freeze-thaw cycles of your samples.
Post-Translational Modifications This compound may undergo post-translational modifications (e.g., phosphorylation) that can alter its migration pattern. Treat your lysate with a phosphatase to see if any bands collapse into a single band.
Splice Variants This compound has multiple transcript variants, which could result in different protein isoforms. Consult databases like Ensembl or NCBI to check for known isoforms and their predicted molecular weights.
Antibody Non-Specificity Validate your antibody's specificity. Use a positive control (e.g., cells overexpressing this compound) and a negative control (e.g., this compound knockout or knockdown cells). Consider testing a different this compound antibody from another vendor.[5][6]
Excessive Protein Loading High protein concentrations can lead to non-specific antibody binding. Try loading less protein onto the gel.

Q3: I am not observing the expected autophagy-related phenotype after this compound knockdown. What are some potential reasons?

If this compound knockdown does not result in the expected autophagy phenotype, consider the following:

Possible Cause Troubleshooting Steps
Inefficient Knockdown Confirm the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels. An efficiency below 80% may not be sufficient to produce a strong phenotype.[7]
Off-Target Effects of siRNA To rule out off-target effects, use at least two different siRNAs targeting different regions of the this compound mRNA. A rescue experiment, where you re-introduce an siRNA-resistant form of this compound, can also confirm that the phenotype is specific to this compound depletion.[8][9][10]
Cellular Context The role of this compound in autophagy can be cell-type specific. The compensatory expression of other sorting nexins might mask the effect of this compound depletion in your specific cell line.
Assay Sensitivity Ensure your autophagy assay is sensitive enough to detect subtle changes. Consider using multiple assays to measure autophagic flux, such as LC3 turnover assays and p62 degradation assays.[3]
Timing of Analysis The effects of this compound knockdown on autophagy may be transient. Perform a time-course experiment to identify the optimal time point for observing the phenotype.

Q4: How do I interpret changes in this compound expression levels in cancer datasets from TCGA and GEO?

The interpretation of this compound expression in cancer is context-dependent. Here's a summary of findings from The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) datasets:

Cancer Type This compound Expression Prognostic Significance Reference
Hepatocellular Carcinoma (HCC) Upregulated in tumor tissues compared to normal tissues.High expression is associated with unfavorable outcomes (poor overall survival, disease-specific survival, and progression-free survival).[11][12][11]
Prostate Cancer (PRAD) Downregulated in tumor tissues compared to normal tissues.High expression is associated with a better prognosis.[13][2]

When analyzing data from these repositories, it is crucial to use appropriate statistical methods and consider the heterogeneity of patient samples. Tools like GEPIA2 or GEO2R can be used for differential expression analysis.[14]

Experimental Protocols & Troubleshooting

This compound Knockdown using siRNA

This protocol provides a general guideline for siRNA-mediated knockdown of this compound in mammalian cells.

Methodology:

  • siRNA Design and Synthesis: Design at least two independent siRNAs targeting the this compound mRNA sequence. Also, include a non-targeting (scrambled) siRNA as a negative control.

  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection:

    • Dilute the siRNA in serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 20 minutes to allow complex formation.

    • Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours.

  • Validation of Knockdown:

    • qRT-PCR: Harvest RNA from the cells and perform quantitative real-time PCR to measure this compound mRNA levels. Normalize to a housekeeping gene (e.g., GAPDH).

    • Western Blot: Lyse the cells and perform a Western blot to assess this compound protein levels. Use an antibody validated for Western blotting.[5]

Troubleshooting:

Problem Possible Cause Solution
Low Knockdown Efficiency Suboptimal transfection conditions.Optimize the siRNA concentration, transfection reagent volume, and cell density.
Inefficient siRNA sequence.Test additional siRNA sequences.
High Cell Toxicity High concentration of siRNA or transfection reagent.Reduce the concentration of both components.
Inconsistent Results Variation in cell confluency or passage number.Maintain consistent cell culture practices.
Off-Target Effects The siRNA is silencing unintended genes.Use a pool of multiple siRNAs at a lower concentration. Perform rescue experiments.[8]
Co-Immunoprecipitation (Co-IP) to Identify this compound Interacting Partners

This protocol outlines the steps for performing Co-IP to identify proteins that interact with this compound.

Methodology:

  • Cell Lysis: Lyse cells expressing endogenous or tagged this compound in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-SNX7 antibody or an isotype control antibody overnight at 4°C.

    • Add protein A/G beads to the lysate and incubate for 1-3 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Western Blot: Analyze the eluate by Western blotting using antibodies against the expected interacting partners.

    • Mass Spectrometry: For unbiased identification of interacting partners, subject the eluate to mass spectrometry analysis.

Troubleshooting:

Problem Possible Cause Solution
No Interacting Protein Detected The interaction is weak or transient.Use a cross-linking agent before cell lysis to stabilize the interaction.
The antibody is blocking the interaction site.Use an antibody that recognizes a different epitope of this compound.
High Background Insufficient washing.Increase the number of washes and/or the stringency of the wash buffer.
Non-specific binding to beads.Pre-clear the lysate thoroughly.
Co-IP of Non-specific Proteins The antibody is not specific.Validate the antibody using this compound knockout/knockdown cells.

Signaling Pathway and Workflow Diagrams

Below are diagrams generated using Graphviz (DOT language) to visualize key processes involving this compound.

SNX7_Autophagy_Pathway cluster_endosome Early Endosome cluster_autophagosome Autophagosome Formation This compound This compound SNX4 SNX4 This compound->SNX4 forms heterodimer ATG9A_Vesicle ATG9A Vesicle This compound->ATG9A_Vesicle regulates trafficking SNX4->ATG9A_Vesicle regulates trafficking Isolation_Membrane Isolation Membrane (Phagophore) ATG9A_Vesicle->Isolation_Membrane delivers lipids Autophagosome Autophagosome Isolation_Membrane->Autophagosome matures into

Caption: this compound in the regulation of autophagy through ATG9A trafficking.

SNX7_Prostate_Cancer_Pathway This compound This compound CFLIP cFLIP This compound->CFLIP activates expression ATG3 ATG3 CFLIP->ATG3 inhibits binding to LC3A LC3A LC3A ATG3->LC3A Autophagy Autophagy ATG3->Autophagy promotes LC3A->Autophagy promotes

Caption: this compound signaling pathway in prostate cancer involving cFLIP and autophagy.

SNX7_Experimental_Workflow cluster_knockdown Gene Knockdown cluster_phenotype Phenotypic Analysis siRNA_design 1. Design & Synthesize This compound siRNA Transfection 2. Transfect Cells siRNA_design->Transfection Validation 3. Validate Knockdown (qPCR & Western Blot) Transfection->Validation Autophagy_Assay 4a. Autophagy Flux Assay (LC3 turnover, p62 degradation) Validation->Autophagy_Assay CoIP 4b. Co-Immunoprecipitation (Identify interacting partners) Validation->CoIP IF 4c. Immunofluorescence (Subcellular localization) Validation->IF

Caption: Experimental workflow for studying this compound function using siRNA-mediated knockdown.

References

Technical Support Center: Stabilizing SNX7 Protein During Cellular Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with guidance on troubleshooting common issues in protein analysis. This resource focuses on preventing the degradation of Sorting Nexin 7 (SNX7) during cell lysis procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during cell lysis?

A1: Sorting Nexin 7 (this compound) is a member of the sorting nexin (SNX) family of proteins, characterized by the presence of a Phox (PX) domain which binds to phosphoinositides, and a Bin/Amphiphysin/Rvs (BAR) domain.[1] this compound is involved in various intracellular trafficking processes, including endocytosis and the regulation of autophagosome assembly.[2][3] It is known to be localized to early endosomes.[4] Degradation of this compound during cell lysis can lead to inaccurate quantification in downstream applications such as Western blotting and co-immunoprecipitation, yielding misleading results about its expression levels and interaction partners.

Q2: What are the primary reasons for this compound degradation during cell lysis?

A2: Upon cell lysis, degradative enzymes, primarily proteases, are released from cellular compartments like lysosomes. These proteases can then come into contact with proteins they wouldn't normally encounter, such as the endosome-associated this compound, leading to its rapid degradation. Physical disruption methods can also generate heat, which can denature proteins and make them more susceptible to proteolysis.

Q3: Which type of lysis buffer is recommended for this compound extraction?

A3: For the extraction of this compound, a mild to moderate strength lysis buffer is recommended to preserve its native conformation and interactions. A RIPA (Radioimmunoprecipitation assay) buffer, which contains a mixture of ionic and non-ionic detergents, is often a good starting point. However, the optimal buffer may need to be empirically determined based on the cell type and the specific downstream application.

Q4: Are there specific protease inhibitors that are crucial for preventing this compound degradation?

A4: Since this compound is associated with endosomal compartments, it is particularly vulnerable to proteases released from the endo-lysosomal system. Therefore, a broad-spectrum protease inhibitor cocktail is essential.[5][6][7] Ensure the cocktail includes inhibitors for various protease classes:

  • Serine proteases: (e.g., PMSF, AEBSF)

  • Cysteine proteases: (e.g., E-64, leupeptin), which are abundant in lysosomes.

  • Aspartic proteases: (e.g., Pepstatin A), also found in endo-lysosomal compartments.

  • Metalloproteases: (e.g., EDTA, 1,10-Phenanthroline). Note that if your subsequent purification involves metal-chelate affinity chromatography (like for His-tagged proteins), an EDTA-free cocktail should be used.

Troubleshooting Guide: Avoiding this compound Degradation

This guide provides a systematic approach to troubleshoot and prevent the degradation of this compound during your cell lysis experiments.

Issue 1: Low or no this compound signal in Western Blot.
Potential Cause Recommended Solution
Proteolytic Degradation Always work on ice or at 4°C during the entire lysis procedure. Ensure your lysis buffer is supplemented with a fresh, broad-spectrum protease inhibitor cocktail immediately before use.
Inefficient Lysis The chosen lysis buffer may not be effectively disrupting the cells. Consider trying a buffer with a different detergent composition or using a mild physical disruption method in conjunction with the lysis buffer.
Low this compound Expression Some cell lines may have low endogenous levels of this compound. If possible, use a positive control cell line known to express this compound at higher levels.
Subcellular Fractionation This compound is primarily localized to early endosomes. If you are preparing subcellular fractions, ensure your protocol is optimized for the enrichment of this compartment.
Issue 2: Multiple lower molecular weight bands are detected by the this compound antibody.
Potential Cause Recommended Solution
Partial Degradation This is a classic sign of proteolysis. Strengthen your protease inhibition strategy. You may need to increase the concentration of the inhibitor cocktail or add specific inhibitors for proteases known to be highly active in your cell type.
Antibody Non-specificity To rule out non-specific antibody binding, perform a control experiment with a blocking peptide for the this compound antibody, if available. Also, ensure you are using the antibody at the recommended dilution.

Experimental Protocols

Protocol 1: Cell Lysis for this compound Immunodetection
  • Preparation: Pre-chill all buffers, tubes, and the centrifuge to 4°C.

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash the pellet twice with ice-cold PBS.

  • Lysis:

    • Add ice-cold RIPA buffer supplemented with a complete, broad-spectrum protease inhibitor cocktail to the cell pellet or monolayer. A typical volume is 1 mL per 10^7 cells.

    • Incubate on ice for 30 minutes with gentle agitation.

  • Clarification:

    • Scrape the cells (if adherent) and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the clear supernatant containing the soluble proteins to a new pre-chilled tube.

  • Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Storage: Use the lysate immediately for downstream applications or store at -80°C in aliquots to avoid freeze-thaw cycles.

Table 1: Recommended Protease Inhibitor Cocktail Composition for this compound Extraction
Protease ClassInhibitor ExampleTypical Working ConcentrationNotes
Serine ProteasesAEBSF1 mMIrreversible inhibitor. More stable in aqueous solutions than PMSF.
Cysteine ProteasesLeupeptin1 µMReversible inhibitor of trypsin-like and cysteine proteases.
Aspartic ProteasesPepstatin A1 µMSpecific inhibitor for aspartic proteases like pepsin and cathepsin D.
MetalloproteasesEDTA1-5 mMChelates divalent cations required for metalloprotease activity.

Visualizations

Diagram 1: General Workflow for Preventing Protein Degradation During Cell Lysis

G cluster_prep Preparation cluster_lysis Cell Lysis cluster_post_lysis Post-Lysis Processing prep_buffers Pre-chill Buffers & Equipment add_inhibitors Add Fresh Protease Inhibitors to Lysis Buffer harvest Harvest & Wash Cells with Ice-Cold PBS add_inhibitors->harvest lyse Lyse Cells in Cold Buffer harvest->lyse clarify Clarify Lysate by Centrifugation at 4°C lyse->clarify collect Collect Supernatant clarify->collect quantify Quantify Protein collect->quantify store Aliquot & Store at -80°C quantify->store

Caption: A recommended workflow for cell lysis emphasizing temperature control and the timely addition of protease inhibitors to minimize protein degradation.

Diagram 2: Key Cellular Degradation Pathways

G cluster_cell Cellular Environment cluster_ups Ubiquitin-Proteasome System cluster_lysosome Lysosomal Pathway protein Cellular Proteins (e.g., this compound) ubiquitination Ubiquitination (Tagging) protein->ubiquitination Misfolded/Damaged Proteins endosome Endosome protein->endosome Endocytosed Cargo proteasome 26S Proteasome ubiquitination->proteasome Degradation lysosome Lysosome endosome->lysosome Fusion & Degradation

Caption: An overview of the two major protein degradation pathways in the cell: the ubiquitin-proteasome system and the lysosomal pathway. This compound is associated with the endosomal system.

References

Validation & Comparative

Unraveling the Molecular Partnership: A Comparative Guide to the SNX4 and SNX7 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of intracellular trafficking, the precise orchestration of protein interactions is paramount for maintaining cellular homeostasis. This guide provides a comprehensive analysis of the interaction between Sorting Nexin 7 (SNX7) and Sorting Nexin 4 (SNX4), two key proteins in the endosomal sorting machinery. Through a detailed examination of experimental data, we confirm their direct interaction and explore the functional implications of this partnership, particularly in the context of autophagy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the molecular underpinnings of endosomal trafficking and its role in cellular processes.

Direct Interaction Between SNX4 and this compound Confirmed by Multiple Lines of Evidence

The interaction between SNX4 and this compound has been robustly demonstrated through established molecular biology techniques, primarily yeast two-hybrid (Y2H) assays and co-immunoprecipitation (Co-IP) from cell lysates. These experiments provide compelling evidence for a direct and specific binding between the two proteins, forming a heterodimeric complex.

A key study by Antón et al. (2020) systematically investigated the interactions within the SNX-BAR protein family. Their findings revealed that SNX4 exhibits a strong and specific interaction with this compound.[1][2] This interaction is crucial for the regulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. The SNX4-SNX7 heterodimer is specifically implicated in coordinating the trafficking of ATG9A, a transmembrane protein essential for the formation of autophagosomes.[1][3][4]

Comparative Analysis of SNX4 Interactions

While the interaction with this compound is prominent, SNX4 is also known to form a heterodimer with SNX30.[1][5] This suggests a degree of specificity and potentially distinct functional roles for the different SNX4-containing complexes. The SNX4-SNX7 partnership appears to be particularly important for autophagy, while the functions of the SNX4-SNX30 complex are still being fully elucidated. Further research is needed to understand the competitive or cooperative nature of these interactions and their downstream cellular consequences.

Quantitative Analysis of the SNX4-SNX7 Interaction

The following tables summarize the key findings from experiments confirming the interaction between SNX4 and this compound.

Experiment Bait Prey Interaction Outcome Reference
Yeast Two-Hybrid (Y2H)SNX4This compoundStrong InteractionAntón et al., 2020[2]
Yeast Two-Hybrid (Y2H)SNX4SNX30Strong InteractionAntón et al., 2020[2]
Yeast Two-Hybrid (Y2H)SNX4SNX1, SNX2, SNX5, SNX6, SNX8, SNX32No InteractionAntón et al., 2020[2]
Experiment Antibody for Immunoprecipitation Detected Interacting Protein Cell Line Reference
Co-ImmunoprecipitationAnti-SNX4This compoundHeLaAntón et al., 2020[2]
Co-ImmunoprecipitationAnti-SNX7SNX4HeLaAntón et al., 2020[2]
Co-ImmunoprecipitationAnti-SNX4SNX30HeLaAntón et al., 2020[2]

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay

The yeast two-hybrid system is a powerful genetic method to identify protein-protein interactions. The protocol employed by Antón et al. (2020) involved the following key steps:

  • Vector Construction: Full-length cDNAs of the desired SNX proteins were cloned into yeast expression vectors, creating a "bait" fusion with the GAL4 DNA-binding domain (BD) and a "prey" fusion with the GAL4 activation domain (AD).

  • Yeast Transformation: The bait and prey plasmids were co-transformed into a suitable yeast reporter strain.

  • Interaction Selection: Transformed yeast cells were plated on selective media lacking specific nutrients (e.g., histidine, adenine). Growth on this selective medium indicates a productive interaction between the bait and prey proteins, which reconstitutes a functional GAL4 transcription factor and activates the reporter genes required for survival.

  • Controls: Negative controls, such as co-transformation with an empty vector or a non-interacting protein (e.g., Lamin), were included to ensure the specificity of the observed interactions.

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a technique used to study protein-protein interactions in their native cellular environment. The general protocol is as follows:

  • Cell Lysis: HeLa cells were lysed in a buffer that preserves protein-protein interactions.

  • Immunoprecipitation: The cell lysate was incubated with an antibody specific to the "bait" protein (e.g., anti-SNX4). This antibody-protein complex was then captured using protein A/G-conjugated beads.

  • Washing: The beads were washed multiple times to remove non-specifically bound proteins.

  • Elution: The bound proteins were eluted from the beads.

  • Western Blot Analysis: The eluted proteins were separated by SDS-PAGE and analyzed by western blotting using an antibody against the putative interacting "prey" protein (e.g., anti-SNX7) to confirm its presence in the immunoprecipitated complex.

Visualizing the SNX4-SNX7 Interaction and its Functional Context

To visually represent the molecular interactions and pathways discussed, the following diagrams were generated using Graphviz.

SNX4_Interaction_Network cluster_snx4_complexes SNX4 Heterodimeric Complexes cluster_function Functional Role in Autophagy SNX4 SNX4 This compound This compound SNX4->this compound interacts with SNX30 SNX30 SNX4->SNX30 interacts with SNX4_this compound SNX4-SNX7 Complex ATG9A ATG9A Trafficking Autophagosome Autophagosome Assembly ATG9A->Autophagosome is essential for SNX4_this compound->ATG9A regulates

Caption: A schematic overview of the confirmed interactions of SNX4 with this compound and SNX30.

Experimental_Workflow cluster_Y2H Yeast Two-Hybrid Assay cluster_CoIP Co-Immunoprecipitation Y2H_1 Construct Bait (SNX4-BD) & Prey (this compound-AD) Vectors Y2H_2 Co-transform Yeast Y2H_1->Y2H_2 Y2H_3 Plate on Selective Media Y2H_2->Y2H_3 Y2H_4 Observe Growth (Interaction Confirmed) Y2H_3->Y2H_4 CoIP_1 Lyse Cells CoIP_2 Immunoprecipitate with Anti-SNX4 Antibody CoIP_1->CoIP_2 CoIP_3 Capture on Beads CoIP_2->CoIP_3 CoIP_4 Wash to Remove Non-specific Binders CoIP_3->CoIP_4 CoIP_5 Elute Bound Proteins CoIP_4->CoIP_5 CoIP_6 Western Blot for this compound CoIP_5->CoIP_6

Caption: A simplified workflow of the key experimental procedures used to validate the SNX4-SNX7 interaction.

Autophagy_Pathway cluster_endosome Early Endosome cluster_trafficking ATG9A Trafficking cluster_autophagosome Autophagosome Assembly SNX4 SNX4 SNX4_this compound SNX4-SNX7 Complex SNX4->SNX4_this compound This compound This compound This compound->SNX4_this compound ATG9A_vesicle ATG9A-containing Vesicles SNX4_this compound->ATG9A_vesicle regulates trafficking of Isolation_Membrane Isolation Membrane (Phagophore) ATG9A_vesicle->Isolation_Membrane delivers to Autophagosome Autophagosome Isolation_Membrane->Autophagosome matures into

Caption: The role of the SNX4-SNX7 complex in regulating ATG9A trafficking during autophagosome formation.

References

SNX7 in Endosomal Trafficking: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of endosomal sorting, sorting nexins (SNXs) play a pivotal role in dictating the fate of internalized cargo. Among the 33 known human SNXs, SNX7 is emerging as a critical regulator with distinct functions. This guide provides a comprehensive comparison of this compound with other prominent sorting nexins, focusing on their roles in endosomal trafficking, supported by experimental data and detailed methodologies.

Structural Overview: The SNX Family

Sorting nexins are characterized by the presence of a Phox homology (PX) domain, which mediates their interaction with phosphoinositides, primarily phosphatidylinositol 3-phosphate (PI(3)P), on endosomal membranes.[1][2] Based on their domain architecture, SNXs are broadly classified into subfamilies, with the SNX-BAR subfamily being one of the largest. These proteins possess a Bin/Amphiphysin/Rvs (BAR) domain that senses and induces membrane curvature, facilitating the formation of tubular transport carriers.[3][4]

Table 1: Domain Architecture of Selected Sorting Nexins

Sorting NexinSubfamilyKey DomainsPrimary Function in Endosomal Trafficking
This compound SNX-BAR PX, BAR Forms heterodimers with SNX4 to regulate ATG9A trafficking in autophagy; enhances lysosomal degradation of APP. [1][5]
SNX1/SNX2SNX-BARPX, BARCore components of the retromer-associated ESCPE-1 complex; involved in retrograde transport from endosomes to the trans-Golgi network (TGN) and receptor recycling.[4]
SNX4SNX-BARPX, BARRegulates trafficking of the transferrin receptor; forms heterodimers with this compound and SNX30.[3][5]
SNX5/SNX6SNX-BARPX, BARComponents of the ESCPE-1 complex; partner with SNX1/SNX2 in retromer-mediated sorting.[6]
SNX27SNX-FERMPX, FERM, PDZMediates recycling of various receptors, including GPCRs, to the plasma membrane in a retromer-dependent manner.[7][8]
SNX3PX-onlyPXFunctions with the retromer core complex in the retrieval of specific cargo, such as the Wnt transporter Wls, from endosomes to the TGN.[6]

Comparative Functional Analysis

Membrane Tubulation: The Role of the BAR Domain

The ability to remodel membranes is a hallmark of SNX-BAR proteins. In vitro liposome (B1194612) tubulation assays provide a quantitative measure of this activity. While several SNX-BARs can induce the formation of membrane tubules, their efficiencies vary.

Table 2: In Vitro Membrane Tubulation Activity of SNX-BAR Proteins

SNX-BAR ProteinTubulation ActivityMean Tubule Diameter (nm)Reference
SNX1+++40.4 ± 6.6[van Weering et al., 2012]
SNX2+++46.9 ± 8.2[van Weering et al., 2012]
SNX4++44.9 ± 13.1[van Weering et al., 2012]
This compound - N/A [van Weering et al., 2012]
SNX8++33.7 ± 5.3[van Weering et al., 2012]
SNX5/SNX6-N/A[van Weering et al., 2012]
(+++ strong activity, ++ moderate activity, - no activity)

Notably, this compound, along with SNX5 and SNX6, does not exhibit intrinsic membrane tubulation activity in vitro. This suggests that this compound likely functions in complex with other tubulating SNX-BARs, such as SNX4, to mediate its effects on membrane trafficking.[1]

Autophagy: The SNX4-SNX7 Heterodimer in ATG9A Trafficking

A key function of this compound is its role in autophagy, a cellular process for degrading and recycling cellular components. This compound forms a stable heterodimer with SNX4, and this complex is crucial for the trafficking of ATG9A, the only multi-pass transmembrane protein in the core autophagy machinery.[1][5]

Depletion of either SNX4 or this compound impairs the recruitment of core autophagy regulators to the site of autophagosome formation, leading to inefficient autophagosome assembly.[1] This function appears to be specific to the SNX4-SNX7 heterodimer, as depletion of other SNX-BARs does not have the same effect.[5]

Autophagy_Pathway cluster_autophagy Autophagosome Formation ATG9A ATG9A Vesicles PAS Phagophore Assembly Site ATG9A->PAS Trafficking SNX4_this compound SNX4-SNX7 Heterodimer SNX4_this compound->ATG9A Regulates Autophagosome Autophagosome PAS->Autophagosome Elongation & Maturation

Figure 1. Role of the SNX4-SNX7 complex in ATG9A trafficking during autophagy.

Amyloid Precursor Protein (APP) Processing in Alzheimer's Disease

This compound has been implicated in the processing of the Amyloid Precursor Protein (APP), a key event in the pathogenesis of Alzheimer's disease. Overexpression of this compound has been shown to enhance the lysosomal degradation of APP, leading to a reduction in the production of amyloid-beta (Aβ) peptides.[1] This effect is specific, as this compound overexpression does not alter the levels or distribution of the β-secretase BACE1, another key enzyme in APP processing.[1]

In contrast, other sorting nexins have different effects on APP trafficking. For instance, SNX17 promotes the recycling of APP away from the degradative pathway, while SNX6 is involved in the retrograde transport of BACE1. This highlights the diverse and sometimes opposing roles of different SNXs in regulating the fate of a single cargo molecule.

APP_Processing cluster_trafficking APP Trafficking APP_Surface Cell Surface APP Endosome Early Endosome APP_Surface->Endosome Endocytosis Abeta Aβ Production Endosome->Abeta Amyloidogenic Processing Lysosome Lysosomal Degradation Endosome->Lysosome Degradation Pathway This compound This compound This compound->Lysosome Enhances

Figure 2. This compound promotes the lysosomal degradation of APP.

Receptor Recycling: A Comparative Overview

While direct quantitative data comparing this compound to other SNXs in receptor recycling is limited, we can infer its potential role based on its association with SNX4, which is known to regulate the trafficking of the transferrin receptor (TfR).[3] The SNX4-SNX7 complex may therefore play a role in the slow recycling pathway of certain receptors.

In contrast, other SNXs have more clearly defined roles in receptor recycling:

  • SNX1/2 and SNX5/6 (ESCPE-1/Retromer): These complexes are central to the retrieval of numerous receptors, such as the mannose-6-phosphate (B13060355) receptor, from endosomes to the TGN.[6]

  • SNX27: In conjunction with the retromer, SNX27 is a key player in the rapid recycling of a wide range of plasma membrane receptors, including many G protein-coupled receptors (GPCRs), by recognizing PDZ-binding motifs in their C-terminal tails.[7][8]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the function of sorting nexins.

siRNA-mediated Knockdown and Rescue Experiments

Objective: To assess the function of a specific sorting nexin by depleting its expression and then re-introducing a siRNA-resistant version to confirm specificity.

Methodology:

  • siRNA Transfection: Cells are transfected with small interfering RNAs (siRNAs) targeting the mRNA of the desired sorting nexin (e.g., this compound) or with a non-targeting control siRNA.

  • Knockdown Verification: After 48-72 hours, the efficiency of protein depletion is assessed by quantitative Western blotting or RT-qPCR.

  • Phenotypic Analysis: The effect of the knockdown on a specific cellular process (e.g., receptor degradation, autophagy) is analyzed.

  • Rescue Construct: A plasmid encoding the sorting nexin with silent mutations in the siRNA target sequence is generated.

  • Co-transfection: Cells are co-transfected with the siRNA and the siRNA-resistant rescue plasmid.

  • Rescue Analysis: The ability of the rescue construct to reverse the knockdown phenotype is assessed, confirming that the observed effects are specific to the depletion of the target protein.

Co-immunoprecipitation (Co-IP)

Objective: To determine if two proteins, such as SNX4 and this compound, physically interact within the cell.

Methodology:

  • Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (the "bait," e.g., SNX4). The antibody-protein complexes are then captured using protein A/G-conjugated beads.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the other protein of interest (the "prey," e.g., this compound). The presence of the prey protein in the eluate indicates an interaction with the bait protein.

ATG9A Trafficking Assay by Fluorescence Microscopy

Objective: To visualize and quantify the trafficking of ATG9A in response to autophagy induction and the role of sorting nexins.

Methodology:

  • Cell Culture and Transfection: Cells stably or transiently expressing fluorescently tagged ATG9A (e.g., GFP-ATG9A) are used. Cells may be treated with siRNAs to deplete specific sorting nexins.

  • Autophagy Induction: Autophagy is induced by amino acid starvation or treatment with pharmacological agents like Torin1.

  • Live-cell Imaging: The trafficking of GFP-ATG9A-positive vesicles is monitored in real-time using live-cell confocal microscopy.

  • Image Analysis: The number, size, and velocity of ATG9A vesicles are quantified using image analysis software. Colocalization with other markers of the autophagy pathway (e.g., LC3, WIPI2) can also be assessed.

Quantitative Analysis of Amyloid-beta (Aβ) Levels by ELISA

Objective: To measure the amount of secreted Aβ peptides in the cell culture medium.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., HEK293 cells overexpressing APP) are cultured and may be transfected to overexpress or knockdown a sorting nexin like this compound.

  • Conditioned Media Collection: The cell culture medium is collected after a specific incubation period.

  • ELISA: A sandwich enzyme-linked immunosorbent assay (ELISA) is performed using antibodies specific for different forms of Aβ (e.g., Aβ40, Aβ42).

  • Quantification: The concentration of Aβ in the conditioned media is determined by comparing the sample readings to a standard curve of known Aβ concentrations.

Conclusion

This compound is a multifaceted sorting nexin with distinct roles in autophagy and APP processing. While it shares the characteristic PX and BAR domains with other SNX-BAR family members, its lack of intrinsic membrane tubulating activity and its function as part of the SNX4-SNX7 heterodimer highlight a specialized mechanism of action. Compared to well-studied sorting nexins like the components of the retromer/ESCPE-1 complex or SNX27, which have broad roles in receptor recycling, this compound's functions appear to be more context-specific. Further research, particularly direct comparative studies in various cargo trafficking pathways, will be crucial to fully elucidate the unique contributions of this compound to the intricate network of endosomal sorting. This guide provides a framework for researchers to understand the current knowledge of this compound and to design experiments that will further unravel its functions in health and disease.

References

The Dichotomous Role of SNX7 in Cancer: A Tale of Two Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Sorting Nexin 7 Function in Prostate Cancer and Hepatocellular Carcinoma

Sorting Nexin 7 (SNX7), a member of the sorting nexin family of proteins involved in intracellular trafficking, has emerged as a critical regulator in the pathogenesis of different cancers. However, its role appears to be highly context-dependent, functioning as a tumor suppressor in some cancer types while promoting tumorigenesis in others. This guide provides a comprehensive comparison of this compound's function in prostate cancer and hepatocellular carcinoma (HCC) cell lines, supported by experimental data, detailed protocols, and pathway visualizations.

Contrasting Roles of this compound: Tumor Suppressor vs. Oncogene

Emerging evidence paints a dual picture of this compound's involvement in cancer. In prostate cancer, this compound is characterized as a tumor suppressor.[1] Conversely, in hepatocellular carcinoma, this compound expression is significantly upregulated and correlates with poor patient outcomes, suggesting an oncogenic role.[2][3]

Quantitative Analysis of this compound's Effects on Cancer Cell Phenotypes

The functional role of this compound in prostate cancer and HCC has been elucidated through various in vitro experiments. The following tables summarize the key quantitative findings on the impact of this compound modulation on cell proliferation, migration, and invasion.

Table 1: Effect of this compound Overexpression on Prostate Cancer Cell Lines
Cell LineAssayParameter MeasuredResultReference
DU145CCK-8Cell ProliferationDecreased[4]
PC3CCK-8Cell ProliferationDecreased[4]
DU145Transwell AssayCell MigrationDecreased[4]
PC3Transwell AssayCell MigrationDecreased[4]
DU145Transwell AssayCell InvasionDecreased[4]
PC3Transwell AssayCell InvasionDecreased[4]
Table 2: Association of this compound Expression with Hepatocellular Carcinoma Progression
Analysis TypeCohort/DatasetKey FindingImplicationReference
Survival AnalysisTCGA, ICGCHigh this compound expression associated with poor overall survival, disease-specific survival, and progression-free survival.This compound is a negative prognostic marker.[2]
Correlation AnalysisTCGAThis compound expression is positively correlated with advanced pathological stage.This compound is associated with tumor progression.[2][3]
Chemosensitivity AnalysisGDSC datasetElevated this compound expression is positively correlated with increased sensitivity to sorafenib.Potential predictive biomarker for chemotherapy response.[2]
Immunotherapy Response PredictionTIDE algorithmHigh this compound expression is associated with resistance to immunotherapy.Potential predictive biomarker for immunotherapy response.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture

Prostate cancer cell lines (PC3, 22RV1, DU145) and a normal prostate cell line (WPMY-1) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Quantitative Real-Time PCR (qRT-PCR)

Total RNA was extracted from cells using TRIzol reagent. cDNA was synthesized using a reverse transcription kit. qRT-PCR was performed using a SYBR Green PCR kit on a real-time PCR system. The relative expression of this compound was calculated using the 2-ΔΔCt method with GAPDH as the internal control.

Western Blot (WB)

Cells were lysed in RIPA buffer, and protein concentration was determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against this compound and GAPDH, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an ECL detection system.

Cell Proliferation Assay (CCK-8)

Cells were seeded in 96-well plates. At specified time points, CCK-8 solution was added to each well, and the plates were incubated for a further 2 hours. The absorbance at 450 nm was measured using a microplate reader to determine cell viability and proliferation.

Transwell Migration and Invasion Assays

For migration assays, cells were seeded in the upper chamber of a Transwell insert. The lower chamber was filled with a medium containing a chemoattractant. After incubation, non-migrated cells on the upper surface were removed, and migrated cells on the lower surface were fixed, stained, and counted. For invasion assays, the Transwell insert was pre-coated with Matrigel, and the same procedure as the migration assay was followed.

Visualizing this compound's Molecular Mechanisms

The following diagrams illustrate the known signaling pathway of this compound in prostate cancer and the key biological processes it is associated with in hepatocellular carcinoma.

SNX7_Prostate_Cancer_Pathway This compound This compound CFLIP cFLIP This compound->CFLIP activates expression Autophagy Autophagy This compound->Autophagy Proliferation Cell Proliferation This compound->Proliferation Migration Cell Migration This compound->Migration Invasion Cell Invasion This compound->Invasion CFLIP->Autophagy

Caption: this compound signaling in prostate cancer.

SNX7_HCC_Processes cluster_this compound High this compound Expression in HCC cluster_Processes Associated Biological Processes This compound This compound CellCycle Cell Cycle Regulation This compound->CellCycle Senescence Cellular Senescence This compound->Senescence Adhesion Cell Adhesion This compound->Adhesion DNAReplication DNA Replication This compound->DNAReplication MismatchRepair Mismatch Repair This compound->MismatchRepair

Caption: Biological processes associated with this compound in HCC.

Conclusion

The functional role of this compound in cancer is multifaceted and dependent on the specific cellular context. In prostate cancer, this compound acts as a tumor suppressor, inhibiting key malignant phenotypes such as proliferation, migration, and invasion, at least in part through the activation of cFLIP and inhibition of autophagy.[1] In stark contrast, this compound appears to be an oncogene in hepatocellular carcinoma, where its high expression is linked to disease progression and poor prognosis.[2][3] These findings underscore the importance of understanding the tissue-specific functions of proteins like this compound for the development of targeted cancer therapies. Further research is warranted to fully elucidate the upstream regulators and downstream effectors of this compound in different cancer types to exploit its therapeutic potential.

References

Validation of SNX7 as a Prognostic Marker in Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Sorting Nexin 7 (SNX7) as a potential prognostic marker in lung cancer. It compares its emerging role with established biomarkers and presents supporting data from various studies. Detailed experimental protocols and pathway visualizations are included to facilitate further research and validation.

Introduction

Sorting Nexin 7 (this compound) is a member of the sorting nexin family of proteins, which are involved in various intracellular trafficking pathways. Recent studies have suggested a potential role for this compound in cancer progression. While its role in hepatocellular carcinoma has been more extensively studied, emerging evidence points towards its significance as an unfavorable prognostic gene in lung adenocarcinoma.[1] This guide aims to consolidate the current knowledge on this compound in lung cancer and provide a framework for its validation as a prognostic biomarker.

Comparative Analysis of Prognostic Markers in Non-Small Cell Lung Cancer (NSCLC)

The following tables summarize the prognostic value of this compound in comparison to established and other investigational markers in NSCLC. It is important to note that direct head-to-head comparative studies for this compound in a large lung cancer cohort are still emerging. The data for this compound is primarily derived from a comprehensive study on hepatocellular carcinoma, which suggests its potential prognostic value in other cancers, including lung cancer.[2]

Table 1: Comparison of Single Gene Prognostic Markers in NSCLC

MarkerCancer TypeNo. of PatientsHazard Ratio (HR) for Overall Survival (OS)95% Confidence Interval (CI)p-valueCitation(s)
This compound (High Expression) Hepatocellular Carcinoma*374 (TCGA)1.75-0.002[1]
PD-L1 (High Expression) NSCLC11571.751.40 - 2.20< 0.001[3]
KRAS (Mutant) Resected NSCLC10,869Worse DFS and OS--[3]
EGFR (Mutant) Resected NSCLC10,869Prolonged DFS and OS--[3]
ALK (Rearrangement) Surgically Resected LAC-Worse DFS than EGFR mutant-< 0.05[4]

*Data from hepatocellular carcinoma is presented as a surrogate due to the limited availability of specific prognostic data for this compound in lung cancer from the initial search results. This highlights the need for further validation in lung cancer cohorts.

Table 2: Performance of Selected Multi-Gene Prognostic Signatures in Lung Cancer

Gene SignatureNo. of GenesCancer TypeHazard Ratio (HR)95% Confidence Interval (CI)p-valueCitation(s)
Smoking-Associated Signature7Lung Adenocarcinoma1.891.06 - 3.38< 0.007[5]
TME-Related Signature7Stage III-IV LUAD6.42 (OS), 4.74 (PFS)3.32–12.40 (OS), 2.71–8.28 (PFS)< 0.001[6]
Early-Stage NSCLC Signature8Early-Stage NSCLC1.901.55 - 2.338.70E-10[7]
Pyroptosis-Related Signature7Lung Adenocarcinoma2.291-4.34 × 10⁻⁹[1]

Experimental Protocols

Immunohistochemistry (IHC) for this compound Protein Expression

This protocol is adapted from a study on hepatocellular carcinoma and can be optimized for lung cancer tissue sections.[1][2]

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) lung tumor and adjacent normal tissues are sectioned at 3-5 μm thickness.

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to distilled water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by boiling the sections in a citrate (B86180) buffer (0.01 M, pH 6.0) for 15 minutes.

  • Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide for 10 minutes. Non-specific binding is blocked with a serum-free protein block for 30 minutes at room temperature.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against this compound (e.g., anti-SNX7 polyclonal antibody, 1:200 dilution) overnight at 4°C. A negative control is incubated with PBS.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied for 1 hour at room temperature. The signal is developed using a diaminobenzidine (DAB) substrate kit.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

  • Scoring: The staining intensity and the percentage of positive cells are scored. A common method is the H-score, which combines both parameters.

Survival Analysis
  • Data Collection: Collect clinical data including overall survival (OS), disease-free survival (DFS), progression-free survival (PFS), and clinicopathological parameters from the patient cohort.

  • Kaplan-Meier Analysis: Use the Kaplan-Meier method to generate survival curves for high and low this compound expression groups. The log-rank test is used to determine the statistical significance of the difference between the curves.[8]

  • Cox Proportional Hazards Regression: Perform univariate and multivariate Cox regression analyses to determine if this compound expression is an independent prognostic factor after adjusting for other clinical variables (e.g., age, sex, tumor stage, smoking status).[1][7] The results are presented as Hazard Ratios (HR) with 95% Confidence Intervals (CI).

Signaling Pathways and Experimental Workflows

This compound-Associated Signaling Pathway

This compound has been implicated in several key cellular processes relevant to cancer progression, including the epithelial-to-mesenchymal transition (EMT) and autophagy.[9] The following diagram illustrates a potential signaling pathway involving this compound.

SNX7_Signaling_Pathway cluster_upstream Upstream Regulators cluster_this compound This compound Core Function cluster_downstream Downstream Effects cluster_outcome Cancer Hallmarks Growth_Factors Growth Factors (e.g., TGF-β) This compound This compound Growth_Factors->this compound Induces Expression EMT Epithelial-Mesenchymal Transition (EMT) This compound->EMT Promotes Autophagy Autophagy (Inhibition) This compound->Autophagy Inhibits Cell_Cycle Cell Cycle Progression This compound->Cell_Cycle Promotes DNA_Replication DNA Replication This compound->DNA_Replication Promotes Metastasis Metastasis EMT->Metastasis Survival Increased Cell Survival Autophagy->Survival Proliferation Increased Proliferation Cell_Cycle->Proliferation DNA_Replication->Proliferation

Caption: Putative signaling pathways involving this compound in lung cancer.

Experimental Workflow for this compound Validation

The following diagram outlines a typical workflow for validating this compound as a prognostic marker.

Experimental_Workflow A Patient Cohort Selection (Lung Cancer Patients) B Tissue Sample Collection (Tumor and Normal Adjacent) A->B C This compound Expression Analysis B->C D Immunohistochemistry (IHC) (Protein Level) C->D E qRT-PCR / RNA-Seq (mRNA Level) C->E F Data Analysis D->F E->F G Correlation with Clinicopathological Features F->G H Survival Analysis (Kaplan-Meier, Cox Regression) F->H I Comparison with Other Biomarkers F->I J Validation in Independent Cohort H->J I->J K Conclusion on Prognostic Value J->K

Caption: Workflow for validating this compound as a prognostic marker.

Conclusion

The available evidence suggests that this compound is a promising candidate as an unfavorable prognostic marker in lung cancer. Its association with key cancer-related pathways such as EMT and cell cycle regulation provides a biological rationale for its role in tumor progression. However, rigorous validation in large, well-annotated lung cancer cohorts is essential. Direct comparative studies with established biomarkers like PD-L1, EGFR, KRAS, and ALK will be crucial to ascertain its independent prognostic value and potential clinical utility. The experimental protocols and workflows provided in this guide offer a foundation for researchers to undertake these necessary validation studies.

References

SNX7 Knockout vs. Knockdown: A Comparative Guide to Phenotypic Differences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sorting nexin 7 (SNX7), a member of the sorting nexin (SNX) family, plays a crucial role in intracellular trafficking, particularly in the regulation of endosomal sorting and autophagy. Understanding the precise cellular functions of this compound is critical for elucidating its role in various diseases, including cancer and neurodegenerative disorders. Two primary reverse genetics techniques, gene knockout (KO) and gene knockdown (KD), are employed to study the loss-of-function phenotypes of this compound. This guide provides a comprehensive comparison of the known phenotypic differences between this compound knockout and knockdown, supported by experimental data and detailed protocols.

Distinguishing Knockout and Knockdown Methodologies

Gene knockout and knockdown both aim to reduce the functional level of a specific protein. However, they operate through fundamentally different mechanisms, which can lead to distinct phenotypic outcomes.

  • Gene Knockout (KO): This technique involves the permanent deletion or disruption of the gene at the genomic DNA level, typically using CRISPR-Cas9 technology. This results in a complete and heritable loss of protein expression.

  • Gene Knockdown (KD): This method involves the transient silencing of gene expression at the mRNA level, commonly achieved using small interfering RNAs (siRNAs). This leads to a partial and temporary reduction in protein levels.

The choice between KO and KD can influence experimental outcomes due to factors such as the completeness of protein depletion, potential off-target effects of siRNAs, and possible compensatory mechanisms that may arise in response to a complete gene loss in knockout models.

Phenotypic Consequences of this compound Deficiency

The majority of studies investigating the function of this compound have utilized siRNA-mediated knockdown in cell lines. Data on this compound knockout models are more limited, with some insights coming from studies in zebrafish. A direct comparison of phenotypes in the same model system is not yet available in the literature.

This compound Knockdown Phenotypes

siRNA-mediated silencing of this compound has revealed its significant role in autophagy and cancer progression.

Table 1: Summary of Quantitative Phenotypic Data from this compound Knockdown Studies

Phenotype Cell Line Experimental Observation Quantitative Change Reference
Autophagy hTERT-RPE1Increased number of starvation-induced GFP-ATG13 punctaStatistically significant increase[1][2]
hTERT-RPE1Increased numbers of starvation-induced WIPI2, ATG16L1, and GFP-ATG5 punctaStatistically significant increase[2]
hTERT-RPE1Reduced autophagic flux (LC3B turnover)Not statistically significant[1]
Cancer Cell Proliferation Prostate Cancer (PC3, DU145)Overexpression of this compound inhibits proliferationSignificant decrease[3][4]
Cancer Cell Migration & Invasion Prostate Cancer (PC3, DU145)Overexpression of this compound inhibits migration and invasionSignificant decrease[3][4]
Apoptosis HeLa, HepG2Functions as an anti-apoptotic protein-[5]

Signaling Pathways Affected by this compound Knockdown:

  • Autophagy: this compound, in a heterodimer with SNX4, is crucial for the efficient trafficking of ATG9A, a key protein in autophagosome formation.[3] Knockdown of this compound leads to an accumulation of early autophagy markers, suggesting a role in the maturation of autophagosomes.[2]

  • Cancer Progression: In prostate cancer, this compound appears to act as a tumor suppressor.[3][4] Its overexpression inhibits cell proliferation, migration, and invasion. Mechanistically, this compound can activate the expression of CFLIP, which in turn inhibits the interaction between ATG3 and LC3, thereby suppressing autophagy.[3][4]

This compound Knockout Phenotypes

Data on this compound knockout models are sparse. The most detailed information comes from a study using a morpholino-induced knockdown, which functions similarly to a knockout during early development, in zebrafish.

Table 2: Summary of Phenotypic Data from this compound Knockout/Morpholino Studies

Phenotype Model Organism Experimental Observation Reference
Liver Development ZebrafishDisrupted liver development[6]
Hepatocyte Apoptosis ZebrafishIncreased occurrence of hepatocyte apoptosis[6]

These findings in zebrafish suggest an essential role for this compound in embryonic development, particularly in the formation and survival of liver tissue.[6] The gnomAD database suggests that the loss of one copy of this compound is likely not lethal in humans, as there are control individuals with deletions of copy number variants containing this compound.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: siRNA-Mediated Knockdown of this compound in Mammalian Cells

Objective: To transiently reduce the expression of this compound in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, hTERT-RPE1)

  • Complete cell culture medium

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX transfection reagent

  • This compound-specific siRNA and a non-targeting control siRNA (20 µM stocks)

  • 6-well plates

  • Sterile microcentrifuge tubes

  • Reagents for RNA extraction and qRT-PCR or protein extraction and Western blotting

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well to be transfected, dilute 5 µL of 20 µM siRNA stock (this compound-specific or control) in 245 µL of Opti-MEM in a microcentrifuge tube.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 245 µL of Opti-MEM.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume 500 µL). Mix gently by pipetting and incubate at room temperature for 20 minutes.

  • Transfection:

    • Add the 500 µL of siRNA-Lipofectamine complex dropwise to the cells in the 6-well plate.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown:

    • After the incubation period, harvest the cells.

    • Assess the knockdown efficiency at the mRNA level using qRT-PCR or at the protein level using Western blotting with an antibody specific for this compound.

Protocol 2: CRISPR-Cas9 Mediated Knockout of this compound in Mammalian Cells

Objective: To generate a stable cell line with a complete loss of this compound expression.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Plasmid expressing Cas9 nuclease and a single guide RNA (sgRNA) targeting an early exon of the this compound gene (e.g., pSpCas9(BB)-2A-Puro (PX459))

  • Non-targeting control sgRNA plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Puromycin (B1679871) (for selection)

  • 96-well plates for single-cell cloning

  • Reagents for genomic DNA extraction, PCR, and Sanger sequencing

Procedure:

  • sgRNA Design and Cloning: Design and clone two independent sgRNAs targeting the first or second exon of the this compound gene into the Cas9 expression vector.

  • Transfection: Transfect the this compound-targeting or control Cas9/sgRNA plasmid into the cells using a suitable transfection reagent according to the manufacturer's protocol.

  • Selection: 24 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.

  • Single-Cell Cloning: After 2-3 days of selection, dilute the surviving cells and seed them into 96-well plates at a density of approximately 0.5 cells per well to isolate single clones.

  • Expansion of Clones: Allow single cells to grow into colonies over 1-2 weeks. Expand the individual clones into larger culture vessels.

  • Screening for Knockout:

    • Extract genomic DNA from each expanded clone.

    • Perform PCR to amplify the region of the this compound gene targeted by the sgRNA.

    • Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

  • Validation of Knockout: Confirm the absence of this compound protein expression in the identified knockout clones by Western blotting.

Visualizing this compound-Related Pathways and Workflows

To better understand the cellular context of this compound function, the following diagrams illustrate a key signaling pathway and the experimental workflow for generating a knockout cell line.

SNX7_Autophagy_Pathway cluster_endosome Endosomal Compartment cluster_autophagosome Autophagosome Formation SNX4_this compound SNX4-SNX7 Complex ATG9A ATG9A SNX4_this compound->ATG9A Trafficking Isolation_Membrane Isolation Membrane (Phagophore) ATG9A->Isolation_Membrane Delivery of Membrane Autophagosome Autophagosome Isolation_Membrane->Autophagosome Elongation & Closure mTORC1 mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibition ULK1_Complex->Isolation_Membrane Initiation CRISPR_Knockout_Workflow A sgRNA Design & Cloning (Targeting this compound exon) B Transfection of Cas9/sgRNA Plasmid A->B C Puromycin Selection B->C D Single-Cell Cloning C->D E Expansion of Clones D->E F Genomic DNA Analysis (PCR & Sequencing) E->F G Western Blot Validation F->G H This compound Knockout Cell Line G->H

References

A Comparative Analysis of SNX7 Orthologs: From Yeast to Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sorting Nexin 7 (SNX7) is a member of the sorting nexin (SNX) family, a group of proteins characterized by the presence of a Phox (PX) domain that mediates interactions with phosphoinositides, playing a crucial role in intracellular trafficking. Many SNX proteins, including this compound, also feature a Bin/Amphiphysin/Rvs (BAR) domain, which is involved in sensing and inducing membrane curvature. This guide provides a comparative analysis of this compound orthologs across various species, from single-celled yeast to complex vertebrates, highlighting conserved structural features, functional roles, and providing key experimental data and protocols for further investigation.

Structural and Domain Architecture Comparison

This compound orthologs exhibit a conserved domain architecture, featuring an N-terminal PX domain and a C-terminal BAR domain. This structural conservation underscores the fundamental role of this compound in membrane trafficking and remodeling across diverse species.

FeatureHomo sapiens (Human)Mus musculus (Mouse)Danio rerio (Zebrafish)Drosophila melanogaster (Fly)Caenorhabditis elegans (Worm)Saccharomyces cerevisiae (Yeast)
Protein Name Sorting nexin-7Sorting nexin-7Sorting nexin-7This compound-like (predicted)This compound-like (predicted)Vps5/Snx4/Atg24 (SNX-BAR family)
Length (amino acids) 387386385NP_649231.1 (413)NP_495761.1 (405)Vps5 (698), Snx4 (608), Atg24 (531)
PX Domain YesYesYesYes (predicted)Yes (predicted)Yes
BAR Domain YesYesYesYes (predicted)Yes (predicted)Yes
Sequence Identity to Human (%) 1009875~40 (predicted)~35 (predicted)Low (Distant Homology)

Table 1: Comparison of this compound Ortholog Protein Features. This table summarizes the key structural and sequence features of this compound orthologs in selected model organisms. Sequence identity percentages are approximate and based on BLAST comparisons. The yeast proteins listed are members of the SNX-BAR family with functional similarities, but are not direct orthologs of this compound.

Functional Comparison of this compound Orthologs

The functional roles of this compound and its related proteins are centered on endosomal sorting and trafficking, with implications in a variety of cellular processes.

FunctionHomo sapiens (Human)Mus musculus (Mouse)Danio rerio (Zebrafish)Drosophila melanogaster (Fly)Caenorhabditis elegans (Worm)Saccharomyces cerevisiae (Yeast)
Cellular Trafficking Regulates endocytosis and intracellular trafficking. Forms a heterodimer with SNX4 to control ATG9A trafficking.[1]Involved in intracellular protein transport.Essential for proper vesicle transport.Predicted to be involved in endosomal sorting.Predicted to be involved in endosomal trafficking.SNX-BAR proteins (Vps5, Snx4) are crucial for retrograde transport from endosomes to the Golgi.[2][3]
Autophagy Positive regulator of autophagosome assembly.[1] The SNX4-SNX7 heterodimer is critical for efficient autophagy.[4]Implicated in autophagy regulation.Not extensively studied.Not extensively studied.Not extensively studied.Snx4/Atg24 is required for selective autophagy pathways.[2][5]
Development Implicated in various developmental processes.Important for normal embryonic development.Essential for fetal liver development and acts as an anti-apoptotic protein.[6] Knockdown leads to liver development defects and increased apoptosis.[7]Not extensively studied.The related protein SAX-7 (L1CAM homolog) is crucial for maintaining neuronal architecture.[8][9][10]Not applicable.
Disease Association Implicated in hepatocellular carcinoma and Alzheimer's disease.[6]Studied in models of human diseases.Used as a model to study developmental defects related to this compound dysfunction.Not extensively studied.Not directly linked, but trafficking defects can lead to neuronal disorders.Not applicable.

Table 2: Functional Roles of this compound Orthologs. This table outlines the known and predicted functions of this compound orthologs across different species, highlighting both conserved and species-specific roles.

Gene Expression and Subcellular Localization

SpeciesTissue/Cell Type ExpressionSubcellular Localization
Human Ubiquitous, with higher expression in the brain, liver, and kidney.[11][12]Cytoplasm, early endosomes, and multivesicular bodies.[6]
Mouse Broadly expressed, with notable expression in the brain and during embryonic development.[13][14]Expected to be similar to human (cytoplasmic and endosomal).
Zebrafish Expressed during early embryonic development, particularly in the liver.[15]Not explicitly determined, but functional data suggests endosomal localization.
Drosophila Not well characterized.Predicted to be endosomal.
C. elegans Not well characterized.Predicted to be endosomal.
Yeast Constitutively expressed.Endosomes and vacuolar membranes.[2]

Table 3: Expression and Localization of this compound Orthologs. This table provides an overview of the expression patterns and subcellular localization of this compound orthologs.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures related to this compound research, the following diagrams are provided in DOT language.

SNX7_Autophagy_Pathway cluster_0 Endosomal Compartment cluster_1 Autophagosome Assembly SNX4 SNX4 SNX4_this compound SNX4-SNX7 Heterodimer SNX4->SNX4_this compound Forms This compound This compound This compound->SNX4_this compound ATG9A_vesicle ATG9A Vesicle SNX4_this compound->ATG9A_vesicle Regulates trafficking of Autophagosome Autophagosome ATG9A_vesicle->Autophagosome Contributes to

Figure 1: this compound in the Autophagy Pathway. This diagram illustrates the role of the SNX4-SNX7 heterodimer in regulating the trafficking of ATG9A-containing vesicles, which is a crucial step for the assembly of autophagosomes.

Co_IP_Workflow start Cell Lysate (containing Protein X and this compound) incubation Incubate with anti-SNX7 Antibody start->incubation beads Add Protein A/G Beads incubation->beads wash Wash to remove non-specific binding beads->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot / Mass Spec elution->analysis

Figure 2: Co-Immunoprecipitation Workflow. A schematic representation of the experimental workflow for identifying proteins that interact with this compound using co-immunoprecipitation.

CRISPR_Knockout_Workflow design Design sgRNA targeting this compound gene transfect Co-transfect cells with Cas9 and sgRNA plasmids design->transfect selection Select transfected cells (e.g., antibiotic resistance) transfect->selection validation Validate this compound knockout (Sequencing, Western Blot) selection->validation phenotype Phenotypic Analysis validation->phenotype

Figure 3: CRISPR/Cas9 Knockout Workflow. This diagram outlines the key steps involved in generating a this compound knockout cell line using the CRISPR/Cas9 gene-editing technology.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound function.

Co-Immunoprecipitation (Co-IP) for this compound Interaction Partners

Objective: To identify proteins that interact with this compound in a cellular context.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors

  • Anti-SNX7 antibody (validated for immunoprecipitation)

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting apparatus

  • Mass spectrometer for protein identification

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Pre-clearing: (Optional but recommended) Add control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and discard them.

  • Immunoprecipitation: Add the anti-SNX7 antibody or isotype control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove unbound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer. For Western blot analysis, proteins can be directly eluted in SDS-PAGE sample buffer by boiling. For mass spectrometry, use a compatible elution buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of the this compound interactome.

CRISPR/Cas9-Mediated Knockout of this compound

Objective: To generate a stable this compound knockout cell line for functional studies.

Materials:

  • Cas9 expression vector (e.g., lentiCRISPRv2)

  • sgRNA expression vector or synthetic sgRNA targeting a specific exon of the this compound gene

  • Lipofectamine or other transfection reagent

  • Puromycin or other selection agent (if using a vector with a resistance marker)

  • Genomic DNA extraction kit

  • PCR primers flanking the sgRNA target site

  • T7 Endonuclease I or Sanger sequencing for mutation detection

  • Anti-SNX7 antibody for Western blot validation

Procedure:

  • sgRNA Design: Design and validate sgRNAs targeting an early exon of the this compound gene to induce a frameshift mutation.

  • Transfection: Co-transfect the Cas9 and sgRNA expression vectors into the target cell line using a suitable transfection method.

  • Selection: If using a vector with a selectable marker, apply the appropriate selection agent (e.g., puromycin) to enrich for transfected cells.

  • Clonal Isolation: Isolate single cells by limiting dilution or FACS to establish clonal cell lines.

  • Genotyping: Extract genomic DNA from individual clones. Amplify the region targeted by the sgRNA by PCR. Detect mutations using the T7 Endonuclease I assay or by Sanger sequencing of the PCR products.

  • Validation of Knockout: Confirm the absence of this compound protein expression in knockout clones by Western blotting.

  • Phenotypic Analysis: Use the validated this compound knockout cell line to investigate the functional consequences of this compound loss.

siRNA-Mediated Knockdown of this compound

Objective: To transiently reduce the expression of this compound for short-term functional assays.

Materials:

  • Validated siRNAs targeting this compound mRNA

  • Non-targeting control siRNA

  • Lipofectamine RNAiMAX or other siRNA transfection reagent

  • Opti-MEM or other serum-free medium

  • RT-qPCR reagents for measuring mRNA levels

  • Anti-SNX7 antibody for Western blot analysis

Procedure:

  • Cell Seeding: Seed cells in antibiotic-free medium to be 30-50% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation: Dilute the this compound siRNA or control siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM. Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh antibiotic-free medium.

  • Incubation: Incubate the cells for 24-72 hours, depending on the cell type and the stability of the this compound protein.

  • Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA level (by RT-qPCR) and the protein level (by Western blotting).

  • Functional Assay: Perform the desired functional assay within the optimal window of this compound knockdown.

This comparative guide provides a foundational understanding of this compound orthologs across different species. The provided data and protocols serve as a valuable resource for researchers aiming to further elucidate the intricate roles of this conserved protein in cellular trafficking and disease.

References

Sorting Nexins in Receptor Trafficking: A Comparative Guide to SNX7 and SNX1 Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sorting nexins (SNXs) are a large family of proteins that play crucial roles in orchestrating the intricate network of intracellular trafficking. By binding to phosphoinositide-rich membranes of endosomes, they regulate the fate of internalized cell surface receptors, directing them towards either degradation in lysosomes or recycling back to the plasma membrane. This sorting decision is critical for maintaining cellular homeostasis and modulating signal transduction pathways. Among the 33 known mammalian SNXs, SNX1 and SNX7, both belonging to the SNX-BAR subfamily, exhibit distinct functionalities in receptor sorting. This guide provides a comprehensive comparison of their roles, supported by experimental data, to elucidate their differential impact on receptor trafficking.

At a Glance: Key Functional Distinctions

FeatureSNX1This compound
Primary Function Primarily involved in both endosome-to-lysosome and endosome-to-Trans-Golgi Network (TGN) trafficking.Primarily involved in endosomal recycling pathways.
Key Interaction Partners Forms heterodimers with SNX2, SNX5, and SNX6; interacts with the core retromer complex (Vps26, Vps29, Vps35).Forms a heterodimer with SNX4.
Trafficking Outcome Can promote both receptor degradation and recycling/retrograde transport.Primarily promotes receptor and cargo recycling.
Known Cargo Examples Protease-Activated Receptor 1 (PAR1)[1][2], Epidermal Growth Factor Receptor (EGFR)[3], Mannose-6-Phosphate Receptor (MPR)[4][5].Transferrin Receptor (TfR)[6], ATG9A[7][8].
Mechanism Can function both dependently and independently of the core retromer complex to sort cargo.[1][9][10]The SNX4/SNX7 complex facilitates the formation of tubular carriers for recycling cargo from endosomes.[6]

SNX1: A Dual-Function Sorter for Degradation and Retrieval

SNX1 is a well-characterized sorting nexin that participates in multiple trafficking pathways. Its function is often linked to the retromer complex, a key player in the retrieval of transmembrane proteins from endosomes to the TGN. However, a growing body of evidence demonstrates that SNX1 also plays a crucial, retromer-independent role in directing receptors to the lysosome for degradation.

Role in Lysosomal Degradation: The Case of PAR1

A prime example of SNX1's function in receptor degradation is the sorting of the Protease-Activated Receptor 1 (PAR1). Upon activation, PAR1 is internalized and targeted to lysosomes for degradation, a process that terminates its signaling. Studies have shown that depletion of SNX1 significantly inhibits the degradation of activated PAR1, leading to its accumulation.[1][2] Interestingly, this function of SNX1 in PAR1 sorting is independent of the core retromer components Vps26 and Vps35, highlighting a distinct, retromer-independent degradative pathway mediated by SNX1.[1][9]

Role in Retrograde Trafficking: The Mannose-6-Phosphate Receptor

In concert with the retromer complex, SNX1 is essential for the retrograde transport of the Mannose-6-Phosphate Receptor (MPR) from endosomes to the TGN.[4][5] This process is vital for the proper delivery of lysosomal hydrolases. SNX1, in a heterodimer with SNX2, SNX5, or SNX6, is thought to be responsible for inducing membrane curvature and forming the tubular carriers that transport MPR back to the TGN.[11]

This compound: A Specialist in Endosomal Recycling

In contrast to the dual functionality of SNX1, this compound's known roles are more specialized towards endosomal recycling pathways. It functions as part of a heterodimeric complex with SNX4, and this SNX4/SNX7 complex is implicated in the recycling of specific cargo from endosomes.[6][7][12][13]

Role in Transferrin Receptor Recycling

The transferrin receptor (TfR) is a classic example of a receptor that undergoes constitutive recycling between the plasma membrane and endosomes to mediate iron uptake. The SNX4/SNX7 complex has been shown to be involved in the transport and recycling of TfR from the plasma membrane to endosomes.[6] This suggests a role for the SNX4/SNX7 complex in the endocytic and subsequent recycling steps of the TfR trafficking itinerary. Depletion of components of this complex can lead to the mis-sorting of TfR and its potential degradation.[14]

A Potential Role in Degradative Pathways: The Case of APP

While primarily linked to recycling, there is evidence suggesting that this compound may also participate in directing specific cargo for lysosomal degradation. Overexpression of this compound has been found to reduce the levels of amyloid-β peptides by enhancing the lysosomal degradation of the Amyloid Precursor Protein (APP).[15][16] This indicates that this compound's function may be cargo-dependent, and it could play a role in both recycling and degradative pathways, although its primary characterized function remains in recycling.

Summary of Quantitative Data

Direct quantitative comparisons of SNX1 and this compound function on the same receptor are limited in the literature. However, data from individual studies on their respective primary cargoes highlight their distinct effects on receptor fate.

ExperimentSNX1 (on PAR1)SNX4/SNX7 (on TfR)Reference
siRNA Knockdown Effect on Receptor Level Marked inhibition of agonist-induced PAR1 degradation.Significant reduction in TfR levels, suggesting missorting and degradation.[1],[14]
Receptor Half-life Depletion of SNX1 increases the half-life of activated PAR1.Depletion of SNX4 (this compound's partner) decreases the half-life of TfR.[1],[14]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the functions of SNX1 and this compound in receptor sorting.

siRNA-mediated Knockdown and Receptor Degradation Assay

Objective: To determine the effect of SNX1 or this compound depletion on the degradation of a specific receptor.

Methodology:

  • Cell Culture and Transfection: Plate cells (e.g., HeLa or HEK293) and transfect with siRNAs targeting SNX1, this compound, or a non-targeting control using a suitable transfection reagent.

  • Protein Depletion Confirmation: After 48-72 hours, lyse a subset of cells and perform Western blotting to confirm the efficient knockdown of the target SNX protein.

  • Receptor Degradation Assay:

    • Treat the remaining cells with a ligand to induce receptor internalization and degradation (e.g., thrombin for PAR1).

    • At various time points post-stimulation, lyse the cells.

    • Analyze the levels of the receptor of interest by Western blotting.

  • Data Analysis: Quantify the band intensities of the receptor at each time point and normalize to a loading control (e.g., GAPDH or tubulin). Plot the percentage of remaining receptor over time to determine the degradation rate.

Receptor Recycling Assay

Objective: To assess the role of the SNX4/SNX7 complex in the recycling of a receptor (e.g., Transferrin Receptor).

Methodology:

  • Cell Culture and siRNA Transfection: As described in the degradation assay, knockdown SNX4 and/or this compound.

  • Receptor Labeling:

    • Incubate cells with a labeled ligand (e.g., fluorescently tagged transferrin) or an antibody against the extracellular domain of the receptor on ice to allow binding but not internalization.

    • Wash away unbound ligand/antibody.

  • Internalization and Chase:

    • Shift the cells to 37°C to allow internalization for a defined period.

    • To measure recycling, remove the extracellularly bound label (e.g., by an acid wash) and continue the incubation at 37°C for various chase periods.

  • Quantification of Recycled Receptors:

    • At each chase time point, quantify the amount of labeled ligand/antibody that has returned to the cell surface. This can be done by flow cytometry or by using a secondary antibody that only binds to the recycled, surface-exposed primary antibody.

  • Data Analysis: Calculate the percentage of internalized receptor that is recycled back to the plasma membrane over time.

Conclusion

SNX1 and this compound, despite both being members of the SNX-BAR family, exhibit distinct and largely non-overlapping functions in receptor sorting. SNX1 is a versatile regulator involved in both the retromer-dependent retrograde pathway and a retromer-independent degradative pathway. In contrast, this compound, in complex with SNX4, is primarily dedicated to endosomal recycling pathways. Understanding these differential functions is crucial for dissecting the complexities of intracellular trafficking and for the development of therapeutic strategies that target specific receptor pathways. Further research is needed to identify the full spectrum of cargo for each of these sorting nexins and to uncover the molecular determinants of their distinct sorting decisions.

References

Validating SNX7's Role in Autophagy: A Comparative Guide Using ATG Knockout Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sorting Nexin 7 (SNX7) is an emerging player in the intricate process of autophagy, the cellular self-cleaning mechanism essential for homeostasis and implicated in numerous diseases. Validating the precise role and position of this compound within the autophagy pathway requires rigorous experimental approaches. This guide provides a comparative framework for validating this compound's function, with a special emphasis on the use of autophagy-related (ATG) gene knockout cell lines as definitive controls.

Introduction to this compound's Putative Roles in Autophagy

Current research suggests at least two distinct, and potentially context-dependent, roles for this compound in autophagy:

  • Positive Regulation via ATG9A Trafficking: As part of a heterodimer with SNX4, this compound is implicated in the trafficking of ATG9A, the only transmembrane protein in the core autophagy machinery.[1][2][3] This function is crucial for the delivery of membranes to the nascent autophagosome, also known as the isolation membrane, placing this compound at an early stage of autophagosome biogenesis.[1][2]

  • Inhibitory Regulation in Prostate Cancer: In the context of prostate cancer, this compound has been shown to inhibit autophagy by activating the expression of CFLIP (Cellular FLICE-like inhibitory protein). This, in turn, weakens the interaction between ATG3 and LC3A, a critical step for LC3 lipidation and autophagosome maturation.

This guide will focus on experimental strategies to dissect these roles, using ATG knockout cells to establish epistatic relationships and precisely map this compound's function within the canonical autophagy pathway.

Experimental Workflow for Validating this compound's Role

The following workflow outlines a logical progression of experiments to validate the role of this compound in autophagy, comparing its depletion phenotype in wild-type cells versus a panel of key ATG knockout cell lines.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Epistasis Analysis with ATG Knockouts cluster_2 Phase 3: Mechanistic Investigation A Generate this compound Knockdown/Knockout (siRNA or CRISPR) B Autophagic Flux Assay (LC3 Turnover) A->B C Immunofluorescence (LC3, p62, WIPI2 puncta) A->C F Repeat Autophagic Flux and Immunofluorescence Assays B->F D Generate ATG Knockout Cell Lines (e.g., ATG9A, ATG5, ATG16L1) E Deplete this compound in ATG KO backgrounds D->E E->F G Co-immunoprecipitation (this compound-ATG9A) E->G H ATG9A Trafficking Assay E->H I ATG3-LC3 Co-IP Assay E->I

Caption: Experimental workflow for this compound validation.

Logical Framework for Using ATG Knockout Controls

The core of this validation strategy lies in a genetic approach known as epistasis analysis. By knocking down this compound in cell lines deficient for specific core autophagy proteins, one can determine if this compound acts upstream, downstream, or in a parallel pathway to the knocked-out ATG protein.

ATG Knockout ControlRole in AutophagyRationale for Use in this compound ValidationPredicted Outcome if this compound Acts Upstream
ATG9A KO Transmembrane protein essential for membrane transport to the phagophore.To test the hypothesis that this compound's primary role is in ATG9A trafficking.The phenotype of this compound depletion in ATG9A KO cells should be identical to the ATG9A KO phenotype alone (no additive effect), as the pathway is already blocked at a downstream step.
ATG5 KO Essential for the ATG12-ATG5-ATG16L1 complex, which acts as an E3-like ligase for LC3 lipidation.[4]To determine if this compound functions upstream of the core LC3 conjugation machinery.Similar to ATG9A KO, the this compound depletion phenotype should be masked by the ATG5 KO phenotype. This would support this compound's role in an early step like membrane trafficking.
ATG7 KO E1-like activating enzyme for both the ATG8 (LC3) and ATG12 conjugation systems.Provides a comprehensive block of autophagosome formation.The phenotype of this compound depletion will be non-additive to the ATG7 KO phenotype, confirming this compound's role within the canonical autophagy pathway.
ATG16L1 KO Part of the ATG12-ATG5-ATG16L1 complex that determines the site of LC3 lipidation.To further dissect the relationship between this compound and the LC3 conjugation machinery.The phenotype of this compound depletion should be masked by the ATG16L1 KO phenotype.

Data Presentation: Expected Outcomes of this compound Depletion in WT vs. ATG KO backgrounds

The following tables summarize the expected quantitative data from key experiments.

Table 1: Autophagic Flux Analysis (LC3-II/Actin Ratio by Western Blot)

Cell LineTreatmentExpected LC3-II/Actin (Normalized)Interpretation
Wild-Type Control1.0Basal autophagy
This compound KD↓ (e.g., 0.4)Impaired autophagic flux
This compound KD + Bafilomycin A1↓ (e.g., 1.5 vs. WT+Baf A1 at 4.0)Reduced autophagosome formation
ATG9A KO Control~0.1Autophagy blocked
This compound KD~0.1No additive effect; this compound likely acts upstream or on the same pathway as ATG9A
ATG5 KO Control~0.1Autophagy blocked
This compound KD~0.1No additive effect; this compound likely acts upstream of LC3 conjugation

Table 2: Quantification of Autophagy-Related Puncta (per cell by Immunofluorescence)

Cell LineMarkerControl PunctaThis compound KD PunctaInterpretation
Wild-Type LC3~15↓ (~5)Reduced autophagosome formation
p62/SQSTM1~10↑ (~25)Accumulation due to blocked degradation
WIPI2~12↑ (~20)[1]Potential accumulation of early autophagic structures due to a block in a subsequent step (e.g., ATG5 recruitment)
ATG9A KO LC3~0-1~0-1No additive effect
ATG5 KO WIPI2~12~12No additive effect on WIPI2 puncta if this compound acts upstream of ATG5 recruitment to these structures

Signaling Pathway and Experimental Logic Diagrams

G cluster_0 This compound's Role in ATG9A Trafficking Endosome Endosome ATG9A_vesicle ATG9A Vesicle Endosome->ATG9A_vesicle sorting SNX4_this compound SNX4-SNX7 Complex SNX4_this compound->ATG9A_vesicle regulates trafficking Phagophore Phagophore (Isolation Membrane) ATG9A_vesicle->Phagophore delivery

References

Comparing the effect of SNX7 overexpression versus CFLIP overexpression in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of overexpressing Sorting Nexin 7 (SNX7) and cellular FLICE-like inhibitory protein (cFLIP) in cancer cells. This analysis is based on experimental data from peer-reviewed literature and aims to elucidate the distinct and overlapping roles of these two proteins in key cancer-related cellular processes.

Introduction

Both this compound and cFLIP are emerging as significant players in cancer biology, with evidence suggesting their involvement in regulating cell survival, proliferation, and metastasis. While cFLIP is a well-established anti-apoptotic protein, the role of this compound is more complex and appears to be context-dependent. Notably, recent research has unveiled a direct regulatory link between this compound and cFLIP, adding a new layer of complexity to their individual and combined effects on cancer progression. This guide will dissect the currently available data to provide a clear comparison of their functions.

Data Presentation: Quantitative Effects on Cancer Cell Phenotypes

The following tables summarize the quantitative effects of this compound and cFLIP overexpression on key cancer hallmarks. It is important to note that the effects of these proteins can be highly dependent on the cancer type and cellular context.

Phenotype Protein Overexpressed Cell Line Assay Quantitative Effect Reference
ProliferationThis compoundDU145 (Prostate)CCK-8Significant reduction in cell proliferation compared to control.[1]
PC3 (Prostate)CCK-8Significant reduction in cell proliferation compared to control.[1]
cFLIPProstate Cancer CellsColony FormationIncreased colony formation.[2][3]
Breast Cancer CellsMTT AssayNo significant change in viability with cFLIPp43 overexpression.[4]
MigrationThis compoundDU145 (Prostate)TranswellWeakened cell migration ability.[1]
PC3 (Prostate)TranswellWeakened cell migration ability.[1]
cFLIPMDA-MB-231 (Breast)TranswellMarked 4-fold reduction in cell motility.[5]
Prostate Cancer CellsNot SpecifiedIncreased cell motility.[6]
InvasionThis compoundDU145 (Prostate)TranswellWeakened cell invasion ability.[1]
PC3 (Prostate)TranswellWeakened cell invasion ability.[1]
cFLIPMDA-MB-231 (Breast)Transwell with MatrigelMarked 4-fold reduction in cell invasion.[5]
Prostate Cancer CellsNot SpecifiedIncreased invasive activity.[2][3]
ApoptosisThis compoundHepatocytesNot SpecifiedFunctions as an anti-apoptotic protein.[7]
cFLIPJurkat (T-cell leukemia)CD95L-induced cell deathProtected against CD95L-induced cell death.[4]
Breast Cancer CellsTRAIL-induced apoptosisOverexpression restores resistance to TRAIL-induced apoptosis.[8]

Signaling Pathways and Interactions

cFLIP Signaling

cFLIP is a master anti-apoptotic regulator that primarily functions by inhibiting the activation of caspase-8 at the Death-Inducing Signaling Complex (DISC).[2] It exists in two major splice variants, cFLIP long (cFLIPL) and cFLIP short (cFLIPS). Overexpression of cFLIP has been observed in numerous cancers and is often associated with resistance to apoptosis-inducing therapies.[2][9] Beyond its anti-apoptotic role, cFLIP can also activate pro-survival signaling pathways, including NF-κB and ERK, further promoting cancer cell survival and proliferation.[2]

cFLIP_Signaling Death_Ligands Death Ligands (e.g., TRAIL, FasL) Death_Receptors Death Receptors (e.g., DR4/5, Fas) Death_Ligands->Death_Receptors DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptors->DISC Caspase8_Activation Caspase-8 Activation DISC->Caspase8_Activation cFLIP cFLIP (Overexpressed) cFLIP->Caspase8_Activation Inhibits NFkB_ERK NF-κB & ERK Activation cFLIP->NFkB_ERK Activates Apoptosis Apoptosis Caspase8_Activation->Apoptosis Survival_Proliferation Cell Survival & Proliferation NFkB_ERK->Survival_Proliferation

Figure 1: Simplified cFLIP signaling pathway in cancer cells.

This compound and its Interaction with cFLIP

The role of this compound in cancer is less defined and appears to be dichotomous. In prostate cancer, this compound acts as a tumor suppressor, with its overexpression leading to decreased proliferation, migration, and invasion.[1] Conversely, in hepatocellular carcinoma, high this compound expression is associated with unfavorable outcomes and it has been described as an anti-apoptotic protein in liver tissue.[7]

A pivotal study in prostate cancer has demonstrated that this compound exerts its tumor-suppressive effects by activating the expression of cFLIP.[1] This finding is intriguing as cFLIP is generally considered pro-tumorigenic. The study showed that this compound overexpression increased cFLIP protein levels and that the anti-proliferative and anti-invasive effects of this compound could be reversed by knocking down cFLIP.[1][10] This suggests a novel regulatory axis where this compound modulates cancer cell phenotype through cFLIP in a manner that is contrary to the canonical role of cFLIP.

SNX7_cFLIP_Interaction This compound This compound (Overexpressed) cFLIP_Expression cFLIP Expression This compound->cFLIP_Expression Activates Proliferation Proliferation cFLIP_Expression->Proliferation Inhibits Migration_Invasion Migration & Invasion cFLIP_Expression->Migration_Invasion Inhibits

Figure 2: this compound-cFLIP regulatory axis in prostate cancer.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation (MTT/CCK-8 Assay)

This colorimetric assay measures cell metabolic activity, which is indicative of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and culture for 24 hours.

  • Transfection/Treatment: Transfect cells with this compound or cFLIP overexpression vectors or control vectors.

  • Incubation: Culture the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add 10 µL of MTT (5 mg/mL in PBS) or CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Solubilization (for MTT): Add 100 µL of solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

Proliferation_Assay_Workflow Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Transfect Transfect with This compound/cFLIP vector Seed_Cells->Transfect Incubate Incubate (24-72h) Transfect->Incubate Add_Reagent Add MTT/ CCK-8 Incubate->Add_Reagent Incubate_2 Incubate (1-4h) Add_Reagent->Incubate_2 Measure_Absorbance Measure Absorbance Incubate_2->Measure_Absorbance End End Measure_Absorbance->End

Figure 3: Workflow for CCK-8/MTT proliferation assay.

Cell Migration and Invasion (Transwell Assay)

This assay assesses the migratory and invasive potential of cancer cells.

  • Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, no coating is needed.

  • Cell Preparation: Starve cells in serum-free medium for 12-24 hours.

  • Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 12-48 hours at 37°C.

  • Removal of Non-migrated/invaded Cells: Gently remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the number of stained cells in multiple fields of view under a microscope.

Transwell_Assay_Workflow Start Start Prepare_Chamber Prepare Transwell Chamber (with/without Matrigel) Start->Prepare_Chamber Prepare_Cells Starve & Seed Cells (Upper Chamber) Prepare_Chamber->Prepare_Cells Add_Chemoattractant Add Chemoattractant (Lower Chamber) Prepare_Chamber->Add_Chemoattractant Incubate Incubate (12-48h) Prepare_Cells->Incubate Add_Chemoattractant->Incubate Remove_Cells Remove Non-migrated Cells Incubate->Remove_Cells Fix_Stain Fix & Stain Migrated Cells Remove_Cells->Fix_Stain Quantify Quantify Cells Fix_Stain->Quantify End End Quantify->End

Figure 4: Workflow for Transwell migration/invasion assay.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.

  • Cell Culture and Treatment: Culture cells and induce apoptosis using the desired method in the presence or absence of this compound or cFLIP overexpression.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Conclusion

The overexpression of this compound and cFLIP can have profound and sometimes opposing effects on cancer cell behavior. While cFLIP is predominantly viewed as an oncoprotein that promotes cell survival and proliferation, the function of this compound is more nuanced and can be either tumor-suppressive or pro-tumorigenic depending on the cancer type. The discovery that this compound can activate cFLIP expression in prostate cancer to inhibit cell proliferation and invasion challenges the conventional understanding of cFLIP's role and suggests a more complex regulatory network.

For researchers and drug development professionals, these findings highlight the importance of considering the specific cellular context when targeting these proteins. Further investigation into the this compound-cFLIP axis in various cancers is warranted to unravel the intricacies of their interaction and to identify novel therapeutic strategies. The detailed experimental protocols provided in this guide offer a foundation for conducting such research.

References

SNX7 vs. AFP: A Comparative Analysis of Biomarkers for Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - In the landscape of oncology biomarkers, the quest for greater reliability in the early detection and prognosis of Hepatocellular Carcinoma (HCC) is paramount. While Alpha-fetoprotein (AFP) has long been the standard, its limitations have prompted researchers to investigate novel candidates. Among these, Sorting Nexin 7 (SNX7) has emerged as a promising alternative. This guide provides a comprehensive comparison of this compound and AFP, summarizing the current experimental data to aid researchers, scientists, and drug development professionals in understanding their respective utilities as HCC biomarkers.

Diagnostic Performance: A Head-to-Head Comparison

Recent studies have indicated that this compound may offer superior diagnostic accuracy for HCC compared to AFP. The primary measure of this is the Area Under the Receiver Operating Characteristic Curve (AUC), where a value closer to 1.0 signifies a better-performing diagnostic test.

A key study evaluating the diagnostic efficacy of this compound and AFP in distinguishing HCC from adjacent normal tissues reported consistently higher AUC values for this compound across multiple datasets.[1] In one cohort, this compound demonstrated an AUC of 0.679, while AFP's AUC was 0.644.[1] In other datasets, the AUC for this compound was 0.626 compared to 0.528 and 0.572 for AFP.[1] Furthermore, the combination of this compound and AFP improved the diagnostic accuracy, with the AUC increasing to 0.713, 0.666, and 0.649 in the respective datasets, suggesting a complementary role for these two markers.[1]

While these AUC values point to the potential superiority of this compound, it is crucial to note the extensive validation of AFP's sensitivity and specificity at various clinical cutoffs, a level of evidence not yet fully established for this compound.

BiomarkerMetricValuePatient Cohort/Notes
This compound AUC0.626 - 0.757Distinguishing HCC from adjacent normal tissues across various datasets.[1]
AUC (Combined with AFP)0.649 - 0.713Demonstrates improved diagnostic accuracy over either marker alone.[1]
AFP AUC0.528 - 0.644Distinguishing HCC from adjacent normal tissues across various datasets.[1]
Sensitivity41% - 65%At a cutoff of 20 ng/mL for detecting HCC in patients with cirrhosis.
Specificity80% - 94%At a cutoff of 20 ng/mL for detecting HCC in patients with cirrhosis.
Sensitivity47%At an increased cutoff of 50 ng/mL.
Specificity96%At an increased cutoff of 50 ng/mL.
Sensitivity20.2% - 36.3%At cutoffs of 400 ng/mL and 200 ng/mL, respectively, with 100% specificity.

Biological Roles and Signaling Pathways in HCC

The utility of a biomarker is intrinsically linked to its biological function within the disease pathology. This compound and AFP are involved in distinct cellular processes that contribute to HCC development and progression.

This compound: A Multifaceted Regulator in Cancer Progression

This compound is a member of the sorting nexin family, proteins involved in intracellular trafficking.[1] In the context of HCC, this compound has been identified as an anti-apoptotic protein, crucial for the survival of hepatocytes.[1][2] Its expression is significantly upregulated in HCC tissues at both the mRNA and protein levels.[1][3] High levels of this compound are associated with unfavorable outcomes, including poor overall survival and advanced pathological stages, identifying it as an independent risk factor for HCC.[1][2][3]

Functionally, this compound is strongly associated with critical biological processes such as:

  • Cell Cycle Regulation: Influencing the progression of cells through the division cycle.[2][3]

  • Cellular Senescence: The process of cell aging and permanent growth arrest.[2][3]

  • DNA Replication and Repair: Maintaining genomic integrity.[2][3]

  • Tumor Microenvironment: Correlated with the infiltration of various immune cells and the expression of immune checkpoint molecules.[1]

While the precise signaling cascade of this compound in HCC is still under investigation, its association with these fundamental cellular processes underscores its potential as a comprehensive biomarker reflecting tumor biology.

SNX7_Associated_Pathways cluster_this compound Upregulated this compound in HCC cluster_processes Cellular Processes This compound This compound CellCycle Cell Cycle Progression This compound->CellCycle Apoptosis Inhibition of Apoptosis This compound->Apoptosis Senescence Cellular Senescence This compound->Senescence DNARepair DNA Replication & Repair This compound->DNARepair Immune Immune Microenvironment Modulation This compound->Immune Wnt_Pathway_HCC cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Degradation Degradation Complex (APC, Axin, GSK3β) Frizzled->Degradation inhibition BetaCatenin β-catenin Nucleus Nucleus BetaCatenin->Nucleus translocation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Degradation->BetaCatenin prevents degradation TargetGenes Target Gene Transcription (e.g., c-myc, cyclin D1) TCF_LEF->TargetGenes activation ELISA_Workflow Start Start: Patient Sample (Serum/Plasma) Coating Coat plate with capture antibody Start->Coating Blocking Block non-specific binding sites Coating->Blocking SampleAdd Add standards and samples Blocking->SampleAdd Incubation1 Incubate SampleAdd->Incubation1 Washing1 Wash Incubation1->Washing1 DetectionAb Add detection antibody Washing1->DetectionAb Incubation2 Incubate DetectionAb->Incubation2 Washing2 Wash Incubation2->Washing2 EnzymeConj Add enzyme-conjugated streptavidin-HRP Washing2->EnzymeConj Incubation3 Incubate EnzymeConj->Incubation3 Washing3 Wash Incubation3->Washing3 Substrate Add TMB substrate Washing3->Substrate Incubation4 Incubate for color development Substrate->Incubation4 Stop Add stop solution Incubation4->Stop Read Read absorbance at 450 nm Stop->Read Analysis Data Analysis: Generate standard curve and determine concentrations Read->Analysis

References

SNX7 Expression in Primary Tumors Versus Metastases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorting nexin 7 (SNX7) is a member of the sorting nexin family of proteins, which are involved in various aspects of intracellular trafficking, including endocytosis and protein sorting. Emerging evidence suggests that this compound plays a role in the pathophysiology of several cancers. However, its specific role in the progression from primary tumors to metastases is not yet well-defined. This guide provides a comparative overview of this compound expression in primary tumors versus metastases based on currently available data, details common experimental protocols to study its expression, and illustrates relevant cellular pathways.

While direct quantitative comparisons of this compound expression between matched primary and metastatic tumors are limited in the current literature, studies analyzing its expression in primary tumors and its association with disease progression provide valuable insights into its potential role in metastasis.

Data Presentation: this compound Expression in Cancer

Current research primarily focuses on the differential expression of this compound in primary tumors compared to normal adjacent tissues. This data provides an indirect measure of its importance in tumor progression.

Cancer TypeComparisonThis compound Expression Change in TumorMethod of AnalysisReference
Hepatocellular Carcinoma (HCC) Tumor vs. Normal TissueUpregulatedmRNA and Protein (TCGA, GEO, HPA, IHC)[1][2]
High vs. Low Pathological StageHigher in advanced stagesmRNA (TCGA, ICGC)[1]
Lung Adenocarcinoma Prognostic MarkerAssociated with unfavorable prognosisGene expression analysis[1]
Prostate Cancer Tumor Suppressor RoleOverexpression inhibits proliferation, migration, and invasionIn vitro experiments[3]

Experimental Protocols

Immunohistochemistry (IHC) for this compound Protein Expression

IHC is a common technique to visualize the localization and expression of this compound protein in tissue samples.

Protocol for Paraffin-Embedded Tissues:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 10 minutes each.

    • Transfer slides through a series of graded ethanol (B145695) solutions (100%, 95%, 70%, 50%) for 5 minutes each.

    • Rinse with deionized water.[5]

  • Antigen Retrieval:

    • Submerge slides in a pre-heated antigen retrieval solution (e.g., 10mM Sodium citrate (B86180) buffer, pH 6.0).

    • Heat in a pressure cooker or microwave until boiling and maintain for 15-20 minutes.

    • Allow slides to cool to room temperature.[6]

  • Blocking:

    • Wash slides with phosphate-buffered saline (PBS).

    • Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 15 minutes.

    • Block non-specific binding by incubating with a blocking serum (e.g., 10% normal goat serum) for 1 hour at room temperature.[6][7]

  • Primary Antibody Incubation:

    • Incubate slides with a primary antibody against this compound at an optimized dilution overnight at 4°C in a humidified chamber.

  • Detection:

    • Wash slides with PBS.

    • Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.

    • Wash and then incubate with an avidin-horseradish peroxidase (HRP) complex.[6]

  • Chromogen and Counterstaining:

    • Apply a DAB (3,3'-Diaminobenzidine) substrate until the desired stain intensity develops.

    • Rinse with water.

    • Counterstain with hematoxylin.[8]

  • Dehydration and Mounting:

    • Dehydrate slides through graded ethanol and xylene.

    • Mount with a permanent mounting medium.[7]

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Expression

qRT-PCR is used to quantify the expression levels of this compound mRNA.

Protocol:

  • RNA Isolation:

    • Isolate total RNA from fresh-frozen or FFPE tissue samples using a suitable RNA extraction kit.

  • RNA Quality and Quantity Assessment:

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.[9]

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for this compound, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).

    • An example of primers for this compound are: Forward: 5ʹ-GCCCTGAAAGCAGATTGGGAG-3ʹ, Reverse: 5ʹ- AGGCTTCTTCCAAGTGAAGGT-3ʹ.[1]

    • Use a housekeeping gene (e.g., GAPDH, ACTB) as an endogenous control for normalization.

  • Data Analysis:

    • Perform the qPCR reaction in a real-time PCR instrument.

    • Calculate the relative expression of this compound using the comparative Ct (ΔΔCt) method.[1]

Mandatory Visualizations

Experimental Workflow for Comparing this compound Expression

G cluster_0 Sample Collection cluster_1 Nucleic Acid / Protein Extraction cluster_2 Expression Analysis cluster_3 Data Comparison P1 Primary Tumor Tissue RNA_P Total RNA (Primary) P1->RNA_P PROT_P Protein Lysate (Primary) P1->PROT_P M1 Metastatic Tumor Tissue RNA_M Total RNA (Metastatic) M1->RNA_M PROT_M Protein Lysate (Metastatic) M1->PROT_M QPCR qRT-PCR RNA_P->QPCR RNA_M->QPCR IHC Immunohistochemistry PROT_P->IHC PROT_M->IHC COMP Compare this compound Expression (Primary vs. Metastatic) QPCR->COMP IHC->COMP

Caption: Workflow for comparing this compound expression in primary and metastatic tumors.

Hypothetical Signaling Pathway of this compound in Metastasis

Based on its known functions in protein trafficking and its association with cancer progression, a hypothetical pathway for this compound's role in metastasis can be proposed. This compound may influence the trafficking of key proteins involved in cell adhesion, migration, and invasion.

G cluster_0 Cellular Processes in Metastasis This compound This compound Endosome Endosome This compound->Endosome associates with Degradation Lysosomal Degradation Endosome->Degradation trafficking to Recycling Recycling to Plasma Membrane Endosome->Recycling trafficking to Adhesion Cell Adhesion Molecules (e.g., Integrins) Adhesion->Endosome internalization Receptor Growth Factor Receptors (e.g., EGFR) Receptor->Endosome internalization Migration Cell Migration & Invasion Degradation->Migration inhibits Recycling->Migration promotes

Caption: Hypothetical role of this compound in regulating protein trafficking during metastasis.

Conclusion

The precise role of this compound in the transition from primary to metastatic cancer remains an area of active investigation. Current data from studies on primary tumors, such as hepatocellular carcinoma, suggest that increased this compound expression may be associated with more aggressive disease.[1] Conversely, in prostate cancer, this compound has been proposed to have a tumor-suppressive function.[3] This highlights the context-dependent nature of this compound's role in cancer.

To definitively compare this compound expression in primary tumors versus metastases, further studies are required. These should ideally involve the analysis of matched primary and metastatic tissues from the same patients, using the standardized experimental protocols outlined in this guide. Such research will be crucial for understanding the metastatic process and for evaluating this compound as a potential prognostic biomarker or therapeutic target.

References

A Guide to Orthogonal Validation of SNX7 Mass Spectrometry Hits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest to unravel the intricate cellular functions of Sorting Nexin 7 (SNX7), a crucial first step is the identification of its interacting protein partners. Mass spectrometry-based approaches, such as affinity purification-mass spectrometry (AP-MS) and proximity-dependent biotinylation (BioID), have emerged as powerful tools for high-throughput discovery of protein-protein interactions (PPIs). However, a primary challenge with these methods is the presence of false-positive hits, necessitating rigorous validation through orthogonal methods.

This guide provides a comparative overview of key orthogonal techniques to validate putative this compound interactors identified through mass spectrometry. We present detailed experimental protocols and data presentation formats to aid researchers in designing and interpreting their validation studies.

Hypothetical Mass Spectrometry Screen for this compound Interactors

To illustrate the validation workflow, we begin with a hypothetical AP-MS experiment to identify this compound-interacting proteins. In this scenario, HEK293T cells are transfected with a plasmid encoding FLAG-tagged this compound. Following cell lysis, the this compound protein and its binding partners are immunoprecipitated using anti-FLAG antibodies. The immunoprecipitated protein complexes are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the co-purifying proteins.

A list of putative this compound interactors is generated by comparing the proteins identified in the FLAG-SNX7 immunoprecipitation to those from a control immunoprecipitation (e.g., using cells transfected with an empty vector). The resulting "hit list" would be prioritized based on factors such as peptide count, sequence coverage, and reproducibility across biological replicates. For the purpose of this guide, we will focus on the validation of a hypothetical top hit, Sorting Nexin 4 (SNX4).

Orthogonal Validation Methods

The following sections detail three commonly used orthogonal methods to validate the interaction between this compound and a putative interactor, SNX4.

Co-immunoprecipitation (Co-IP) and Western Blotting

Co-IP is a widely used technique to confirm protein-protein interactions in a cellular context. This method involves immunoprecipitating a target protein (the "bait") and then detecting a co-precipitating protein (the "prey") by Western blotting.

Experimental Protocol:

  • Cell Culture and Transfection: HEK293T cells are cultured to 70-80% confluency and co-transfected with plasmids encoding FLAG-tagged this compound and HA-tagged SNX4.

  • Cell Lysis: 48 hours post-transfection, cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.

  • Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads. The pre-cleared lysate is then incubated with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C with gentle rotation to immunoprecipitate FLAG-SNX7.

  • Washing: The beads are washed three to five times with lysis buffer to remove non-specific binders.

  • Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with anti-HA and anti-FLAG antibodies to detect SNX4 and this compound, respectively.

Data Presentation:

The results of the Co-IP experiment can be summarized in a table format.

Bait Protein (IP) Prey Protein (IB) Expected Result for Interaction
FLAG-SNX7HA-SNX4A band corresponding to HA-SNX4 is detected.
FLAG-SNX7FLAG-SNX7A band corresponding to FLAG-SNX7 is detected (positive control).
IgG ControlHA-SNX4No band or a very faint band for HA-SNX4 is detected (negative control).

Table 1: Expected outcomes for Co-immunoprecipitation and Western blotting validation of the this compound-SNX4 interaction.

Yeast Two-Hybrid (Y2H) Assay

The yeast two-hybrid system is a genetic method used to discover and confirm binary protein-protein interactions.[1][2] It relies on the reconstitution of a functional transcription factor when two proteins of interest interact.

Experimental Protocol:

  • Vector Construction: The coding sequence of this compound is cloned into a "bait" vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD). The coding sequence of SNX4 is cloned into a "prey" vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD).

  • Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

  • Selection and Reporter Gene Activation: Transformed yeast cells are plated on selective media. If the bait and prey proteins interact, the DNA-BD and AD are brought into proximity, reconstituting the GAL4 transcription factor. This activates the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on selective media and produce a colorimetric change in the presence of X-gal.

  • Controls: Negative controls include co-transformation with an empty bait or prey vector. A known interacting protein pair serves as a positive control.

Data Presentation:

The results of the Y2H assay can be presented in a tabular format.

Bait (BD Fusion) Prey (AD Fusion) Growth on Selective Media β-galactosidase Activity Conclusion
This compoundSNX4++Interaction
This compoundEmpty Vector--No Interaction
Empty VectorSNX4--No Interaction
Positive ControlPositive Control++Interaction

Table 2: Expected outcomes for Yeast Two-Hybrid validation of the this compound-SNX4 interaction. "+" indicates positive result (growth/blue color), and "-" indicates a negative result.

Proximity Ligation Assay (PLA)

The in situ proximity ligation assay is a powerful technique that allows for the visualization and quantification of protein-protein interactions within fixed cells.[3][4] A signal is generated only when the two target proteins are in close proximity (typically within 40 nm).

Experimental Protocol:

  • Cell Culture and Fixation: Cells are grown on coverslips, fixed with 4% paraformaldehyde, and permeabilized with Triton X-100.

  • Primary Antibody Incubation: The cells are incubated with a pair of primary antibodies raised in different species that recognize this compound and SNX4.

  • PLA Probe Incubation: The cells are then incubated with secondary antibodies conjugated to oligonucleotides (PLA probes).

  • Ligation and Amplification: If the two proteins are in close proximity, the oligonucleotides on the PLA probes can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification.

  • Detection: Fluorescently labeled oligonucleotides are hybridized to the amplified DNA, and the resulting signals are visualized as distinct fluorescent spots using a fluorescence microscope.

  • Image Analysis: The number of PLA signals per cell is quantified to provide a measure of the extent of the interaction.

Data Presentation:

Quantitative data from PLA experiments can be presented in a table.

Condition Primary Antibodies Average PLA Signals per Cell (± SD)
ExperimentalAnti-SNX7 + Anti-SNX4High
Negative Control 1Anti-SNX7 onlyLow/None
Negative Control 2Anti-SNX4 onlyLow/None
Negative Control 3Isotype Control AntibodiesLow/None

Table 3: Expected quantitative results from a Proximity Ligation Assay for the this compound-SNX4 interaction.

Visualizing the Workflow and Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the experimental workflow for validating this compound mass spectrometry hits and a known signaling pathway involving the validated this compound-SNX4 interaction.

G cluster_discovery Discovery Phase cluster_validation Orthogonal Validation Phase ms Affinity Purification- Mass Spectrometry (AP-MS) of FLAG-SNX7 hits Putative this compound Interactors (Hit List) ms->hits Data Analysis coip Co-immunoprecipitation & Western Blot hits->coip y2h Yeast Two-Hybrid (Y2H) hits->y2h pla Proximity Ligation Assay (PLA) hits->pla validated Validated this compound-SNX4 Interaction coip->validated y2h->validated pla->validated

Figure 1. Workflow for the validation of this compound mass spectrometry hits.

G cluster_pathway This compound-SNX4 in Autophagy This compound This compound snx4 SNX4 This compound->snx4 Forms Heterodimer atg9a ATG9A snx4->atg9a Regulates Trafficking autophagosome Autophagosome Assembly atg9a->autophagosome Required for

Figure 2. Role of the this compound-SNX4 complex in autophagy.

Conclusion

The validation of mass spectrometry-derived protein-protein interaction data is a critical step in ensuring the biological relevance of the findings. This guide outlines a systematic approach using three robust orthogonal methods: co-immunoprecipitation, yeast two-hybrid, and proximity ligation assay. By employing a combination of these techniques, researchers can confidently validate putative this compound interactors, paving the way for a deeper understanding of this compound's role in cellular processes and its potential as a therapeutic target. The provided protocols and data presentation formats offer a framework for conducting and reporting these essential validation experiments.

References

Functional Redundancy Between SNX7 and Other PX Domain Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sorting nexin (SNX) family of proteins, characterized by the presence of a Phox (PX) domain, represents a large and diverse group of molecules crucial for regulating intracellular trafficking and signaling pathways. The PX domain mediates the recruitment of these proteins to endosomal membranes through its interaction with phosphoinositides, primarily phosphatidylinositol 3-phosphate (PtdIns(3)P).[1][2] Among the 33 identified mammalian SNXs, Sorting Nexin 7 (SNX7) has emerged as a key player in processes such as endocytosis, autophagosome assembly, and the processing of the amyloid precursor protein.[3][4] A critical question in the field is the extent of functional redundancy among the various PX domain-containing proteins, given their shared ability to bind to similar membrane lipids. This guide provides a comparative analysis of this compound function with other PX domain proteins, focusing on experimental data that sheds light on their potential for functional overlap and unique roles.

Shared Domain Architecture and Phosphoinositide Binding

The primary basis for potential functional redundancy among SNX proteins lies in the shared PX domain. This domain facilitates their localization to early endosomes, which are enriched in PtdIns(3)P.[5] Several SNX proteins, including SNX1, SNX2, SNX4, SNX5, SNX6, SNX17, and SNX27, have been shown to bind to PtdIns(3)P, suggesting that they can be recruited to the same subcellular compartments.[6][7][8] This co-localization provides the platform for both potential redundancy and complex combinatorial functions.

Many SNX proteins, including this compound, also possess a Bin/Amphiphysin/Rvs (BAR) domain, classifying them as SNX-BAR proteins.[7] The BAR domain is responsible for sensing and inducing membrane curvature, a critical step in the formation of transport vesicles and tubules.[7][9] The presence of both PX and BAR domains in proteins like SNX1, SNX2, SNX4, SNX5, SNX6, and SNX9 suggests a conserved mechanism for linking phosphoinositide recognition to membrane remodeling events.[6][7][10][11]

Functional Interplay: The SNX4-SNX7 Heterodimer in Autophagy

A well-documented example of the functional relationship between this compound and another PX domain protein is its heterodimerization with SNX4 to regulate autophagy.[6][12][13] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The SNX4-SNX7 complex has been identified as a key regulator of the trafficking of ATG9A, a multi-spanning transmembrane protein essential for the formation of the autophagosome.[6][14]

Quantitative Analysis of Autophagy Regulation

Studies utilizing siRNA-mediated knockdown of SNX4, this compound, and another related protein, SNX30, in human telomerase reverse transcriptase-immortalized retinal pigment epithelial (hTERT-RPE1) cells have provided quantitative insights into their roles in autophagy.

Table 1: Effect of SNX4, this compound, and SNX30 Knockdown on Autophagic Flux

siRNA TargetMean LC3B Puncta per Cell (Starvation)Mean LC3B Puncta per Cell (Starvation + Bafilomycin A1)
Control~25~45
siSNX4~15~20
sithis compound~18~25
siSNX30~25~45
Data is estimated from graphical representations in referenced literature and presented to illustrate trends.[13]

Table 2: Effect of SNX4, this compound, and SNX30 Knockdown on p62/SQSTM1 Turnover

siRNA TargetNormalized p62 Level (Starvation)Normalized p62 Level (Starvation + Bafilomycin A1)
Control1.0~1.8
siSNX4~1.5~1.6
sithis compound~1.2~1.3
siSNX30~1.0~1.1
Data is estimated from graphical representations in referenced literature and presented to illustrate trends.[13]

These data indicate that knockdown of both SNX4 and this compound leads to a significant reduction in autophagic flux, as evidenced by the decreased number of LC3B puncta (a marker for autophagosomes) and impaired degradation of p62/SQSTM1 (an autophagy substrate).[13] In contrast, knockdown of SNX30, which can also heterodimerize with SNX4, has a less pronounced effect on autophagy in this cell line, suggesting a degree of specificity in the function of these SNX-BAR heterodimers.[13]

Signaling Pathway: SNX4-SNX7 in Autophagosome Biogenesis

The SNX4-SNX7 heterodimer functions within the autophagy signaling pathway by regulating the trafficking of ATG9A-containing vesicles from endosomes to the nascent autophagosome, also known as the isolation membrane or phagophore.

References

Safety Operating Guide

Navigating the Disposal of SNX7: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory materials is a critical component of ensuring a safe and compliant research environment. For researchers, scientists, and drug development professionals working with Sorting Nexin 7 (SNX7), understanding the correct disposal procedures is paramount. This compound is a member of the sorting nexin family of proteins, which are involved in intracellular trafficking.[1][2] As a biological material, the disposal of this compound and its associated reagents requires a careful assessment of all components to mitigate risks and adhere to institutional and regulatory standards.

This guide provides a procedural, step-by-step framework for the proper disposal of waste containing this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Considerations

Before proceeding with disposal, it is essential to handle all materials containing this compound in accordance with good laboratory practices. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[3][4] All handling of this compound, especially when in solution or combined with other chemical reagents, should be performed in a designated work area, such as a fume hood or biological safety cabinet, to minimize exposure.

Step-by-Step Disposal Protocol for this compound-Containing Waste

The correct disposal route for waste containing this compound is determined by the other components present in the waste stream. This compound itself, as a protein, is a biological material. However, it is typically used in solutions or mixtures with other chemicals, which dictate the ultimate disposal method.

Step 1: Identify All Components of the Waste

The first and most critical step is to identify every substance in the waste material. This includes:

  • The this compound protein.

  • The buffer solution (e.g., PBS, TRIS).

  • Any additives (e.g., detergents, reducing agents, protease inhibitors).

  • Any other chemicals used in the experiment (e.g., solvents, fixatives, labeling reagents).

  • Any potential biological contamination (e.g., cell lysates, viral vectors).

Step 2: Consult the Safety Data Sheet (SDS) for Each Chemical Component

For every chemical identified in Step 1, locate and review its Safety Data Sheet (SDS). The SDS provides critical information on hazards, handling, and disposal.[3][4][5] Pay close attention to Section 13: Disposal Considerations, which will provide guidance on whether the chemical is considered hazardous waste.

Step 3: Determine the Waste Category

Based on the components and their SDS information, classify the waste into one of the following categories. This classification will determine the appropriate disposal container and procedure.

Waste Classification and Disposal Summary

Waste CategoryDescriptionGeneral Disposal Procedure
Non-Hazardous Aqueous Waste Solutions containing this compound in benign buffers (e.g., saline, PBS) with no other hazardous chemicals.May be suitable for drain disposal, but always check with your institution's Environmental Health & Safety (EH&S) department first. Some institutions require all lab-generated aqueous waste to be collected.
Biohazardous Waste This compound derived from or mixed with BSL-2 or higher organisms, human-derived materials, or viral vectors.Collect in a labeled, leak-proof biohazard container. Decontaminate via autoclaving or chemical disinfection as per institutional guidelines before final disposal.
Hazardous Chemical Waste Solutions containing this compound mixed with chemicals classified as hazardous (e.g., flammable, corrosive, reactive, toxic).Collect in a designated, properly labeled hazardous waste container. The container must be compatible with the chemicals it holds. Follow your institution's hazardous waste pickup procedures.[6][7]
Mixed Waste Waste containing both hazardous chemical and radioactive components, or hazardous chemical and biohazardous components.These waste streams have highly specific and regulated disposal procedures. Contact your institution's EH&S or Radiation Safety department before generating such waste to understand the disposal requirements.[7]

Step 4: Proper Labeling and Storage of Waste

All waste containers must be clearly and accurately labeled with their contents. Use your institution's official hazardous waste tags or labels. Store waste in a designated satellite accumulation area within the lab, ensuring containers are kept closed and are in secondary containment where necessary.

Step 5: Arrange for Waste Pickup

Follow your institution's established procedures for having chemical or biohazardous waste removed from your laboratory. Do not dispose of laboratory waste in regular trash or down the drain unless explicitly permitted by your EH&S department.

Experimental Workflow and Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Waste Assessment cluster_1 Waste Classification cluster_2 Disposal Pathways Waste Waste Containing this compound Identify Step 1: Identify all components in the waste stream Waste->Identify SDS Step 2: Consult SDS for each chemical component Identify->SDS Hazard Is any component hazardous (chemical, bio, radioactive)? SDS->Hazard NonHaz Non-Hazardous Aqueous Waste Hazard->NonHaz No ChemWaste Hazardous Chemical Waste Hazard->ChemWaste Yes (Chemical) BioWaste Biohazardous Waste Hazard->BioWaste Yes (Bio) MixedWaste Mixed Waste Hazard->MixedWaste Yes (Mixed) ConsultEHNS Consult Institutional EH&S for disposal guidance NonHaz->ConsultEHNS CollectChem Collect in labeled hazardous waste container ChemWaste->CollectChem CollectBio Collect in labeled biohazard container for decontamination BioWaste->CollectBio ConsultSafety Consult EH&S/Radiation Safety before generation MixedWaste->ConsultSafety

Caption: Decision workflow for this compound waste disposal.

By following this structured approach, researchers can ensure the safe and compliant disposal of all waste materials generated during their work with this compound, fostering a culture of safety and responsibility within the laboratory.

References

Navigating the Safe Handling of SNX7 in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Sorting Nexin 7 (SNX7), a protein involved in intracellular trafficking. It is important to note that this compound is a biological macromolecule and not a hazardous chemical; therefore, handling procedures are governed by biosafety principles rather than chemical safety data sheets.

Understanding this compound: A Biological Perspective

This compound is a member of the sorting nexin family of proteins. These proteins are characterized by the presence of a Phox (PX) domain, which enables them to bind to phosphoinositides, a class of lipids found in cell membranes. This binding is crucial for their role in regulating the transport of molecules within the cell. The this compound gene is expressed in various tissues and is involved in fundamental cellular processes.

Core Safety and Handling Protocols

The handling of this compound, typically in the form of a recombinant protein or expressed within cell cultures, requires adherence to standard laboratory practices for biological materials. The specific personal protective equipment (PPE) and containment procedures will depend on the assigned Biosafety Level (BSL) of the laboratory work being conducted.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound in a standard laboratory setting, which is typically Biosafety Level 1 (BSL-1) or Biosafety Level 2 (BSL-2) depending on the specific experimental context (e.g., use of viral vectors for expression).

PPE ComponentBSL-1BSL-2
Lab Coat RequiredRequired
Gloves Required (e.g., nitrile)Required (e.g., nitrile)
Eye Protection Recommended (e.g., safety glasses)Required (e.g., safety glasses or goggles)
Face Shield Not typically requiredRequired if splashes or sprays are anticipated
Biosafety Levels: A Quick Reference

Biosafety Levels are a set of biocontainment precautions required to isolate dangerous biological agents in an enclosed laboratory facility.[1] The levels of containment range from the lowest, BSL-1, to the highest, BSL-4.[1] Work with this compound, unless it is being studied in the context of a pathogenic organism, will typically fall under BSL-1 or BSL-2.

Biosafety LevelAgentsPracticesSafety Equipment (Primary Barriers)
BSL-1 Not known to consistently cause disease in healthy adults.[2]Standard microbiological practices.[3]No special containment equipment required.[1]
BSL-2 Agents that pose a moderate hazard to personnel and the environment.[2]Access to the lab is restricted when work is being conducted.[3]Biological Safety Cabinet (BSC) for procedures with potential for aerosol or splash creation.[3]

Operational Plan: From Receipt to Disposal

A clear operational plan ensures the safe and efficient use of this compound in your research.

Receipt and Storage

Upon receiving a shipment of recombinant this compound protein, it is crucial to follow the supplier's storage recommendations. Generally, lyophilized proteins should be stored at -20°C or -80°C.[4][5] Reconstituted protein solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[4][5]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying this compound function in a cell-based assay.

experimental_workflow Experimental Workflow: this compound Functional Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reconstitute Reconstitute this compound Protein transfect Transfect Cells with this compound Plasmid (or treat with protein) reconstitute->transfect prepare_cells Prepare Cell Cultures prepare_cells->transfect incubate Incubate transfect->incubate lyse Lyse Cells incubate->lyse western_blot Western Blot lyse->western_blot microscopy Immunofluorescence Microscopy lyse->microscopy data_analysis Data Analysis western_blot->data_analysis microscopy->data_analysis

A typical workflow for studying this compound function in a laboratory setting.

Disposal Plan: Ensuring a Safe Laboratory Environment

Proper disposal of biological waste is critical to prevent contamination and ensure the safety of all laboratory personnel.

Decontamination and Waste Segregation

All materials that have come into contact with biological agents, including recombinant proteins and cell cultures, must be decontaminated before disposal.[6] The primary methods of decontamination are autoclaving and chemical disinfection.[7][8]

The following table outlines the appropriate disposal methods for different types of waste generated during this compound research.

Waste TypeDecontamination MethodDisposal Route
Liquid Waste (e.g., cell culture media)Chemical disinfection (e.g., 10% bleach solution) or autoclaving.[8][9]Sanitary sewer, followed by flushing with water.[9]
Solid Waste (e.g., pipette tips, gloves, cell culture flasks)Autoclaving in a biohazard bag.[6][7]Biohazardous waste stream (often collected by a specialized waste management service).[7]
Sharps (e.g., needles, serological pipettes)Collect in a designated sharps container.[6]Biohazardous waste stream for sharps.[7]
Waste Disposal Workflow

This diagram outlines the decision-making process for the proper disposal of laboratory waste.

disposal_workflow Biological Waste Disposal Workflow start Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Place in Sharps Container is_sharp->sharps_container Yes decontaminate Decontaminate (Autoclave or Chemical) is_liquid->decontaminate Yes biohazard_bag Place in Biohazard Bag is_liquid->biohazard_bag No (Solid) dispose_sewer Dispose in Sanitary Sewer decontaminate->dispose_sewer dispose_sharps Dispose as Sharps Waste sharps_container->dispose_sharps autoclave Autoclave biohazard_bag->autoclave dispose_biohazard Dispose as Biohazardous Waste autoclave->dispose_biohazard

A decision tree for the proper disposal of biological laboratory waste.

By adhering to these guidelines, researchers can confidently and safely handle this compound and other biological materials in their laboratories, fostering a secure and productive research environment. Always consult your institution's specific biosafety protocols and guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.